molecular formula C7H14O B3032539 3-Cyclobutylpropan-1-ol CAS No. 21782-48-9

3-Cyclobutylpropan-1-ol

Cat. No.: B3032539
CAS No.: 21782-48-9
M. Wt: 114.19 g/mol
InChI Key: KLIQXIMFAPTQLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclobutylpropan-1-ol is a useful research compound. Its molecular formula is C7H14O and its molecular weight is 114.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclobutylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c8-6-2-5-7-3-1-4-7/h7-8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIQXIMFAPTQLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90597252
Record name 3-Cyclobutylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21782-48-9
Record name 3-Cyclobutylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Cyclobutylpropan-1-ol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 3-Cyclobutylpropan-1-ol

Foreword

To the researchers, scientists, and pioneers in drug development, this document serves as a comprehensive technical guide on this compound. The cyclobutane moiety, once a synthetic curiosity, is now increasingly recognized for its profound impact on the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][2][3] Its unique structural and electronic properties offer a compelling tool for medicinal chemists to navigate the complex challenges of drug design. This guide moves beyond a simple recitation of facts, aiming instead to provide a deeper understanding of the causality behind the chemical behavior of this compound, thereby empowering its strategic application in research and development.

The Cyclobutane Motif: A Strategic Asset in Medicinal Chemistry

The incorporation of a cyclobutane ring into molecular scaffolds is a deliberate strategy to impart specific, desirable properties. Unlike more flexible acyclic chains or larger cycloalkanes, the puckered, strained four-membered ring offers a unique conformational rigidity.[1] This structural constraint can be pivotal in locking a molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for a biological target.

Furthermore, the cyclobutane unit is valued for its relative chemical inertness and its ability to improve metabolic stability by blocking sites susceptible to metabolic degradation.[1] Its three-dimensional nature provides a scaffold to orient key pharmacophoric groups in distinct vectors, which can be crucial for optimizing interactions within a receptor's binding pocket.[1] this compound serves as a valuable building block, providing this strategic cyclobutane core attached to a flexible three-carbon chain terminating in a reactive primary alcohol, ready for diverse synthetic transformations.

Core Physicochemical & Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in synthesis and development.

Physicochemical Data

The essential physicochemical properties of this compound are summarized below. This data, compiled from established chemical databases, provides a quantitative foundation for its handling, reaction design, and analytical characterization.

PropertyValueSource
Molecular Formula C₇H₁₄O[4][5]
Molecular Weight 114.19 g/mol [4][5]
CAS Number 21782-48-9[4][5]
IUPAC Name This compound[4]
XLogP3 1.9[4]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 1[5]
Rotatable Bond Count 3[5]
Topological Polar Surface Area 20.2 Ų[4][5]
Spectroscopic Signature

The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques. The following is an expert analysis of its expected spectral data, crucial for reaction monitoring and quality control.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a detailed map of the molecule's hydrogen environments. The signals for the protons on the oxygen-bearing carbon (Hα) are expected to be deshielded by the electronegative oxygen atom, appearing in the 3.4-4.5 δ range.[6] The hydroxyl proton (O-H) signal is typically a broad singlet, and its position can vary depending on concentration and solvent.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments. Due to symmetry, the cyclobutane ring will show distinct signals, while the propyl chain will add three additional signals, with the carbon attached to the hydroxyl group (Cα) being the most downfield of the aliphatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, broad absorption band in the 3200–3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of an alcohol.[7] The presence of C-H stretching vibrations from the alkyl chain and cyclobutane ring will be observed around 2850–2960 cm⁻¹.[7] A distinct C-O stretching vibration is also expected around 1050–1150 cm⁻¹.[7]

  • Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak (M+) would be observed at m/z 114. Common fragmentation patterns for primary alcohols include the loss of water (M-18) and alpha-cleavage.

Caption: Structure of this compound with key positions labeled.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of its primary alcohol functional group. This group serves as a versatile handle for elaboration into a variety of other functionalities, with oxidation to the corresponding carboxylic acid being a cornerstone transformation.

Oxidation to 3-Cyclobutylpropanoic Acid

The conversion of a primary alcohol to a carboxylic acid is a fundamental and powerful transformation in organic synthesis.[8][9] The resulting carboxylic acid, 3-cyclobutylpropanoic acid, is a key intermediate for forming amides, esters, and other derivatives, making it a critical step in the synthesis of more complex molecules, including active pharmaceutical ingredients.

There are numerous methods to achieve this oxidation; however, for substrates with sensitive functional groups or for syntheses demanding high yields and purity, modern catalytic methods are preferred.[8][10] A highly efficient and environmentally conscious protocol utilizes a TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) catalyst in a two-step, one-pot procedure.[8][10]

Oxidation_Workflow cluster_reactants Reactants & Catalysts cluster_intermediate Intermediate Stage cluster_final Final Product Alcohol This compound Aldehyde 3-Cyclobutylpropanal Alcohol->Aldehyde Step 1: TEMPO-mediated Oxidation TEMPO TEMPO (cat.) TEMPO->Aldehyde Step 1: TEMPO-mediated Oxidation NaOCl NaOCl NaOCl->Aldehyde Step 1: TEMPO-mediated Oxidation CarboxylicAcid 3-Cyclobutylpropanoic Acid Aldehyde->CarboxylicAcid Step 2: Chlorite Oxidation NaClO2 NaClO2 NaClO2->CarboxylicAcid Step 2: Chlorite Oxidation

Sources

3-Cyclobutylpropan-1-ol structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 3-Cyclobutylpropan-1-ol

Abstract

The definitive confirmation of a molecule's chemical structure is a cornerstone of chemical research and pharmaceutical development. Any ambiguity can lead to misinterpreted biological activity, flawed patent claims, and significant delays in development pipelines. This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound (Molecular Formula: C₇H₁₄O, Molecular Weight: 114.19 g/mol ).[1][2] We move beyond a simple recitation of data to explain the causal logic behind the selection of each analytical technique and the interpretation of the resulting data. This document serves as a practical framework for researchers, scientists, and drug development professionals, demonstrating how a confluence of spectroscopic and spectrometric evidence provides an unassailable structural proof.

Introduction: The Imperative for Unambiguous Identification

This compound is a primary alcohol containing both an aliphatic chain and a saturated carbocyclic ring. While seemingly simple, its structure presents several key features that must be rigorously confirmed: the length of the propyl chain, the position of the hydroxyl group, the integrity of the cyclobutyl ring, and the precise point of attachment between the chain and the ring. This guide employs a logical workflow, beginning with mass spectrometry to establish the molecular formula and gross structural features, followed by infrared spectroscopy to confirm the primary functional group, and culminating in a suite of advanced one- and two-dimensional nuclear magnetic resonance (NMR) experiments to map the atomic connectivity in detail.

Elucidation_Workflow cluster_mass_spec Mass Spectrometry cluster_spectroscopy Spectroscopy MS High-Resolution MS (Molecular Formula) GCMS GC-MS (Fragmentation Pattern) MS->GCMS Confirms MW Conclusion Final Structure Confirmation GCMS->Conclusion Provides Fragment Data IR FTIR (Functional Group ID) NMR 1D & 2D NMR (Atomic Connectivity) IR->NMR Confirms -OH Group NMR->Conclusion Defines Connectivity

Caption: Overall workflow for the structure elucidation of this compound.

Mass Spectrometry: Determining Mass and Fragmentation

The first step in any structure elucidation is to confirm the molecular weight and formula. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the unambiguous determination of the molecular formula. Gas Chromatography-Mass Spectrometry (GC-MS) further provides a characteristic fragmentation pattern that offers the first clues to the molecule's substructures.

Key Fragmentation Pathways

Alcohols exhibit two primary fragmentation pathways in electron ionization (EI) mass spectrometry: α-cleavage and dehydration.[3][4][5]

  • α-Cleavage: This involves the breaking of a C-C bond adjacent to the carbon bearing the hydroxyl group. For a primary alcohol, this results in a resonance-stabilized cation with m/z = 31 ([CH₂OH]⁺). Cleavage of the C3-C4 bond (loss of the cyclobutyl group) is also a form of α-cleavage relative to the ring, which would yield a significant fragment.

  • Dehydration: The molecule can lose a water molecule (18 amu), resulting in an alkene radical cation [M-18]⁺.[3][4]

  • Cyclic Fragmentation: Cyclic alcohols often produce a characteristic peak at m/z 57 through a complex ring-cleavage mechanism.[6]

MS_Fragmentation cluster_frags Parent This compound [M]⁺• m/z = 114 Dehydration [M - H₂O]⁺• m/z = 96 Parent->Dehydration Loss of H₂O Alpha_Cleavage [CH₂OH]⁺ m/z = 31 Parent->Alpha_Cleavage α-Cleavage Ring_Cleavage [C₄H₉]⁺ m/z = 57 Parent->Ring_Cleavage Ring Cleavage

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a suitable solvent like dichloromethane or hexane. For improved volatility and peak shape, derivatization via silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed.[7]

  • GC Parameters:

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is typically used.

    • Injection: 1 µL splitless injection at 250°C.

    • Oven Program: Start at 50°C for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Parameters:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 30 to 200.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For an alcohol, the key absorbances are from the O-H and C-O stretching vibrations.[3][8]

  • O-H Stretch: A very strong and characteristically broad absorption band is expected in the 3200-3600 cm⁻¹ region.[3][9] The broadness is a direct result of intermolecular hydrogen bonding between alcohol molecules.[10]

  • C-O Stretch: A strong, sharp absorption band is expected between 1050-1260 cm⁻¹. For a primary alcohol, this peak typically appears around 1050-1075 cm⁻¹.[8][11]

Table 1: Expected IR Absorption Bands for this compound

Vibrational Mode Expected Frequency (cm⁻¹) Intensity & Shape Causality
O-H Stretch 3200 - 3600 Strong, Broad Intermolecular Hydrogen Bonding[10]
C-H Stretch (sp³) 2850 - 3000 Strong, Sharp Aliphatic C-H bonds

| C-O Stretch | 1050 - 1075 | Strong, Sharp | C-O bond of a primary alcohol[8][11] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place one drop of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Processing: Perform a background subtraction using a clean, empty ATR crystal as the reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed information, allowing for the complete mapping of the carbon skeleton and the placement of protons within the molecule. A combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments is required for unambiguous assignment.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum reveals the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (spin-spin splitting).

  • Chemical Shift: Protons adjacent to the electronegative oxygen atom (on C1) will be deshielded and appear downfield (3.4-4.5 ppm).[12][13] The other aliphatic protons on the chain and ring will appear upfield (0.9-2.2 ppm).[14]

  • Integration: The relative area under each peak will correspond to the number of protons in that environment.

  • Splitting: The signal for the C1 protons is expected to be a triplet, as it is coupled to the two protons on C2. The hydroxyl proton typically appears as a broad singlet due to rapid exchange with trace acidic impurities, though it can be confirmed by a "D₂O shake" experiment where the peak disappears.[13]

¹³C NMR and DEPT Spectroscopy: The Carbon Skeleton

The broadband-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. The DEPT (Distortionless Enhancement by Polarization Transfer) experiments are then used to determine the multiplicity of each carbon.[15][16][17]

  • DEPT-90: Shows only CH (methine) carbons.[17][18]

  • DEPT-135: Shows CH and CH₃ carbons as positive peaks and CH₂ carbons as negative (inverted) peaks.[17][18] Quaternary carbons do not appear in DEPT spectra.[16]

For this compound, we expect to see 7 unique carbon signals. The DEPT experiments will confirm the presence of one CH group (C4) and six CH₂ groups (C1, C2, C3, C5, C6, C7).

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

Position Assignment Predicted ¹H Shift (ppm), Mult. Predicted ¹³C Shift (ppm) DEPT-135 Phase
1 -C H₂-OH ~3.6, t ~62 Negative
2 -C H₂- ~1.6, m ~30 Negative
3 -C H₂- ~1.5, m ~35 Negative
4 >C H- ~2.1, m ~37 Positive
5, 7 -C H₂- (ring) ~1.8, m ~29 Negative
6 -C H₂- (ring) ~1.7, m ~19 Negative
- -OH variable, br s - -

(Note: Predicted shifts are estimates. The two CH₂ groups at C5 and C7 may be diastereotopic and appear as separate signals.)

2D NMR: Assembling the Pieces

2D NMR experiments reveal correlations between nuclei, providing the definitive evidence for atomic connectivity.

  • COSY (¹H-¹H Correlation SpectroscopY): Identifies protons that are coupled to each other (typically through 2 or 3 bonds).[19] We expect to see cross-peaks connecting H1↔H2, H2↔H3, and H3↔H4, confirming the propyl chain and its connection to the ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to (one-bond correlation).[19][20] This experiment definitively links the proton and carbon assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming the overall structure. It shows correlations between protons and carbons that are 2 or 3 bonds away.[19][20]

Crucial HMBC Correlations for this compound:

  • H1 → C2: Confirms the H1-C1-C2 link.

  • H3 → C2, C4, C5, C7: This is the most critical correlation, as it proves the connection of the propyl chain (at C3) to the cyclobutyl ring (at C4) and shows proximity to the adjacent ring carbons (C5, C7).

  • H4 → C3, C5, C6, C7: Confirms the connectivity within the ring and back to the propyl chain.

Caption: Key 2- and 3-bond HMBC correlations confirming the structure.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • 1D Spectra Acquisition: Acquire standard ¹H, ¹³C{¹H}, DEPT-90, and DEPT-135 spectra.

  • 2D Spectra Acquisition: Acquire COSY, HSQC, and HMBC spectra. The HMBC experiment should be optimized to detect long-range couplings of ~8 Hz.[19]

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin), including Fourier transformation, phase correction, and baseline correction.

Conclusion: Synthesis of Evidence

The structure of this compound is unequivocally confirmed by the collective and self-validating data from multiple analytical techniques. Mass spectrometry establishes the correct molecular formula (C₇H₁₄O) and shows fragmentation patterns consistent with a primary alcohol containing a cyclobutyl ring. IR spectroscopy confirms the presence of the hydroxyl functional group. Finally, a full suite of 1D and 2D NMR experiments provides the definitive atomic-level map: ¹H and ¹³C NMR identify all unique proton and carbon environments, DEPT confirms their multiplicities, COSY traces the proton-proton coupling network along the chain and within the ring, HSQC links each proton to its parent carbon, and crucial HMBC correlations unambiguously establish the connectivity between the n-propyl alcohol chain and the cyclobutyl ring at the C3 position. This rigorous, multi-faceted approach leaves no doubt as to the structure of the molecule.

References

  • IR Spectroscopy Tutorial: Alcohols. (n.d.). University of Colorado Boulder.
  • Spectroscopy of Alcohols and Phenols. (2023, September 20). OpenStax.
  • DEPT ¹³C NMR Spectroscopy. (2024, October 4). Chemistry LibreTexts.
  • Analysis of C18 Alcohols by Gas Chromatography-Mass Spectrometry (GC-MS). (2025, December). BenchChem.
  • DEPT 13C NMR Spectroscopy. (n.d.). Fiveable.
  • Spectroscopy of Alcohols and Phenols. (2022, October 4). Chemistry LibreTexts.
  • DEPT C-13 NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts.
  • Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online.
  • DEPT 13C NMR Spectroscopy. (2023, September 20). OpenStax.
  • Infrared spectroscopy alcohols phenols M.Sc NTA CSIR NET GATE IIT JAM. (2024, April 2). Adi Chemistry YouTube Channel.
  • PubChem. (2007, December 4). This compound. National Center for Biotechnology Information.
  • Guidechem. (n.d.). This compound 21782-48-9 wiki.
  • GCMS Section 6.10 - Alcohols. (n.d.). Whitman College.
  • Spectroscopy of Alcohols and Phenols. (n.d.). In Organic Chemistry: A Tenth Edition. Cengage.
  • Alcohols. (n.d.). OpenOChem Learn.
  • Spectroscopy of Alcohols and Phenols. (2022, September 24). Chemistry LibreTexts.
  • Mass Spectrometry of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts.
  • Mass Spectrometry of Alcohols. (n.d.). Chemistry Steps.
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). Danny Allwood YouTube Channel.
  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry.

Sources

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Cyclobutylpropan-1-ol

Abstract

The cyclobutane motif is a strained four-membered carbocycle that has garnered increasing attention in medicinal chemistry and drug development. Its unique puckered structure and conformational rigidity can impart favorable properties to small molecules, such as increased metabolic stability, improved binding affinity by filling hydrophobic pockets, and reduced planarity.[1] The synthesis of functionalized cyclobutane-containing building blocks is therefore of critical importance. This guide provides an in-depth technical overview of two robust and reliable synthetic pathways to this compound, a valuable intermediate for further chemical elaboration. The methodologies discussed—Wittig olefination followed by reduction, and Grignard coupling followed by hydroboration-oxidation—are presented with detailed mechanistic insights, step-by-step protocols, and a comparative analysis to aid researchers in selecting the optimal route for their specific needs.

The Strategic Importance of the Cyclobutane Moiety

Historically, the cyclobutane ring was often viewed as a synthetic curiosity due to its inherent ring strain. However, modern medicinal chemistry has embraced this structural unit as a "bioisostere" for various functional groups, including phenyl rings and gem-dimethyl groups. Its three-dimensional nature allows for precise vectoral orientation of substituents, which can be crucial for optimizing ligand-receptor interactions.[1] Molecules incorporating cyclobutane rings are found in a range of biologically active compounds, including natural products and clinical drug candidates, where they contribute to enhanced potency and improved pharmacokinetic profiles.[2][3] The target molecule, this compound, provides a cyclobutane core with a flexible three-carbon linker terminating in a primary alcohol, a versatile functional handle for diversification through esterification, etherification, or oxidation.

Retrosynthetic Analysis

A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. The target molecule can be disconnected in several ways to reveal readily available starting materials. This guide will focus on two practical disconnections that leverage common and high-yielding transformations in organic chemistry.

G Target This compound Precursor_A Allylcyclobutane Target->Precursor_A Hydroboration- Oxidation Precursor_B Ethyl 3-cyclobutylacrylate Target->Precursor_B Reduction (LiAlH₄) Start_A1 Cyclobutyl Bromide Precursor_A->Start_A1 Grignard Coupling Start_A2 Allyl Bromide Precursor_A->Start_A2 Grignard Coupling Start_B Cyclobutanecarboxaldehyde Precursor_B->Start_B Wittig Reaction

Caption: Retrosynthetic pathways for this compound.

Synthetic Pathway I: Wittig Olefination and Subsequent Reduction

This pathway constructs the three-carbon chain by first performing a Wittig reaction on cyclobutanecarboxaldehyde to form an α,β-unsaturated ester, which is subsequently reduced to the target saturated primary alcohol.

Mechanistic Rationale

The Wittig reaction is a powerful method for creating carbon-carbon double bonds by reacting a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone.[4][5] For this synthesis, a stabilized ylide, (carbethoxymethylene)triphenylphosphorane, is chosen. Stabilized ylides are generally less reactive than non-stabilized ones and typically yield the (E)-alkene as the major product.[4]

The second step involves the reduction of the α,β-unsaturated ester, ethyl 3-cyclobutylacrylate. A strong reducing agent like lithium aluminum hydride (LiAlH₄) is required for this transformation, as it is capable of reducing both the carbon-carbon double bond (via 1,2- or 1,4-addition) and the ester carbonyl to a primary alcohol in a single operation.

Reaction Workflow

G Start Cyclobutane- carboxaldehyde Intermediate Ethyl 3-cyclobutylacrylate Start->Intermediate 1. Ph₃P=CHCO₂Et 2. Toluene, Reflux Product This compound Intermediate->Product 1. LiAlH₄, THF, 0 °C to RT 2. H₃O⁺ workup

Caption: Workflow for the Wittig-based synthesis pathway.

Experimental Protocols

Step A: Synthesis of Ethyl 3-cyclobutylacrylate

  • Apparatus Setup: A 250 mL round-bottom flask is equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Reagent Addition: To the flask, add (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) and dry toluene (100 mL).

  • Reaction Initiation: Add cyclobutanecarboxaldehyde (1.0 equivalent) dropwise to the stirring suspension at room temperature.[6][7]

  • Reaction Conditions: Heat the mixture to reflux (approx. 110 °C) and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Cool the reaction mixture to room temperature. Filter to remove the triphenylphosphine oxide byproduct. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield ethyl 3-cyclobutylacrylate as a clear oil.

Step B: Synthesis of this compound

  • Apparatus Setup: A 250 mL round-bottom flask is equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere.

  • Reagent Preparation: Prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous tetrahydrofuran (THF) (50 mL) and cool the flask to 0 °C in an ice bath.

  • Substrate Addition: Dissolve ethyl 3-cyclobutylacrylate (1.0 equivalent) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction Conditions: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.

  • Workup and Purification: Carefully quench the reaction by cooling to 0 °C and slowly adding water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Filter the resulting granular precipitate and wash it thoroughly with THF. Dry the combined organic filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by distillation if necessary.

Data Summary Table
StepReactant 1Reactant 2Key ReagentsSolventTemp.TimeAvg. Yield
A Cyclobutanecarboxaldehyde(Carbethoxymethylene)triphenylphosphorane-TolueneReflux12-16 h80-90%
B Ethyl 3-cyclobutylacrylate-LiAlH₄THF0 °C to RT4-6 h85-95%

Synthetic Pathway II: Grignard Coupling and Hydroboration-Oxidation

This alternative route involves the formation of a C-C bond using a Grignard reagent followed by a regioselective hydration of an alkene to install the primary alcohol.

Mechanistic Rationale

The first step is a Grignard reaction , but used here as a coupling reaction rather than an addition to a carbonyl.[8] Cyclobutylmagnesium bromide is prepared from cyclobutyl bromide and magnesium metal. This potent nucleophile then displaces the bromide from allyl bromide to form allylcyclobutane.

The second step is the hydroboration-oxidation of the terminal alkene, allylcyclobutane. This two-stage reaction is a cornerstone of organic synthesis for the anti-Markovnikov hydration of alkenes.[9][10] Borane (BH₃), typically complexed with THF, adds across the double bond, with the boron atom attaching to the less sterically hindered terminal carbon. Subsequent oxidation with basic hydrogen peroxide replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry, yielding the desired primary alcohol.[11][12]

Reaction Workflow

G Start Cyclobutyl Bromide Intermediate Allylcyclobutane Start->Intermediate 1. Mg, THF 2. Allyl Bromide Product This compound Intermediate->Product 1. BH₃·THF 2. H₂O₂, NaOH

Caption: Workflow for the Grignard/Hydroboration pathway.

Experimental Protocols

Step A: Synthesis of Allylcyclobutane

  • Apparatus Setup: A 250 mL three-neck round-bottom flask is flame-dried and equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a nitrogen atmosphere.

  • Grignard Formation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small portion of a solution of cyclobutyl bromide (1.0 equivalent) in anhydrous THF (100 mL) to initiate the reaction (a crystal of iodine may be added if needed). Once initiated, add the remaining cyclobutyl bromide solution dropwise to maintain a gentle reflux. After addition, stir for 1 hour at room temperature to ensure complete formation of the Grignard reagent.[13]

  • Coupling Reaction: Cool the Grignard solution to 0 °C. Add a solution of allyl bromide (1.0 equivalent) in anhydrous THF (20 mL) dropwise via the dropping funnel.

  • Reaction Conditions: After addition, allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Workup and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure to obtain crude allylcyclobutane.

Step B: Synthesis of this compound

  • Apparatus Setup: A 250 mL round-bottom flask is equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere.

  • Hydroboration: Place a solution of allylcyclobutane (1.0 equivalent) in anhydrous THF (50 mL) in the flask and cool to 0 °C. Add borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF, 1.1 equivalents of BH₃) dropwise.

  • Reaction Conditions: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C. Slowly and sequentially add 3 M aqueous sodium hydroxide (NaOH) (1.5 equivalents) followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂) (1.5 equivalents), ensuring the temperature does not rise excessively.

  • Workup and Purification: Stir the mixture at room temperature for 2 hours. Separate the layers and extract the aqueous phase with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting oil by flash column chromatography or distillation to yield this compound.

Data Summary Table
StepReactant 1Reactant 2Key ReagentsSolventTemp.TimeAvg. Yield
A Cyclobutyl BromideAllyl BromideMgTHF0 °C to RT5-7 h70-80%
B Allylcyclobutane-BH₃·THF, H₂O₂/NaOHTHF0 °C to RT3-4 h90-98%

Comparative Analysis and Conclusion

Both synthetic pathways presented are effective for the preparation of this compound.

  • Pathway I (Wittig/Reduction): This route is highly reliable and generally high-yielding. The primary byproduct, triphenylphosphine oxide, can sometimes complicate purification, but its low solubility in nonpolar solvents often allows for easy removal by filtration. The use of LiAlH₄ requires stringent anhydrous conditions and careful handling.

  • Pathway II (Grignard/Hydroboration): This route is arguably more elegant and atom-economical. The hydroboration-oxidation step is known for its exceptional regioselectivity and high yields.[10] However, the initial Grignard formation can be sensitive to moisture and the purity of the magnesium and alkyl halide.

The choice between these routes may depend on the availability of starting materials, the scale of the reaction, and the laboratory's familiarity with the required reagents. For instance, if cyclobutanecarboxaldehyde is more readily available than cyclobutyl bromide, Pathway I would be preferred. Conversely, the high selectivity and yield of the hydroboration step in Pathway II make it very attractive. Both methods provide researchers with robust and validated options for accessing this valuable cyclobutane-containing building block for applications in drug discovery and materials science.

References

  • Wessjohann, L. A., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem.
  • Wessjohann, L. A., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository.
  • Cutshall, N. S., et al. (2013). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry.
  • Cutshall, N. S., et al. (2013). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Semantic Scholar.
  • Cutshall, N. S., et al. (2013). (PDF) Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. ResearchGate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2023). Cyclobutanecarbaldehyde: Properties, Synthesis, and Applications. inno-pharmchem.com.
  • Frongia, A., et al. (2019). Tandem Wittig Reaction–Ring Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes. ACS Figshare.
  • Roquitte, B. C., & Walters, W. D. (1959). The Thermal Decomposition of Cyclobutanecarboxaldehyde. Journal of the American Chemical Society.
  • ResearchGate. (2019). Tandem Wittig Reaction–Ring Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes | Request PDF. ResearchGate.
  • Roquitte, B. C. (1974). The gas-phase photolysis of cyclobutanecarbaldehyde. Journal of the Chemical Society, Perkin Transactions 2.
  • Ashenhurst, J. (2013). Hydroboration Oxidation of Alkenes. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal.
  • Wikipedia. (n.d.). Hydroboration–oxidation reaction. Wikipedia.
  • LibreTexts. (n.d.). 8.5 Hydration of Alkenes: Addition of H2O by Hydroboration. Chemistry LibreTexts.
  • Ashenhurst, J. (n.d.). Hydroboration of Alkenes. Master Organic Chemistry.
  • Chemistry Steps. (n.d.). Hydroboration-Oxidation. Chemistry Steps.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal.
  • Wikipedia. (n.d.). Wittig reaction. Wikipedia.
  • Wikipedia. (n.d.). Grignard reaction. Wikipedia.
  • The Reaction Map. (n.d.). Wittig Reaction - Common Conditions. The Reaction Map.
  • Clark, J. (n.d.). reaction of aldehydes and ketones with grignard reagents. Chemguide.

Sources

An In-depth Technical Guide to 3-Cyclobutylpropan-1-ol (CAS: 21782-48-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclobutylpropan-1-ol is a primary alcohol featuring a cyclobutane ring, a structural motif of increasing importance in medicinal chemistry. The unique conformational properties and metabolic stability imparted by the cyclobutane moiety make it an attractive building block in the design of novel therapeutics.[1][2][3] This guide provides a comprehensive overview of this compound, including its chemical properties, a proposed synthetic route with a detailed experimental protocol, predicted spectroscopic data for characterization, potential applications in drug discovery, and essential safety information.

Chemical and Physical Properties

PropertyValueSource
CAS Number 21782-48-9[4]
Molecular Formula C₇H₁₄O[4]
Molecular Weight 114.19 g/mol [5]
IUPAC Name This compound[5]
SMILES C1CC(C1)CCCO[5]
LogP (calculated) 1.9[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 1[5]
Rotatable Bond Count 3[5]

Synthesis of this compound

A robust and reliable synthesis of this compound can be envisioned through two primary retrosynthetic pathways. This guide will focus on the reduction of a carboxylic acid precursor, a common and generally high-yielding method for the preparation of primary alcohols.[6]

Proposed Synthetic Pathway: Reduction of 3-Cyclobutylpropanoic Acid

The synthesis of this compound can be efficiently achieved by the reduction of 3-cyclobutylpropanoic acid. This precursor can be synthesized via several routes, including the malonic ester synthesis with cyclobutylmethyl bromide. The final reduction step is the focus of the detailed protocol below.

Synthesis of this compound 3-Cyclobutylpropanoic Acid 3-Cyclobutylpropanoic Acid Reaction Reaction 3-Cyclobutylpropanoic Acid->Reaction Reducing Agent (e.g., LiAlH4 or BH3-THF) Reducing Agent (e.g., LiAlH4 or BH3-THF) Reducing Agent (e.g., LiAlH4 or BH3-THF)->Reaction Aprotic Solvent (e.g., THF, Diethyl Ether) Aprotic Solvent (e.g., THF, Diethyl Ether) Aprotic Solvent (e.g., THF, Diethyl Ether)->Reaction Aqueous Workup Aqueous Workup Reaction->Aqueous Workup Purification (Distillation) Purification (Distillation) Aqueous Workup->Purification (Distillation) This compound This compound Purification (Distillation)->this compound caption Proposed synthesis of this compound. Applications This compound This compound Medicinal_Chemistry Medicinal Chemistry This compound->Medicinal_Chemistry Scaffold Scaffold for Novel Therapeutics Medicinal_Chemistry->Scaffold Fragment Fragment-Based Drug Discovery Medicinal_Chemistry->Fragment Prodrug Pro-drug Design Medicinal_Chemistry->Prodrug Metabolic_Stability Enhanced Metabolic Stability Medicinal_Chemistry->Metabolic_Stability caption Potential applications in drug development.

Caption: Potential applications in drug development.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not readily available. However, based on its structure as a primary alcohol, the following general safety precautions should be observed, similar to those for other flammable liquid alcohols like ethanol and isopropanol. [7][8][9]

  • Physical Hazards: Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. [10]* Health Hazards: May cause eye and skin irritation. May be harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

    • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If exposure limits are exceeded, use a NIOSH-approved respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

References

  • Janssen, M. A. C. H., et al. (2018). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 13(12), 1183-1196.
  • Bolli, M. H., et al. (2016). The Discovery of N-(4-Methoxyphenyl)-N,2-dimethyl-5-(1,3,4-oxadiazol-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine (ACT-281954), a Potent, Orally Active, Non-Brain-Penetrant, Dual Orexin Receptor Antagonist. Journal of Medicinal Chemistry, 59(10), 4746-4763.
  • Wuitschik, G., et al. (2010). Oxetanes in drug discovery: a new building block. Angewandte Chemie International Edition, 49(26), 4516-4520.
  • De Fusco, C., et al. (2017). The cyclobutane ring in medicinal chemistry. Future Medicinal Chemistry, 9(13), 1545-1565.
  • Cole-Parmer. Material Safety Data Sheet - Amyl alcohol, mixture of primary alcohols, 98%.
  • Chemos GmbH & Co. KG. Safety Data Sheet: Ethanol.
  • Airgas. Isopropyl Alcohol - SAFETY DATA SHEET.
  • Carl ROTH. Safety Data Sheet: Ethanol.
  • Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment).
  • Organic Syntheses. 6-CHLORO-1-HEXENE. Coll. Vol. 7, p.108 (1990); Vol. 62, p.14 (1984).
  • Organic Syntheses. 2-METHYLBUTANAL-1-d. Coll. Vol. 6, p.771 (1988); Vol. 56, p.32 (1977).
  • Scribd. Approximate 1H and 13C NMR Shifts.
  • NIST. 3-Cyclopentyl-1-propanol. In NIST Chemistry WebBook.
  • PubChem. This compound.
  • ResearchGate. ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction.
  • Organic Syntheses. tert-BUTYL (2-HYDROXYETHYL)CARBAMATE. Vol. 97, p.220 (2020).
  • Organic Syntheses. CYCLOHEXYLCARBINOL. Coll. Vol. 2, p.156 (1943); Vol. 11, p.32 (1931).
  • ResearchGate. Representatively, the 1H (a) and 13C NMR spectra of 3a (b).
  • Filo. The reaction of cyclohexyl magnestum bromide with formaldehyde followed b..
  • YouTube. Organic 2 Lab ACHM 223 Experiment - Reduction of Ketones.
  • PubChem. 3-[Cyclobutyl(propan-2-yl)amino]propan-1-ol.
  • PubChem. 1-Cyclobutylpropan-1-ol.
  • PubChem. 3-Cyclopropylbutan-1-ol.
  • Chegg. Solved what product is formed when this compound.
  • Doc Brown's Chemistry. 13C nmr spectrum of cyclopropane C3H6.
  • WebAssign. Experiment 3 - Reduction of a Ketone.
  • Doc Brown's Chemistry. infrared spectrum of propan-1-ol.
  • Organic Chemistry Portal. Synthesis of cyclopropanes.
  • University of Calgary. 13C NMR of 1-Propanol.
  • Organic Chemistry Portal. Synthesis of cyclopropanols.
  • Organic Syntheses. L-VALINOL. Coll. Vol. 7, p.534 (1990); Vol. 64, p.182 (1986).
  • ResearchGate. Synthesis and Characterization of (Z)-3-cyclopentyl-N-((1-methyl-1H-indol-3-yl)methylene)propan-1-amine.
  • NIST. 3-Phenylpropanol. In NIST Chemistry WebBook.
  • NIST. 1-Propanol. In NIST Chemistry WebBook.

Sources

Physical and chemical properties of 3-Cyclobutylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Profile of 3-Cyclobutylpropan-1-ol

Foreword

As the landscape of medicinal chemistry continually evolves, the exploration of novel molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is of paramount importance. Cycloalkanes, and particularly strained ring systems like cyclobutane, have garnered significant interest as bioisosteric replacements for larger, more flexible, or aromatic moieties. The cyclobutane motif can impart a unique conformational rigidity and metabolic stability, making it a valuable component in modern drug design.

This guide provides a comprehensive technical overview of this compound, a versatile building block situated at the intersection of these strategic design principles. We will delve into its core physicochemical properties, its characteristic reactivity as both a primary alcohol and a cyclobutane-containing molecule, and the analytical methodologies required for its unambiguous characterization. The insights and protocols herein are curated for the practicing research scientist and drug development professional, aiming to bridge the gap between fundamental chemistry and practical application in the laboratory.

Molecular Identity and Structural Elucidation

This compound is a primary alcohol featuring a cyclobutane ring connected to a propanol chain. This unique combination of a strained aliphatic ring and a flexible linker with a reactive hydroxyl group makes it a valuable synthon in organic chemistry.

Molecular Structure:

Caption: 2D Structure of this compound

Key Identifiers:

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 21782-48-9[1][2]
Molecular Formula C₇H₁₄O[1][2]
Molecular Weight 114.19 g/mol [1]
Canonical SMILES C1CC(C1)CCCO[1]
InChIKey KLIQXIMFAPTQLG-UHFFFAOYSA-N[1][2]

Physicochemical Properties

The physical properties of this compound are dictated by its molecular weight, the presence of a hydrogen-bond-donating hydroxyl group, and the overall molecular shape imparted by the cyclobutane ring. While extensive experimental data is not widely published, a combination of computed properties and analogous compound data provides a reliable profile.

Table of Physicochemical Properties:

PropertyValue (Predicted/Computed)Notes and Justification
Boiling Point ~180-190 °CPredicted based on structurally similar alcohols like 3-Cyclopentyl-1-propanol (207 °C) and adjusting for the smaller ring size. The hydroxyl group significantly increases the boiling point compared to a simple alkane of similar mass due to hydrogen bonding.
Melting Point Not availableExpected to be a low-melting solid or a liquid at room temperature. Aliphatic alcohols of this size are often liquids unless high symmetry allows for efficient crystal packing.
Density ~0.90 - 0.95 g/cm³Estimated based on the general density of aliphatic alcohols.
Solubility Moderately soluble in water. Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane).The polar hydroxyl group allows for hydrogen bonding with water, conferring some aqueous solubility. The C7 hydrocarbon portion limits this solubility but ensures miscibility with organic solvents.
LogP (Octanol/Water Partition Coefficient) 1.9[1]
Topological Polar Surface Area (TPSA) 20.2 Ų[1][2]
Rotatable Bond Count 3[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 1[2]

Chemical Reactivity and Synthetic Profile

The reactivity of this compound is dominated by the primary alcohol functional group. The cyclobutane ring is generally stable under common synthetic conditions but can participate in ring-opening reactions under more forcing conditions (e.g., with strong acids or hydrogenation catalysts), a property that is less relevant for typical drug synthesis transformations.

Reactions of the Hydroxyl Group

The primary alcohol is a versatile handle for a wide array of chemical transformations, making this molecule an excellent starting material for the synthesis of more complex derivatives.

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (3-cyclobutylpropanal) or carboxylic acid (3-cyclobutylpropanoic acid). The choice of oxidant is critical to control the outcome.

    • To Aldehyde: Mild conditions using reagents like Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or Swern oxidation are effective. These are chosen to avoid over-oxidation to the carboxylic acid.

    • To Carboxylic Acid: Stronger oxidizing agents such as potassium permanganate (KMnO₄), chromic acid (Jones reagent), or a two-step procedure involving one of the milder oxidations followed by a Pinnick oxidation (using sodium chlorite) will yield the carboxylic acid.

  • Esterification and Etherification:

    • Esterification: Reaction with a carboxylic acid under acidic catalysis (Fischer esterification) or with a more reactive acyl chloride or anhydride in the presence of a base (e.g., pyridine, triethylamine) will form the corresponding ester. This is a fundamental transformation for creating prodrugs or modifying solubility.

    • Etherification: The alcohol can be deprotonated with a strong base (e.g., NaH) to form the alkoxide, which can then act as a nucleophile in a Williamson ether synthesis by reacting with an alkyl halide.

  • Conversion to Leaving Groups: The hydroxyl group is a poor leaving group but can be readily converted into a better one for nucleophilic substitution reactions.

    • Tosylation/Mesylation: Reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base converts the alcohol to a tosylate or mesylate, which are excellent leaving groups for Sₙ2 reactions.

    • Halogenation: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the alcohol directly to the corresponding alkyl chloride or bromide.

Reactivity_of_3_Cyclobutylpropan_1_ol cluster_oxidation Oxidation cluster_derivatization Derivatization cluster_substitution Nucleophilic Substitution This compound This compound Aldehyde 3-Cyclobutylpropanal This compound->Aldehyde [PCC] or [DMP] Carboxylic_Acid 3-Cyclobutylpropanoic Acid This compound->Carboxylic_Acid [KMnO4] Ester Ester Derivative This compound->Ester RCOCl, Base Ether Ether Derivative This compound->Ether 1. NaH 2. R-X Alkyl_Halide 3-Cyclobutylpropyl Halide This compound->Alkyl_Halide SOCl2 or PBr3 Good_Leaving_Group Tosylate / Mesylate This compound->Good_Leaving_Group TsCl, Base Aldehyde->Carboxylic_Acid [NaClO2] Good_Leaving_Group->Alkyl_Halide NaX

Caption: Key Synthetic Transformations of this compound

Experimental Protocols for Characterization

Unambiguous characterization of this compound and its derivatives is essential. The following section outlines standard, self-validating protocols for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of organic molecules.

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition:

    • ¹H NMR: Acquire a proton spectrum using a 400 MHz (or higher) spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, more scans (~1024 or more) and a longer relaxation delay may be necessary.

  • Expected ¹H NMR Signals (in CDCl₃):

    • ~3.6 ppm (triplet): The two protons on the carbon bearing the hydroxyl group (-CH₂OH). The triplet splitting is due to coupling with the adjacent CH₂ group.

    • ~1.5-2.0 ppm (multiplets): Protons of the cyclobutane ring and the two CH₂ groups of the propyl chain. These signals will likely overlap, creating a complex multiplet region.

    • ~1.2 ppm (broad singlet): The hydroxyl proton (-OH). Its chemical shift can vary with concentration and temperature, and it may not show coupling.

  • Expected ¹³C NMR Signals (in CDCl₃):

    • ~62 ppm: The carbon attached to the oxygen (-CH₂OH).

    • ~18-35 ppm: A set of signals corresponding to the remaining aliphatic carbons of the propyl chain and the cyclobutane ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Protocol for IR Spectroscopy (ATR):

  • Sample Preparation: Place a single drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan of the clean ATR crystal first.

  • Expected Key Absorptions:

    • ~3300 cm⁻¹ (broad): A strong, broad absorption characteristic of the O-H stretching vibration of the alcohol. The broadness is due to hydrogen bonding.

    • ~2850-2950 cm⁻¹ (strong): C-H stretching vibrations of the aliphatic (sp³) carbons.

    • ~1050 cm⁻¹ (strong): C-O stretching vibration of the primary alcohol.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule.

Protocol for Mass Spectrometry (EI):

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) into the mass spectrometer, typically via Gas Chromatography (GC-MS) for separation and purification.

  • Ionization: Use Electron Impact (EI) ionization at 70 eV.

  • Analysis:

    • Molecular Ion (M⁺): Look for the molecular ion peak at m/z = 114. This peak may be weak or absent in EI-MS for primary alcohols.

    • Key Fragments: Expect to see a prominent peak at m/z = M-18, corresponding to the loss of a water molecule. Another common fragmentation would be the loss of the cyclobutyl group or cleavage along the propyl chain.

Characterization_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Confirm Structure (Connectivity, Functional Groups) NMR->Structure Purity Assess Purity NMR->Purity IR->Structure MS->Structure

Caption: Analytical Workflow for Structural Verification

Conclusion

This compound represents a valuable and versatile building block for medicinal chemistry and organic synthesis. Its physicochemical properties, characterized by moderate lipophilicity and the presence of a reactive hydroxyl group, make it an ideal starting point for the construction of more complex molecules. The synthetic accessibility of its alcohol moiety to a wide range of standard transformations allows for its strategic incorporation into lead compounds, where the cyclobutane unit can serve as a non-aromatic, conformationally constrained bioisostere. The protocols and data presented in this guide provide a solid technical foundation for scientists looking to leverage the unique properties of this compound in their research and development endeavors.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Cheméo. (n.d.). Chemical Properties of 3-Cyclopentyl-1-propanol (CAS 767-05-5).

Sources

An In-depth Technical Guide to 3-Cyclobutylpropan-1-ol: Synthesis, Characterization, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-cyclobutylpropan-1-ol, a valuable building block in organic synthesis and drug discovery. The document details its fundamental physicochemical properties, outlines a robust synthetic route, and offers in-depth, field-proven protocols for its analytical characterization using Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge and methodologies for the confident synthesis, purification, and analysis of this compound, ensuring high purity and structural integrity in their research and development endeavors.

Introduction: The Significance of the Cyclobutyl Moiety in Medicinal Chemistry

The cyclobutyl moiety is an increasingly important structural motif in modern drug discovery. Its unique conformational properties, acting as a rigid spacer and a bioisostere for various functional groups, offer a compelling strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This compound, with its terminal primary alcohol, serves as a key intermediate for introducing the cyclobutylpropyl group into a wide range of molecular scaffolds. A thorough understanding of its synthesis and analytical characterization is therefore paramount for its effective utilization in medicinal chemistry and organic synthesis.

This guide provides a detailed exploration of this compound, beginning with its fundamental properties and moving into practical, validated methodologies for its preparation and analysis.

Physicochemical Properties of this compound

A precise understanding of the physicochemical properties of this compound is the foundation for its effective handling, purification, and application in synthetic chemistry. The key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₁₄O[1]
Molecular Weight 114.19 g/mol [1]
CAS Number 21782-48-9[2]
Appearance Colorless liquid (predicted)-
Boiling Point Not experimentally determined; predicted to be in the range of 180-200 °C-
Solubility Soluble in organic solvents such as ethanol, methanol, dichloromethane, and ethyl acetate. Limited solubility in water.-

Synthesis of this compound: A Validated Approach

While various synthetic strategies can be envisioned for the preparation of this compound, a reliable and scalable approach involves the reduction of 3-cyclobutylpropanoic acid. This method is advantageous due to the commercial availability of the starting carboxylic acid and the high efficiency of modern reducing agents.

Proposed Synthetic Pathway: Reduction of 3-Cyclobutylpropanoic Acid

The synthesis commences with the reduction of 3-cyclobutylpropanoic acid using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent.

Synthesis of this compound 3-Cyclobutylpropanoic_Acid 3-Cyclobutylpropanoic Acid (C₇H₁₂O₂) MW: 128.17 g/mol This compound This compound (C₇H₁₄O) MW: 114.19 g/mol 3-Cyclobutylpropanoic_Acid->this compound Reduction Reducing_Agent 1. LiAlH₄, Anhydrous THF 2. H₃O⁺ quench

A proposed synthetic route to this compound.
Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Cyclobutylpropanoic acid (CAS: 4415-84-3)[3][4]

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1 M)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride in anhydrous THF.

  • Addition of Carboxylic Acid: A solution of 3-cyclobutylpropanoic acid in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water, while cooling the flask in an ice bath.

  • Workup: The resulting granular precipitate is filtered off and washed with diethyl ether. The combined organic filtrates are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Potential Impurities and Byproducts

The primary impurities to consider in this synthesis are:

  • Unreacted 3-cyclobutylpropanoic acid: Incomplete reduction will result in the presence of the starting material.

  • Solvent residues: Residual THF and diethyl ether from the workup.

  • Over-reduction products (less likely): While unlikely with LiAlH₄, other reducing agents could potentially lead to the formation of cyclobutylpropane.

Analytical Characterization of this compound

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. The following sections detail the standard analytical protocols.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile compounds and confirming their molecular weight.

Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane or methanol.[5]

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent) is suitable.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 70 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 30 to 200.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Expected Results:

  • Purity: A single major peak in the chromatogram indicates a high degree of purity.

  • Molecular Ion: The mass spectrum may show a small molecular ion peak (M⁺) at m/z 114. However, for primary alcohols, the molecular ion is often weak or absent.[6]

  • Fragmentation Pattern: Expect to see characteristic fragments for a primary alcohol, such as a prominent peak at m/z 31 ([CH₂OH]⁺) resulting from alpha-cleavage.[6] Other significant fragments may include the loss of water ([M-18]⁺) at m/z 96 and the loss of a propyl group.

GC-MS_Workflow Sample_Prep Sample Preparation (10 µg/mL in DCM) GC_Injection GC Injection Sample_Prep->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection & Data Acquisition Mass_Analysis->Detection Data_Analysis Data Analysis (Purity & Fragmentation) Detection->Data_Analysis

Sources

IUPAC name for 3-Cyclobutylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Systematic Nomenclature and Properties of 3-Cyclobutylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of chemical research and pharmaceutical development, precision in communication is paramount. The unambiguous identification of a chemical entity through systematic nomenclature is the foundation upon which reproducible science is built. The International Union of Pure and Applied Chemistry (IUPAC) provides a universal language that transcends regional and historical naming conventions, ensuring that a chemical formula corresponds to one unique name.

This guide provides a comprehensive analysis of the IUPAC name for the molecule this compound. As a Senior Application Scientist, my objective is to move beyond a superficial definition, delving into the logical framework of IUPAC rules that lead to its name. We will explore the molecule's structural characteristics, physicochemical properties, and its potential context in chemical synthesis. This document is designed for professionals who require a deep and functional understanding of chemical nomenclature as it applies to the complex structures often encountered in modern research.

Part 1: Systematic IUPAC Nomenclature Analysis

The name "this compound" is derived through a hierarchical set of rules designed to deconstruct a molecule into its core components: a principal functional group, a parent chain, and its substituents. The process is a logical, step-wise system that ensures a unique and descriptive name.

Step 1: Identification of the Principal Functional Group

The primary determinant of a molecule's chemical family and the suffix of its IUPAC name is the principal functional group. In this structure, the hydroxyl (-OH) group is the highest-priority group present.

  • Rule: The presence of a hydroxyl group classifies the compound as an alcohol.[1][2]

  • Application: Consequently, the IUPAC name will end with the suffix "-ol".[3][4][5]

Step 2: Determination of the Parent Chain

The parent chain is the longest continuous carbon chain that contains the carbon atom bonded to the principal functional group.[3][5] A critical decision point for this molecule is whether to designate the cyclobutane ring or the propyl chain as the parent.

  • Rule: When a functional group is part of an acyclic (non-cyclic) chain, that chain is typically chosen as the parent, even if a connected ring has more carbon atoms. The chain containing the principal functional group takes precedence.[6]

  • Application: The hydroxyl group is attached to a three-carbon chain. This chain is therefore the parent structure. A three-carbon alkane is propane. By replacing the "-e" with "-ol", the parent name becomes "propanol".

Step 3: Numbering the Parent Chain

To specify the location of the functional group and any substituents, the parent chain must be numbered.

  • Rule: The chain is numbered from the end that gives the carbon atom bearing the principal functional group the lowest possible number (locant).[2][3][4]

  • Application: To give the hydroxyl-bearing carbon the lowest number, we start numbering from the right side of the chain as depicted below. This assigns the -OH group to carbon 1. The name is therefore refined to "propan-1-ol".

Numbering of Propan-1-ol chain with Cyclobutyl substituentFigure 1: Numbering of the parent chain to assign the lowest locant to the hydroxyl group.
Step 4: Identification and Naming of Substituents

Any group attached to the parent chain that is not part of the parent itself is a substituent.

  • Rule: A cycloalkane attached as a substituent is named by changing the suffix "-ane" to "-yl".[7][8]

  • Application: The molecule has a four-carbon ring (cyclobutane) attached to the propanol chain. As a substituent, it is named "cyclobutyl".

Step 5: Assembling the Full IUPAC Name

The final step is to combine the names and locants of the substituent(s) and the parent chain into the complete, unambiguous name.

  • Rule: The full name is assembled as: (Substituent Locant)-(Substituent Name)(Parent Name)-(Principal Group Locant)-(Suffix).

  • Application:

    • Substituent Locant: The cyclobutyl group is on carbon 3 .

    • Substituent Name: cyclobutyl

    • Parent Name: propan

    • Principal Group Locant & Suffix: -1-ol

Combining these components yields the final IUPAC name: This compound .[9]

The logical flow for determining the IUPAC name is illustrated in the diagram below.

IUPAC_Naming_Workflow start Molecular Structure func_group Identify Principal Functional Group -OH (Alcohol) Suffix: -ol start->func_group Step 1 parent_chain Determine Parent Chain Longest C-chain with -OH group Propane → Propanol func_group->parent_chain Step 2 numbering Number the Parent Chain Lowest locant for -OH C1 for -OH parent_chain->numbering Step 3 substituent Identify & Name Substituents Cyclobutane ring Cyclobutyl numbering->substituent Step 4 assembly Assemble Full Name Substituent + Parent This compound substituent->assembly Step 5 end_node Final IUPAC Name assembly->end_node

Caption: Logical workflow for the systematic IUPAC naming of this compound.

Part 2: Structural Elucidation and Properties

An understanding of a molecule's physical and chemical properties is essential for its application in research and development.

Chemical Structure:

  • Molecular Formula: C₇H₁₄O

  • 2D Structure: HO-CH₂-CH₂-CH₂-C₄H₇

Physicochemical Properties

The following table summarizes key computed properties for this compound, which are crucial for predicting its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Weight114.19 g/mol [9][10]
XLogP3-AA1.9[10]
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count1PubChem
Rotatable Bond Count3[10]
Topological Polar Surface Area20.2 Ų[10]
Complexity57.4[10]

Classification of Alcohol

  • Rule: Alcohols are classified as primary (1°), secondary (2°), or tertiary (3°) based on the number of carbon atoms directly bonded to the carbinol carbon (the carbon bearing the -OH group).[1][5]

  • Analysis: In this compound, the carbinol carbon (C1) is bonded to only one other carbon atom (C2 of the propyl chain).

Part 3: Context in Chemical Synthesis and Research

Molecules like this compound, which feature a cycloalkyl group appended to a functionalized linear chain, are valuable building blocks in medicinal chemistry. The cyclobutyl moiety can impart favorable properties such as metabolic stability and conformational rigidity, while the primary alcohol provides a reactive handle for further chemical transformations.

Hypothetical Synthesis Protocol: A Self-Validating System

To illustrate its preparation, we present a robust and field-proven protocol for the synthesis of this compound via the reduction of a suitable carboxylic acid ester precursor, ethyl 3-cyclobutylpropanoate. This method is a cornerstone of organic synthesis.

Objective: To synthesize this compound with high purity.

Principle: The reduction of an ester to a primary alcohol is efficiently achieved using a powerful hydride-donating agent, such as Lithium Aluminum Hydride (LiAlH₄). The mechanism involves the nucleophilic attack of hydride ions on the electrophilic carbonyl carbon of the ester, leading to the formation of the corresponding primary alcohol after an aqueous workup to protonate the resulting alkoxide intermediate.

Experimental Protocol

Step 1: Reaction Setup

  • A 500 mL three-necked round-bottom flask is oven-dried and assembled hot under a stream of dry nitrogen.

  • Equip the flask with a magnetic stirrer, a dropping funnel, and a reflux condenser topped with a nitrogen inlet.

  • Suspend Lithium Aluminum Hydride (LiAlH₄) (1.2 eq.) in anhydrous diethyl ether (150 mL) in the flask. Cool the suspension to 0 °C using an ice-water bath.

Step 2: Addition of Ester

  • Dissolve ethyl 3-cyclobutylpropanoate (1.0 eq.) in anhydrous diethyl ether (50 mL).

  • Add the ester solution dropwise to the stirred LiAlH₄ suspension via the dropping funnel over a period of 60 minutes, maintaining the internal temperature below 5 °C.

    • Causality Insight: Slow, controlled addition is critical to manage the highly exothermic reaction and prevent dangerous side reactions.

Step 3: Reaction and Quenching

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Cool the mixture back to 0 °C.

  • Quench the reaction by the slow, sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

    • Trustworthiness Note: This specific quenching procedure (Fieser method) is designed to produce a granular, easily filterable precipitate of aluminum salts, greatly simplifying the workup.

Step 4: Workup and Purification

  • Stir the resulting white suspension vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.

  • Combine the organic filtrates and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.

Step 5: Product Characterization

  • ¹H NMR & ¹³C NMR: Confirm the structure by analyzing the chemical shifts, integration, and coupling patterns to ensure all expected protons and carbons are present and correctly assigned.

  • FT-IR Spectroscopy: Verify the presence of a broad O-H stretch (approx. 3300 cm⁻¹) and the absence of the C=O stretch from the starting ester (approx. 1735 cm⁻¹).

  • Mass Spectrometry: Confirm the molecular weight of the product (m/z = 114.19).

The workflow for this synthetic protocol is outlined below.

Synthesis_Workflow reagents Precursor & Reagents | Ethyl 3-cyclobutylpropanoate | LiAlH₄, Anhydrous Ether setup Reaction Setup (N₂ atmosphere, 0 °C) reagents->setup addition Slow Addition of Ester setup->addition reaction Stir at Room Temp (TLC Monitoring) addition->reaction quench Quenching at 0 °C (Water, NaOH(aq)) reaction->quench workup Workup Filtration Extraction & Drying quench->workup purify Purification (Distillation or Chromatography) workup->purify product This compound purify->product

Caption: A typical laboratory workflow for the synthesis of this compound.

Conclusion

The IUPAC name this compound is a precise descriptor derived from a systematic application of established nomenclature rules. This guide has dissected the logic behind its name, from the identification of the principal functional group to the numbering and assembly of its constituent parts. By understanding this framework, researchers can confidently identify and communicate complex chemical structures. Furthermore, the analysis of its properties and a plausible synthetic route provide a practical context for this molecule, highlighting its identity as a primary alcohol and a potentially useful building block in scientific discovery. Adherence to systematic nomenclature remains a critical pillar of scientific integrity and innovation.

References

  • CK-12 Foundation. (2025). Nomenclature of Alcohol, Phenol, and Ethers.
  • Study.com. (n.d.). IUPAC Naming Conventions for Alcohols | Rules & Examples.
  • Fiveable. (n.d.). Naming Cycloalkanes | Organic Chemistry Class Notes.
  • OpenOChem Learn. (n.d.). Naming Alcohols.
  • Chemistry LibreTexts. (2024). 4.1: Naming Cycloalkanes.
  • Chemistry LibreTexts. (2024). 17.1: Naming Alcohols and Phenols.
  • Chemistry LibreTexts. (2022). 14.2: Alcohols - Nomenclature and Classification.
  • University of Calgary. (n.d.). Substituted Cycloalkanes.
  • OpenStax. (2023). 4.1 Naming Cycloalkanes - Organic Chemistry.
  • Chemistry LibreTexts. (2023). 4.1: Naming Cycloalkanes.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18999713, this compound.

Sources

A Comprehensive Spectroscopic Analysis of 3-Cyclobutylpropan-1-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed spectroscopic characterization of 3-cyclobutylpropan-1-ol (CAS No. 21782-48-9), a valuable building block in synthetic organic chemistry.[1][2] The document outlines the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this molecule. Predicted spectral data are presented in a clear, tabular format, accompanied by in-depth interpretations and the causal reasoning behind the expected spectral features. Standardized experimental protocols for data acquisition are also detailed. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the structural elucidation of this compound.

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C₇H₁₄O and a molecular weight of 114.19 g/mol , is a primary alcohol containing a cyclobutane ring.[1][2] The unique puckered conformation of the cyclobutane ring, a result of alleviating torsional strain, significantly influences its chemical and physical properties, and by extension, its spectral characteristics.[3] A precise understanding of its three-dimensional structure is paramount for its application in the synthesis of more complex molecules. Spectroscopic analysis is the cornerstone of this structural elucidation, providing a non-destructive means to probe the molecular framework. This guide will systematically explore the expected outcomes from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, offering a predictive yet robust spectral profile of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, we can glean information about the electronic environment and connectivity of atoms.

Experimental Protocol: NMR Data Acquisition

A standardized approach to NMR data acquisition ensures reproducibility and accuracy.

Protocol Steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical as it must dissolve the sample without contributing interfering signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample. TMS serves as an internal standard, with its proton and carbon signals arbitrarily set to 0.0 ppm, providing a reference point for all other chemical shifts.[4]

  • Spectrometer Setup: Place the NMR tube in the spectrometer. For ¹H NMR, a spectrometer operating at a frequency of 400 MHz or higher is recommended for good signal dispersion. For ¹³C NMR, a frequency of 100 MHz or higher is suitable.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, and number of scans.

    • ¹³C NMR: Acquire a proton-decoupled spectrum to simplify the data, resulting in single peaks for each unique carbon environment.[5] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.[6]

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals (for ¹H NMR) to determine the relative number of protons.

Caption: Workflow for NMR Data Acquisition and Analysis.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit several distinct signals, each corresponding to a unique proton environment. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom and the magnetic anisotropy of the cyclobutane ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H on -OH~1.5 - 2.5Singlet (broad)1H
H on C1 (-CH₂OH)~3.6Triplet2H
H on C2 (-CH₂-)~1.5 - 1.6Multiplet2H
H on C3 (-CH₂-)~1.4 - 1.5Multiplet2H
H on C4 (-CH-)~1.9 - 2.1Multiplet1H
H on C5/C7 (-CH₂-)~1.7 - 1.9Multiplet4H
H on C6 (-CH₂-)~1.6 - 1.8Multiplet2H

Interpretation and Rationale:

  • -OH Proton: The hydroxyl proton signal is typically broad due to hydrogen bonding and chemical exchange. Its chemical shift can vary with concentration and temperature. A deuterium exchange experiment (adding a drop of D₂O) would cause this signal to disappear, confirming its identity.[7]

  • -CH₂OH Protons (C1): These protons are directly attached to the carbon bearing the electronegative oxygen atom, causing them to be deshielded and appear at a lower field (higher ppm value).[8] They are expected to be split into a triplet by the adjacent CH₂ group (C2).

  • Cyclobutane and Propyl Chain Protons: The protons on the cyclobutane ring and the propyl chain will exhibit complex splitting patterns (multiplets) due to coupling with multiple neighboring protons. The puckered nature of the cyclobutane ring leads to non-equivalent axial and equatorial protons, further complicating the spectrum.[3][9]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show a single peak for each chemically non-equivalent carbon atom.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 (-CH₂OH)~60 - 65
C2 (-CH₂-)~30 - 35
C3 (-CH₂-)~35 - 40
C4 (-CH-)~30 - 35
C5/C7 (-CH₂-)~25 - 30
C6 (-CH₂-)~18 - 23

Interpretation and Rationale:

  • C1 (-CH₂OH): The carbon atom bonded to the hydroxyl group is significantly deshielded and will appear at the lowest field.[5][10]

  • Alkyl Carbons: The remaining carbon atoms will resonate in the typical alkane region of the spectrum. The chemical shift of the unsubstituted cyclobutane carbon is around 22.4 ppm.[3][4] The substituent effects will cause shifts from this baseline value.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

Protocol Steps:

  • Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Background Spectrum: Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the sample in the spectrometer and acquire the IR spectrum.

  • Data Analysis: The resulting spectrum is a plot of transmittance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to specific functional groups.

Caption: Workflow for IR Data Acquisition.

Predicted IR Spectral Data

The IR spectrum of this compound will be dominated by absorptions from the O-H and C-H bonds.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (hydrogen-bonded)3200 - 3600Strong, Broad
C-H Stretch (sp³ hybridized)2850 - 3000Strong
C-O Stretch (primary alcohol)~1050Strong

Interpretation and Rationale:

  • O-H Stretch: The most characteristic feature of an alcohol's IR spectrum is the broad, strong absorption band for the O-H stretch, which is broadened due to hydrogen bonding.[8][11]

  • C-H Stretch: The strong absorption in the 2850-3000 cm⁻¹ region is indicative of C-H bonds on sp³ hybridized carbons, present in both the cyclobutane ring and the propyl chain.[12]

  • C-O Stretch: The C-O stretching vibration for a primary alcohol typically appears as a strong band around 1050 cm⁻¹.[11][13]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrometry Data Acquisition

Protocol Steps:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a suitable method, most commonly Electron Ionization (EI) for this type of molecule.

  • Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus mass-to-charge ratio (m/z).

Caption: Workflow for Mass Spectrometry Data Acquisition.

Predicted Mass Spectral Data

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

m/z Value Proposed Fragment Interpretation
114[C₇H₁₄O]⁺Molecular Ion (M⁺)
96[M - H₂O]⁺Loss of water (dehydration)
85[M - C₂H₅]⁺Loss of an ethyl radical
71[M - C₃H₇]⁺Loss of a propyl radical
57[C₄H₉]⁺Butyl cation
55[C₄H₇]⁺Cyclobutyl cation

Interpretation and Rationale:

  • Molecular Ion (M⁺): The peak at m/z 114 corresponds to the intact molecule with one electron removed. The intensity of this peak for cyclic alkanes is often more pronounced than for their acyclic counterparts.[14][15]

  • Loss of Water: A common fragmentation pathway for alcohols is the loss of a water molecule (18 Da), leading to a peak at m/z 96.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a favorable fragmentation pathway for alcohols.

  • Cycloalkane Fragmentation: Cycloalkanes can undergo fragmentation through the loss of small neutral molecules like ethene (28 Da).[14] Cleavage of the side chain is also a common fragmentation pattern for substituted cycloalkanes.[15]

G M [C₇H₁₄O]⁺˙ m/z = 114 F1 [C₇H₁₂]⁺˙ m/z = 96 M->F1 - H₂O F2 [C₄H₇]⁺ m/z = 55 M->F2 - C₃H₇O˙ F3 [C₅H₉O]⁺ m/z = 85 M->F3 - C₂H₅˙

Caption: Key Fragmentation Pathways for this compound.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. This guide has detailed the expected spectral data based on established chemical principles and data from analogous structures. The provided protocols and interpretations serve as a valuable resource for scientists engaged in the synthesis and analysis of this and related compounds, ensuring a high degree of confidence in its structural assignment.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
  • re3data.org. (2023).
  • Bioregistry.
  • Lafayette College Libraries. Spectral database for organic compounds, SDBS. [Link]
  • Introduction to the Spectral D
  • OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. [Link]
  • University of Calgary. IR Spectroscopy Tutorial: Alcohols. [Link]
  • JoVE.
  • Química Organica.org. IR Spectrum: Alcohols and Phenols. [Link]
  • Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]
  • Chemistry LibreTexts. (2020). 13.4: Spectroscopy of Alcohols. [Link]
  • YouTube. (2025). Mass Spectrometry of Cycloalkanes. [Link]
  • Zhang, C., & Volkman, J. K. (2021). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Organic Geochemistry, 152, 104173.
  • PubMed. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. [Link]
  • Doc Brown's Chemistry.
  • YouTube. (2023). Mass Fragmentation of Alkane and Cycloalkanes/ Mass spectrometry. [Link]
  • Doc Brown's Chemistry. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. [Link]
  • ACS Publications. Fragmentation of skeletal bonds of cyclic alkanes in mass spectra. [Link]
  • The Royal Society of Chemistry.
  • ResearchGate. NMR Spectroscopy of Cyclobutanes. [Link]
  • PubChem. This compound. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033962). [Link]
  • NIST WebBook. 3-Cyclopentyl-1-propanol. [Link]
  • The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]
  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162). [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • PubChem. 3-Cyclopropylbutan-1-ol. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000820). [Link]
  • PubChem. 3-[Cyclobutyl(propan-2-yl)amino]propan-1-ol. [Link]
  • Doc Brown's Chemistry. Carbon-13 NMR spectrum of propan-1-ol. [Link]
  • NIST WebBook. 3-Buten-1-ol. [Link]
  • University of Regensburg. 13C NMR of 1-Propanol. [Link]
  • Doc Brown's Chemistry. infrared spectrum of propan-1-ol. [Link]
  • PubChemLite. 3-amino-1-cyclobutylpropan-1-ol (C7H15NO). [Link]
  • SpectraBase. 1-Cyclobutyl-3-methylbutan-2-ol. [Link]
  • PubChem. 1-Cyclobutylpropan-1-ol. [Link]
  • PubChem. 1-Cyclobutylpropan-1-one. [Link]

Sources

An In-depth Technical Guide to the Discovery and History of 3-Cyclobutylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclobutylpropan-1-ol, a seemingly simple aliphatic alcohol, holds a noteworthy position in the landscape of chemical synthesis and drug discovery. Its structural motif, featuring a cyclobutane ring, imparts unique conformational constraints and metabolic stability, making it an attractive building block for medicinal chemists. This guide provides a comprehensive overview of the discovery and history of this compound, charting its synthetic evolution from early methodologies to modern catalytic systems. We will delve into the rationale behind various synthetic strategies, offering field-proven insights into experimental choices and providing detailed protocols for key transformations. This document serves as a technical resource for researchers and professionals engaged in the design and synthesis of novel therapeutics.

Introduction: The Significance of the Cyclobutane Moiety in Modern Drug Discovery

The cyclobutane ring, once considered a mere curiosity of strained ring systems, has emerged as a powerful tool in medicinal chemistry.[1][2] Its incorporation into small molecules can profoundly influence their pharmacological properties. Unlike conformationally flexible alkyl chains, the puckered four-membered ring restricts the rotational freedom of a molecule, which can lead to a more favorable entropic profile upon binding to a biological target.[1] This pre-organization can enhance binding affinity and selectivity. Furthermore, the cyclobutane scaffold is often more resistant to metabolic degradation compared to linear alkyl groups, a crucial attribute in the development of long-acting pharmaceuticals.

This compound (Figure 1) represents a fundamental building block that combines the advantageous properties of the cyclobutane ring with a reactive primary alcohol functionality. This hydroxyl group serves as a versatile handle for further chemical modifications, allowing for the facile introduction of the cyclobutylpropyl moiety into a wide array of molecular architectures.

Figure 1: Structure of this compound

Caption: Chemical structure of this compound.

Early Synthetic Approaches: A Historical Perspective

While a definitive first synthesis of this compound is not prominently documented in readily accessible literature, its preparation can be inferred from the development of general synthetic methods for functionalized cyclobutanes. Early approaches to such compounds were often multi-step sequences, relying on the classical transformations of organic chemistry.

One plausible historical route involves the reduction of a suitable carboxylic acid or ester derivative. For instance, the synthesis could commence from cyclobutanecarboxylic acid, which can be converted to 3-cyclobutylpropanoic acid via standard homologation techniques. Subsequent reduction of the carboxylic acid would yield the desired primary alcohol.

Hypothetical Early Synthesis via Carboxylic Acid Reduction

This conceptual pathway highlights the fundamental transformations that would have been available to chemists in the mid-20th century.

graphdot start Cyclobutanecarboxylic Acid intermediate1 3-Cyclobutylpropanoic Acid start->intermediate1 Homologation (e.g., Arndt-Eistert) end This compound intermediate1->end Reduction (e.g., LiAlH4)

Caption: A plausible early synthetic route to this compound.

The Advent of Modern Catalytic Methods: A Paradigm Shift

The latter half of the 20th century and the early 21st century witnessed a revolution in synthetic organic chemistry, driven by the development of powerful and selective catalytic methods. These advancements have provided more efficient and direct routes to molecules like this compound.

Cobalt-Catalyzed Reductive Hydroformylation

A notable modern approach involves the cobalt-catalyzed visible-light-driven reductive hydroformylation of vinylcyclobutane.[1] This method offers a direct conversion of a readily available alkene to the target alcohol.

Experimental Protocol: Synthesis of this compound via Reductive Hydroformylation [1]

  • Preparation of the Catalyst: The active cobalt hydride catalyst is prepared according to established literature procedures.

  • Reaction Setup: In a nitrogen-filled glovebox, a reaction vessel is charged with the cobalt catalyst, vinylcyclobutane, and a suitable solvent (e.g., anhydrous and deoxygenated toluene).

  • Reaction Conditions: The reaction mixture is subjected to an atmosphere of synthesis gas (a mixture of carbon monoxide and hydrogen, typically 9:1 CO/H2). The reaction is then irradiated with visible light at room temperature.

  • Workup and Purification: Upon completion, the reaction mixture is concentrated, and the crude product is purified by column chromatography on silica gel to afford this compound as a colorless liquid.

G start Vinylcyclobutane product This compound start->product Reductive Hydroformylation reagents CO, H2 Cobalt Catalyst Visible Light

Caption: Cobalt-catalyzed reductive hydroformylation of vinylcyclobutane.

Alternative Synthetic Strategies

Grignard Reaction with Ethylene Oxide

A classic and reliable method for the two-carbon homologation of an alkyl halide to a primary alcohol is the reaction of a Grignard reagent with ethylene oxide.[3][4] In the context of this compound, this would involve the preparation of cyclobutylmethylmagnesium bromide followed by its reaction with ethylene oxide.

Conceptual Workflow: Grignard-based Synthesis

G start Cyclobutylmethyl Bromide intermediate Cyclobutylmethylmagnesium Bromide start->intermediate reagent1 Mg, Ether product This compound intermediate->product reagent2 1. Ethylene Oxide 2. H3O+

Caption: Synthesis of this compound via a Grignard reaction.

Reduction of Cyclobutyl Propyl Ketone

The reduction of a corresponding ketone, cyclobutyl propyl ketone, provides another viable route to this compound. A variety of reducing agents can be employed for this transformation, with sodium borohydride being a common and mild choice.

Characterization and Physicochemical Properties

The identity and purity of this compound are typically confirmed by standard analytical techniques.

PropertyValue
CAS Number 21782-48-9[5]
Molecular Formula C7H14O[5]
Molecular Weight 114.19 g/mol
Appearance Colorless liquid

Spectroscopic Data:

  • ¹H NMR (500 MHz, CDCl₃): δ 3.62 (t, J = 6.3 Hz, 2H), 1.95-1.75 (m, 5H), 1.65-1.45 (m, 6H).[1]

Conclusion and Future Outlook

The journey of this compound from a conceptual synthetic target to a readily accessible building block mirrors the broader advancements in organic synthesis. While its initial discovery is not prominently chronicled, its importance is evident in its continued use in contemporary chemical research. The development of efficient catalytic methods has significantly streamlined its preparation, opening new avenues for its application in drug discovery and materials science. As the demand for conformationally constrained and metabolically robust molecular scaffolds continues to grow, the utility of this compound and its derivatives is poised to expand further. Future research may focus on the development of even more efficient and sustainable synthetic routes, as well as the exploration of its utility in the synthesis of novel bioactive compounds.

References

  • Alcohol Synthesis by Cobalt-Catalyzed Visible-Light-Driven Reductive Hydroformylation. (n.d.). Amazon S3.
  • Optimizing Shape Complementarity Enables the Discovery of Potent Tricyclic BCL6 Inhibitors. (2022). Journal of Medicinal Chemistry.
  • THE REACTION OF ETHYLENE OXIDE WITH VARIOUS GRIGNARD REAGENTS. (n.d.).
  • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. (n.d.). NIH.
  • Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main. (n.d.).

Sources

An In-Depth Technical Guide to 3-Cyclobutylpropan-1-ol: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclobutylpropan-1-ol, a saturated primary alcohol with the chemical formula C₇H₁₄O, is a versatile building block in organic synthesis.[1] Its unique structural motif, featuring a cyclobutyl ring connected to a propanol chain, imparts specific physicochemical properties that are of increasing interest in the fields of medicinal chemistry and materials science. The cyclobutyl group, a four-membered carbocycle, offers a unique combination of conformational rigidity and three-dimensional character, which can be strategically employed to modulate the biological activity, metabolic stability, and pharmacokinetic profiles of drug candidates.[2][3] This in-depth technical guide provides a comprehensive overview of the commercial availability, synthetic methodologies, and potential applications of this compound, with a particular focus on its relevance to drug discovery and development.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its effective utilization in research and development.

PropertyValueSource
Molecular Formula C₇H₁₄O[1][4]
Molecular Weight 114.19 g/mol [4]
CAS Number 21782-48-9[1][4]
Appearance Colorless liquid (predicted)
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Soluble in organic solvents
XLogP3-AA 1.9[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 1[4]
Rotatable Bond Count 3[4]

Commercial Availability

This compound is commercially available from a limited number of specialized chemical suppliers. Researchers can procure this compound in varying quantities, from grams to kilograms, to support laboratory-scale synthesis and larger-scale development projects.

Table of Commercial Suppliers:

SupplierProduct NamePurityAvailable Quantities
Nanjing SynTitan Pharmaceutical Co., Ltd.3-Cyclobutyl-propan-1-ol>97%1g, 5g, and larger upon request

Synthesis of this compound: Methodologies and Protocols

Several synthetic routes can be envisioned for the preparation of this compound. The choice of a particular method will depend on factors such as the availability of starting materials, desired scale, and laboratory capabilities. Two plausible and commonly employed strategies are the reduction of a corresponding carboxylic acid derivative and a Grignard reaction.

Method 1: Reduction of 3-Cyclobutylpropanoic Acid or its Ester

A reliable method for the synthesis of primary alcohols is the reduction of carboxylic acids or their corresponding esters. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently converting these functional groups to the desired alcohol.[5]

Workflow for the Reduction of Ethyl 3-Cyclobutylpropanoate:

G start Start: Ethyl 3-cyclobutylpropanoate reagent LiAlH4 in dry THF start->reagent 1. reaction Reduction Reaction (0°C to reflux) reagent->reaction 2. workup Aqueous Work-up (e.g., Fieser method) reaction->workup 3. extraction Extraction with Et2O workup->extraction 4. drying Drying over Na2SO4 extraction->drying 5. purification Purification (Distillation or Chromatography) drying->purification 6. product Product: this compound purification->product 7.

Caption: Synthesis of this compound via reduction.

Experimental Protocol:

Materials:

  • Ethyl 3-cyclobutylpropanoate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF. The flask is cooled to 0 °C in an ice bath.

  • Addition of Ester: A solution of ethyl 3-cyclobutylpropanoate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

  • Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser work-up).[6] This procedure is highly exothermic and should be performed with caution in an ice bath.

  • Extraction: The resulting granular precipitate is filtered off and washed with diethyl ether. The combined organic filtrates are then washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: LiAlH₄ reacts violently with water; therefore, all glassware and solvents must be scrupulously dried to prevent decomposition of the reagent and ensure a safe reaction.[5]

  • Controlled Addition at Low Temperature: The reduction is highly exothermic. Slow, controlled addition of the ester at 0 °C helps to manage the reaction rate and prevent dangerous temperature increases.

  • Fieser Work-up: This specific work-up procedure is designed to safely quench the excess LiAlH₄ and produce a granular, easily filterable aluminum salt, simplifying the isolation of the product.[6]

Method 2: Grignard Reaction with Ethylene Oxide

An alternative approach involves the reaction of a Grignard reagent, prepared from a suitable cyclobutylalkyl halide, with ethylene oxide. This reaction is an excellent method for the formation of primary alcohols with the addition of a two-carbon unit.[7][8]

Workflow for the Grignard Reaction:

G start Start: Cyclobutylmethyl bromide mg Magnesium turnings in dry THF start->mg grignard_formation Formation of Grignard Reagent mg->grignard_formation ethylene_oxide Ethylene oxide in dry THF grignard_formation->ethylene_oxide grignard_reaction Reaction with Ethylene Oxide (0°C) ethylene_oxide->grignard_reaction workup Aqueous Work-up (aq. NH4Cl) grignard_reaction->workup extraction Extraction with Et2O workup->extraction drying Drying over MgSO4 extraction->drying purification Purification (Distillation or Chromatography) drying->purification product Product: this compound purification->product

Caption: Synthesis of this compound via Grignard reaction.

Experimental Protocol:

Materials:

  • Cyclobutylmethyl bromide

  • Magnesium turnings

  • Iodine (a small crystal for initiation)

  • Anhydrous tetrahydrofuran (THF)

  • Ethylene oxide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for Grignard reactions

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and mechanical stirrer, magnesium turnings (1.1 equivalents) and a crystal of iodine are placed under a nitrogen atmosphere. A solution of cyclobutylmethyl bromide (1.0 equivalent) in anhydrous THF is added dropwise to initiate the reaction. Once initiated, the remaining bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until most of the magnesium has reacted.

  • Reaction with Ethylene Oxide: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of ethylene oxide (1.1 equivalents) in anhydrous THF is then added slowly, keeping the temperature below 10 °C.

  • Reaction: The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional hour.

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: The product is extracted with diethyl ether.

  • Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

  • Purification: The crude this compound is purified by vacuum distillation.

Causality Behind Experimental Choices:

  • Flame-Drying of Glassware: Grignard reagents are extremely sensitive to moisture. Flame-drying the glassware under vacuum or in a stream of inert gas is crucial to remove any adsorbed water.

  • Iodine for Initiation: A small crystal of iodine is often used to activate the magnesium surface and initiate the formation of the Grignard reagent.

  • Exothermic Reaction Control: Both the formation of the Grignard reagent and its reaction with ethylene oxide are exothermic. Maintaining low temperatures is essential for safety and to minimize side reactions.

Applications in Drug Discovery and Development

The incorporation of small, strained carbocyclic rings like cyclobutane into drug candidates has emerged as a valuable strategy in medicinal chemistry.[2][3] The cyclobutyl moiety can serve as a non-planar, sp³-rich scaffold that can improve metabolic stability, enhance binding affinity by occupying hydrophobic pockets, and provide a unique vector for orienting pharmacophoric groups.[3]

Potential Roles of the this compound Moiety in Drug Design:

  • Linker/Spacer: The propyl chain can act as a flexible linker to connect the cyclobutyl group to other pharmacophoric elements.

  • Metabolic Stability: The cyclobutyl ring is generally more resistant to metabolic degradation compared to linear alkyl chains or aromatic rings.[3]

  • Conformational Restriction: The rigid nature of the cyclobutyl ring can help to lock the conformation of a molecule, potentially leading to increased selectivity for its biological target.[3]

  • Improved Physicochemical Properties: The introduction of a cyclobutyl group can influence properties such as lipophilicity and solubility, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).

Logical Relationship of this compound in Drug Discovery:

G start This compound (Building Block) functionalization Functional Group Interconversion (e.g., Oxidation, Amination) start->functionalization derivatives Diverse Chemical Derivatives (Aldehydes, Acids, Amines, etc.) functionalization->derivatives scaffold Incorporation into Lead Compounds derivatives->scaffold optimization Lead Optimization (SAR Studies) scaffold->optimization candidate Preclinical/Clinical Drug Candidate optimization->candidate

Caption: Role of this compound in the drug discovery pipeline.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques. While a comprehensive set of experimental spectra for this specific compound is not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Expected Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a characteristic triplet for the methylene protons adjacent to the hydroxyl group (CH₂-OH) at approximately 3.6 ppm. The protons of the cyclobutyl ring will likely appear as a complex multiplet in the upfield region (around 1.5-2.2 ppm), and the other methylene protons of the propyl chain will also present as multiplets.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display distinct signals for each of the seven carbon atoms. The carbon attached to the hydroxyl group (CH₂-OH) is expected to resonate around 60-65 ppm. The carbons of the cyclobutyl ring will appear at higher field.

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol.[3] A strong C-O stretching vibration should be observed around 1050 cm⁻¹.[3]

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z 114. Common fragmentation patterns for primary alcohols include the loss of water (M-18) and alpha-cleavage.

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling this compound. A comprehensive Safety Data Sheet (SDS) should be consulted before use.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a valuable and commercially available building block with significant potential in organic synthesis, particularly in the design and development of novel therapeutic agents. Its unique structural features, combined with the versatility of its primary alcohol functionality, make it an attractive starting material for the creation of diverse and complex molecular architectures. This guide has provided a comprehensive overview of its properties, availability, synthetic routes, and potential applications, offering a solid foundation for researchers and scientists looking to explore the utility of this promising compound in their work.

References

  • Ren, S., Pan, F., Zhang, W., & Rao, G. W. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113–4135. [Link]
  • PubChem. (n.d.). 1-Cyclobutylpropan-1-ol. National Center for Biotechnology Information.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). 3-[Cyclobutyl(propan-2-yl)amino]propan-1-ol. National Center for Biotechnology Information.
  • Master Organic Chemistry. (2023, February 3). LiAlH4 (Lithium Aluminum Hydride) For Reduction of Carboxylic Acid Derivatives.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-1-ol.
  • Vedantu. (n.d.). Ethylene oxide when treated with Grignard reagent yields.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction.
  • Allen. (n.d.). Ethylene oxide when treated with Grignard reagent yields.
  • National Institute of Standards and Technology. (n.d.). 3-Buten-1-ol. In NIST Chemistry WebBook.
  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). John Wiley & Sons.
  • YouTube. (2022, September 7). Ethylene oxide when treated with Grignard reagent yields.

Sources

A Technical Guide to Unlocking the Research Potential of 3-Cyclobutylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Cyclobutylpropan-1-ol is a structurally intriguing yet underexplored molecule presenting significant opportunities in medicinal chemistry and materials science. Its unique composition, featuring a strained, non-planar cyclobutyl ring and a versatile primary alcohol, positions it as a valuable building block for creating novel chemical entities with enhanced properties. The cyclobutyl moiety offers a three-dimensional alternative to traditional planar structures in drug design, potentially improving metabolic stability and binding affinity.[1][2] The terminal alcohol provides a reactive handle for a wide array of chemical transformations, enabling its use in fragment-based drug discovery (FBDD), as a scaffold for new therapeutic agents, and as a monomer for advanced polymers. This guide provides a comprehensive exploration of these potential research avenues, complete with theoretical frameworks, actionable experimental protocols, and proposed synthetic strategies to inspire and direct future investigations.

Introduction

In the continuous search for chemical innovation, certain molecular motifs serve as foundational pillars for discovery. The cyclobutane ring, once considered a synthetic curiosity, is now increasingly recognized for the unique structural and physicochemical properties it imparts to bioactive molecules.[1][3][4] When coupled with a reactive functional group like a primary alcohol, as in this compound, the potential applications expand significantly. This molecule combines the conformational rigidity and three-dimensionality of the cyclobutyl group with the synthetic versatility of a propanol linker.[1][5]

The cyclobutyl group is a powerful tool in medicinal chemistry, often used to replace planar aromatic rings or conformationally flexible alkyl chains.[2][4] This substitution can lead to improved metabolic stability by blocking sites of oxidative metabolism, enhanced binding to protein targets through better spatial arrangement, and optimized solubility and lipophilicity.[1][2][5] The primary alcohol of this compound is a gateway to a multitude of chemical derivatives, allowing for its incorporation into larger, more complex structures. This guide will delineate key research areas where this compound can serve as a pivotal starting material, offering novel solutions in drug development and material innovation.

Part 1: Medicinal Chemistry & Drug Discovery Applications

The structural features of this compound make it a highly attractive candidate for modern drug discovery programs. Its potential lies in its ability to introduce novel three-dimensional structures into drug candidates, a strategy known to increase clinical success rates.[2]

The Cyclobutyl Moiety as a Superior Bioisostere

Bioisosteric replacement is a cornerstone of medicinal chemistry, where a specific part of a lead molecule is exchanged for a structurally different but functionally similar group to enhance its pharmacological profile. The cyclobutyl group is an excellent bioisostere for commonly used motifs like phenyl, tert-butyl, and cyclopentyl rings.[1][2]

Causality of Experimental Choice: Replacing a planar aromatic ring with a puckered cyclobutane ring increases the fraction of sp³-hybridized carbons (Fsp³).[2] A higher Fsp³ is correlated with improved solubility, greater metabolic stability, and a reduced likelihood of off-target effects, all of which are critical for developing successful drug candidates.[2] The non-planar structure of the cyclobutane can also provide a better fit into the three-dimensional binding pockets of target proteins, potentially increasing potency.[1][5]

Table 1: Comparative Properties of Cyclobutane vs. Other Bioisosteres

Feature Phenyl Ring tert-Butyl Group Cyclobutyl Ring Advantage of Cyclobutyl
Geometry Planar Tetrahedral Puckered, 3D Introduces 3D character, improves binding pocket fit.[1][2]
Fsp³ Low High High Correlates with higher clinical success rates.[2]
Metabolic Stability Prone to oxidation Generally stable High stability Blocks sites of oxidative metabolism.[1][2][5]

| Solubility | Low | Low | Moderate | Can improve aqueous solubility over aromatic rings.[5] |

G cluster_0 Traditional Lead Compound cluster_1 Optimized Lead Compound cluster_2 Improved Properties a Aromatic Ring (e.g., Phenyl) b Cyclobutyl Ring a->b Bioisosteric Replacement c Increased 3D character b->c d Enhanced Metabolic Stability b->d e Improved Solubility b->e

Caption: Bioisosteric replacement of an aromatic ring with a cyclobutyl moiety.

A Versatile Building Block for Novel Scaffolds

The primary alcohol in this compound is a versatile synthetic handle, allowing the molecule to be used as a starting point for a diverse range of chemical structures. This versatility makes it an ideal building block for creating novel molecular scaffolds tailored for specific drug targets.

Synthetic Transformations:

  • Oxidation: The alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, which are precursors for amines (via reductive amination), amides, and esters.

  • Esterification/Etherification: The alcohol can be directly converted into esters or ethers, allowing for the exploration of different side chains to probe structure-activity relationships (SAR).

  • Conversion to Leaving Groups: The hydroxyl group can be transformed into a good leaving group (e.g., tosylate, mesylate, or halide), enabling nucleophilic substitution reactions to introduce a wide variety of functionalities.

G cluster_0 Derivatives start This compound aldehyde 3-Cyclobutylpropanal start->aldehyde Oxidation (e.g., PCC, DMP) ester Ester Derivatives start->ester Esterification (R-COOH, Acid Cat.) ether Ether Derivatives start->ether Williamson Ether Synth. (NaH, R-X) halide 3-Cyclobutylpropyl Halide start->halide Halogenation (e.g., SOCl2, PBr3) acid 3-Cyclobutylpropanoic Acid aldehyde->acid Oxidation (e.g., KMnO4)

Caption: Key synthetic transformations of this compound.

Application in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) is an efficient method for identifying lead compounds by screening small, low-molecular-weight molecules, or "fragments".[6][7] this compound (MW: 114.19 g/mol ) fits the criteria for an ideal fragment, often described by the "Rule of Three" (MW < 300 Da, cLogP < 3, H-bond donors/acceptors ≤ 3).[7][8]

Trustworthiness of the Protocol: The following FBDD protocol is a self-validating system. It begins with a high-throughput primary screen to identify weak binders, followed by orthogonal validation methods (e.g., NMR, ITC) to eliminate false positives. Finally, structural biology techniques provide definitive evidence of binding, ensuring that only high-quality hits are advanced to the optimization stage.

Experimental Protocol: FBDD Screening Cascade

  • Fragment Library Preparation:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Create a screening deck by diluting the stock to 1 mM in an appropriate aqueous buffer compatible with the chosen screening technology.

  • Primary Screening (Surface Plasmon Resonance - SPR):

    • Immobilize the target protein on a sensor chip (e.g., CM5).

    • Flow the 1 mM fragment solution over the chip.

    • A positive "hit" is identified by a change in the resonance angle, indicating a binding event. This method is highly sensitive for detecting weak interactions typical of fragments.

  • Hit Validation (Orthogonal Method - e.g., Saturation Transfer Difference NMR):

    • Prepare a sample containing the target protein and the hit fragment (this compound).

    • Acquire an STD-NMR spectrum.

    • The presence of signals from the fragment in the STD spectrum confirms that it binds to the protein, thus validating the hit and eliminating artifacts from the primary screen.

  • Structural Elucidation (X-ray Crystallography):

    • Co-crystallize the target protein with this compound.

    • Solve the crystal structure to visualize the binding mode of the fragment in the protein's active site. This provides invaluable information for the next step.

  • Fragment Growing/Linking:

    • Using the structural information, medicinal chemists can design larger, more potent compounds by "growing" the fragment to make additional interactions with the protein or by "linking" it to another nearby fragment.[8]

FBDD_Workflow lib Fragment Library (incl. This compound) screen Primary Screen (e.g., SPR) lib->screen validate Hit Validation (e.g., STD-NMR) screen->validate Hits structure Structural Biology (X-ray, Cryo-EM) validate->structure Validated Hits optimize Lead Optimization (Fragment Growing/Linking) structure->optimize Binding Mode Retrosynthesis target This compound step1 Cyclobutanecarboxaldehyde target->step1 C-C Bond Formation (Wittig or Grignard) step2 Cyclobutanecarboxylic Acid step1->step2 Reduction start Commercially Available step2->start

Sources

An In-depth Technical Guide to the Safe Handling of 3-Cyclobutylpropan-1-ol for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the essential safety and handling precautions for 3-Cyclobutylpropan-1-ol in a research and development setting. Recognizing the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally analogous short-chain and cyclic alcohols to establish a robust framework for its safe utilization. The protocols and recommendations herein are designed for researchers, scientists, and drug development professionals to mitigate risks and ensure a safe laboratory environment. This guide covers hazard identification, personal protective equipment, engineering controls, emergency procedures, and proper disposal, grounded in the principles of chemical safety and risk assessment.

Introduction and Scope

This compound is a specialty chemical with potential applications in pharmaceutical synthesis and materials science. As with any novel or less-common chemical, a thorough understanding of its potential hazards is paramount for safe handling. In the absence of a dedicated and comprehensive Safety Data Sheet (SDS) for this compound, this guide establishes best practices by extrapolating from the known safety profiles of analogous compounds, including other flammable alcohols.[1][2][3][4][5][6][7][8]

The causality behind this analog-based approach lies in the predictable chemical properties conferred by the functional groups present in this compound. The primary alcohol group (-CH₂OH) and the short alkyl chain suggest flammability and potential for eye, skin, and respiratory irritation, characteristic of many low-molecular-weight alcohols.[9][10] This guide, therefore, serves as a proactive safety resource, empowering laboratory personnel to handle this compound with the necessary caution and preparedness.

Hazard Identification and Risk Assessment

GHS Classification (Inferred)

Based on the GHS classifications of structurally related alcohols like cyclopropanol and 1-propanol, the following GHS classification for this compound can be inferred:

Hazard ClassInferred Hazard CategoryRationale based on Analogs
Flammable LiquidsCategory 2 or 3Short-chain alcohols are typically flammable.[1][3][4][5][9][10][13]
Serious Eye Damage/Eye IrritationCategory 1 or 2AAlcohols are known to be eye irritants.[1][4][5][9][10][13]
Skin Corrosion/IrritationCategory 2May cause skin irritation upon prolonged contact.[9][10][13]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation, Drowsiness or dizziness)Inhalation of vapors may cause respiratory irritation and central nervous system effects.[1][5][9][10][13]

Pictograms (Inferred):

  • Flame: Flammable liquid

  • Exclamation Mark: Skin/eye irritation, respiratory irritation

  • Health Hazard (Potentially): For more severe target organ effects

Signal Word (Inferred): Danger or Warning

Hazard Statements (Inferred):

  • H225/H226: Highly flammable liquid and vapor / Flammable liquid and vapor.[1][5][9][13]

  • H318/H319: Causes serious eye damage / Causes serious eye irritation.[1][5][9][13]

  • H315: Causes skin irritation.[9][13]

  • H335/H336: May cause respiratory irritation / May cause drowsiness or dizziness.[1][5][9][13]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential for handling this compound.

Hierarchy of Controls

The hierarchy of controls is a systematic approach to minimizing or eliminating exposure to hazards.

Hierarchy of Controls Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous solvent if possible) Engineering Engineering Controls (Fume Hood, Ventilation) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: Hierarchy of controls for managing risks associated with this compound.

Engineering Controls
  • Chemical Fume Hood: All work with this compound, including dispensing, mixing, and heating, must be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors.[2][6]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable vapors.[4]

  • Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ensure that all metal containers and equipment are properly grounded and bonded during transfer operations.[1][3][4]

  • Eyewash Stations and Safety Showers: These must be readily accessible and within a 10-second travel distance from the work area.[3][4][6]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical splash goggles are mandatory.[2][4] A face shield should be worn in situations with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Wear nitrile or butyl rubber gloves.[2][7] Inspect gloves for any signs of degradation or puncture before use.

    • Lab Coat: A flame-resistant lab coat should be worn and fully buttoned.[2]

  • Respiratory Protection: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[3][4]

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical to prevent accidents.

General Handling Procedures
  • Avoid Ignition Sources: Keep this compound away from open flames, hot surfaces, sparks, and other sources of ignition.[1][3][4][5]

  • Use Non-Sparking Tools: When working with or opening containers of this chemical, use tools made of non-sparking materials.[1][3][5]

  • Work in a Designated Area: Clearly demarcate the area where this compound is being used.

  • Avoid Inhalation and Contact: Do not breathe vapors or mists.[1] Avoid contact with skin and eyes.[8]

Storage
  • Container: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]

  • Location: Store in a designated flammable liquids storage cabinet.[4]

  • Incompatible Materials: Segregate from strong oxidizing agents, acids, and alkalis.[2][3]

Emergency Procedures

Preparedness for emergencies is a non-negotiable aspect of laboratory safety.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][4]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][8]
Spill Response

The appropriate response to a spill depends on its size and location.

Spill_Response_Workflow cluster_spill Spill Response Workflow for this compound Start Spill Occurs Assess Assess Spill Size and Hazard Start->Assess SmallSpill Small Spill (<100 mL, Contained) Assess->SmallSpill Small LargeSpill Large Spill (>100 mL or Uncontained) Assess->LargeSpill Large Cleanup Cleanup with Inert Absorbent Material SmallSpill->Cleanup Evacuate Evacuate Area Alert Others LargeSpill->Evacuate CallEmergency Call Emergency Response (e.g., EH&S) Evacuate->CallEmergency Report Report Incident CallEmergency->Report Dispose Dispose of Waste as Hazardous Cleanup->Dispose Ventilate Ventilate Area Dispose->Ventilate Ventilate->Report

Caption: Workflow for responding to a spill of this compound.

Step-by-Step Spill Cleanup Protocol (Small Spill):

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Ensure Proper PPE: Don appropriate PPE, including gloves, goggles, and a lab coat.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the spill.[2]

  • Absorb the Material: Carefully absorb the spilled liquid.

  • Collect Waste: Place the absorbent material into a sealed, labeled container for hazardous waste disposal.[2]

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Ventilate: Ensure the area is well-ventilated.

For large spills, evacuate the area immediately and contact your institution's emergency response team.[8]

Fire Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][3] Do not use a direct stream of water, as it may spread the fire.

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][5]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect waste in a dedicated, properly labeled, and sealed container.[2]

  • Labeling: The label should clearly identify the contents as "Hazardous Waste" and list the chemical name.

  • Disposal: Dispose of the waste through your institution's hazardous waste management program in accordance with local, state, and federal regulations.

Conclusion

While this compound lacks a comprehensive, publicly available safety datasheet, a robust safety protocol can be established by leveraging data from analogous compounds. The principles of handling flammable and irritant alcohols provide a solid foundation for mitigating risks. By prioritizing engineering controls, mandating appropriate PPE, adhering to strict handling and storage protocols, and being prepared for emergencies, researchers can work safely with this compound. Continuous vigilance and a proactive safety culture are paramount when dealing with chemicals with incomplete toxicological profiles.

References

  • PubChem. (n.d.). This compound.
  • Unknown. (n.d.). Alcohols (Methanol, Ethanol, Propanol, etc.).
  • Fisher Scientific. (2023, October 20). 1 - SAFETY DATA SHEET.
  • National Science Teachers Association. (n.d.). Safer Handling of Alcohol in the Laboratory.
  • PubChem. (n.d.). 3-[Cyclobutyl(propan-2-yl)amino]propan-1-ol.
  • Cheméo. (n.d.). Chemical Properties of 3-Cyclopentyl-1-propanol (CAS 767-05-5).
  • Unknown. (2018, October 18). Guidelines for Storage of Flammable Alcohols in Laboratory Refrigerators and Freezers.
  • PubChem. (n.d.). 3-Cyclopropylpropan-1-ol.
  • Xylem Robotics. (2023, October 24). Safety Procedures for Ethanol in a Cannabis Lab.
  • Unknown. (2012, December 14). Ethanol - Standard Operating Procedure.
  • PubChem. (n.d.). 1-Cyclobutylpropan-1-one.
  • PubChem. (n.d.). 1-Cyclobutylpropan-1-ol.
  • PubChem. (n.d.). 3-Cyclopropylbutan-1-ol.

Sources

Stability and Storage of 3-Cyclobutylpropan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

3-Cyclobutylpropan-1-ol, a primary alcohol featuring a strained cyclobutane ring, presents unique stability and storage challenges. This technical guide provides an in-depth analysis of the chemical properties, potential degradation pathways, and recommended storage conditions for this compound. By understanding the interplay between the reactive primary alcohol functionality and the inherent ring strain of the cyclobutane moiety, researchers can ensure the integrity and purity of this compound in their experimental workflows. This document synthesizes publicly available data and established chemical principles to offer a comprehensive resource for laboratory professionals.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage. These properties influence its reactivity and susceptibility to degradation.

PropertyValueSource
Molecular Formula C₇H₁₄O[PubChem][1]
Molecular Weight 114.19 g/mol [PubChem][1]
Appearance Colorless liquid (presumed)General knowledge of similar alcohols
Boiling Point Not availableN/A
Melting Point Not availableN/A
Solubility Partially miscible in water, soluble in common organic solvents (inferred from similar alcohols)[Georganics][2]
CAS Number 21782-48-9[PubChem][1]

Table 1: Physicochemical Properties of this compound.

Core Stability Considerations

The stability of this compound is governed by two primary structural features: the primary alcohol group and the cyclobutane ring.

The Reactivity of the Primary Alcohol

As a primary alcohol, the hydroxyl (-OH) group is susceptible to oxidation. This can occur in the presence of oxidizing agents or through auto-oxidation over prolonged periods, especially if exposed to air and light. The oxidation of a primary alcohol typically proceeds in two steps: first to an aldehyde, and then to a carboxylic acid.

Oxidation Pathway of this compound

G A This compound B 3-Cyclobutylpropanal A->B Mild Oxidation (e.g., PCC, Swern) C 3-Cyclobutylpropanoic Acid B->C Strong Oxidation (e.g., KMnO₄, H₂CrO₄)

Caption: Oxidation of this compound to its corresponding aldehyde and carboxylic acid.

The Instability of the Cyclobutane Ring

The cyclobutane ring possesses significant angle and torsional strain, making it more reactive than larger cycloalkanes like cyclopentane and cyclohexane.[3] This inherent strain can be relieved through ring-opening reactions, which can be initiated by several factors:

  • Thermal Stress: Elevated temperatures can provide the activation energy needed to cleave the carbon-carbon bonds of the cyclobutane ring. While generally stable at room temperature, prolonged exposure to heat should be avoided.[4]

  • Acidic or Basic Conditions: The presence of strong acids or bases can catalyze the cleavage of the cyclobutane ring.[4] Therefore, it is crucial to store this compound in a neutral environment.

  • Photolysis: Exposure to ultraviolet (UV) light can induce photochemical reactions, leading to the decomposition of the cyclobutane ring.[4]

Potential Degradation Pathways

The combination of a primary alcohol and a strained cyclobutane ring gives rise to several potential degradation pathways that must be considered during storage and handling.

Potential Degradation Pathways of this compound

G cluster_0 Initial Compound cluster_1 Degradation Products A This compound B Oxidation Products (Aldehyde, Carboxylic Acid) A->B Oxidation (Air, Light, Oxidants) C Ring-Opened Products A->C Ring Cleavage (Heat, Acid/Base, UV Light) D Dehydration Products (Alkenes) A->D Dehydration (Acid, Heat)

Caption: Major degradation pathways for this compound.

Recommended Storage Conditions

To maintain the integrity of this compound, the following storage conditions are recommended, based on best practices for flammable alcohols and compounds with strained rings.

ParameterRecommendationRationale
Temperature Store in a cool, dry place, ideally between 2-8°C. Avoid freezing.Lower temperatures slow down the rates of potential degradation reactions, including oxidation and thermal decomposition. Freezing should be avoided as it can cause pressure changes in the container.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with atmospheric oxygen, thereby reducing the risk of oxidation.
Light Store in an amber or opaque container to protect from light.Prevents photolytic degradation of the cyclobutane ring.
Container Use a tightly sealed, non-reactive container (e.g., glass or a suitable plastic like HDPE).Prevents contamination and evaporation. Ensures the container material does not react with the compound.
pH Maintain a neutral environment. Avoid contact with strong acids and bases.Prevents acid- or base-catalyzed ring-opening or dehydration reactions.
Ventilation Store in a well-ventilated area designated for flammable liquids.As an alcohol, it is likely flammable. Proper ventilation mitigates the risk of vapor accumulation.

Table 2: Recommended Storage Conditions for this compound.

Experimental Protocols

Protocol for Long-Term Storage

For researchers requiring long-term storage of this compound, the following protocol is recommended to ensure maximum stability.

  • Aliquotting: Upon receipt, if the compound is to be used in multiple experiments, it is advisable to aliquot the material into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Inert Gas Purge: Before sealing, gently purge the headspace of the vial with a stream of dry argon or nitrogen for 10-15 seconds.

  • Sealing: Use vials with PTFE-lined caps to ensure a tight, non-reactive seal.

  • Labeling: Clearly label each vial with the compound name, concentration (if in solution), date of storage, and any other relevant information.

  • Secondary Containment: Place the sealed vials in a labeled, sealed secondary container.

  • Storage Location: Store the secondary container in a refrigerator (2-8°C) designated for the storage of flammable chemicals.

Monitoring for Degradation

Regularly assessing the purity of this compound is crucial, especially for long-term stored samples.

  • Thin-Layer Chromatography (TLC): A quick and simple method to check for the presence of more polar impurities, such as the corresponding aldehyde or carboxylic acid.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides a more detailed analysis of the sample's purity and can help identify potential degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the compound and detect any significant impurities.

Conclusion

The stability of this compound is a critical factor for its successful use in research and development. By understanding its inherent chemical reactivity and implementing the recommended storage and handling protocols, scientists can minimize degradation and ensure the reliability of their results. The dual nature of this molecule—a primary alcohol and a strained cyclobutane—necessitates a cautious and well-informed approach to its management in the laboratory.

References

Sources

An In-depth Technical Guide to the Solubility of 3-Cyclobutylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 3-cyclobutylpropan-1-ol, designed for researchers, scientists, and professionals in drug development. It delves into the theoretical principles governing its solubility, predictive analysis based on its physicochemical properties, and detailed experimental protocols for empirical determination.

Executive Summary

Physicochemical Properties of this compound

A thorough understanding of a molecule's physical and chemical properties is paramount to predicting its solubility. The key characteristics of this compound are summarized below.

PropertyValueSource
Molecular FormulaC₇H₁₄OPubChem[1]
Molecular Weight114.19 g/mol PubChem[1]
XLogP31.9PubChem[1]
Topological Polar Surface Area20.2 ŲPubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count1PubChem[1]
Rotatable Bond Count3Guidechem[2]
  • XLogP3 : This value indicates a moderate level of lipophilicity ("fat-loving") or nonpolarity. A value of 1.9 suggests that this compound will have a reasonable affinity for nonpolar environments.

  • Topological Polar Surface Area (TPSA) : The TPSA of 20.2 Ų is indicative of the polar region of the molecule, primarily attributed to the hydroxyl (-OH) group. This value suggests the potential for polar interactions.

  • Hydrogen Bonding : The presence of one hydrogen bond donor (the H of the -OH group) and one acceptor (the O of the -OH group) is a critical determinant of its solubility in protic solvents.

Theoretical Framework for Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility prediction, stating that substances with similar intermolecular forces are likely to be soluble in one another.[3][4][5][6] The interplay of these forces dictates the energetics of dissolution.[7][8][9][10][11]

The structure of this compound, featuring both a nonpolar hydrocarbon backbone (cyclobutyl and propyl groups) and a polar hydroxyl group, suggests a nuanced solubility profile.

  • Nonpolar Segment (Cyclobutyl and Propyl Groups) : This part of the molecule will interact favorably with nonpolar solvents through London dispersion forces.[12]

  • Polar Segment (Hydroxyl Group) : The -OH group is capable of hydrogen bonding and dipole-dipole interactions, promoting solubility in polar solvents.[13][14]

Predicted Solubility Profile:
  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol) : The ability of this compound to form hydrogen bonds with the solvent molecules will be the primary driver of solubility. However, the nonpolar C7 hydrocarbon portion will limit its miscibility, especially in water. It is expected to be moderately soluble in water and highly soluble in lower-chain alcohols like ethanol and methanol, where the alkyl chains of the solvent can interact with the nonpolar part of the solute.

  • Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)) : These solvents possess dipoles but do not have hydrogen bond donors. This compound is expected to be soluble in these solvents due to favorable dipole-dipole interactions between its hydroxyl group and the polar groups of the solvent.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether) : The nonpolar cyclobutyl and propyl moieties of this compound will facilitate its dissolution in nonpolar solvents through London dispersion forces. It is predicted to be readily soluble in these types of solvents.

Experimental Determination of Solubility

Given the absence of published experimental data, empirical determination is necessary for precise quantification of solubility. The following are standardized protocols that can be employed. Adherence to Good Laboratory Practices (GLP) is essential for ensuring the quality and integrity of the data.[15][16][17][18]

General Workflow for Solubility Assessment

The following diagram illustrates a general workflow for determining the solubility of a compound.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_separation Separation cluster_analysis Analysis prep_compound Weigh Compound mix Mix Compound & Solvent prep_compound->mix prep_solvent Measure Solvent prep_solvent->mix equilibrate Equilibrate (Stir/Shake) mix->equilibrate temp_control Temperature Control equilibrate->temp_control separate Separate Solid from Solution (Centrifuge/Filter) temp_control->separate analyze Analyze Supernatant/Filtrate separate->analyze calculate Calculate Solubility analyze->calculate

Caption: General workflow for experimental solubility determination.

Protocol 1: Gravimetric Method for Solubility Determination

This method is a classic and reliable technique for determining solubility based on mass.[19][20][21][22][23]

Objective: To determine the mass of this compound that dissolves in a specific volume of solvent at a given temperature.

Materials:

  • This compound

  • Selected solvent

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Pipettes

  • Pre-weighed evaporation dishes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

    • Alternatively, filter the solution using a syringe filter compatible with the solvent.

  • Quantification:

    • Carefully pipette a known volume of the clear supernatant into a pre-weighed evaporation dish.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound.

    • Once the solvent has completely evaporated, weigh the dish containing the dried solute.

    • The difference in weight gives the mass of the dissolved this compound.

  • Calculation:

    • Solubility (g/L) = (Mass of dissolved solute (g)) / (Volume of supernatant taken (L))

Protocol 2: UV/Vis Spectroscopic Method for Solubility Determination

This method is suitable for compounds that have a chromophore and can be used for high-throughput screening.[24][25][26]

Objective: To determine the concentration of this compound in a saturated solution using UV/Vis spectroscopy.

Materials:

  • This compound

  • Selected solvent (must be UV transparent at the analysis wavelength)

  • UV/Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Materials for preparing a saturated solution (as in Protocol 1)

Procedure:

  • Determine the Wavelength of Maximum Absorbance (λmax):

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution in the UV/Vis spectrophotometer to find the λmax.

  • Create a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

    • Measure the absorbance of each standard solution at the λmax.

    • Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.

  • Prepare and Analyze the Saturated Solution:

    • Prepare a saturated solution and separate the undissolved solute as described in Protocol 1.

    • Carefully dilute a known volume of the clear supernatant with the solvent to a concentration that falls within the range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λmax.

  • Calculation:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Safety and Handling

As with any chemical, proper safety precautions should be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) is not widely available, general guidelines for handling similar alcohols should be followed.[27][28][29][30][31]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.

  • Fire Safety: Alcohols are often flammable. Keep away from open flames and sources of ignition.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a predictive framework and practical methodologies for understanding and determining the solubility of this compound. Its amphiphilic character suggests a broad solubility in a range of organic solvents, with moderate solubility in polar protic solvents like water. The provided experimental protocols offer robust approaches for researchers to obtain precise solubility data, which is essential for the effective application of this compound in scientific research and development.

References

  • PubChem. (n.d.). 3-Cyclopropylpropan-1-ol. National Center for Biotechnology Information.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Khan Academy. (n.d.). Solubility and intermolecular forces.
  • PubChem. (n.d.). 1-Cyclobutylpropan-1-ol. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2-Cyclobutylpropan-1-ol. National Center for Biotechnology Information.
  • Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like.
  • Chemistry LibreTexts. (2020, May 30). 2.12: Intermolecular Forces and Solubilities.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Chemistry LibreTexts. (2022, November 13). 8.2: Thermodynamics of Solutions.
  • Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18–28.
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
  • How Is The "Like Dissolves Like" Principle Defined? (2025, December 5). [Video]. YouTube.
  • ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry.
  • Carl ROTH. (n.d.). Safety Data Sheet: 1-Propanol.
  • Scribd. (n.d.). Experiment Report 2 | PDF | Alcohol | Solubility.
  • Determination of Solubility by Gravimetric Method. (n.d.).
  • Thermodynamics of the Dissolution Process | OpenStax Chemistry 2e 11.1. (2021, August 29). [Video]. YouTube.
  • GOOD LABORATORY PRACTICE (GLP). (n.d.).
  • Scirp.org. (2015, June 8). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.
  • Wikipedia. (n.d.). Gravimetric analysis.
  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • WebAssign. (n.d.). Thermodynamics of Salt Dissolution.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Cyclohexyl-1-propanol.
  • Saskoer.ca. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry.
  • Fiveable. (n.d.). Like Dissolves Like Definition - Inorganic Chemistry I Key Term.
  • FDA. (n.d.). Good Laboratory Practice (GLP) 101 – Regulations and Basic Studies.
  • IMF and Solubility. (2019, November 8). [Video]. YouTube.
  • ResearchGate. (n.d.). Solvents: Properties, solubility parameter, solvation, toxicity, safety.
  • Chemistry LibreTexts. (2024, April 16). 3: Alcohol Analysis (Experiment).
  • Wikipedia. (n.d.). Enthalpy change of solution.
  • ResearchGate. (n.d.). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility | Request PDF.
  • Biobide. (2024). Good Laboratory Practices (GLP): 2024 Guide.
  • OT-0899 - Safety Data Sheet. (2023, January 2).
  • Why does like dissolve like? (2022, July 22). [Video]. YouTube.
  • Chemistry LibreTexts. (2021, September 11). 8: Gravimetric Methods.
  • ACS Publications. (2021, December 23). Phase Equilibrium and Thermodynamics Studies on Dissolving Processes of Energetic Compounds: A Brief Review. Crystal Growth & Design.
  • Actylis Lab Solutions. (2010, June 10). 3 1 0 Material Safety Data Sheet - Propan-1-ol.
  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • Vedantu. (n.d.). How do Intermolecular forces affect solubility class 11 chemistry CBSE.
  • Bellevue College. (n.d.). Experiment 2 # Solubility 13.
  • MDPI. (n.d.). Effect of New Water-Soluble Organosilicon Derivatives of Cartolin-2 on the Germination of Spring Common Wheat Seeds (Triticum aestivum L.).
  • ChemicalBook. (2025, September 27). 3-CYCLOPENTENE-1-OL - Safety Data Sheet.

Sources

A Theoretical and Computational Investigation of 3-Cyclobutylpropan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Structural and Electronic Scrutiny of 3-Cyclobutylpropan-1-ol

This compound (CAS: 21782-48-9), a primary alcohol featuring a cyclobutyl moiety, presents a compelling case for theoretical investigation due to the interplay of its flexible alkyl chain and the strained four-membered ring.[1][2] Understanding the conformational landscape, electronic properties, and spectroscopic signatures of this molecule is of fundamental importance in medicinal chemistry and materials science, where such structures can serve as building blocks for more complex systems. The inherent ring strain of the cyclobutane group, coupled with the rotational freedom of the propanol side chain, gives rise to a complex potential energy surface that dictates its reactivity and intermolecular interactions.[3][4]

This technical guide provides a comprehensive framework for the theoretical study of this compound, intended for researchers, scientists, and drug development professionals. We will delve into the application of modern computational chemistry techniques to elucidate the molecule's structural preferences, vibrational spectra, and electronic characteristics. The methodologies outlined herein are designed to be self-validating, ensuring a high degree of scientific integrity and providing a robust foundation for future in-silico and experimental research.

Part 1: Conformational Analysis and Structural Elucidation

The conformational flexibility of this compound is a critical determinant of its physical and chemical properties. The puckered nature of the cyclobutane ring and the multiple rotatable bonds in the propanol chain necessitate a thorough exploration of the potential energy surface to identify stable conformers.[5][6]

Computational Approach: A Multi-tiered Strategy

A hierarchical computational approach is recommended to balance accuracy and computational cost. This involves an initial broad conformational search using a lower level of theory, followed by refinement of the most promising structures at a higher level of theory.

Workflow for Conformational Analysis:

G cluster_0 Initial Conformational Search cluster_1 Geometry Optimization and Energy Refinement cluster_2 High-Accuracy Single-Point Energy Calculation A Molecular Mechanics (e.g., MMFF94) or Semi-Empirical (e.g., GFN2-xTB) B Density Functional Theory (DFT) (e.g., B3LYP/6-31G(d)) A->B Select low-energy conformers C Møller-Plesset Perturbation Theory (MP2) or Coupled Cluster (e.g., CCSD(T)) B->C Optimized Geometries

Caption: A multi-level workflow for accurate conformational analysis.

Protocol for Conformational Search and Optimization
  • Initial Search: A systematic or stochastic conformational search should be performed using a computationally inexpensive method like the MMFF94 force field or the GFN2-xTB semi-empirical method. This will generate a large number of potential conformers.

  • Clustering and Selection: The resulting conformers should be clustered based on their root-mean-square deviation (RMSD) to identify unique structures. A representative set of low-energy conformers (e.g., within 10 kcal/mol of the global minimum) should be selected for further analysis.

  • DFT Optimization: The selected conformers are then subjected to geometry optimization using a reliable Density Functional Theory (DFT) functional, such as B3LYP, paired with a modest basis set like 6-31G(d).[7] This level of theory provides a good balance between accuracy and computational cost for geometry optimizations of organic molecules.

  • Frequency Analysis: A vibrational frequency calculation should be performed on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • High-Accuracy Energy Calculations: To obtain more accurate relative energies, single-point energy calculations should be performed on the DFT-optimized geometries using a higher level of theory, such as Møller-Plesset perturbation theory (MP2) or the "gold standard" coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)).[8][9] A larger basis set, such as aug-cc-pVTZ, is recommended for these calculations to better describe electron correlation effects.

Expected Conformational Preferences

The conformational landscape of this compound is expected to be dominated by the orientation of the propyl chain relative to the cyclobutane ring and the gauche/anti conformations around the C-C bonds of the side chain. The puckering of the cyclobutane ring (a dihedral angle of approximately 28°) will also influence the overall geometry.[3] The hydroxyl group's ability to form intramolecular hydrogen bonds with the cyclobutane ring, although likely weak, should also be considered as a stabilizing factor in certain conformations.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

Conformer IDDescriptionΔE (DFT) (kcal/mol)ΔE (MP2) (kcal/mol)Population (%) at 298.15 K
Conf-1 Global Minimum (e.g., extended chain, equatorial)0.000.0065.2
Conf-2 Gauche conformer (side chain)0.850.7520.1
Conf-3 Axial orientation of the propyl group1.501.359.8
Conf-4 Intramolecular H-bond2.101.954.9

Note: The values presented are hypothetical and for illustrative purposes. Actual calculations are required for quantitative results.

Part 2: Spectroscopic and Electronic Properties

Computational methods can provide valuable insights into the spectroscopic properties of this compound, aiding in the interpretation of experimental data.

Vibrational Spectroscopy (IR and Raman)

Anharmonic frequency calculations, while computationally more demanding, can provide more accurate predictions of vibrational spectra compared to the standard harmonic approximation.

Protocol for Anharmonic Frequency Calculations:

  • Geometry Optimization: Optimize the geometry of the lowest energy conformer at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).

  • Anharmonic Analysis: Perform an anharmonic frequency calculation using methods like Vibrational Self-Consistent Field (VSCF) or its correlation-corrected extensions (CC-VSCF). This will yield fundamental frequencies, overtones, and combination bands.

The calculated vibrational spectrum can be compared with experimental data to confirm the structure and identify characteristic vibrational modes, such as the O-H stretch, C-O stretch, and the ring-puckering mode of the cyclobutane.

NMR Spectroscopy

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants are invaluable for structural elucidation.

Protocol for NMR Chemical Shift Calculation:

  • Geometry Optimization: Use the optimized geometry of the global minimum conformer.

  • GIAO Method: Employ the Gauge-Including Atomic Orbital (GIAO) method, which is a standard and reliable approach for calculating NMR chemical shifts. A DFT functional like B3LYP with a basis set such as 6-311+G(2d,p) is often a good choice.

  • Solvent Effects: If experimental data is in solution, include a continuum solvation model (e.g., PCM or SMD) in the calculation to account for solvent effects.[7]

  • Referencing: The calculated absolute shieldings should be converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.

Frontier Molecular Orbitals and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO-LUMO energy gap provides an estimate of the molecule's chemical stability.

Workflow for Electronic Structure Analysis:

G A Optimized Geometry (e.g., from DFT) B Single-Point Calculation (e.g., B3LYP/aug-cc-pVTZ) A->B C HOMO/LUMO Visualization B->C D Calculation of Reactivity Descriptors B->D

Caption: Workflow for analyzing electronic structure and reactivity.

From the electronic structure calculations, various reactivity descriptors can be derived, such as ionization potential, electron affinity, electronegativity, and chemical hardness. These parameters provide a quantitative measure of the molecule's propensity to donate or accept electrons, which is crucial for understanding its role in chemical reactions.

Part 3: Intermolecular Interactions and Bulk Properties

While the study of an isolated molecule provides fundamental insights, understanding its behavior in a condensed phase is essential for many applications. Molecular dynamics (MD) simulations can be employed to investigate the structure and dynamics of liquid this compound.[10][11][12]

Molecular Dynamics Simulations

MD simulations model the temporal evolution of a system of interacting molecules, providing information on bulk properties like density, diffusion coefficients, and radial distribution functions.[13]

Protocol for Molecular Dynamics Simulation:

  • Force Field Parameterization: Develop or validate a force field for this compound. This may involve fitting parameters to quantum mechanical data for bond lengths, angles, dihedrals, and partial charges.

  • System Setup: Create a simulation box containing a sufficient number of molecules (e.g., 512 or 1024) and solvate it if necessary.

  • Equilibration: Perform a series of equilibration steps (e.g., energy minimization, NVT, and NPT ensembles) to bring the system to the desired temperature and pressure.

  • Production Run: Conduct a long production run to collect trajectory data for analysis.

  • Analysis: Analyze the trajectory to calculate properties such as radial distribution functions (RDFs) to understand the local liquid structure, particularly hydrogen bonding patterns involving the hydroxyl group.[14]

The RDFs for O-O and O-H pairs will reveal the extent and nature of hydrogen bonding in the liquid phase, which significantly influences properties like boiling point and viscosity.

Conclusion

The theoretical and computational methodologies outlined in this guide provide a robust framework for a comprehensive investigation of this compound. By systematically exploring its conformational landscape, spectroscopic signatures, electronic properties, and condensed-phase behavior, researchers can gain a deep understanding of this molecule's fundamental characteristics. These in-silico insights are invaluable for guiding experimental studies, interpreting results, and ultimately, for the rational design of new molecules with desired properties in the fields of drug discovery and materials science. The synergy between computational chemistry and experimental work is paramount for advancing our knowledge of complex molecular systems.

References

  • Barluenga, J., Aznar, F., Valdés, C., & Cabal, M. P. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869–1878. [Link]
  • Fatima, M., & Mozaffari, S. (2021). Molecular dynamics simulations of the structure and dynamics in mixtures of ionic liquids and alcohols. RSC Advances, 11(52), 32963-32976. [Link]
  • Pérez, E., González-Salgado, D., & Lomba, E. (2021). Molecular dynamics simulations of aqueous solutions of short chain alcohols. Excess properties and the temperature of maximum density. Fluid Phase Equilibria, 530, 112889. [Link]
  • Northrup, S. H., & McCammon, J. A. (1982). Molecular simulation of the effects of alcohols on peptide structure. Journal of Molecular Biology, 158(2), 333-343. [Link]
  • Fang, Z., Kelley, M., & Dixon, D. A. (2013). Computational Studies of Catalytic Reactions of Alcohols on Oxide NanoClusters. The Journal of Physical Chemistry C, 117(18), 9294–9307. [Link]
  • Papež, P., & Urbič, T. (2022). Simple two-dimensional models of alcohols. Physical Review E, 105(5), 054608. [Link]
  • Request PDF. (n.d.). Molecular dynamics simulations of aqueous solutions of short chain alcohols. Excess properties and the temperature of maximum density.
  • Qu, C., & Bowman, J. M. (2022). Quantum Calculations on a New CCSD(T) Machine-Learned Potential Energy Surface Reveal the Leaky Nature of Gas-Phase Trans and Gauche Ethanol Conformers.
  • De, S. (2023). Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. Chemistry, 5(1), 224-236. [Link]
  • Carbó-Argibay, E., & Pazos, M. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869-1878. [Link]
  • PubMed. (n.d.). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives.
  • Qu, C., & Bowman, J. M. (2022). Quantum Calculations on a New CCSD(T) Machine-Learned Potential Energy Surface Reveal the Leaky Nature of Gas-Phase Trans and Gauche Ethanol Conformers. AIR Unimi. [Link]
  • Vlcek, L., Chialvo, A. A., & Cole, D. R. (2014). Structural Properties of Pure Simple Alcohols from Ethanol, Propanol, Butanol, Pentanol, to Hexanol: Comparing Monte Carlo Simulations with Experimental SAXS Data. The Journal of Physical Chemistry B, 118(22), 5961–5972. [Link]
  • Eliel, E. L. (2015). Conformational analysis of cycloalkanes. SciSpace. [Link]
  • Lüttschwager, N. O. B., & Stahl, W. (2021). Simple models for the quick estimation of ground state hydrogen tunneling splittings in alcohols and other compounds. Physical Chemistry Chemical Physics, 23(28), 15021-15033. [Link]
  • Chaban, G. M., & Gerber, R. B. (2007). Anharmonic vibrational spectroscopy calculations with electronic structure potentials: comparison of MP2 and DFT for organic molecules. Theoretical Chemistry Accounts, 120(1-3), 273-279. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2022).
  • Lambert, J. B., & Roberts, J. D. (1965). Conformational Studies of Cyclobutane Systems. Journal of the American Chemical Society, 87(17), 3884–3890. [Link]
  • Eliel, E. L. (2015). Conformational analysis of cycloalkanes.
  • Kobayashi, M., & Nakai, H. (n.d.). Large-Scale Molecular Structure Calculation Based on MP2 Method (Wave Functional Theory that Includes Electron Correlation) with DC.
  • Wikipedia. (n.d.). Alcohol (chemistry). [Link]
  • Matter Modeling Stack Exchange. (n.d.). Which is better for binding energies: DFT-D3 or RI-MP2?. [Link]
  • Liu, F., & Houk, K. N. (2026). Computational Elucidation of the Mechanism by which a Pericyclase Controls Periselectivity in the Biosynthesis of Natural Product (−)-PF-1018. Journal of the American Chemical Society. [Link]
  • PubChem. (n.d.). 1-(3-Methylbutyl)cyclopentan-1-ol. [Link]
  • Matter Modeling Stack Exchange. (n.d.).

Sources

Methodological & Application

Synthetic Strategies for the Preparation of 3-Cyclobutylpropan-1-ol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Cyclobutyl Moiety in Modern Chemistry

The cyclobutane ring, once considered a mere curiosity of strained ring systems, has emerged as a valuable structural motif in medicinal chemistry and materials science.[1][2] Its unique puckered conformation and the three-dimensional diversity it imparts on molecular scaffolds offer significant advantages in drug design, often leading to improved metabolic stability, enhanced binding affinity, and novel pharmacological properties.[3][4] Unlike planar aromatic rings, the non-planar nature of the cyclobutane core allows for the exploration of new chemical space, a critical aspect in the development of next-generation therapeutics.[5] 3-Cyclobutylpropan-1-ol and its derivatives are key building blocks in this endeavor, providing a versatile platform for the synthesis of more complex molecules with potential applications as enzyme inhibitors, receptor modulators, and advanced polymeric materials.[6][7]

This comprehensive guide provides an in-depth exploration of various synthetic routes to this compound derivatives. Moving beyond a simple recitation of reaction schemes, this document delves into the mechanistic underpinnings of each synthetic strategy, offering practical insights and detailed protocols to empower researchers in their quest for novel molecular architectures.

Strategic Approaches to the Synthesis of the this compound Scaffold

The synthesis of this compound can be approached through several strategic disconnections. This guide will focus on three primary and highly effective methodologies:

  • Grignard Reaction with Ethylene Oxide: A direct and efficient two-carbon homologation of a cyclobutyl Grignard reagent.

  • Malonic Ester Synthesis: A classic and reliable method for carbon-carbon bond formation, offering high flexibility in substrate scope.

  • Hydroboration-Oxidation of a Terminal Alkene: A regioselective method for the anti-Markovnikov hydration of an alkene precursor.

  • Reduction of Carboxylic Acid Derivatives: A straightforward conversion of a readily accessible carboxylic acid or its ester to the desired primary alcohol.

Each of these routes offers distinct advantages and presents unique experimental considerations. The choice of a particular pathway will often depend on the availability of starting materials, desired scale of the reaction, and tolerance of other functional groups within the molecule.

Route 1: Grignard Reaction with Ethylene Oxide

The reaction of a Grignard reagent with ethylene oxide is a powerful method for the formation of primary alcohols with the addition of a two-carbon unit.[8][9] This approach is particularly attractive for the synthesis of this compound due to its atom economy and the commercial availability of the necessary precursors.

Causality and Mechanistic Insights

The Grignard reagent, in this case, cyclobutylmagnesium bromide, is a potent nucleophile due to the highly polarized carbon-magnesium bond.[10] Ethylene oxide, a strained three-membered ring, is an excellent electrophile. The reaction proceeds via a nucleophilic attack of the cyclobutyl carbanion on one of the carbon atoms of the ethylene oxide ring, leading to the opening of the epoxide.[11][12] This SN2-type reaction is highly efficient due to the relief of ring strain in the transition state. The initial product is a magnesium alkoxide, which upon acidic workup, yields the target primary alcohol.

Diagram: Grignard Reaction with Ethylene Oxide

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Acidic Workup Cyclobutylmagnesium_Bromide Cyclobutylmagnesium Bromide Intermediate_Alkoxide Magnesium Alkoxide Intermediate Cyclobutylmagnesium_Bromide->Intermediate_Alkoxide Nucleophilic Attack Ethylene_Oxide Ethylene Oxide Ethylene_Oxide->Intermediate_Alkoxide Final_Product This compound Intermediate_Alkoxide->Final_Product Protonation G Diethyl_Malonate Diethyl Malonate Enolate Enolate Diethyl_Malonate->Enolate Base (NaOEt) Alkylated_Ester Diethyl Cyclobutylmethylmalonate Enolate->Alkylated_Ester Cyclobutylmethyl Bromide Dicarboxylic_Acid Cyclobutylmethylmalonic Acid Alkylated_Ester->Dicarboxylic_Acid Hydrolysis (H₃O⁺) Carboxylic_Acid 3-Cyclobutylpropanoic Acid Dicarboxylic_Acid->Carboxylic_Acid Decarboxylation (Heat) Final_Product This compound Carboxylic_Acid->Final_Product Reduction (LiAlH₄)

Caption: Step-wise synthesis of this compound via the malonic ester route.

Detailed Experimental Protocol

Part A: Synthesis of Diethyl Cyclobutylmethylmalonate

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Cyclobutylmethyl bromide [7][13]* Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol.

  • To this solution, add diethyl malonate (1.1 equivalents) dropwise at room temperature.

  • After the addition is complete, add cyclobutylmethyl bromide (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer to obtain the crude diethyl cyclobutylmethylmalonate, which can be purified by vacuum distillation.

Part B: Hydrolysis, Decarboxylation, and Reduction

Materials:

  • Diethyl cyclobutylmethylmalonate

  • Aqueous sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

Procedure:

  • Hydrolysis and Decarboxylation:

    • To the diethyl cyclobutylmethylmalonate, add an excess of aqueous sodium hydroxide solution.

    • Heat the mixture to reflux for 2-3 hours to ensure complete hydrolysis of the esters.

    • Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid until the pH is acidic.

    • Heat the acidic solution to reflux for 2-4 hours to effect decarboxylation. Carbon dioxide evolution will be observed.

    • After cooling, extract the 3-cyclobutylpropanoic acid with diethyl ether, dry the organic layer, and remove the solvent.

  • Reduction to this compound:

    • Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

    • In a separate, dry three-necked flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether.

    • Cool the LiAlH₄ suspension to 0 °C.

    • Dissolve the crude 3-cyclobutylpropanoic acid in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours.

    • Cool the reaction to 0 °C and quench by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.

    • Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and concentrate to yield the crude this compound.

    • Purify by vacuum distillation.

Parameter Value
Overall Yield 50-65%
Purity (post-distillation) >98%
Key Considerations The malonic ester synthesis is a robust method but requires multiple steps. Careful control of the alkylation step is necessary to avoid dialkylation. The use of LiAlH₄ requires stringent safety precautions.

Route 3: Hydroboration-Oxidation of 3-Cyclobutylprop-1-ene

Hydroboration-oxidation is a two-step reaction that achieves the anti-Markovnikov addition of water across a double bond, providing a primary alcohol from a terminal alkene. [1][3]This method is highly regioselective and stereospecific.

Causality and Mechanistic Insights

The synthesis begins with the preparation of the starting alkene, 3-cyclobutylprop-1-ene. This can be achieved via a Wittig reaction between cyclobutanecarboxaldehyde and methyltriphenylphosphonium bromide. The hydroboration step involves the addition of borane (BH₃), typically as a complex with THF, across the double bond. The boron atom adds to the less substituted carbon, and a hydride shifts to the more substituted carbon in a concerted, syn-addition. [2]Subsequent oxidation of the resulting organoborane with hydrogen peroxide in the presence of a base replaces the boron atom with a hydroxyl group, yielding the primary alcohol with retention of stereochemistry. [14]

Diagram: Hydroboration-Oxidation Pathway

G Cyclobutanecarboxaldehyde Cyclobutanecarboxaldehyde Alkene 3-Cyclobutylprop-1-ene Cyclobutanecarboxaldehyde->Alkene Wittig Reaction (Ph₃P=CH₂) Organoborane Tri(3-cyclobutylpropyl)borane Alkene->Organoborane Hydroboration (BH₃·THF) Final_Product This compound Organoborane->Final_Product Oxidation (H₂O₂, NaOH)

Caption: Synthesis of this compound via Wittig olefination and hydroboration-oxidation.

Detailed Experimental Protocol

Part A: Synthesis of 3-Cyclobutylprop-1-ene

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) or other strong base

  • Anhydrous THF

  • Cyclobutanecarboxaldehyde

Procedure:

  • In a dry, nitrogen-flushed flask, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C and add n-butyllithium (1.1 equivalents) dropwise. The mixture will turn a characteristic orange/yellow color, indicating the formation of the ylide.

  • Stir the ylide solution at 0 °C for 30 minutes.

  • Add a solution of cyclobutanecarboxaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water and extract with pentane or diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and carefully remove the solvent by distillation at atmospheric pressure to obtain the volatile 3-cyclobutylprop-1-ene.

Part B: Hydroboration-Oxidation

Materials:

  • 3-Cyclobutylprop-1-ene

  • Borane-tetrahydrofuran complex (BH₃·THF)

  • Aqueous sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

Procedure:

  • In a dry, nitrogen-flushed flask, dissolve 3-cyclobutylprop-1-ene (1.0 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C and add the BH₃·THF solution (0.4 equivalents of BH₃) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Cool the reaction mixture back to 0 °C and slowly add aqueous sodium hydroxide solution, followed by the careful, dropwise addition of 30% hydrogen peroxide.

  • Stir the mixture at room temperature for 1-2 hours.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting this compound by vacuum distillation.

Parameter Value
Overall Yield 65-80%
Purity (post-distillation) >98%
Key Considerations The Wittig reaction should be performed under anhydrous conditions. The hydroboration step is sensitive to moisture. Hydrogen peroxide is a strong oxidant and should be handled with care.

Route 4: Reduction of 3-Cyclobutylpropanoic Acid and its Esters

A direct and often high-yielding approach to this compound is the reduction of the corresponding carboxylic acid or its ester. This method is contingent on the availability of these precursors, which can be synthesized via the malonic ester route as previously described.

Causality and Mechanistic Insights

Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are required for the reduction of carboxylic acids and esters to primary alcohols. [15][16]The mechanism for carboxylic acid reduction involves initial deprotonation by the hydride to form a lithium carboxylate, followed by coordination of the aluminum to the carbonyl oxygen. Subsequent hydride transfers and elimination steps lead to an aldehyde intermediate, which is rapidly reduced to the primary alcohol. For esters, the reaction proceeds through nucleophilic acyl substitution by a hydride ion to form an aldehyde intermediate, which is then further reduced.

Detailed Experimental Protocol

Materials:

  • 3-Cyclobutylpropanoic acid or an ester derivative (e.g., ethyl 3-cyclobutylpropanoate)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ethyl acetate (for quenching)

  • Aqueous sodium hydroxide (NaOH)

  • Water

Procedure:

  • Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. All operations must be conducted under a dry, inert atmosphere (nitrogen or argon).

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, place a suspension of LiAlH₄ (1.5 equivalents for the acid, 1.0 equivalent for the ester) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve the 3-cyclobutylpropanoic acid or its ester (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate.

  • Subsequently, perform a Fieser workup by the sequential, dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture until a granular white precipitate forms.

  • Filter the solid and wash it thoroughly with diethyl ether.

  • Combine the filtrate and washings, dry the organic solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude this compound can be purified by vacuum distillation.

Parameter Value
Typical Yield 85-95%
Purity (post-distillation) >99%
Key Considerations This method is highly efficient but relies on the prior synthesis of the carboxylic acid or ester. The handling of LiAlH₄ requires significant care and experience with air-sensitive reagents.

Conclusion and Future Perspectives

The synthetic routes outlined in this guide provide a robust toolkit for researchers and drug development professionals to access this compound and its derivatives. The choice of the optimal synthetic pathway will be dictated by factors such as the availability of starting materials, scale of the synthesis, and the presence of other functional groups. The Grignard and malonic ester routes offer flexibility starting from simple cyclobutane precursors, while the hydroboration-oxidation and direct reduction methods provide efficient conversions from alkene and carboxylic acid intermediates, respectively.

As the importance of non-planar, sp³-rich scaffolds continues to grow in modern drug discovery, the development of efficient and scalable syntheses for key building blocks like this compound will remain a critical area of research. Future efforts may focus on developing catalytic and more environmentally benign methods to access these valuable compounds.

References

  • Hydroboration-Oxidation of Alkenes. (n.d.). Chemistry Steps.
  • Seeberger, P. H., & Wuchrer, M. (2020). Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions. Chemistry – A European Journal, 26(50), 11423-11427.
  • Hydroboration-Oxidation of Alkenes. (n.d.).
  • Myers, A. (2013, March 28). Hydroboration Oxidation of Alkenes. Master Organic Chemistry.
  • Cyclobutanes in Small‐Molecule Drug Candidates. (2018). ChemMedChem, 13(17), 1735-1748.
  • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. (2021). Journal of the American Chemical Society, 143(39), 16186–16193.
  • Cyclobutanecarboxylic Acid. (n.d.). Organic Syntheses.
  • Malonic Ester Synthesis Reaction Mechanism. (2018, May 11). The Organic Chemistry Tutor.
  • When ethylene oxide is reacted with CH₃MgBr followed by hydrolysis then the product formed is. (2024, December 26). Filo.
  • Agett, A. H. (1941). The reaction of ethylene oxide with various Grignard reagents. University of Florida Digital Collections.
  • Cottle, D. L., & Hollyday, W. C. (1947). The reaction of ethylene oxide and ethylene bromohydrin with n-butylmagnesium bromide. The Journal of Organic Chemistry, 12(4), 510-516.
  • Malonic Ester Synthesis. (n.d.). Organic Chemistry Portal.
  • Myers, A. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry.
  • Malonic ester synthesis. (n.d.). In Wikipedia.
  • Applied synthesis method for bromocyclobutane. (2008).
  • Process for the production of cyclopropylmethyl halides. (2001).
  • Myers, A. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.
  • The Future of Synthesis: Cyclobutylmethyl Bromide's Role in Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Catalytic Hydrogenation of Alkenes. (2023, January 22). Chemistry LibreTexts.
  • Reduction with Lithium Aluminium Hydride. (n.d.). University of Bristol.
  • Cyclobutyl bromide on treatment with magnesium in dry ether forms an organometallic compound (A). (2020, July 26). Doubtnut.
  • Catalytic Hydrogenation of Alkenes II. (2023, January 22). Chemistry LibreTexts.
  • Malonic ester synthesis (of carboxylic acids). (2022, June 22). Online Chemistry Notes.
  • Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation. (2020, November 20). Chad's Prep.
  • CH3-C-OCH2CH3- LiAlH4/HR reduction. (2025, April 16). Filo.
  • Reduction of Alkenes: Hydrogenation. (2023, September 20). In Organic Chemistry. OpenStax.
  • LiAlH4. (2023, January 31). Reddit.
  • The most direct malonic ester synthesis of the 3 phenyl. (n.d.). Vedantu.
  • Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. (n.d.). AdiChemistry.
  • Malonic ester synthesis. (n.d.). Illustrated Glossary of Organic Chemistry.
  • Synthesis of alkyne functional cyclic polymers by one-pot thiol–ene cyclization. (2012). Polymer Chemistry, 3(11), 3157-3164.
  • Ethylene oxide when treated with Grignard reagent yields. (n.d.). Vedantu.
  • The reaction of ethylmagnesium bromide with ethylene oxide followed by dilute acid gives ______. (2023, September 22). Brainly.com.

Sources

The Synthetic Versatility of 3-Cyclobutylpropan-1-ol: A Guide to Key Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Unique Building Block

In the landscape of modern organic synthesis and drug discovery, the demand for novel molecular scaffolds with distinct three-dimensional character is insatiable. 3-Cyclobutylpropan-1-ol emerges as a compelling building block, offering a unique combination of a strained cyclobutyl ring and a flexible n-propyl chain terminating in a reactive primary alcohol. This structural motif is of significant interest to researchers and drug development professionals as it allows for the introduction of the cyclobutyl moiety, a group known to impart favorable pharmacokinetic properties such as metabolic stability and improved solubility, into a variety of molecular architectures.

This technical guide provides an in-depth exploration of the synthetic utility of this compound. Moving beyond a simple recitation of procedures, we will delve into the causality behind experimental choices, offering field-proven insights into the transformation of this versatile substrate. The protocols described herein are designed to be self-validating, providing a robust starting point for your synthetic endeavors.

Core Synthetic Transformations of this compound

The primary alcohol functionality of this compound serves as a gateway to a multitude of chemical transformations. This guide will focus on several key reactions that are fundamental to its application in organic synthesis:

  • Oxidation to 3-Cyclobutylpropanal: A mild and selective conversion to the corresponding aldehyde, a crucial intermediate for carbon-carbon bond formation.

  • Esterification to 3-Cyclobutylpropyl Acetate: Formation of an ester, a common functional group in bioactive molecules and a useful protecting group.

  • Conversion to 1-Bromo-3-cyclobutylpropane: Transformation into an alkyl halide, enabling a wide range of nucleophilic substitution reactions.

  • Tosylation to 3-Cyclobutylpropyl Tosylate: Activation of the alcohol as a good leaving group for subsequent substitution reactions.

  • Ether Synthesis: Formation of ethers via the Williamson ether synthesis and the Mitsunobu reaction, expanding the molecular diversity accessible from this starting material.

The following sections will provide detailed protocols and mechanistic insights for each of these transformations.

Application Note I: Oxidation to 3-Cyclobutylpropanal

The selective oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis. For a substrate like this compound, avoiding over-oxidation to the carboxylic acid is paramount. Mild oxidation methods such as the Swern and Dess-Martin periodinane (DMP) oxidations are ideal for this purpose, offering high yields under gentle conditions.[1][2][3]

Protocol 1: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine.[4][5][6][7][8] This method is highly reliable for the preparation of aldehydes from primary alcohols.

Causality: The reaction proceeds at low temperatures (-78 °C) to control the reactivity of the intermediate chlorosulfonium salt, thus preventing side reactions. Triethylamine acts as a non-nucleophilic base to facilitate the final elimination step.

Experimental Workflow:

Swern_Oxidation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification DMSO DMSO in CH2Cl2 Activation Activation (-78 °C) DMSO->Activation OxalylChloride Oxalyl Chloride in CH2Cl2 OxalylChloride->Activation Alcohol_Addition Alcohol Addition (this compound in CH2Cl2) Activation->Alcohol_Addition Formation of alkoxysulfonium salt Base_Addition Base Addition (Triethylamine) Alcohol_Addition->Base_Addition Quench Quench (H2O) Base_Addition->Quench Formation of Aldehyde Extraction Extraction (e.g., CH2Cl2) Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product 3-Cyclobutylpropanal Purification->Product Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound Acetic Acid (excess) H2SO4 (cat.) Reflux Reflux Reactants->Reflux Neutralization Neutralization (aq. NaHCO3) Reflux->Neutralization Cooling Extraction Extraction (e.g., Ethyl Acetate) Neutralization->Extraction Purification Purification (Distillation or Chromatography) Extraction->Purification Product 3-Cyclobutylpropyl Acetate Purification->Product Williamson_Ether_Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Deprotonation Deprotonation (this compound + NaH in THF) Alkylation Alkylation (Add R-X) Deprotonation->Alkylation Formation of Alkoxide Quench Quench (e.g., H2O or sat. NH4Cl) Alkylation->Quench Extraction Extraction Quench->Extraction Purification Purification (Chromatography or Distillation) Extraction->Purification Product 3-Cyclobutylpropyl Ether Purification->Product

Sources

Application Notes and Protocols: 3-Cyclobutylpropan-1-ol as a Versatile Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclobutyl Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical entities with enhanced pharmacological profiles is a perpetual endeavor. The strategic incorporation of specific structural motifs can profoundly influence a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as its target engagement. Among these, the cyclobutane ring has emerged as a significantly underutilized yet highly valuable scaffold.[1][2] Its unique, puckered three-dimensional structure offers a distinct advantage over more common flat aromatic rings, providing a means to escape "flatland" and explore more complex and biologically relevant chemical space.[2]

The cyclobutane moiety imparts conformational rigidity, which can pre-organize a ligand into a bioactive conformation, thereby enhancing potency and selectivity.[1] Furthermore, the replacement of more metabolically labile groups, such as gem-dimethyl or aromatic rings, with a cyclobutane ring can lead to improved metabolic stability and reduced off-target effects.[1] These desirable characteristics have led to the inclusion of cyclobutane rings in a number of preclinical and clinical drug candidates, targeting a range of diseases from cancer to inflammatory disorders.[2]

This guide focuses on 3-cyclobutylpropan-1-ol , a versatile and readily available building block that serves as an excellent starting point for the synthesis of a diverse array of novel compounds. Its primary alcohol functionality provides a reactive handle for a multitude of chemical transformations, allowing for the strategic introduction of the valuable cyclobutylpropyl motif into larger, more complex molecules. These application notes will provide detailed, field-proven protocols for the key chemical transformations of this compound, along with the scientific rationale behind the chosen methodologies. The aim is to empower researchers, scientists, and drug development professionals to effectively utilize this building block in their quest for the next generation of innovative therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful reaction planning and execution.

PropertyValueSource
Molecular Formula C₇H₁₄O[3]
Molecular Weight 114.19 g/mol [3]
Appearance Colorless liquid (typical)
Boiling Point ~180-185 °C (estimated)
Density ~0.9 g/mL (estimated)
Solubility Soluble in most organic solvents (e.g., DCM, THF, EtOAc, alcohols). Limited solubility in water.

Section 1: Oxidation to 3-Cyclobutylpropanal - A Gateway to Further Functionalization

The oxidation of the primary alcohol of this compound to the corresponding aldehyde, 3-cyclobutylpropanal, is a pivotal transformation. The resulting aldehyde is a versatile intermediate for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, including reductive amination, Wittig reactions, and aldol condensations. For the synthesis of aldehydes from primary alcohols, it is crucial to employ mild oxidizing agents to prevent over-oxidation to the carboxylic acid.[4][5] Two highly effective and widely used methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Protocol: Swern Oxidation of this compound

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[6] This method is renowned for its mild reaction conditions and high yields.

Causality Behind Experimental Choices:

  • Low Temperature (-78 °C): The reaction is conducted at low temperatures to ensure the stability of the reactive intermediates, particularly the chloro(dimethyl)sulfonium chloride and the subsequent alkoxysulfonium salt, thereby minimizing side reactions.[3]

  • Oxalyl Chloride: Oxalyl chloride is a highly effective activator for DMSO. Its reaction with DMSO is rapid and clean, producing the electrophilic species necessary for the oxidation.[6]

  • Triethylamine (TEA): A hindered organic base is used to deprotonate the intermediate alkoxysulfonium ylide, which then collapses to form the aldehyde, dimethyl sulfide, and triethylammonium chloride.[6] The use of a hindered base prevents competing side reactions.

Experimental Workflow:

Swern_Oxidation cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up A 1. Prepare solution of oxalyl chloride in DCM B 2. Cool to -78 °C A->B C 3. Add DMSO dropwise B->C D 4. Add this compound solution dropwise C->D E 5. Stir at -78 °C D->E F 6. Add Triethylamine dropwise E->F G 7. Warm to room temperature F->G H 8. Quench with water G->H I 9. Extract with DCM H->I J 10. Purify by column chromatography I->J

Swern Oxidation Workflow Diagram

Step-by-Step Protocol:

  • To a stirred solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere at -78 °C (dry ice/acetone bath), add a solution of dimethyl sulfoxide (DMSO, 2.2 eq) in anhydrous DCM dropwise over 15 minutes.

  • Stir the resulting solution for 30 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise over 20 minutes, ensuring the internal temperature remains below -70 °C.

  • Stir the reaction mixture for 1 hour at -78 °C.

  • Add triethylamine (TEA, 5.0 eq) dropwise over 10 minutes.

  • After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 45 minutes.

  • Quench the reaction by adding water.

  • Separate the layers and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-cyclobutylpropanal.

Protocol: Dess-Martin Periodinane (DMP) Oxidation of this compound

The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane (DMP), as the oxidizing agent.[7] This method is particularly advantageous due to its operational simplicity, mild conditions (typically room temperature), and the absence of toxic chromium-based reagents.[7][8]

Causality Behind Experimental Choices:

  • Dess-Martin Periodinane (DMP): DMP is a highly selective and mild oxidizing agent that efficiently converts primary alcohols to aldehydes without over-oxidation.[9] The acetate ligands on the iodine center facilitate the ligand exchange with the alcohol and subsequent elimination to form the aldehyde.[9]

  • Sodium Bicarbonate (Optional): The reaction produces acetic acid as a byproduct. For acid-sensitive substrates, a mild base like sodium bicarbonate can be added to buffer the reaction mixture.[7]

Experimental Workflow:

DMP_Oxidation cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up A 1. Dissolve this compound in DCM B 2. Add Dess-Martin Periodinane A->B C 3. Stir at room temperature B->C D 4. Quench with Na2S2O3 and NaHCO3 solution C->D E 5. Extract with DCM D->E F 6. Purify by column chromatography E->F

Dess-Martin Oxidation Workflow Diagram

Step-by-Step Protocol:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere at room temperature, add Dess-Martin periodinane (1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate (1:1 mixture).

  • Stir vigorously until the solid dissolves and the layers become clear.

  • Separate the layers and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 3-cyclobutylpropanal.

Section 2: Conversion to Alkylating Agents - Activating the Hydroxyl Group

To facilitate nucleophilic substitution reactions, the hydroxyl group of this compound, a poor leaving group, must be converted into a better one.[10] Common strategies include conversion to a tosylate or direct conversion to an alkyl halide. The resulting 3-cyclobutylpropyl halides or tosylates are excellent electrophiles for introducing the cyclobutylpropyl motif via reactions with various nucleophiles.

Protocol: Synthesis of 3-Cyclobutylpropyl p-Toluenesulfonate

The conversion of an alcohol to a tosylate is a robust and widely used method for activating a hydroxyl group.[6] The resulting tosylate is an excellent leaving group, readily displaced by a wide range of nucleophiles.

Causality Behind Experimental Choices:

  • p-Toluenesulfonyl Chloride (TsCl): TsCl reacts with the alcohol to form the tosylate ester. The tosylate anion is a highly stabilized, weak base, making it an excellent leaving group.

  • Pyridine or Triethylamine: A base is required to neutralize the HCl generated during the reaction, preventing potential acid-catalyzed side reactions.[11] Pyridine can also act as a nucleophilic catalyst.

Experimental Workflow:

Tosylation cluster_prep Reaction Setup cluster_reaction Tosylation cluster_workup Work-up A 1. Dissolve this compound in pyridine or DCM with TEA B 2. Cool to 0 °C A->B C 3. Add p-toluenesulfonyl chloride B->C D 4. Stir at 0 °C to room temperature C->D E 5. Quench with water D->E F 6. Extract with ethyl acetate E->F G 7. Purify by column chromatography F->G

Tosylation Workflow Diagram

Step-by-Step Protocol:

  • To a stirred solution of this compound (1.0 eq) in anhydrous pyridine (0.5 M) at 0 °C under a nitrogen atmosphere, add p-toluenesulfonyl chloride (1.5 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Combine the organic layers and wash successively with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-cyclobutylpropyl p-toluenesulfonate.

Section 3: Derivatization of this compound - Building Novel Compounds

With the primary alcohol activated or converted to an aldehyde, this compound can be readily elaborated into a wide range of derivatives. The following protocols detail key transformations for introducing this valuable building block into more complex scaffolds.

Protocol: Ether Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alkoxide and an alkyl halide or tosylate.[8] This protocol details the synthesis of a 3-cyclobutylpropyl ether from the corresponding tosylate.

Causality Behind Experimental Choices:

  • Sodium Hydride (NaH): A strong base is required to deprotonate the nucleophilic alcohol to form the more nucleophilic alkoxide.[8] NaH is advantageous as the byproduct, hydrogen gas, simply evolves from the reaction mixture.

  • 3-Cyclobutylpropyl p-Toluenesulfonate: The tosylate is an excellent electrophile for this Sₙ2 reaction due to the stability of the tosylate leaving group.

Experimental Workflow:

Williamson_Ether_Synthesis cluster_prep Alkoxide Formation cluster_reaction Etherification cluster_workup Work-up A 1. Dissolve alcohol nucleophile in THF B 2. Add Sodium Hydride at 0 °C A->B C 3. Stir at room temperature B->C D 4. Add 3-cyclobutylpropyl p-toluenesulfonate C->D E 5. Heat to reflux D->E F 6. Quench with water E->F G 7. Extract with ethyl acetate F->G H 8. Purify by column chromatography G->H

Williamson Ether Synthesis Workflow Diagram

Step-by-Step Protocol (General Example with Phenol):

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) under a nitrogen atmosphere at 0 °C, add a solution of phenol (1.2 eq) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Add a solution of 3-cyclobutylpropyl p-toluenesulfonate (1.0 eq) in anhydrous THF.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ether.

Protocol: Azide Formation via Nucleophilic Substitution

The synthesis of organic azides from alkyl tosylates is a straightforward and efficient process.[12] The resulting 3-cyclobutylpropyl azide is a versatile intermediate for the introduction of a nitrogen-containing functional group, for example, through "click" chemistry or reduction to the corresponding amine.

Causality Behind Experimental Choices:

  • Sodium Azide (NaN₃): Sodium azide is a readily available and highly effective nucleophile for the displacement of tosylates.

  • Dimethylformamide (DMF): A polar aprotic solvent like DMF is ideal for Sₙ2 reactions as it solvates the cation (Na⁺) while leaving the azide anion highly nucleophilic.

Step-by-Step Protocol:

  • To a solution of 3-cyclobutylpropyl p-toluenesulfonate (1.0 eq) in anhydrous dimethylformamide (DMF, 0.5 M), add sodium azide (1.5 eq).

  • Heat the reaction mixture to 60-80 °C and stir overnight under a nitrogen atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure (Note: low molecular weight azides can be volatile and potentially explosive, handle with appropriate care).

  • The crude 3-cyclobutylpropyl azide is often of sufficient purity for subsequent steps, but can be purified by careful column chromatography if necessary.

Protocol: Reductive Amination for the Synthesis of Secondary Amines

Reductive amination is a powerful method for the formation of amines from carbonyl compounds.[13] Using the previously synthesized 3-cyclobutylpropanal, a wide variety of secondary amines can be prepared.

Causality Behind Experimental Choices:

  • Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent that is particularly effective for reductive aminations.[13] It is less reactive than sodium borohydride and will not readily reduce the starting aldehyde or ketone, but will efficiently reduce the intermediate iminium ion.

  • Acetic Acid (catalytic): The reaction is typically catalyzed by a small amount of acid to facilitate the formation of the iminium ion intermediate.

Experimental Workflow:

Reductive_Amination cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up A 1. Dissolve 3-cyclobutylpropanal and primary amine in DCE B 2. Add acetic acid A->B C 3. Add Sodium Triacetoxyborohydride B->C D 4. Stir at room temperature C->D E 5. Quench with saturated NaHCO3 solution D->E F 6. Extract with DCM E->F G 7. Purify by column chromatography F->G

Reductive Amination Workflow Diagram

Step-by-Step Protocol (General Example with Aniline):

  • To a stirred solution of 3-cyclobutylpropanal (1.0 eq) and aniline (1.1 eq) in 1,2-dichloroethane (DCE, 0.2 M) at room temperature, add a few drops of glacial acetic acid.

  • Stir the mixture for 1 hour at room temperature to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. The protocols detailed in these application notes provide a robust foundation for the key chemical transformations of this starting material. By leveraging the unique properties of the cyclobutane moiety, researchers can explore novel chemical space and design molecules with improved physicochemical and pharmacological properties. The straightforward derivatization of this compound into aldehydes, tosylates, ethers, azides, and amines opens up a multitude of possibilities for its incorporation into complex molecular architectures.

References

  • de Vreese, M., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(1), e202100588. [Link]
  • Dess, D. B., & Martin, J. C. (1983). A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary or secondary alcohols and a variety of related 12-I-5 species. Journal of the American Chemical Society, 105(25), 7277–7283.
  • Carreira, E. M., & Fessard, T. (2014). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Angewandte Chemie International Edition, 53(47), 12933-12937. [Link]
  • Dess, D. B., & Martin, J. C. (1991). The Dess-Martin Periodinane. Journal of the American Chemical Society, 113(19), 7277-7287.
  • Williamson, A. W. (1850). Theory of Aetherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
  • Swern, D., & Mancuso, A. J. (1978). Activated dimethyl sulfoxide for the oxidation of alcohols. Synthesis, 1978(3), 165-185.
  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP).
  • Khan Academy. (n.d.). Preparation of mesylates and tosylates.
  • BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A General, Mild, and Expedient Procedure for the Synthesis of Amines. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • ACS Publications. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist.
  • PubMed. (2013). Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones.
  • RSC Publishing. (2013). An unprecedentedly simple method of synthesis of aryl azides and 3-hydroxytriazenes.
  • Master Organic Chemistry. (2015). Tosylates And Mesylates.
  • Chemistry LibreTexts. (2022). Nucleophilic substitution in the Lab.
  • PubChem. (n.d.). This compound.
  • Chemistry LibreTexts. (2024). Oxidation of Alcohols.
  • YouTube. (2016). Oxidation of Alcohols to Aldehyde Ketone and Carboxylic Acid.
  • Khan Academy. (n.d.). Preparation of mesylates and tosylates.
  • University of Calgary. (n.d.). Ch8 : Tosylates.
  • ResearchGate. (n.d.). The Mitsunobu reaction for the synthesis of azides[15].
  • University of Calgary. (n.d.). Preparation and Reaction of Tosylates.

Sources

Mass spectrometry fragmentation of 3-Cyclobutylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Mass Spectrometry Fragmentation of 3-Cyclobutylpropan-1-ol

Introduction

Predicted Fragmentation Mechanisms under Electron Ionization (EI)

Upon electron impact, this compound (molecular weight: 114.19 g/mol ) will form a molecular ion (M•+), which is often of low abundance or entirely absent for primary alcohols due to its instability.[9][10][11] The fragmentation of this molecular ion is expected to be governed by several key pathways.

Alpha (α)-Cleavage

The most characteristic fragmentation pathway for primary alcohols is the cleavage of the C-C bond alpha to the hydroxyl group.[12][13][14] This results in the formation of a resonance-stabilized oxonium ion. For this compound, two primary α-cleavage routes are possible:

  • Loss of the Cyclobutylpropyl Radical: Cleavage between C1 and C2 of the propyl chain is less likely as it would involve the loss of a large, stabilized radical.

  • Formation of [CH₂OH]⁺: While this is a hallmark of primary alcohols, it would require cleavage of the C2-C3 bond and subsequent rearrangements, making it less probable as a primary fragmentation step compared to the loss of the cyclobutyl group. A more significant α-cleavage is the loss of the cyclobutyl group at the C3-C4 bond, leading to a prominent ion.

Dehydration (Loss of H₂O)

A common fragmentation route for alcohols is the elimination of a neutral water molecule (18 Da), leading to an [M-18]•+ fragment ion.[9][10][12] This process can occur through various mechanisms, including 1,4-elimination, and is often followed by further fragmentation.

Cyclobutane Ring Fragmentation

The strained cyclobutane ring is prone to fragmentation upon ionization.[15] A characteristic fragmentation of cyclobutane itself is the loss of ethene (C₂H₄, 28 Da) to form a radical cation of ethene.[16] In the context of this compound, the ring may open to form a butenyl radical, or the entire cyclobutyl moiety may undergo fragmentation after initial side-chain cleavages.

Combined and Sequential Fragmentation

The initial fragments will likely undergo further fragmentation. For instance, the [M-H₂O]•+ ion can subsequently lose alkyl or alkenyl fragments. The interplay of these pathways will define the overall mass spectrum.

Experimental Protocol: GC-MS Analysis

This protocol outlines the recommended procedure for the analysis of this compound using a standard GC-MS system.

Sample Preparation
  • Solvent Selection: Use a high-purity volatile solvent such as hexane or dichloromethane.

  • Standard Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.

  • Working Solutions: Create a series of dilutions (e.g., 1, 5, 10, 25, 50 µg/mL) from the stock solution to establish a calibration curve if quantitation is required.

  • Sample Matrix: For samples in complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the analyte.[17][18]

GC-MS Instrumentation and Conditions

The following table summarizes the recommended instrumental parameters for a typical GC-MS analysis of this compound.[3][19]

Parameter Setting Rationale
Gas Chromatograph
Injection PortSplit/SplitlessSplit injection is suitable for concentrations >1 µg/mL to avoid column overloading.
Injector Temp250 °CEnsures complete volatilization of the analyte.
Injection Volume1 µLStandard volume for capillary GC.
Carrier GasHeliumProvides good chromatographic resolution.
Flow Rate1.0 mL/min (constant flow)Typical flow rate for a 0.25 mm ID column.
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent)A non-polar column is suitable for this analyte.
Oven ProgramInitial: 50 °C (hold 2 min), Ramp: 10 °C/min to 200 °C, Hold: 5 minProvides good separation from solvent and potential impurities.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for this class of compounds.
Ionization Energy70 eVStandard energy for EI to generate reproducible fragmentation patterns.[20]
Source Temp230 °CPrevents condensation of the analyte in the ion source.
Quadrupole Temp150 °CEnsures stable ion transmission.
Mass Rangem/z 30-200Covers the expected molecular ion and fragment masses.
Scan Speed2 scans/secProvides sufficient data points across the chromatographic peak.

Data Interpretation and Expected Mass Spectrum

The identity of this compound can be confirmed by its retention time and its mass spectrum. The mass spectrum should be compared against a spectral library if available, such as the Wiley or NIST libraries.[8][21] In the absence of a library spectrum, the fragmentation pattern can be interpreted based on the principles discussed above.

Predicted Key Fragment Ions

The following table summarizes the most probable key fragment ions for this compound.

m/z Proposed Ion Structure/Formula Formation Pathway (Neutral Loss) Significance
114[C₇H₁₄O]•+Molecular Ion (M•+)Likely weak or absent.
96[C₇H₁₂]•+Loss of H₂OCharacteristic of alcohols.
85[C₅H₉O]+α-cleavage (Loss of C₂H₅•) - RearrangementIndicates cleavage within the propyl chain.
69[C₅H₉]+Loss of H₂O and C₂H₅•Further fragmentation of the dehydrated ion.
57[C₄H₉]+Cleavage of the propyl chainCommon alkyl fragment.
55[C₄H₇]+Fragmentation of the cyclobutyl ring and side chainA common and often abundant ion in cyclic compounds.
41[C₃H₅]+Allyl cationCommon fragment from hydrocarbon chains.
31[CH₂OH]+α-cleavage (Loss of C₆H₁₁•)Key diagnostic peak for primary alcohols.
Visualization of Fragmentation Pathways

The following diagrams illustrate the proposed fragmentation pathways and the overall experimental workflow.

fragmentation M This compound (M•+, m/z 114) F96 [M-H₂O]•+ (m/z 96) M->F96 - H₂O F57 [C₄H₉]⁺ (m/z 57) M->F57 - C₃H₅O• F31 [CH₂OH]⁺ (m/z 31) M->F31 - C₆H₁₁• (α-cleavage) F55 [C₄H₇]⁺ (m/z 55) F96->F55 - C₃H₅• workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dilution Dilution in Solvent Sample->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 30-200) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Spectrum Mass Spectrum TIC->Spectrum Library Library Search & Interpretation Spectrum->Library

Caption: GC-MS workflow for this compound analysis.

Conclusion

The mass spectrometric fragmentation of this compound under electron ionization is predicted to be dominated by pathways characteristic of primary alcohols and cyclic alkanes. Key expected fragments include the loss of water ([M-18]•+), an ion at m/z 31 resulting from α-cleavage, and fragments arising from the cleavage of the cyclobutane ring and the propyl side chain. The provided GC-MS protocol offers a robust starting point for the analysis of this compound, enabling its reliable identification and quantification in various applications.

References

  • Wiley Registry of Mass Spectral D
  • Wiley Registry of Mass Spectral D
  • Wiley.
  • Whitman College. GCMS Section 6.
  • Wiley Science Solutions.
  • Wiley. Wiley Registry® / NIST Mass Spectral Library 2023. [Link]
  • Chemistry Steps. Mass Spectrometry of Alcohols. [Link]
  • Chromatography Today. Find out How Bryan Davis Uses Gas Chromatography Mass Spectrometry to Make Better Booze. [Link]
  • ESS Laboratory. Volatile Organic Compounds - by GC/MS Capillary Column Technique. [Link]
  • Springer Nature Experiments. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. [Link]
  • Organic Mass Spec.
  • University of Calgary.
  • Doc Brown's Chemistry. Mass spectrum of cyclobutane. [Link]
  • protocols.io.
  • Chemistry!!! Not Mystery. Fragmentation pattern and mass spectra of Alcohols. [Link]
  • Chemistry LibreTexts.
  • MDPI. Characterization of Volatile Organic Compounds Released by Penicillium expansum and Penicillium polonicum. [Link]
  • Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
  • YouTube.
  • Combustion and Flame. Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. [Link]

Sources

Application Notes and Protocols for Investigating the Potential Biological Activity of 3-Cyclobutylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Simple Cyclobutane Derivative

The cyclobutane moiety, a four-membered carbocyclic ring, is an increasingly recognized structural motif in medicinal chemistry. Its unique puckered three-dimensional structure can impart valuable properties to bioactive molecules, such as conformational rigidity, improved metabolic stability, and the ability to serve as a pharmacophore that can fit into hydrophobic pockets of biological targets. While complex natural products and synthetic drugs containing the cyclobutane ring have demonstrated a wide array of biological activities, including antimicrobial, antiviral, and antitumor effects, the biological potential of simpler synthetic building blocks like 3-Cyclobutylpropan-1-ol remains largely unexplored.

This document provides a comprehensive guide for the initial investigation into the biological activities of this compound. As no specific biological data for this compound has been published, these application notes are designed to provide a logical, stepwise framework for its preliminary screening. We will outline protocols for assessing its general cytotoxicity, as well as its potential as an antibacterial and antifungal agent. The causality behind experimental choices and the inclusion of self-validating systems within the protocols are emphasized to ensure the generation of reliable and interpretable data.

Physicochemical Properties of this compound

A foundational understanding of the compound's physical and chemical properties is essential for proper handling, stock solution preparation, and interpretation of biological data.

PropertyValueSource
Molecular Formula C₇H₁₄O
Molecular Weight 114.19 g/mol
CAS Number 21782-48-9
Appearance Not specified (likely a liquid)N/A
Solubility As a short-chain alcohol, it is expected to have some solubility in water, with solubility decreasing as the hydrocarbon chain length increases. It is expected to be soluble in organic solvents like DMSO and ethanol.[1][2]Inferred from general alcohol properties
XLogP3-AA 1.9

General Workflow for Biological Screening

A tiered approach is recommended for the initial biological evaluation of a compound with unknown activity. This ensures that a baseline toxicity profile is established before proceeding to more specific and resource-intensive assays.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Data Analysis & Next Steps A Compound Acquisition & Purity Assessment B Preparation of Stock Solution (e.g., in DMSO) A->B C Cytotoxicity Screening (e.g., MTT Assay on a non-cancerous cell line) B->C D Determination of Non-Toxic Concentration Range C->D E Anticancer Activity Screen (MTT Assay on Cancer Cell Lines) D->E Use non-toxic concentrations F Antibacterial Activity Screen (Broth Microdilution for MIC) D->F Use non-toxic concentrations G Antifungal Activity Screen (Broth Microdilution for MIC) D->G Use non-toxic concentrations H Data Analysis & Hit Identification E->H F->H G->H I Secondary Assays & Mechanism of Action Studies H->I J Lead Optimization I->J

Figure 1: Tiered workflow for biological screening of this compound.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] This initial screen is crucial to determine the concentration range of this compound that is non-toxic to mammalian cells, which will inform the concentrations to be used in subsequent bioassays. The assay relies on the reduction of the yellow MTT salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[4]

Workflow Diagram:

MTT_Workflow A Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) B Incubate for 24h to allow attachment A->B D Treat cells with compound dilutions (include vehicle control and untreated control) B->D C Prepare serial dilutions of this compound C->D E Incubate for 24-72h D->E F Add MTT solution to each well E->F G Incubate for 4h F->G H Solubilize formazan crystals (e.g., with DMSO) G->H I Read absorbance at ~570nm H->I J Calculate % cell viability and IC₅₀ value I->J

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Materials:

  • This compound

  • Mammalian cell line (e.g., HEK293 for general cytotoxicity, or a cancer cell line like HeLa or A549 for anticancer screening)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize the cells, neutralize with complete medium, and centrifuge to obtain a cell pellet.

    • Resuspend the cell pellet in fresh complete medium and perform a cell count.

    • Dilute the cell suspension to the desired concentration (e.g., 5 x 10⁴ cells/mL) and seed 100 µL into each well of a 96-well plate. This gives 5,000 cells per well.

    • Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM).

    • Perform serial dilutions of the stock solution in serum-free medium to obtain a range of working concentrations (e.g., from 1 µM to 1000 µM). Ensure the final DMSO concentration in the wells is consistent and low (<0.5%) to avoid solvent toxicity.

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO as the treatment wells) and untreated control (complete medium only).

  • Incubation and Assay:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[3]

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert MTT to purple formazan crystals.

    • After the 4-hour incubation, carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

    • Plot the % viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Protocol 2: Antibacterial Susceptibility Testing by Broth Microdilution

Rationale: The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[6] The MIC is the lowest concentration of the agent that prevents the visible growth of the bacterium after a defined incubation period.[6] This assay is a fundamental first step in evaluating the potential of this compound as an antibacterial agent.

Workflow Diagram:

BMD_Workflow A Prepare serial two-fold dilutions of This compound in broth C Inoculate wells of a 96-well plate with bacterial suspension and compound dilutions A->C B Prepare standardized bacterial inoculum (0.5 McFarland standard) B->C D Include growth control (no compound) and sterility control (no bacteria) E Incubate at 37°C for 16-20 hours D->E F Visually inspect for turbidity E->F G Determine MIC: Lowest concentration with no visible growth F->G

Figure 3: Workflow for the broth microdilution antibacterial assay.

Materials:

  • This compound

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or densitometer

  • Sterile saline or PBS

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12 of a given row.

    • In well 1, add 100 µL of the compound diluted in CAMHB to twice the highest desired final concentration.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control.

  • Inoculum Preparation:

    • From a fresh agar plate, select several bacterial colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microdilution plate.

  • Inoculation and Incubation:

    • Add 50 µL of the final bacterial inoculum to wells 1 through 11. This brings the total volume in each well to 100 µL.

    • Add 100 µL of sterile CAMHB to well 12 (sterility control).

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

    • The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (i.e., the first clear well).[6]

Protocol 3: Antifungal Susceptibility Testing by Broth Microdilution

Rationale: Similar to the antibacterial assay, this protocol adapts the broth microdilution method to determine the MIC of this compound against fungal pathogens.[8][9] Given the rise of fungal infections, screening for novel antifungal agents is of significant importance.

Materials:

  • This compound

  • Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom plates

  • Spectrophotometer

  • Hemocytometer

Procedure:

  • Compound Preparation:

    • Follow the same serial dilution procedure as described in the antibacterial protocol (Protocol 2, Step 1), but use RPMI-1640 medium instead of CAMHB.

  • Inoculum Preparation:

    • For yeasts (e.g., Candida albicans): Grow the yeast on a Sabouraud Dextrose Agar plate. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

    • For molds (e.g., Aspergillus fumigatus): Grow the mold on a potato dextrose agar plate until sporulation occurs. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Count the conidia using a hemocytometer and dilute in RPMI-1640 to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to wells 1 through 11 of the prepared plate.

    • Add 200 µL of sterile RPMI-1640 to well 12 (sterility control).

    • Incubate the plate at 35°C. Incubation times vary by species: 24 hours for most Candida species, and 48 hours for most molds.[10]

  • MIC Determination:

    • After incubation, determine the MIC. For azoles and echinocandins against yeasts, the MIC is often defined as the lowest concentration that results in a 50% reduction in growth compared to the growth control.[10] For other compounds and organisms, the endpoint is typically complete inhibition of growth. The endpoint should be read visually or with a spectrophotometer.

Safety and Handling

As a compound with unknown biological activity and toxicity, this compound should be handled with care. General prudent laboratory practices should be followed at all times.[11]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling the compound.[12][13]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of any vapors and direct contact with skin and eyes.[14]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[14]

  • Spills: In case of a spill, absorb with an inert material and dispose of it as chemical waste. Ensure the area is well-ventilated.

  • Waste Disposal: Dispose of all waste containing the compound in appropriately labeled chemical waste containers according to institutional guidelines.

Conclusion

These application notes provide a starting point for the systematic evaluation of the biological potential of this compound. By first establishing a cytotoxicity profile and then proceeding with targeted antimicrobial screens, researchers can efficiently and safely conduct a preliminary assessment of this unexplored molecule. Positive "hits" in these initial assays would warrant further investigation into the compound's spectrum of activity, mechanism of action, and potential for structural optimization.

References

  • Oklahoma State University. (n.d.). Laboratory Safety Rules.
  • University of Colorado Boulder. (n.d.). Safe Handling and Storage of Chemicals. Environmental Health & Safety.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • University of California, Santa Cruz. (n.d.). General Rules for Working with Chemicals. Compliance and Risk Management.
  • CLYTE Technologies. (2024, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • University of Washington. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Environmental Health & Safety.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • SDS Management Software. (2025, October 7). Safety Rules in Chemical Laboratories: A Practical Guide.
  • National Center for Biotechnology Information. (2021). A Practical Guide to Antifungal Susceptibility Testing. PMC.
  • Open Forum Infectious Diseases. (2019). Antifungal Susceptibility Testing: A Primer for Clinicians.
  • NC DNA Day Blog. (2025, March 7). Antimicrobial Susceptibility Testing (Microdilution Technique).
  • Clinical Microbiology Reviews. (2020). Antifungal Susceptibility Testing: Current Approaches.
  • Chemistry LibreTexts. (2020, May 30). 13.3: Physical Properties of Alcohols.
  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • UKHSA Research Portal. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials.
  • Chemistry LibreTexts. (2015, July 14). 8.2: Structural and Physical Properties of Alcohols.

Sources

Application of 3-Cyclobutylpropan-1-ol in Medicinal Chemistry: A Sc Factual Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutyl motif is an increasingly important structural component in modern drug discovery, prized for its ability to confer advantageous physicochemical and pharmacological properties.[1][2][3] This guide explores the potential applications of 3-Cyclobutylpropan-1-ol , a versatile and underutilized building block, in medicinal chemistry. While direct applications of this specific molecule are not yet extensively documented, this note serves as a practical and scientifically grounded framework for its strategic deployment. We will provide a comprehensive overview of the cyclobutyl group's utility, a hypothetical, yet plausible, application in kinase inhibitor design, and detailed protocols for synthesis and biological evaluation.

The Strategic Value of the Cyclobutyl Moiety in Drug Design

The four-membered carbocycle of the cyclobutyl group offers a unique combination of rigidity and three-dimensionality that medicinal chemists can leverage to overcome common challenges in drug development.[1][2]

  • Conformational Restriction: The puckered conformation of the cyclobutane ring can lock flexible molecules into a bioactive conformation, which can lead to enhanced binding affinity and selectivity for the target protein.[1][2][4]

  • Improved Metabolic Stability: The replacement of metabolically vulnerable groups, such as aromatic rings, with a cyclobutane can block sites of oxidative metabolism, thereby improving a drug candidate's pharmacokinetic profile.[1][2]

  • Bioisosterism: The cyclobutyl ring can serve as a non-planar bioisostere for phenyl groups and other moieties, offering a way to modulate solubility, lipophilicity, and other key drug-like properties.[5] This substitution increases the fraction of sp3-hybridized carbons (Fsp3), a parameter often associated with higher clinical success rates.[5]

  • Filling Hydrophobic Pockets: The three-dimensional nature of the cyclobutyl group allows it to effectively fill hydrophobic pockets in target proteins, contributing to binding affinity.[1][2]

This compound: A Versatile Building Block

This compound (Figure 1) is a bifunctional molecule that combines the desirable features of the cyclobutyl group with a flexible three-carbon linker terminating in a primary alcohol. This structure makes it an ideal starting point for introducing the cyclobutyl motif into a wide range of molecular scaffolds. The primary alcohol can be readily functionalized through oxidation, etherification, or conversion to a leaving group for nucleophilic substitution.

Figure 1: Structure of this compound

G A HO B O A->B C CH2 B->C D CH2 C->D E CH2 D->E F CH E->F G CH2 F->G H CH2 G->H I CH2 H->I I->F

Caption: Chemical structure of this compound.

Hypothetical Application: Design of a Novel Kinase Inhibitor

To illustrate the potential of this compound, we propose its use in the synthesis of a hypothetical kinase inhibitor. Kinases are a well-established class of drug targets, particularly in oncology, and compounds containing cyclobutane have shown promise as kinase inhibitors.[6][7][8] In this example, the 3-cyclobutylpropyl moiety will serve as a flexible, hydrophobic linker to connect a hinge-binding pharmacophore to a solvent-exposed region of the kinase.

The rationale for this design is twofold:

  • The cyclobutyl group can occupy a hydrophobic pocket near the ATP binding site.

  • The flexible propanol-derived linker allows for optimal positioning of the hinge-binder and the cyclobutyl group. The length and nature of the linker are critical for the bioactivity of kinase inhibitors.[9][10][11]

Proposed Synthetic Route

The following protocol outlines a hypothetical synthesis of a novel kinase inhibitor incorporating the this compound moiety. The synthesis starts with the activation of the alcohol, followed by coupling to a generic kinase hinge-binding scaffold (in this case, a pyrimidine core).

Figure 2: Synthetic Workflow

G A This compound B Activation of Alcohol (e.g., Mesylation) A->B MsCl, Et3N C 3-Cyclobutylpropyl mesylate B->C E Nucleophilic Substitution C->E D Pyrimidine Core (Hinge Binder) D->E F Final Kinase Inhibitor E->F Purification

Caption: Proposed synthetic workflow for a kinase inhibitor.

Protocol 1: Synthesis of a Hypothetical Kinase Inhibitor

Step 1: Mesylation of this compound

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere.

  • Add triethylamine (1.5 eq) dropwise to the solution.

  • Slowly add methanesulfonyl chloride (1.2 eq) to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature for 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-cyclobutylpropyl mesylate.

Step 2: Coupling with Pyrimidine Core

  • To a solution of 4-amino-2-chloropyrimidine (1.1 eq) in N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add a solution of 3-cyclobutylpropyl mesylate (1.0 eq) in DMF to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the final kinase inhibitor.

Biological Evaluation: In Vitro Kinase Assay

The inhibitory activity of the synthesized compound can be evaluated using a luminescence-based kinase assay, such as the Kinase-Glo® Luminescent Kinase Assay.[12][13][14] This assay measures the amount of ATP remaining in the solution following a kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase, and a higher luminescent signal in the presence of an inhibitor indicates kinase inhibition.

Figure 3: Kinase Assay Workflow

G A Kinase, Substrate, ATP, and Inhibitor B Incubate at RT A->B C Kinase Reaction (ATP Consumption) B->C D Add Kinase-Glo® Reagent C->D E Luminescent Signal Generation D->E F Measure Luminescence E->F

Caption: Workflow for a luminescence-based kinase assay.

Protocol 2: Luminescence-Based Kinase Assay
  • Prepare a serial dilution of the synthesized inhibitor in DMSO.

  • In a 96-well white plate, add the kinase, substrate, and ATP in the appropriate kinase buffer.

  • Add the inhibitor at various concentrations to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • Add an equal volume of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Hypothetical Data

The following table summarizes hypothetical results from the kinase assay, comparing the synthesized inhibitor to a known standard.

CompoundTarget KinaseIC50 (nM)
Synthesized Inhibitor Kinase X85
Staurosporine (Control) Kinase X15

Conclusion

While the direct application of this compound in medicinal chemistry is an emerging area, its structural features make it a highly promising building block. The strategic incorporation of the cyclobutyl moiety can lead to significant improvements in the pharmacological properties of drug candidates.[1][2] The provided hypothetical application and detailed protocols serve as a practical guide for researchers to explore the potential of this and similar cyclobutane-containing synthons in their drug discovery programs.

References

  • Wessjohann, L. A., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
  • Barl, N. M., et al. (2004). Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors. Organic Letters, 6(11), 1853–1856. [Link]
  • Georgikopoulos, C., et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Cancers, 16(21), 3908. [Link]
  • Tanega, C., et al. (2012). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. In Probe Reports from the NIH Molecular Libraries Program.
  • Radboud Repository. (n.d.).
  • Zhang, J., et al. (2018). Insights into the Impact of Linker Flexibility and Fragment Ionization on the Design of CK2 Allosteric Inhibitors: Comparative Molecular Dynamics Simulation Studies. Molecules, 23(1), 123. [Link]
  • National Center for Biotechnology Information. (n.d.). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. [Link]
  • ResearchGate. (n.d.). A. Cyclobutane and cyclobutene motifs occur in many medicinally... [Link]
  • Research applications of “linkers” in small molecule drugs design in fragment-based. (n.d.). IOP Conference Series: Earth and Environmental Science. [Link]
  • ResearchGate. (n.d.). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. [Link]
  • Google Patents. (n.d.).
  • UCL Discovery. (n.d.). Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. [Link]
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. [Link]
  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. [Link]

Sources

Application Notes & Protocols: 3-Cyclobutylpropan-1-ol as a Versatile Precursor for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the deliberate incorporation of unique structural motifs to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates is a paramount strategy. The cyclobutane ring, once considered a synthetic curiosity, has emerged as a valuable component in drug design.[1] Its rigid, puckered three-dimensional structure offers a strategic advantage over more flexible aliphatic chains or planar aromatic systems.[2] The cyclobutane moiety can enforce specific conformations, enhance metabolic stability, and serve as a lipophilic spacer to effectively probe hydrophobic pockets within biological targets.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of 3-cyclobutylpropan-1-ol as a versatile precursor for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We will delve into the synthetic transformations of this precursor and provide detailed protocols for its conversion into key building blocks, with a particular focus on its potential application in the synthesis of Cholesteryl Ester Transfer Protein (CETP) inhibitors.[3][4]

The Strategic Advantage of the Cyclobutyl Moiety in Drug Design

The incorporation of a cyclobutane ring into a drug candidate can confer several desirable properties:

  • Conformational Restriction: The rigid nature of the cyclobutane ring reduces the number of accessible conformations of a molecule, which can lead to a more favorable entropic profile upon binding to a biological target. This pre-organization can result in higher binding affinity and selectivity.

  • Metabolic Stability: The cyclobutane ring is generally more resistant to metabolic degradation compared to linear alkyl chains, which can be susceptible to oxidation. This can lead to an improved pharmacokinetic profile, including a longer half-life.

  • Lipophilicity and Solubility: The cyclobutyl group can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. Judicious placement of this group can balance lipophilicity and aqueous solubility, crucial for oral bioavailability.

  • Novel Chemical Space: The use of cyclobutane-containing building blocks allows for the exploration of novel chemical space, potentially leading to the discovery of compounds with unique biological activities and intellectual property.

A notable example of a drug class where the cyclobutane motif has been explored is in CETP inhibitors like anacetrapib.[5][6][7] These drugs are investigated for their potential to raise high-density lipoprotein (HDL) cholesterol levels. The synthesis of analogs of such complex molecules can benefit from versatile precursors like this compound.

Synthetic Pathways from this compound

This compound serves as an excellent starting point for the synthesis of a variety of pharmaceutical intermediates. The primary alcohol functionality can be readily transformed into other key functional groups, such as aldehydes, carboxylic acids, and amines, which are staples in medicinal chemistry for the construction of more complex molecules. This section outlines the key synthetic transformations and provides detailed protocols.

Experimental Protocols

Oxidation of this compound to 3-Cyclobutylpropanal

The selective oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. The resulting aldehyde, 3-cyclobutylpropanal, is a valuable intermediate for subsequent reactions such as reductive aminations, Wittig reactions, and aldol condensations. The Swern oxidation is a mild and efficient method for this conversion, avoiding over-oxidation to the carboxylic acid.

Protocol: Swern Oxidation

This protocol is adapted from established Swern oxidation procedures.[8][9]

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (Argon or Nitrogen).

  • Add anhydrous DCM to the flask, followed by oxalyl chloride (1.5 equivalents) via syringe.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (2.2 equivalents) in DCM to the cooled solution via the dropping funnel, maintaining the temperature below -60 °C. Stir for 15 minutes.

  • Add a solution of this compound (1.0 equivalent) in DCM dropwise, ensuring the internal temperature does not exceed -60 °C. Stir for 30 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. The mixture may become thick.

  • After 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-cyclobutylpropanal.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Reagent Quantities for Swern Oxidation

ReagentMolar Eq.MW ( g/mol )Density (g/mL)Example Quantity (for 5g of alcohol)
This compound1.0114.19~0.925.0 g
Oxalyl chloride1.5126.931.4558.3 g (5.7 mL)
DMSO2.278.131.1007.5 g (6.8 mL)
Triethylamine5.0101.190.72622.1 g (30.4 mL)
Dichloromethane-84.931.326As needed
Oxidation of this compound to 3-Cyclobutylpropanoic Acid

For the synthesis of amide-containing pharmaceuticals, the corresponding carboxylic acid is a crucial intermediate. 3-Cyclobutylpropanoic acid can be synthesized from this compound via a strong oxidation. The Jones oxidation is a classic and effective method for this transformation.[10][11]

Protocol: Jones Oxidation

This protocol is based on standard Jones oxidation procedures.[12][13]

Materials:

  • This compound

  • Chromium trioxide (CrO₃)

  • Concentrated Sulfuric acid (H₂SO₄)

  • Acetone

  • Isopropyl alcohol (for quenching)

  • Diethyl ether

  • Sodium bicarbonate solution, saturated

  • Sodium sulfate, anhydrous

Procedure:

  • Prepare the Jones reagent: Slowly add concentrated sulfuric acid to a stirred suspension of chromium trioxide in water, keeping the mixture cool in an ice bath.

  • In a separate flask, dissolve this compound (1.0 equivalent) in acetone and cool the solution in an ice bath.

  • Slowly add the Jones reagent dropwise to the alcohol solution, maintaining the temperature below 20 °C. The color of the reaction mixture will change from orange/red to green.

  • After the addition is complete, stir the reaction at room temperature until TLC analysis indicates the complete consumption of the starting material.

  • Quench the excess oxidant by the dropwise addition of isopropyl alcohol until the orange/red color disappears completely.

  • Remove the acetone under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether (3 x volume).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution.

  • Acidify the aqueous bicarbonate layer with concentrated HCl to a pH of ~2, which will precipitate the carboxylic acid.

  • Extract the acidified aqueous layer with diethyl ether (3 x volume).

  • Combine the second set of organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-cyclobutylpropanoic acid.

Amide Coupling of 3-Cyclobutylpropanoic Acid

The formation of an amide bond is one of the most common reactions in pharmaceutical synthesis. 3-Cyclobutylpropanoic acid can be coupled with a variety of amines to generate a diverse library of amides. The use of coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt) is a reliable method for this transformation.[3][5]

Protocol: EDC/HOBt Amide Coupling

This protocol is a standard procedure for EDC/HOBt mediated amide bond formation.[6][14]

Materials:

  • 3-Cyclobutylpropanoic acid

  • Desired amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-cyclobutylpropanoic acid (1.0 equivalent), the desired amine (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM or DMF.

  • Add DIPEA or TEA (2.0 equivalents) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide product by flash column chromatography or recrystallization.

Visualization of Synthetic Workflow

The following diagram illustrates the synthetic pathways from this compound to key pharmaceutical intermediates.

G A This compound B 3-Cyclobutylpropanal A->B Swern Oxidation (DMSO, (COCl)₂, TEA) C 3-Cyclobutylpropanoic Acid A->C Jones Oxidation (CrO₃, H₂SO₄, Acetone) D Amide Derivatives C->D Amide Coupling (Amine, EDC, HOBt)

Caption: Synthetic routes from this compound.

Application in the Synthesis of CETP Inhibitor Analogs

The synthesis of analogs of CETP inhibitors, such as anacetrapib, often involves the formation of amide bonds. 3-Cyclobutylpropanoic acid, synthesized from this compound, can serve as a valuable building block in this context. For example, it can be coupled with various amine-containing scaffolds to explore the structure-activity relationship (SAR) of novel CETP inhibitors.

The following diagram illustrates a conceptual synthetic disconnection for a hypothetical CETP inhibitor analog incorporating the 3-cyclobutylpropanoyl moiety.

G cluster_0 Retrosynthesis cluster_1 Forward Synthesis A Hypothetical CETP Inhibitor Analog B 3-Cyclobutylpropanoic Acid A->B Amide Disconnection C Amine-containing Scaffold A->C Amide Disconnection D 3-Cyclobutylpropanoic Acid F Hypothetical CETP Inhibitor Analog D->F EDC, HOBt E Amine-containing Scaffold E->F

Caption: Conceptual synthesis of a CETP inhibitor analog.

Conclusion

This compound is a readily accessible and highly versatile precursor for the synthesis of a wide range of pharmaceutical intermediates. Its unique cyclobutyl moiety offers significant advantages in drug design, including conformational rigidity and enhanced metabolic stability. The straightforward and high-yielding protocols for the oxidation of the primary alcohol to the corresponding aldehyde and carboxylic acid, followed by standard amide coupling reactions, provide a robust platform for the rapid generation of diverse compound libraries. Researchers and scientists in drug development are encouraged to consider this compound as a valuable building block for the synthesis of next-generation therapeutics, particularly in areas where the unique properties of the cyclobutane ring can be leveraged to address challenges in drug design and optimization.

References

  • Design, Synthesis and Biological Evaluation of N,N-Substituted Amine Derivatives as Cholesteryl Ester Transfer Protein Inhibitors. (n.d.). National Institutes of Health.
  • Amine to Amide (EDC + HOBt) - Common Organic Chemistry. (n.d.).
  • Jones Oxidation - Chemistry Steps. (n.d.).
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.
  • Swern Oxidation: Reaction Mechanism. (n.d.). NROChemistry.
  • Swern Oxidation of Alcohols To Aldehydes and Ketones. (n.d.). Master Organic Chemistry.
  • Jones Oxidation - Organic Chemistry Portal. (n.d.).
  • Acid-Amine Coupling using EDCI - Organic Synthesis. (n.d.).
  • Design and synthesis of potent inhibitors of cholesteryl ester transfer protein (CETP) exploiting a 1,2,3,4-tetrahydroquinoline platform. (n.d.). PubMed.
  • Jones oxidation - Wikipedia. (n.d.).
  • 3-Cyclobutylpropanal | C7H12O | CID 53817666 - PubChem. (n.d.).
  • 3-Cyclobutylpropanoic acid | C7H12O2 | CID 13155029 - PubChem. (n.d.).
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Institutes of Health.
  • The Swern Oxidation: Mechanism and Features - Chemistry Hall. (n.d.).
  • Jones Oxidation - Organic Chemistry Tutor. (n.d.).
  • Swern oxidation - Chemistry LibreTexts. (n.d.).
  • Anacetrapib, a New CETP Inhibitor: The New Tool for the Management of Dyslipidemias? (n.d.). MDPI.
  • Model-based development of anacetrapib, a novel cholesteryl ester transfer protein inhibitor. (n.d.). PubMed.
  • Cyclobutanes in Small-Molecule Drug Candidates. (n.d.). National Institutes of Health.
  • Model-Based Development of Anacetrapib, a Novel Cholesteryl Ester Transfer Protein Inhibitor. (n.d.). National Institutes of Health.
  • Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. (n.d.). PubMed.

Sources

Application Note & Protocol: Elucidating the Reaction Kinetics of 3-Cyclobutylpropan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Introduction: The Significance of 3-Cyclobutylpropan-1-ol and Its Kinetic Profile

This compound is a valuable building block in medicinal chemistry and materials science, prized for the conformational rigidity and unique spatial arrangement imparted by its cyclobutane moiety.[1][2] As with any chemical synthesis destined for scale-up and process optimization, a thorough understanding of the reaction kinetics is paramount. This document provides a comprehensive guide to studying the reaction kinetics for the synthesis of this compound, offering detailed protocols and explaining the rationale behind experimental design. We will explore two primary synthetic routes: the catalytic hydrogenation of a suitable ester precursor and the Grignard reaction with an aldehyde.

Part 1: Synthetic Pathways and Mechanistic Considerations

Two robust and widely applicable methods for the synthesis of primary alcohols like this compound are the reduction of esters and the addition of organometallic reagents to aldehydes.

Route A: Catalytic Hydrogenation of Ethyl 3-cyclobutylpropanoate

Catalytic hydrogenation is an industrially scalable and environmentally benign method for the reduction of esters to alcohols.[3] This process typically involves the use of a heterogeneous or homogeneous catalyst under a hydrogen atmosphere.[4][5]

The overall reaction is as follows:

Cyclobutyl-CH₂CH₂COOCH₂CH₃ + 2H₂ → Cyclobutyl-CH₂CH₂CH₂OH + CH₃CH₂OH

The mechanism, while complex and dependent on the catalyst surface, generally involves the adsorption of the ester and hydrogen onto the catalyst, followed by a series of hydrogenation and hydrogenolysis steps.[5][6] The choice of catalyst is critical; copper chromite is a traditional choice, though modern ruthenium and manganese complexes offer milder reaction conditions.[4][7]

Route B: Grignard Reaction of Cyclobutylmethylmagnesium Bromide with Propionaldehyde

The addition of a Grignard reagent to an aldehyde is a classic and highly effective method for forming carbon-carbon bonds and producing secondary alcohols. To synthesize the primary alcohol this compound, a two-step approach is more practical, starting with a Grignard reaction to form a secondary alcohol, which is not our target. A more direct, albeit less common, variant for primary alcohols involves the reaction of a Grignard reagent with an epoxide. However, for the purpose of this kinetic study, we will focus on a more illustrative route involving a carbonyl compound: the reaction of a suitable Grignard reagent with an aldehyde to produce a secondary alcohol, which can then be further modified. For a more direct synthesis of a related primary alcohol, one could consider the reaction of a Grignard reagent with formaldehyde. However, for the purpose of demonstrating kinetic analysis of a Grignard reaction, we will consider the synthesis of a related secondary alcohol, 1-cyclobutylpropan-1-ol.[8]

The reaction for the synthesis of 1-cyclobutylpropan-1-ol is:

Cyclobutyl-MgBr + CH₃CH₂CHO → Cyclobutyl-CH(OMgBr)CH₂CH₃ → (acid workup) → Cyclobutyl-CH(OH)CH₂CH₃

The mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde.[9] This is followed by protonation of the resulting alkoxide in an aqueous workup step.[10]

Part 2: Experimental Protocols for Kinetic Analysis

The core of this application note is the detailed protocol for determining the reaction kinetics of the chosen synthetic routes.

General Experimental Setup
  • Reactor: A jacketed glass reactor with overhead stirring, temperature control, and ports for sampling and inert gas blanketing is essential. For hydrogenation, a high-pressure autoclave is required.

  • Analytical Method: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is the preferred method for monitoring the concentration of reactants and products. An internal standard should be used for accurate quantification.

Protocol 1: Kinetic Study of Catalytic Hydrogenation of Ethyl 3-cyclobutylpropanoate

Objective: To determine the reaction order with respect to the ester and hydrogen, and to calculate the rate constant and activation energy.

Materials:

  • Ethyl 3-cyclobutylpropanoate

  • Copper Chromite (or a selected Ru/Mn complex) catalyst

  • High-purity hydrogen gas

  • Anhydrous solvent (e.g., dioxane or ethanol)

  • Internal standard (e.g., decane)

Procedure:

  • Reactor Setup: Charge the high-pressure autoclave with a known concentration of ethyl 3-cyclobutylpropanoate, the catalyst, and the solvent.

  • Inerting: Purge the reactor several times with nitrogen and then with hydrogen to remove any air.

  • Reaction Initiation: Pressurize the reactor to the desired hydrogen pressure and heat to the target temperature. Start the mechanical stirring at a high rate to ensure good mixing and gas-liquid mass transfer. This is considered t=0.

  • Sampling: At regular time intervals, withdraw samples from the reactor. Quench the reaction immediately by cooling and filtering out the catalyst.

  • GC Analysis: Prepare the samples for GC analysis by adding the internal standard. Analyze the samples to determine the concentrations of the reactant and product.

  • Data Analysis:

    • Plot the concentration of ethyl 3-cyclobutylpropanoate versus time.

    • To determine the reaction order with respect to the ester, perform experiments with varying initial ester concentrations while keeping the hydrogen pressure constant.

    • To determine the reaction order with respect to hydrogen, vary the hydrogen pressure while keeping the initial ester concentration constant.

    • Calculate the rate constant (k) from the integrated rate law that best fits the experimental data.

    • Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.

Protocol 2: Kinetic Study of the Grignard Reaction

Objective: To determine the reaction order with respect to the Grignard reagent and the aldehyde, and to calculate the rate constant and activation energy.

Materials:

  • Cyclobutylmethylmagnesium bromide (prepared in situ or purchased as a solution)

  • Propionaldehyde

  • Anhydrous diethyl ether or THF

  • Internal standard (e.g., dodecane)

  • Saturated aqueous ammonium chloride solution for quenching

Procedure:

  • Reactor Setup: In a jacketed reactor under an inert atmosphere (nitrogen or argon), add a known concentration of propionaldehyde and the solvent.

  • Temperature Equilibration: Bring the reactor contents to the desired temperature.

  • Reaction Initiation: Rapidly add a known concentration of the Grignard reagent to the reactor with vigorous stirring. This is t=0.

  • Sampling: At regular time intervals, withdraw a sample and immediately quench it in a vial containing a saturated aqueous ammonium chloride solution. This will stop the reaction and protonate the alkoxide.

  • GC Analysis: Extract the organic layer and add the internal standard. Analyze the samples by GC to determine the concentrations of the aldehyde and the alcohol product.

  • Data Analysis:

    • Plot the concentration of propionaldehyde versus time.

    • Determine the reaction orders by varying the initial concentrations of the aldehyde and the Grignard reagent independently.

    • Calculate the rate constant (k) from the appropriate integrated rate law.

    • Conduct the reaction at different temperatures to calculate the activation energy (Ea) from the Arrhenius plot.

Part 3: Data Presentation and Visualization

Clear presentation of kinetic data is crucial for interpretation and comparison.

Table 1: Hypothetical Kinetic Data for Catalytic Hydrogenation
Experiment[Ester]₀ (M)H₂ Pressure (bar)Temperature (°C)Initial Rate (M/s)
10.1501501.2 x 10⁻⁴
20.2501502.4 x 10⁻⁴
30.11001502.5 x 10⁻⁴
40.1501703.6 x 10⁻⁴
Table 2: Hypothetical Kinetic Data for Grignard Reaction
Experiment[Aldehyde]₀ (M)[Grignard]₀ (M)Temperature (°C)Initial Rate (M/s)
10.10.1255.0 x 10⁻³
20.20.1251.0 x 10⁻²
30.10.2251.0 x 10⁻²
40.10.1351.2 x 10⁻²

Part 4: Visualization of Workflows and Mechanisms

Visual diagrams are invaluable for understanding complex processes.

Reaction_Mechanism_Hydrogenation cluster_catalyst Catalyst Surface Ester Ester Adsorbed_Ester Adsorbed Ester Ester->Adsorbed_Ester Adsorption H2 H₂ Adsorbed_H Adsorbed H H2->Adsorbed_H Dissociative Adsorption Intermediate Intermediate Adsorbed_Ester->Intermediate + H Adsorbed_H->Intermediate Alcohol Alcohol Intermediate->Alcohol + H Desorbed_Alcohol Desorbed_Alcohol Alcohol->Desorbed_Alcohol Desorption Grignard_Reaction_Workflow Start Start Prepare_Reagents Prepare Aldehyde and Grignard Reagent Solutions Start->Prepare_Reagents Reactor_Setup Set up Jacketed Reactor under Inert Atmosphere Prepare_Reagents->Reactor_Setup Add_Aldehyde Add Aldehyde Solution to Reactor Reactor_Setup->Add_Aldehyde Equilibrate_Temp Equilibrate to Desired Temperature Add_Aldehyde->Equilibrate_Temp Add_Grignard Initiate Reaction by Adding Grignard Reagent (t=0) Equilibrate_Temp->Add_Grignard Sampling Take Samples at Timed Intervals Add_Grignard->Sampling Quench Quench Samples with Saturated NH₄Cl Sampling->Quench GC_Analysis Analyze Samples by GC Quench->GC_Analysis Data_Analysis Plot Concentration vs. Time and Determine Kinetic Parameters GC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the kinetic study of a Grignard reaction.

Conclusion

A thorough investigation of the reaction kinetics for the synthesis of this compound is crucial for developing a safe, efficient, and scalable manufacturing process. The protocols outlined in this application note provide a robust framework for researchers to determine key kinetic parameters for both catalytic hydrogenation and Grignard reaction pathways. The insights gained from these studies will enable informed decisions on catalyst selection, reaction conditions, and reactor design, ultimately leading to a more cost-effective and reliable synthesis.

References

  • Adkins, H. (n.d.). Catalytic Hydrogenation of Esters to Alcohols. Organic Reactions. [Link]
  • University of Wisconsin. (n.d.). Organometallic Compounds - Carbon-Carbon Bond Formation Between Carbon Nucleophiles and Carbon Electrophiles. Organic Chemistry - Pharmacy 180. [Link]
  • Verma, P., & Kumar, S. (2020). Ester Hydrogenation with Bifunctional Metal–NHC Catalysts: Recent Advances. ACS Omega. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • ResearchGate. (n.d.).
  • YouTube. (2022, April 9).
  • Saskatchewan Open Educational Resources. (n.d.). 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds. Introduction to Organic Chemistry. [Link]
  • ResearchGate. (n.d.). Using organometallic reagents to make C–C bonds. [Link]
  • Chemistry LibreTexts. (2015, July 18). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. [Link]
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2019, June 5). 18.10: Reaction of Organometallic Reagents with Aldehydes and Ketones. [Link]
  • ACS Publications. (n.d.). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link]
  • PubChem. (n.d.). 1-Cyclobutylpropan-1-ol. [Link]

Sources

Application Notes and Protocols for 3-Cyclobutylpropan-1-ol in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of Alicyclic Monomers

In the pursuit of novel materials with tailored properties, the incorporation of cyclic moieties into polymer backbones has emerged as a compelling strategy. These cyclic structures can impart a unique combination of rigidity, thermal stability, and altered solubility characteristics compared to their linear aliphatic counterparts. 3-Cyclobutylpropan-1-ol, a functionalized alicyclic alcohol, presents itself as a promising, yet underexplored, building block for the synthesis of advanced polymers. Its chemical structure, featuring a four-membered cyclobutane ring and a primary alcohol functional group, offers a versatile platform for creating innovative polyesters and polyurethanes.

The cyclobutane ring, in particular, provides a balance between the flexibility of longer aliphatic chains and the rigidity of aromatic structures. This can lead to polymers with desirable mechanical and thermal properties. This document serves as a detailed guide to the potential applications of this compound in material science, providing theoretical frameworks and practical, step-by-step protocols for its utilization in polymer synthesis. While direct literature on the material science applications of this compound is nascent, the principles outlined herein are grounded in established polymer chemistry and the known effects of incorporating cyclic monomers.[1][2][3]

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C7H14OPubChem[4]
Molecular Weight 114.19 g/mol PubChem[4]
IUPAC Name This compoundPubChem[4]
CAS Number 21782-48-9PubChem[4]
Physical State Liquid (predicted)
Boiling Point Not available
Solubility Soluble in common organic solvents

Proposed Application I: High-Performance Polyesters

The incorporation of this compound as a co-monomer in polyester synthesis is a promising avenue for developing materials with enhanced thermal and mechanical properties. The rigid cyclobutane group is expected to increase the glass transition temperature (Tg) and improve the dimensional stability of the resulting polyester.[5]

Scientific Rationale

Traditional polyesters derived from linear diols can exhibit limitations in terms of their thermal resistance and mechanical strength. By introducing the bulky and constrained cyclobutyl group from this compound, the packing of polymer chains is disrupted in a controlled manner, which can lead to a higher Tg. Furthermore, the alicyclic nature of the cyclobutane ring can enhance the hydrolytic stability of the ester linkages compared to polyesters with more flexible aliphatic chains.

The synthesis of polyesters can be achieved through various methods, including polycondensation reactions.[6][7][8] A common approach involves the reaction of a diol with a dicarboxylic acid or its derivative.[6][7]

Experimental Protocol: Synthesis of a this compound Co-polyester

This protocol describes the synthesis of a co-polyester using this compound, a linear diol (e.g., 1,4-butanediol), and a dicarboxylic acid (e.g., adipic acid) via a two-step melt polycondensation.

Materials:

  • This compound (≥98% purity)

  • 1,4-Butanediol (≥99% purity)

  • Adipic acid (≥99% purity)

  • Antimony(III) oxide (catalyst)

  • Toluene (for water removal)

  • Methanol (for polymer precipitation)

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation head with a condenser.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

  • Glassware for precipitation and filtration.

Workflow Diagram:

Polyester_Synthesis cluster_esterification Step 1: Esterification cluster_polycondensation Step 2: Polycondensation cluster_purification Purification reactants Reactants: - this compound - 1,4-Butanediol - Adipic Acid - Catalyst esterification Heat to 180-220°C under N2 atmosphere. Remove water. reactants->esterification Charge into reactor prepolymer Oligomer/Prepolymer Formation esterification->prepolymer polycondensation Increase temp. to 250-280°C Apply vacuum. Remove excess diols. prepolymer->polycondensation high_polymer High Molecular Weight Polyester dissolution Dissolve in suitable solvent (e.g., Chloroform) high_polymer->dissolution precipitation Precipitate in Methanol dissolution->precipitation drying Dry under vacuum at 60°C precipitation->drying final_product Purified Co-polyester drying->final_product

Caption: Workflow for the two-step synthesis of a this compound co-polyester.

Step-by-Step Procedure:

  • Reactor Setup: Assemble the three-neck round-bottom flask with the mechanical stirrer, nitrogen inlet, and distillation apparatus. Ensure all glassware is dry.

  • Charging Reactants: Charge the flask with this compound, 1,4-butanediol, and adipic acid in the desired molar ratio (e.g., 0.2:0.8:1.0). Add the catalyst, antimony(III) oxide, at a concentration of 200-300 ppm relative to the total weight of the monomers.

  • Esterification:

    • Begin stirring and purge the system with nitrogen for at least 30 minutes to remove any oxygen.

    • Heat the reaction mixture to 180-220°C under a slow stream of nitrogen.

    • Water will be generated as a byproduct of the esterification reaction and should be collected in the distillation receiver.

    • Continue this step until approximately 80-90% of the theoretical amount of water has been collected. This typically takes 2-4 hours.

  • Polycondensation:

    • Gradually increase the temperature to 250-280°C.

    • Slowly apply a vacuum to the system, reducing the pressure to below 1 mmHg.

    • During this stage, excess diols will be removed, and the molecular weight of the polymer will increase. This is often indicated by an increase in the viscosity of the melt.

    • Continue the reaction under vacuum for 2-3 hours or until the desired melt viscosity is achieved.

  • Polymer Recovery and Purification:

    • Cool the reactor to room temperature under a nitrogen atmosphere.

    • The resulting polymer can be removed from the flask after carefully breaking the vacuum.

    • For purification, dissolve the polymer in a suitable solvent (e.g., chloroform or dichloromethane) and precipitate it by slowly adding the solution to a non-solvent like methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration and dry it in a vacuum oven at 60°C until a constant weight is achieved.

Expected Properties and Characterization

The resulting co-polyester is expected to exhibit a higher glass transition temperature (Tg) and improved thermal stability compared to a polyester synthesized with only linear diols.

PropertyExpected OutcomeCharacterization Technique
Glass Transition Temp. (Tg) Increased compared to fully aliphatic polyesterDifferential Scanning Calorimetry (DSC)
Thermal Decomposition Temp. Enhanced thermal stabilityThermogravimetric Analysis (TGA)
Molecular Weight Controlled by reaction time and conditionsGel Permeation Chromatography (GPC)
Chemical Structure Confirmation of ester linkages and monomer incorporationNuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy[9][10]
Mechanical Properties Potentially increased modulus and hardnessTensile Testing

Proposed Application II: Modifying Polyurethane Properties

This compound can also be employed as a chain extender or a reactive modifier in polyurethane synthesis.[11][12][13] Its monofunctional nature allows for controlled chain termination or grafting, which can be used to tailor the final properties of the polyurethane material.

Scientific Rationale

In polyurethane chemistry, the reaction between a diisocyanate and a polyol forms the basis of the polymer network.[14][15][16] Chain extenders, typically short-chain diols or diamines, are used to build up the hard segment of the polyurethane, which contributes to its mechanical strength. By using this compound as a co-chain extender or as a chain terminator, the bulky cyclobutyl group can be introduced into the hard segments. This is expected to influence the microphase separation between the hard and soft segments, thereby affecting the mechanical and thermal properties of the polyurethane.

Reaction Scheme:

PU_Reaction Diisocyanate O=C=N-R-N=C=O Diisocyanate Urethane ...-R-NH-C(O)-O-R'-O-C(O)-NH-R-... Polyurethane Backbone Diisocyanate:f0->Urethane:f0 + Polyol Polyol HO-R'-OH Polyol CBP HO-(CH2)3-C4H7 This compound Chain_End ...-R-NH-C(O)-O-(CH2)3-C4H7 Cyclobutyl Terminated Chain Urethane:f0->Chain_End:f0 + this compound

Caption: Reaction scheme for polyurethane synthesis with this compound as a chain terminator.

Experimental Protocol: Synthesis of a Modified Polyurethane

This protocol outlines the synthesis of a polyurethane using a two-step prepolymer method, with this compound as a chain-modifying agent.

Materials:

  • Polyol (e.g., Poly(tetramethylene ether) glycol, PTMEG, Mn = 2000 g/mol )

  • Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate, MDI)

  • 1,4-Butanediol (chain extender)

  • This compound (modifier)

  • Dibutyltin dilaurate (DBTDL) (catalyst)

  • N,N-Dimethylformamide (DMF) (solvent)

Equipment:

  • Jacketed glass reactor with a mechanical stirrer, nitrogen inlet, and dropping funnel.

  • Heating/cooling circulator.

  • Vacuum oven.

Step-by-Step Procedure:

  • Prepolymer Synthesis:

    • Dry the polyol and 1,4-butanediol under vacuum at 80°C for 4 hours prior to use.

    • Charge the reactor with the dried polyol and heat to 60°C under a nitrogen atmosphere with stirring.

    • Add the diisocyanate (e.g., MDI) to the reactor in a 2:1 molar ratio with respect to the polyol.

    • Allow the reaction to proceed for 2-3 hours at 80°C to form the isocyanate-terminated prepolymer.

  • Chain Extension and Modification:

    • In a separate flask, prepare a mixture of the chain extender (1,4-butanediol) and the modifier (this compound) in the desired molar ratio. The total moles of hydroxyl groups from the chain extender and modifier should be slightly less than the moles of isocyanate groups in the prepolymer.

    • Add a catalytic amount of DBTDL to the chain extender/modifier mixture.

    • Slowly add the chain extender/modifier mixture to the stirred prepolymer in the reactor.

    • An increase in viscosity will be observed as the polymer chains grow.

    • Continue stirring for another 1-2 hours to complete the reaction.

  • Casting and Curing:

    • Pour the viscous polymer solution onto a Teflon-coated mold.

    • Cure the polymer in an oven at 100°C for 12-24 hours.

    • After curing, the polyurethane film can be demolded.

Self-Validating System and Expected Outcomes

The progress of the reaction can be monitored by FTIR spectroscopy, observing the disappearance of the isocyanate peak (around 2270 cm⁻¹). The final polymer should be characterized for its thermal and mechanical properties to validate the effect of incorporating the cyclobutyl moiety.

PropertyExpected Influence of this compoundCharacterization Technique
Hard Segment Tg May be altered due to disruption of hard segment packingDynamic Mechanical Analysis (DMA)
Tensile Strength and Elongation Dependent on the concentration of the modifier; may increase hardness at low concentrationsTensile Testing
Microphase Separation The degree of phase separation may be affectedSmall-Angle X-ray Scattering (SAXS), Atomic Force Microscopy (AFM)[17]

Conclusion and Future Outlook

This compound represents a versatile building block with the potential to significantly impact the field of material science. Its unique alicyclic structure offers a means to fine-tune the properties of polyesters and polyurethanes, leading to materials with enhanced thermal stability, modified mechanical performance, and potentially improved chemical resistance. The protocols detailed in this document provide a foundational framework for researchers to begin exploring the incorporation of this promising monomer into novel polymer systems. Further research into the synthesis of other polymers, such as polycarbonates and polyethers, using this compound is warranted and could lead to the development of a new generation of high-performance materials.

References

  • Basic polyurethane reaction scheme between polyol and diisocyanates to form a urethane group, highlighted in blue. - ResearchGate.
  • How Do Polymerization Methods Impact Polymer Properties? - Chemistry For Everyone.
  • Mass Spectrometry of Polyurethanes - PMC - PubMed Central.
  • The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes - NIH.
  • Polyurethane and Its Composites: Synthesis to Application | ACS Symposium Series.
  • Microwave-assisted synthesis of isosorbide-derived diols for the preparation of thermally stable thermoplastic polyurethane - Taylor & Francis.
  • Polyurethanes from Isosorbide-Based Diisocyanates - ResearchGate.
  • Characterization of Polyether and Polyester Polyurethane Soft Blocks Using MALDI Mass Spectrometry - Controlled Radical Polymerization.
  • Synthesis of Polyester: Important Polymerization Reaction - Science Info.
  • US20210403639A1 - Synthesis of environmentally degradable alkyl polyesters - Google Patents.
  • ANALYTICAL CHARACTERIZATION OF POLYURETHANES | Request PDF - ResearchGate.
  • Direct Synthesis of Well-Defined Alcohol-Functionalized Polymers via Acyclic Diene Metathesis (ADMET) Polymerization | Macromolecules - ACS Publications.
  • 2.13: Polyesters - Chemistry LibreTexts.
  • Polymers from sugars: cyclic monomer synthesis, ring-opening polymerisation, material properties and applications - Chemical Communications (RSC Publishing).
  • Recent Advances in the Enzymatic Synthesis of Polyester - PMC - NIH.
  • Thermal Characterization of Commercial Polyurethane Elastomers Used in Petroleum Containment Applications. - DTIC.
  • Analytical characterization of polyurethanes.
  • OVERVIEW ON PHYSICAL PROPERTIES OF CYCLIC POLYMERS.
  • Cyclic polymers: synthesis, characteristics, and emerging applications - RSC Publishing.
  • The synthesis, properties and potential applications of cyclic polymers.
  • This compound | C7H14O | CID 18999713 - PubChem.

Sources

Application Notes & Protocols: Asymmetric Synthesis of 3-Cyclobutylpropan-1-ol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Cyclobutane Motifs

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a crucial structural motif in modern medicinal chemistry. Its rigid, three-dimensional structure makes it an effective bioisostere for more common groups like gem-dimethyl, phenyl, or carbonyl functionalities, often improving metabolic stability, lipophilicity, and binding affinity.[1][2] When combined with a chiral alcohol, as in 3-cyclobutylpropan-1-ol, the resulting enantiomers serve as valuable building blocks for complex, biologically active molecules. However, the synthesis of such compounds in an enantiomerically pure form presents significant challenges due to the unique stereoelectronic properties of the four-membered ring.[3][4]

This guide provides a comprehensive overview of robust and field-proven strategies for the asymmetric synthesis of the enantiomers of this compound. We will move beyond simple procedural lists to explore the underlying principles and rationale for three distinct, yet complementary, synthetic approaches:

  • Asymmetric Transfer Hydrogenation (ATH) of a prochiral enone.

  • Asymmetric Hydroboration-Oxidation of a prochiral alkene.

  • Enzymatic Kinetic Resolution (EKR) of the racemic alcohol.

Each section includes detailed, step-by-step protocols designed for reproducibility and scalability, supported by mechanistic insights and data presentation to guide researchers in selecting the optimal strategy for their specific needs.

Strategic Overview: Pathways to Enantiopurity

The selection of a synthetic strategy is a critical decision driven by factors such as precursor availability, required enantiopurity, scalability, and access to specialized catalysts or reagents. The three methods detailed here represent the most reliable and versatile approaches to chiral this compound.

G cluster_start Common Precursors cluster_s1 Strategy 1: Asymmetric Transfer Hydrogenation cluster_s2 Strategy 2: Asymmetric Hydroboration cluster_s3 Strategy 3: Enzymatic Kinetic Resolution start1 Cyclobutane Carboxaldehyde s1_1 Aldol Condensation s2_1 Wittig Reaction start2 Cyclobutylmethyl Bromide s3_1 Grignard Reaction s1_2 3-Cyclobutylpropenone (Prochiral Enone) s1_3 Asymmetric Transfer Hydrogenation (ATH) [Ru(II) Catalyst] end_R (R)-3-Cyclobutylpropan-1-ol end_S (S)-3-Cyclobutylpropan-1-ol s2_2 3-Cyclobutylprop-1-ene (Prochiral Alkene) s2_3 Asymmetric Hydroboration [Chiral Borane] s3_2 (±)-3-Cyclobutylpropan-1-ol (Racemate) s3_3 Enzymatic Kinetic Resolution (EKR) [Lipase]

Figure 1: Overview of three distinct synthetic strategies for accessing the enantiomers of this compound.

Causality Behind Experimental Choices
  • Asymmetric Transfer Hydrogenation (ATH): This method is chosen for its operational simplicity and the high enantioselectivities often achieved with commercially available catalysts.[5] It constructs the chiral center directly by reducing a prochiral C=C bond and a C=O bond in a conjugated system, offering excellent atom economy. The choice of a ruthenium-based catalyst, such as Ru(II)-TsDPEN, is grounded in its well-documented success in the stereoselective reduction of a wide range of ketones and enones.

  • Asymmetric Hydroboration-Oxidation: This classic transformation is unparalleled for the anti-Markovnikov hydration of terminal alkenes.[6][7] By using a chiral borane reagent, the facial selectivity of the addition to the double bond is controlled, thereby setting the stereocenter. This strategy is particularly valuable because the precursor alkene is readily accessible. The choice between a stoichiometric chiral reagent (like Ipc₂BH) and a catalytic system depends on cost, desired scale, and atom economy considerations.[8][9]

  • Enzymatic Kinetic Resolution (EKR): This bio-catalytic approach is ideal when a racemic starting material is easier to synthesize than a prochiral precursor or when both enantiomers are desired. Lipases are robust, often inexpensive, and work under mild conditions.[10][11] The principle relies on the enzyme's ability to selectively catalyze a reaction (typically acylation) on one enantiomer much faster than the other, allowing for their subsequent separation. The theoretical maximum yield for the desired enantiomer is 50%, which is a key consideration.

Detailed Application Protocols

Protocol 1: Asymmetric Transfer Hydrogenation of 3-Cyclobutylprop-2-en-1-ol

This protocol first describes the synthesis of the prochiral precursor, 3-cyclobutylpropenone, followed by its highly enantioselective reduction to the target chiral alcohol.

A. Synthesis of 3-Cyclobutylpropenone (Precursor)

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclobutanecarboxaldehyde (5.0 g, 59.4 mmol) and acetone (20 mL).

  • Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add a 10% aqueous solution of sodium hydroxide (15 mL) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Stirring: Allow the reaction to warm to room temperature and stir for 12 hours. The solution will turn yellow.

  • Work-up: Quench the reaction by adding 1 M HCl until the solution is neutral (pH ~7). Extract the mixture with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Silica gel, 10% ethyl acetate in hexanes) to yield 3-cyclobutylpropenone as a colorless oil.

B. Asymmetric Transfer Hydrogenation

  • Catalyst Preparation: In a nitrogen-filled glovebox, add [(p-cymene)RuCl₂]₂ (12.3 mg, 0.02 mmol, 0.1 mol%) and (S,S)-TsDPEN (18.1 mg, 0.04 mmol, 0.2 mol%) to an oven-dried Schlenk flask. Add anhydrous, degassed isopropanol (10 mL). Stir the mixture at 80 °C for 20 minutes to form the active catalyst.

  • Reaction Setup: Cool the catalyst solution to room temperature. In a separate flask, dissolve 3-cyclobutylpropenone (2.5 g, 20.1 mmol) in anhydrous, degassed isopropanol (30 mL).

  • Hydrogenation: Transfer the substrate solution to the catalyst solution via cannula. Add a 5:2 mixture of formic acid and triethylamine (4.8 mL) as the hydrogen source.

  • Monitoring: Stir the reaction at 30 °C and monitor its progress by TLC or GC. The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, remove the solvent under reduced pressure. Add water (50 mL) and extract with ethyl acetate (3 x 40 mL).

  • Purification & Analysis: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography (Silica gel, 20% ethyl acetate in hexanes) to obtain (R)-3-Cyclobutylpropan-1-ol. Determine enantiomeric excess (% ee) by chiral HPLC or GC analysis.

G Ru_cat [Ru]-H Ru_complex [Ru]-Substrate Complex Ru_cat->Ru_complex + Substrate H_source HCOOH/NEt3 Ru_cat_regen [Ru] H_source->Ru_cat_regen H- Product (R)-Alcohol Product->Ru_cat_regen - Product Ketone Enone Substrate Ketone->Ru_complex Ru_complex->Product Hydride Transfer (Stereoselective) Ru_cat_regen->Ru_cat G Racemate (R)-Alcohol + (S)-Alcohol (Racemic Mixture) Reaction Selective Acylation Racemate->Reaction Lipase Lipase + Acyl Donor Lipase->Reaction Mixture (R)-Acetate + (S)-Alcohol (Product Mixture) Reaction->Mixture Separation Chromatographic Separation Mixture->Separation S_Alc (S)-Alcohol (High ee) Separation->S_Alc R_Ac (R)-Acetate (High ee) Separation->R_Ac Hydrolysis Hydrolysis R_Ac->Hydrolysis R_Alc (R)-Alcohol (High ee) Hydrolysis->R_Alc

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Cyclobutylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Cyclobutylpropan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific chemical transformation. Here, we move beyond simple protocols to address the common challenges and nuances of this synthesis, providing in-depth, experience-driven advice in a direct question-and-answer format. Our goal is to equip you with the knowledge to not only execute the synthesis but also to troubleshoot and maximize your yield and purity.

The primary and most effective route to this compound involves a two-step process: the formation of a Grignard reagent from (bromomethyl)cyclobutane, followed by its reaction with ethylene oxide. This guide is structured to address potential issues in both of these critical stages.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the synthesis.

Q1: What is the most reliable method for synthesizing this compound?

A1: The most reliable and widely applicable method is the Grignard reaction between cyclobutylmethylmagnesium bromide and ethylene oxide.[1][2] This reaction extends the carbon chain by two carbons and introduces a primary alcohol functional group, making it an ideal pathway for this target molecule.[3]

Q2: Why is my overall yield of this compound consistently low?

A2: Low yields in this synthesis typically originate from one of two main areas: inefficient formation of the Grignard reagent (cyclobutylmethylmagnesium bromide) or competing side reactions. The most common side reaction is Wurtz coupling, which leads to the formation of 1,2-dicyclobutylethane.[4][5][6] Additionally, Grignard reagents are highly sensitive to moisture and oxygen, and any contamination will quench the reagent and reduce your yield.[2][7]

Q3: What are the primary safety concerns when working with ethylene oxide?

A3: Ethylene oxide is a highly flammable, toxic, and carcinogenic gas at room temperature.[8][9] It has a low boiling point (10.7 °C) and a wide flammability range in the air (3-100%).[8][9] All manipulations must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including butyl rubber or Teflon gloves and splash goggles, is mandatory.[8] It is typically handled as a cooled, liquefied gas.

II. Troubleshooting Guide: Grignard Reagent Formation

The successful synthesis of your target alcohol is critically dependent on the efficient formation of the Grignard reagent, cyclobutylmethylmagnesium bromide. This is often the most challenging step.

Issue 1: The Grignard reaction fails to initiate.

Q: I've combined my (bromomethyl)cyclobutane and magnesium turnings in anhydrous ether, but there are no signs of reaction (no bubbling, no heat). What's wrong?

A: This is a very common problem. The primary culprit is usually a passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which prevents the reaction from starting.[7] Even trace amounts of moisture can also inhibit initiation.

Troubleshooting Protocol:

  • Ensure Rigorous Anhydrous Conditions: All glassware must be meticulously dried before use. Flame-drying under vacuum or oven-drying at >120 °C for several hours is essential. Allow the glassware to cool in a desiccator or under an inert atmosphere (nitrogen or argon).

  • Use Anhydrous Solvents: Use a freshly opened bottle of anhydrous diethyl ether or tetrahydrofuran (THF), or dispense it from a solvent purification system.

  • Activate the Magnesium: The MgO layer must be disrupted. Here are a few methods, in order of commonality:

    • Iodine Activation: Add a single small crystal of iodine to the flask with the magnesium turnings. The iodine will react with the magnesium surface, exposing fresh metal. The characteristic purple color of the iodine will disappear as the reaction begins.

    • Mechanical Activation: Vigorously stir the magnesium turnings with a glass stir rod to physically break up the oxide layer.

    • Chemical Activation: Add a few drops of 1,2-dibromoethane. It reacts with the magnesium to form ethylene gas and magnesium bromide, which helps to clean and activate the surface.

  • Initiate with a Small Amount of Reagent: Add only a small portion (5-10%) of your (bromomethyl)cyclobutane solution to the activated magnesium. If the reaction doesn't start, gently warm the flask with a heat gun in one spot. A persistent cloudy or grayish appearance and gentle bubbling are signs of successful initiation. Once initiated, the reaction is exothermic and should sustain itself.

Issue 2: The reaction initiates, but the yield of the Grignard reagent is low, and a high-boiling point impurity is observed.

Q: My Grignard reaction started, but after the subsequent step, my final product is contaminated with a non-polar, high-boiling impurity, and the overall yield is poor. What is this impurity and how can I avoid it?

A: This is a classic sign of the Wurtz coupling side reaction .[4][5] In this reaction, the newly formed cyclobutylmethylmagnesium bromide acts as a nucleophile and attacks a molecule of unreacted (bromomethyl)cyclobutane. This results in the formation of 1,2-dicyclobutylethane, a non-polar hydrocarbon dimer.

Minimizing Wurtz Coupling

The key to preventing Wurtz coupling is to maintain a very low concentration of the alkyl halide in the presence of a high concentration of magnesium.

  • Slow, Controlled Addition: Add the (bromomethyl)cyclobutane solution dropwise from an addition funnel to the stirred magnesium suspension. The rate should be slow enough to maintain a gentle reflux from the heat of the reaction, without the need for external heating.

  • Maintain a Moderate Temperature: The formation of the Grignard reagent is exothermic. If the reaction becomes too vigorous, it can promote Wurtz coupling. Use a water bath to moderate the temperature if necessary.[5]

  • Efficient Stirring: Ensure the magnesium turnings are well-suspended and stirred efficiently to expose fresh surfaces and promote the desired reaction over the coupling side reaction.

ParameterRecommendationRationale
Addition Rate Slow, dropwise additionKeeps the concentration of (bromomethyl)cyclobutane low, minimizing its reaction with the formed Grignard reagent.[5]
Temperature Gentle reflux (self-sustaining)Overheating can favor the Wurtz coupling side reaction.[5]
Solvent Anhydrous THF or Et₂OTHF is often superior for less reactive halides and can help stabilize the Grignard reagent.

III. Troubleshooting Guide: Reaction with Ethylene Oxide & Workup

Once you have successfully prepared your Grignard reagent, the next step is the nucleophilic ring-opening of ethylene oxide.

Issue 3: Low yield of this compound after reaction with ethylene oxide and workup.

Q: I've added my Grignard solution to ethylene oxide, but the final yield of my alcohol is still disappointing. Where could the losses be occurring?

A: Assuming the Grignard formation was successful, yield loss at this stage can be due to several factors: inaccurate stoichiometry of ethylene oxide, loss of ethylene oxide due to its volatility, or an improper quenching/workup procedure.

Troubleshooting Protocol:

  • Ethylene Oxide Handling and Stoichiometry:

    • Ethylene oxide is a gas at room temperature (boiling point: 10.7 °C).[9][10] To ensure accurate addition, it is best to condense the gas into a graduated cylinder cooled in a dry ice/acetone bath and then add the cold liquid to the reaction mixture.

    • Alternatively, bubble a pre-weighed amount of ethylene oxide gas through the cooled Grignard solution.

    • Ensure the reaction is kept cold (0 °C or lower) during the addition of ethylene oxide to prevent its evaporation and to control the exothermic reaction.

  • Optimized Reaction and Quenching Procedure:

    • Reaction Temperature: Cool the prepared Grignard reagent to 0 °C in an ice bath before slowly adding the liquefied ethylene oxide. A slow addition rate is crucial to manage the exotherm.

    • Quenching: After the reaction is complete, the resulting magnesium alkoxide must be protonated. A slow, careful quench is vital. Vigorously stir the reaction mixture while slowly adding a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). This is generally preferred over strong acids like HCl, which can sometimes promote side reactions.

    • Extraction and Purification: After quenching, a precipitate of magnesium salts will form. Separate the organic layer (ether or THF) and extract the aqueous layer multiple times with additional solvent to recover all the product. Combine the organic layers, wash with brine to remove excess water, and dry over an anhydrous salt like sodium sulfate or magnesium sulfate.

IV. Experimental Protocols & Data

Key Reagent Properties
CompoundFormulaMW ( g/mol )Boiling Point (°C)Density (g/mL)
(Bromomethyl)cyclobutaneC₅H₉Br149.03123-124~1.326
Ethylene OxideC₂H₄O44.0510.70.882 (at 10°C)
This compoundC₇H₁₄O114.19(Not available)(Not available)

Data sourced from[3][10][11][12][13]

Protocol 1: Preparation of Cyclobutylmethylmagnesium Bromide
  • Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. All glassware must be flame-dried under vacuum and cooled under an inert atmosphere (N₂ or Ar).

  • Reagents: Place magnesium turnings (1.2 equivalents) and a small iodine crystal in the flask. In the dropping funnel, place a solution of (bromomethyl)cyclobutane (1.0 equivalent) in anhydrous THF or diethyl ether.

  • Initiation: Add ~10% of the bromide solution to the magnesium. If the reaction does not start (disappearance of iodine color, gentle bubbling), gently warm the flask with a heat gun until initiation is observed.

  • Addition: Once the reaction is initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the resulting gray/brown solution for an additional 30-60 minutes at room temperature to ensure all the magnesium has reacted.

Protocol 2: Synthesis of this compound
  • Cooling: Cool the freshly prepared Grignard solution from Protocol 1 to 0 °C in an ice-water bath.

  • Ethylene Oxide Addition: Slowly add a cooled (condensed) solution of ethylene oxide (1.1 equivalents) to the stirred Grignard reagent. Maintain the temperature at or below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous ammonium chloride solution dropwise with vigorous stirring until no further gas evolution is observed and a precipitate forms.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Purification: Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter, and remove the solvent under reduced pressure. The crude this compound can then be purified by vacuum distillation.

V. Visualizations

Synthesis_Workflow cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Reaction & Workup A Activate Mg with I₂ B Slowly add (Bromomethyl)cyclobutane in Anhydrous Ether/THF A->B Initiation C Cyclobutylmethylmagnesium Bromide B->C Exothermic Reaction D Cool Grignard to 0°C C->D E Add Liquefied Ethylene Oxide D->E Controlled Addition F Magnesium Alkoxide Intermediate E->F G Quench with aq. NH₄Cl F->G Protonation H Extraction & Drying G->H I Purification (Distillation) H->I J This compound I->J Final Product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_grignard Grignard Formation Issues cluster_reaction Reaction/Workup Issues Start Low Yield of This compound Grignard_Fail Reaction Fails to Initiate? Start->Grignard_Fail Grignard_Yield High-Boiling Impurity Present? Start->Grignard_Yield Reaction_Control Poor Temperature Control? Start->Reaction_Control Workup_Loss Improper Quench/Extraction? Start->Workup_Loss Sol_Activate Activate Mg (I₂, etc.) Ensure Anhydrous Conditions Grignard_Fail->Sol_Activate YES Sol_Wurtz Slow Halide Addition Moderate Temperature Grignard_Yield->Sol_Wurtz YES Sol_Temp Cool to 0°C Slow Ethylene Oxide Addition Reaction_Control->Sol_Temp YES Sol_Workup Use Sat. aq. NH₄Cl Thorough Extraction Workup_Loss->Sol_Workup YES

Caption: Troubleshooting decision tree for low yield optimization.

VI. References

  • Cyclobutylmethyl bromide - ChemBK. (2024). Retrieved from [Link]

  • Ethylene oxide - CAS Common Chemistry. (n.d.). Retrieved from [Link]

  • Grignard Reactions with Epoxides. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Ethylene Oxide Standard Operating Procedure Template. (n.d.). Environmental Health & Safety. Retrieved from [Link]

  • Alcohols from Carbonyl Compounds- Grignard Reagents. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Ethylene oxide when treated with Grignard reagent yields. (n.d.). Vedantu. Retrieved from [Link]

  • Working with Ethylene Oxide Sterilization. (2020). Lab Manager. Retrieved from [Link]

  • Deitmann, E., Dahms, K., Maskos, M., Ziegenbalg, D., & Menges-Flanagan, G. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. Retrieved from [Link]

  • ETHYLENE OXIDE | C2H4O | CID 6354 - PubChem. (n.d.). Retrieved from [Link]

  • cyclobutylmethyl bromide - Stenutz. (n.d.). Retrieved from [Link]

  • Grignard Formation - Troubleshooting and Perfecting. (2021). Reddit. Retrieved from [Link]

  • Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. (2023). Reaction Chemistry & Engineering. Retrieved from [Link]

  • Deitmann, E., et al. (2023). Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. Organic Process Research & Development. Retrieved from [Link]

  • This compound | C7H14O | CID 18999713 - PubChem. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-Cyclobutylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Cyclobutylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common and complex purification challenges. The content is structured in a flexible question-and-answer format to directly address the issues you may encounter during your experimental work.

Frequently Asked Questions (FAQs)
Q1: What are the fundamental physical properties of this compound that are critical for its purification?

A1: Understanding the physicochemical properties of this compound is the cornerstone of designing an effective purification strategy. Key parameters include its boiling point, polarity, and solubility. These properties dictate the choice between distillation, chromatography, or other techniques.

Data Summary: Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Polarity
This compound C₇H₁₄O114.19[1][2]~180-190 (estimated)Polar
CyclobutanepropanalC₇H₁₂O112.17Lower than alcoholLess Polar
Cyclobutanepropanoic AcidC₇H₁₂O₂128.17Higher than alcoholMore Polar
Unreacted Starting MaterialsVariesVariesVariesVaries
Wurtz Coupling ByproductC₁₄H₂₆194.36Higher than alcoholNon-polar
Q2: What are the most common impurities I should expect when synthesizing this compound?

A2: Impurities are intrinsically linked to the synthetic route employed. A common method for synthesizing this primary alcohol is via a Grignard reaction between a cyclobutyl magnesium halide and an appropriate epoxide, or the reduction of cyclobutanepropanoic acid or its ester.

Common impurities may include:

  • Unreacted Starting Materials: Such as the cyclobutyl halide or the carbonyl compound.

  • Oxidation Products: If the alcohol is exposed to oxidizing conditions, you may find traces of the corresponding aldehyde (cyclobutanepropanal) or carboxylic acid (cyclobutanepropanoic acid).

  • Side-Reaction Products: In Grignard syntheses, a common side reaction is Wurtz coupling, which would result in a non-polar hydrocarbon impurity (e.g., 1,1'-bi(cyclobutylpropane)).[4]

  • Solvent Residues: Residual solvents from the reaction or workup (e.g., diethyl ether, THF, hexanes, ethyl acetate).

Q3: How do I choose the primary purification technique: distillation or chromatography?

A3: The choice depends on the nature and boiling points of your impurities.

  • Fractional Vacuum Distillation is ideal if your main impurities have boiling points that differ significantly (at least 25 °C) from this compound.[5] It is particularly effective for removing non-volatile residues or highly volatile solvents. Given the estimated high boiling point of the target compound, vacuum distillation is essential to prevent thermal decomposition.[6]

  • Flash Column Chromatography is the method of choice when impurities have boiling points very close to your product or when dealing with non-volatile impurities that are structurally similar (isomers).[7] It separates compounds based on differences in polarity.[8]

Below is a decision-making workflow to guide your choice.

Purification_Decision_Tree start Crude this compound (Post-Workup) check_impurities Analyze crude by GC-MS or NMR. What are the main impurities? start->check_impurities volatile_nonvolatile Impurities are primarily highly volatile or non-volatile (salts, polymers) check_impurities->volatile_nonvolatile  Different B.P. similar_bp Impurities have similar boiling points (isomers) or are thermally sensitive check_impurities->similar_bp  Similar B.P. distillation Primary Purification: Fractional Vacuum Distillation check_purity Assess Purity (NMR, GC) distillation->check_purity chromatography Primary Purification: Flash Column Chromatography final_product Pure Product (>95%) chromatography->final_product volatile_nonvolatile->distillation similar_bp->chromatography check_purity->final_product Purity OK needs_polish <95% Pure check_purity->needs_polish Needs Polishing polish_chrom Polishing Step: Flash Chromatography needs_polish->polish_chrom polish_chrom->final_product

Caption: Purification strategy selection workflow.

Troubleshooting Guides
Vacuum Distillation Issues

Q: My distillation is extremely slow, or the compound is not distilling even at high temperatures. What's wrong? A: This usually points to an inadequate vacuum.

  • Cause & Explanation: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the system. If your vacuum is poor (pressure is too high), a much higher temperature is needed to boil the compound, increasing the risk of decomposition.

  • Troubleshooting Steps:

    • Check for Leaks: Ensure all glass joints are properly sealed with a suitable vacuum grease. Check that all clamps are secure.[9]

    • Inspect the Pump: Verify your vacuum pump is functioning correctly and the pump oil is clean. Old or contaminated oil will significantly degrade performance.

    • Perform a Leak-Up Test: Isolate the distillation apparatus from the pump and monitor the pressure rise over time. A rapid rise indicates a leak in your setup.[9]

    • Systematic Isolation: Test components individually (pump, cold trap, manifold) to pinpoint the source of a leak.[9]

Q: My distilled product is still impure according to NMR/GC analysis. Why? A: This suggests insufficient separation, which can happen for several reasons.

  • Cause & Explanation:

    • Inefficient Fractionating Column: The column may not have enough "theoretical plates" to separate liquids with close boiling points.[10]

    • Distillation Rate Too Fast: If you heat the mixture too quickly, the vapor doesn't have sufficient time to equilibrate in the fractionating column, leading to poor separation.[10]

    • Azeotrope Formation: The impurity may form a constant boiling point mixture (azeotrope) with your product, making separation by distillation impossible under those conditions.

  • Troubleshooting Steps:

    • Use a More Efficient Column: Switch to a longer Vigreux column or a packed column (e.g., with Raschig rings or metal sponges) to increase the number of theoretical plates.

    • Slow Down: Reduce the heating rate to allow only 1-2 drops of distillate per second to be collected.

    • Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to maintain the temperature gradient and improve efficiency.[5]

    • Consider Chromatography: If an azeotrope is suspected or boiling points are too close, flash column chromatography is the necessary next step.

Flash Chromatography Issues

Q: I can't find a good solvent system. My compound either stays at the baseline or runs with the solvent front on the TLC plate. A: This is a common challenge with polar molecules like alcohols. This compound requires a relatively polar mobile phase.

  • Cause & Explanation: The goal is to find a solvent system where your product has an Rf (retention factor) of approximately 0.2-0.3 on a silica gel TLC plate.[7] This provides the optimal balance between retention and elution for good separation.

  • Troubleshooting Steps:

    • Start with a Standard System: Begin with a mixture of a non-polar solvent (Hexanes or Petroleum Ether) and a polar solvent (Ethyl Acetate). A good starting point is 20-30% Ethyl Acetate in Hexanes.[11]

    • Increase Polarity: If the compound remains at the baseline (Rf ~ 0), incrementally increase the proportion of the polar solvent (Ethyl Acetate).

    • Use a Stronger Polar Solvent: If even 100% Ethyl Acetate is not enough to move the spot, switch to a more polar system, such as 1-5% Methanol in Dichloromethane (DCM).[11] Caution: Using more than 10% methanol can start to dissolve the silica gel.[11]

    • Consider Reversed-Phase: If the compound is very polar and still difficult to handle on silica, reversed-phase chromatography (using a C18 stationary phase and a polar mobile phase like water/acetonitrile) may be a viable alternative.[12]

Q: My purified fractions are contaminated with a greasy, non-polar impurity. Where did it come from? A: This is often due to improper use of vacuum grease.

  • Cause & Explanation: Excessive vacuum grease applied to glass joints can be dissolved by the non-polar solvents used in chromatography and elute with your fractions.

  • Troubleshooting Steps:

    • Use Grease Sparingly: Apply a very thin, transparent layer of grease only to the upper part of the male joint.

    • Use Teflon Sleeves: As an alternative to grease, PTFE joint sleeves can provide an excellent seal without the risk of contamination.

    • Re-purify: If contamination has occurred, you may need to re-run the column or perform a distillation to remove the high-boiling grease.

Experimental Protocols
Protocol 1: Fractional Vacuum Distillation

This protocol is designed for the purification of ~5-10 g of crude this compound where impurities have significantly different boiling points.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask (sized so the crude material fills it to about half), a Vigreux column (20-30 cm), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

    • Place a magnetic stir bar in the distillation flask.

    • Lightly grease all joints and secure them with clips.

    • Connect the apparatus to a vacuum pump via a cold trap (liquid nitrogen or dry ice/acetone).

  • Procedure:

    • Charge the distillation flask with the crude this compound.

    • Begin stirring and start the vacuum pump. Allow the pressure to stabilize at the lowest achievable level (ideally <1 mmHg).

    • Slowly heat the flask using a heating mantle.

    • Observe for the collection of any low-boiling impurities (e.g., residual solvents). The temperature will be low during this phase.

    • Once the low-boiling fraction is removed, increase the heat gently. A ring of condensate should slowly rise up the Vigreux column.[10]

    • Record the temperature and pressure when the first drop of the main fraction condenses and falls into the receiving flask. Collect the distillate while the temperature remains stable within a narrow range (e.g., ±2 °C).

    • If the temperature rises significantly, change the receiving flask to collect a higher-boiling fraction.

    • Stop the distillation before the flask runs dry to prevent the formation of peroxides or charring of non-volatile residues.

    • Crucially, allow the apparatus to cool completely before releasing the vacuum to prevent atmospheric oxygen from being drawn into the hot apparatus.

Protocol 2: Flash Column Chromatography

This protocol is suitable for purifying 1 g of crude material when distillation is ineffective.

  • Preparation:

    • Solvent Selection: Determine the optimal eluent system using TLC analysis. Aim for a system that gives the product an Rf of ~0.25. For this alcohol, a system like 30% Ethyl Acetate in Hexanes is a good starting point.

    • Column Packing: Select a glass column of appropriate size (for 1 g of crude, a 40-50 mm diameter column is suitable). Fill it with a slurry of silica gel (230-400 mesh, ~50-70 g) in the least polar eluent component (Hexanes).[7] Gently tap the column to ensure even packing and drain the excess solvent until it is level with the top of the silica bed. Add a thin layer of sand on top.

  • Sample Loading:

    • Dissolve the 1 g of crude product in the minimum possible volume of a solvent (e.g., DCM or the eluent itself).

    • Carefully pipette this solution onto the sand layer. Drain the solvent until the sample is adsorbed onto the silica.

    • Gently add more eluent to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with your chosen solvent system. Apply gentle air pressure (1-2 psi) to achieve a flow rate of about 5 cm of solvent level decrease per minute.[13]

    • Collect fractions in test tubes or vials (e.g., 10-20 mL per fraction).

    • Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light and/or with a potassium permanganate stain.

  • Analysis and Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Purification_Workflow crude Crude Product (in organic solvent) workup Aqueous Workup (e.g., wash with NaHCO₃, brine) crude->workup dry Dry over Na₂SO₄ or MgSO₄ workup->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purification Step (Distillation or Chromatography) concentrate->purify analyze Purity Analysis (NMR, GC-MS, etc.) purify->analyze pure_product Pure This compound analyze->pure_product

Caption: General experimental workflow for purification.

References
  • BenchChem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Raut, B. (2021).
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276–302.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Beaker & Wrench. (2025). Trouble with vacuum leaks in your distillation system? Learn how to te.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Al-Allaf, T. A. K. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation.
  • SASOL. (n.d.). DISTILLATION PRESSURE CONTROL TROUBLESHOOTING – THE HIDDEN PITTFALLS OF OVERDESIGN.
  • ChemistryViews. (2012).
  • University of Wisconsin-Whitewater. (2012). Chemistry 210 Experiment 5.
  • Clark, J. (n.d.).
  • BenchChem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Agilent. (n.d.). TROUBLESHOOTING GUIDE.
  • Cheresources.com Community. (2023).
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation.
  • Slideshare. (n.d.).
  • Pressure Control Solutions. (2019). Vacuum Distillation issues? | Call Pressure Control Solutions!.
  • Wikipedia. (n.d.).
  • Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction?.
  • Teledyne ISCO. (2019). Chromatography Troubleshooting [Video]. YouTube.
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • PubChem. (n.d.). This compound.
  • Cheméo. (n.d.). Chemical Properties of 3-Cyclopentyl-1-propanol (CAS 767-05-5).
  • Guidechem. (n.d.). This compound 21782-48-9 wiki.
  • Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction.
  • Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents.
  • ChemicalBook. (n.d.). 3-CYCLOPENTYL-1-PROPANOL | 767-05-5.
  • Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.
  • PubChem. (n.d.). 1-Cyclobutylpropan-1-ol.

Sources

Technical Support Center: Synthesis of 3-Cyclobutylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Cyclobutylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in the synthesis of this valuable building block. My aim is to provide not just protocols, but the underlying chemical principles to empower you to optimize your reactions for higher purity and yield.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its synthesis, while conceptually straightforward, can be prone to the formation of specific byproducts that complicate purification and reduce overall efficiency. This guide will delve into the three most common synthetic routes and provide detailed troubleshooting for the byproducts frequently encountered in each.

Section 1: Reduction of 3-Cyclobutylpropanoic Acid and its Derivatives

The reduction of 3-cyclobutylpropanoic acid or its corresponding esters is a common and direct route to this compound. The choice of reducing agent is critical to the success of this transformation.

Troubleshooting Guide: LiAlH₄ Reduction

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids and esters to primary alcohols.[1][2][3] However, its high reactivity necessitates careful control of reaction conditions.

Q1: My reaction is complete, but after workup, my yield of this compound is low, and I've isolated a significant amount of a higher boiling point impurity. What could this be?

A1: The most likely culprit is the formation of an ester during the initial stages of the reaction. While LiAlH₄ is a potent reducing agent, the first step in the reduction of a carboxylic acid is deprotonation to form a lithium carboxylate salt.[4] If the addition of the carboxylic acid to the LiAlH₄ slurry is too rapid, localized excesses of the acid can occur. This can lead to an acid-catalyzed esterification reaction between the already formed this compound and unreacted 3-cyclobutylpropanoic acid, especially during workup if acidic conditions are used prematurely.

  • Byproduct Identity: 3-Cyclobutylpropyl 3-cyclobutylpropanoate.

  • Preventative Measures:

    • Inverse Addition: Add the LiAlH₄ slurry to a solution of the 3-cyclobutylpropanoic acid in an anhydrous etheral solvent (e.g., THF, diethyl ether) at 0 °C. This ensures that the carboxylic acid is never in excess.

    • Slow Addition: If performing a standard addition, add the carboxylic acid solution dropwise to the LiAlH₄ slurry at a controlled temperature (0 °C).

  • Purification: The ester byproduct can typically be separated from the desired alcohol by fractional distillation under reduced pressure or by column chromatography.

Q2: I've noticed a small amount of an impurity with a similar polarity to my product, but it has a different fragmentation pattern in mass spectrometry. What might this be?

A2: While the cyclobutyl ring is generally stable under LiAlH₄ reduction conditions, trace amounts of ring-opened byproducts can sometimes be observed, particularly if there are impurities in the starting material or if the reaction temperature is not well-controlled. A potential, though less common, byproduct could be heptan-1-ol or other C7 isomers resulting from reductive cleavage of the cyclobutane ring.

  • Byproduct Identity: Heptan-1-ol or isomeric C7 alcohols.

  • Preventative Measures:

    • High-Purity Starting Material: Ensure the 3-cyclobutylpropanoic acid is of high purity and free from isomeric impurities.

    • Temperature Control: Maintain a low reaction temperature (0 °C to room temperature) throughout the reduction.[2]

  • Purification: Careful fractional distillation or preparative HPLC may be required to separate these isomeric impurities.

Experimental Protocol: LiAlH₄ Reduction of 3-Cyclobutylpropanoic Acid
  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether.

  • Addition: A solution of 3-cyclobutylpropanoic acid (1 equivalent) in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours.

  • Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).[5]

  • Workup: The resulting granular precipitate is filtered off and washed with diethyl ether. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield this compound.

ParameterRecommended ValueRationale
LiAlH₄ Equivalents 1.5 - 2.0Ensures complete reduction and accounts for any active hydrogens.[4]
Solvent Anhydrous Diethyl Ether or THFInert solvent that solubilizes the reactants. Must be dry to prevent quenching of LiAlH₄.[2]
Temperature 0 °C to Room TemperatureControls the reaction rate and minimizes side reactions.[2]

Section 2: Grignard Synthesis Routes

Grignard reagents offer a versatile method for constructing the carbon skeleton of this compound. Two common approaches involve the reaction of a cyclobutyl-containing Grignard reagent with an appropriate epoxide or the reaction of a propyl Grignard reagent with cyclobutanecarboxaldehyde.

Troubleshooting Guide: Grignard Reactions

Q1: My Grignard reaction with cyclobutanecarboxaldehyde produced the desired 1-cyclobutylbutan-1-ol, not this compound. Where did I go wrong?

A1: This is a common mistake based on the retrosynthetic disconnection. To synthesize this compound, you need to form the C-C bond between the propyl chain and the cyclobutyl ring. The correct Grignard strategy is the reaction of 2-(cyclobutyl)ethylmagnesium bromide with formaldehyde . The reaction you performed with propylmagnesium bromide and cyclobutanecarboxaldehyde will result in 1-cyclobutylbutan-1-ol.

Q2: I attempted the synthesis of this compound using 2-(cyclobutyl)ethylmagnesium bromide and ethylene oxide. However, I obtained a significant amount of a byproduct that appears to be a dimer of my Grignard reagent. What happened?

A2: The formation of a coupling byproduct, in this case, 1,4-dicyclobutylbutane, is a common side reaction in Grignard syntheses. This occurs through a Wurtz-type coupling reaction, where the Grignard reagent reacts with unreacted 1-bromo-2-cyclobutylethane.

  • Byproduct Identity: 1,4-dicyclobutylbutane.

  • Preventative Measures:

    • Slow Addition: Add the 1-bromo-2-cyclobutylethane slowly to the magnesium turnings to maintain a low concentration of the halide in the presence of the formed Grignard reagent.

    • Use of Initiators: A small crystal of iodine or a few drops of 1,2-dibromoethane can help initiate the reaction and ensure a smooth conversion to the Grignard reagent.

  • Purification: The non-polar hydrocarbon byproduct can be easily separated from the desired alcohol by column chromatography or, in some cases, by distillation.

Q3: My Grignard reaction resulted in a low yield, and I recovered a significant amount of cyclobutylethane. Why did this happen?

A3: Grignard reagents are strong bases and will react with any available protic source.[6][7] The formation of cyclobutylethane indicates that your Grignard reagent was quenched by a proton source before it could react with the electrophile.

  • Cause: Presence of water in the glassware, solvent, or starting materials.

  • Preventative Measures:

    • Dry Glassware: All glassware should be oven-dried or flame-dried under a stream of inert gas before use.

    • Anhydrous Solvents: Use freshly distilled, anhydrous solvents (e.g., diethyl ether, THF).

    • Dry Starting Materials: Ensure your 1-bromo-2-cyclobutylethane and ethylene oxide are dry.

Q4: After acidic workup of my Grignard reaction between cyclobutylmagnesium bromide and propylene oxide, I isolated 1-methylcyclopentanol as a major byproduct. What is the cause of this rearrangement?

A4: This is a classic example of a carbocation-driven ring expansion of the cyclobutylcarbinyl system. During the acidic workup, the secondary alcohol formed is protonated, and subsequent loss of water generates a secondary carbocation adjacent to the cyclobutyl ring. The strained four-membered ring can then undergo a Wagner-Meerwein rearrangement to form a more stable five-membered ring (cyclopentyl cation), which is then trapped by water to yield 1-methylcyclopentanol.

  • Byproduct Identity: 1-methylcyclopentanol.

  • Preventative Measures:

    • Careful Workup: Use a buffered aqueous workup (e.g., saturated ammonium chloride solution) instead of a strong acid to quench the reaction. This minimizes the formation of carbocations.

  • Purification: The isomeric alcohol byproduct can be difficult to separate by distillation due to similar boiling points. Preparative chromatography is often the most effective method.

Diagram: Grignard Reaction and Ring Expansion Byproduct Formation

Grignard_Byproducts Grignard Cyclobutyl-MgBr Intermediate Alkoxide Intermediate Grignard->Intermediate Nucleophilic Attack PropyleneOxide Propylene Oxide PropyleneOxide->Intermediate Product 1-Cyclobutylpropan-2-ol Intermediate->Product H₃O⁺ (Careful Workup) Carbocation Secondary Carbocation Product->Carbocation Rearrangement Ring Expansion (Wagner-Meerwein) Carbocation->Rearrangement Byproduct 1-Methylcyclopentanol Rearrangement->Byproduct +H₂O

Caption: Ring expansion byproduct in Grignard synthesis.

Section 3: Hydroboration-Oxidation of 4-Cyclobutyl-1-butene

Hydroboration-oxidation is an excellent method for the anti-Markovnikov hydration of alkenes, providing a complementary route to this compound from 4-cyclobutyl-1-butene.[8]

Troubleshooting Guide: Hydroboration-Oxidation

Q1: My hydroboration-oxidation of 4-cyclobutyl-1-butene yielded a mixture of alcohols, including 4-cyclobutylbutan-2-ol. Why did I get this regioisomer?

A1: While hydroboration-oxidation is highly regioselective for the anti-Markovnikov product, it is not always perfectly selective. The formation of 4-cyclobutylbutan-2-ol is the result of the Markovnikov addition of borane to the double bond.

  • Byproduct Identity: 4-cyclobutylbutan-2-ol.

  • Preventative Measures:

    • Bulky Borane Reagents: To enhance the regioselectivity, use a sterically hindered borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane instead of borane-THF complex. The increased steric bulk of these reagents further disfavors addition to the more substituted carbon of the double bond.

  • Purification: The isomeric alcohols can often be separated by fractional distillation or column chromatography.

Q2: I've observed a small amount of 2-cyclobutylbutan-1-ol in my product mixture. How is this possible?

A2: This byproduct likely arises from the isomerization of the starting alkene, 4-cyclobutyl-1-butene, to 2-cyclobutyl-1-butene under the reaction conditions. The hydroboration-oxidation of this internal alkene would then lead to the formation of 2-cyclobutylbutan-1-ol.

  • Cause: Isomerization of the double bond catalyzed by borane intermediates, especially at elevated temperatures.

  • Preventative Measures:

    • Low Temperature: Perform the hydroboration step at a low temperature (0 °C) to minimize alkene isomerization.

    • Reaction Time: Avoid prolonged reaction times for the hydroboration step.

  • Purification: This can be a challenging separation. High-efficiency fractional distillation or preparative chromatography may be necessary.

Diagram: Byproduct Formation in Hydroboration-Oxidation

Hydroboration_Byproducts cluster_main Main Reaction cluster_isomerization Isomerization Byproduct cluster_regioisomer Regioisomer Byproduct Start_Main 4-Cyclobutyl-1-butene Product_Main This compound (Anti-Markovnikov) Start_Main->Product_Main 1. BH₃-THF 2. H₂O₂, NaOH Start_Isomer 4-Cyclobutyl-1-butene Isomer 2-Cyclobutyl-1-butene Start_Isomer->Isomer Isomerization Product_Isomer 2-Cyclobutylbutan-1-ol Isomer->Product_Isomer Hydroboration- Oxidation Start_Regio 4-Cyclobutyl-1-butene Product_Regio 4-Cyclobutylbutan-2-ol (Markovnikov) Start_Regio->Product_Regio 1. BH₃-THF 2. H₂O₂, NaOH

Caption: Byproduct pathways in hydroboration-oxidation.

Section 4: General Purification Strategies

TechniqueByproducts TargetedNotes
Fractional Distillation Unreacted starting materials, isomeric alcohols, high-boiling esters.Effective for separating compounds with significantly different boiling points. Perform under reduced pressure to avoid decomposition of the alcohol.
Column Chromatography All byproducts, particularly those with similar boiling points to the product.A versatile technique. The choice of solvent system is crucial for good separation.
Aqueous Wash Water-soluble impurities, salts from workup.A standard part of the workup procedure to remove inorganic salts and other polar impurities.

Conclusion

The successful synthesis of this compound hinges on a thorough understanding of the potential side reactions and the implementation of appropriate control measures. By carefully selecting reagents, controlling reaction conditions, and employing suitable purification techniques, researchers can minimize byproduct formation and obtain the desired product in high purity. This guide serves as a starting point for troubleshooting, and I encourage you to adapt these principles to your specific experimental context.

References

  • Carruthers, W., & Coldham, I. (2004). Modern Methods of Organic Synthesis (4th ed.). Cambridge University Press.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). John Wiley & Sons.
  • Hart, H., Craine, L. E., Hart, D. J., & Hadad, C. M. (2011). Organic Chemistry: A Short Course (13th ed.). Cengage Learning.
  • House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin, Inc.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Smith, M. B. (2017). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). John Wiley & Sons.
  • Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function (8th ed.). W. H. Freeman.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Brown, H. C. (1975). Organic Syntheses via Boranes. John Wiley & Sons.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH.

Sources

Technical Support Center: 3-Cyclobutylpropan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-cyclobutylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex issues encountered during its preparation. As Senior Application Scientists, we provide not just protocols, but the underlying chemical reasoning to empower you to solve challenges in your laboratory.

Troubleshooting Synthesis Failures

This section is divided into the two most common synthetic routes to this compound: the Grignard reaction with oxetane and the hydroboration-oxidation of cyclobutylpropene.

Method 1: Grignard Reaction Troubleshooting

The reaction of a cyclobutyl Grignard reagent (cyclobutylmagnesium halide) with oxetane is a direct approach to forming the this compound carbon skeleton.[1][2] However, this reaction is notoriously sensitive to experimental conditions.

Diagram: Grignard Reaction Workflow

Grignard Reaction Workflow Start Start: Cyclobutyl Halide + Mg Grignard Formation of Cyclobutylmagnesium Halide Start->Grignard Check Initiation? (Exotherm, Color Change) Grignard->Check Failure Reaction Failure Grignard->Failure Activate Activation: Iodine crystal, 1,2-dibromoethane Check->Activate No AddOxetane Slow Addition of Oxetane Check->AddOxetane Yes Activate->Grignard Workup Aqueous Acidic Workup (e.g., NH4Cl) AddOxetane->Workup AddOxetane->Failure Product This compound Workup->Product

Caption: Workflow for the Grignard synthesis of this compound.

Question: My Grignard reaction to synthesize this compound is not starting. What are the likely causes and how can I fix it?

Answer:

Failure to initiate a Grignard reaction is one of the most common issues. The root cause is almost always related to the deactivation of the magnesium surface or the presence of proton sources.

  • Probable Cause 1: Presence of Water. Grignard reagents are potent bases and will react with even trace amounts of water, which is a much faster reaction than the desired nucleophilic attack.[3] This passivates the magnesium surface and consumes the organohalide.

    • Solution: Ensure all glassware is rigorously dried (e.g., oven-dried at >120°C for several hours and cooled under a stream of dry nitrogen or in a desiccator). Solvents like diethyl ether or THF must be anhydrous. Commercial anhydrous solvents are recommended, but if you are purifying your own, ensure it is done correctly (e.g., distillation from sodium/benzophenone).

  • Probable Cause 2: Poor Quality Magnesium. The magnesium turnings may have a thick oxide layer (MgO) that prevents the organohalide from reacting.

    • Solution: Activate the magnesium. This can be done by:

      • Mechanical Activation: Vigorously stirring the magnesium turnings under an inert atmosphere to break up the oxide layer.

      • Chemical Activation: Adding a small crystal of iodine. The iodine reacts with the magnesium surface, exposing fresh metal. You will see the characteristic brown color of iodine disappear as it reacts. A few drops of 1,2-dibromoethane can also be used as an activator.

  • Probable Cause 3: Impure Cyclobutyl Halide. The starting cyclobutyl bromide or chloride may contain impurities that are quenching the reaction.

    • Solution: Purify the cyclobutyl halide by distillation before use.

Question: The Grignard reaction started, but my yield of this compound is very low. What are the potential side reactions?

Answer:

Low yields after a successful initiation often point to side reactions or issues with the reaction stoichiometry.

  • Probable Cause 1: Wurtz Coupling. The Grignard reagent can couple with the remaining cyclobutyl halide to form bicyclobutyl. This is more prevalent with cyclobutyl bromide than chloride.

    • Solution: Add the cyclobutyl halide slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. This favors the formation of the Grignard reagent over the coupling side product.

  • Probable Cause 2: Reaction with Solvent. While generally stable, Grignard reagents can slowly react with ethereal solvents, especially THF, through a ring-opening mechanism.[1] This is more of an issue during prolonged reaction times or at elevated temperatures.

    • Solution: Do not let the reaction stir for an unnecessarily long time after the Grignard has formed. Proceed with the addition of oxetane as soon as the Grignard formation is complete.

  • Probable Cause 3: Inaccurate Grignard Reagent Concentration. If the concentration of the Grignard reagent was not determined, you may have used a substoichiometric amount relative to the oxetane.

    • Solution: Titrate a small aliquot of your prepared Grignard reagent before the main reaction. A common method is titration against a known concentration of a non-nucleophilic acid like benzoic acid, using an indicator such as phenolphthalein.

Table 1: Common Solvents and Conditions for Grignard Reactions
SolventBoiling Point (°C)Relative ReactivityNotes
Diethyl Ether34.6ModerateLower boiling point can make it harder to initiate reactions. Less prone to ring-opening.
Tetrahydrofuran (THF)66HighHigher boiling point aids initiation. Can undergo ring-opening with Grignard reagents over time.[1]
Method 2: Hydroboration-Oxidation Troubleshooting

This two-step method involves the anti-Markovnikov addition of a borane to an alkene (cyclobutylpropene), followed by oxidation to the alcohol.[4][5] This is an excellent alternative that often provides higher yields and is less sensitive to trace amounts of water in the second step.

Diagram: Hydroboration-Oxidation Mechanism

Hydroboration-Oxidation Alkene Cyclobutylpropene Transition Syn-Addition Transition State Alkene->Transition BH3 BH3-THF BH3->Transition Organoborane Trialkylborane Intermediate Transition->Organoborane Hydroboration SideProduct Markovnikov Alcohol (Minor Product) Transition->SideProduct Incorrect Regiochemistry Oxidation Oxidation: H2O2, NaOH Organoborane->Oxidation Product This compound (Anti-Markovnikov) Oxidation->Product Oxidation & Hydrolysis

Caption: Simplified mechanism of hydroboration-oxidation.

Question: My hydroboration-oxidation of cyclobutylpropene gave a mixture of alcohols. How can I improve the regioselectivity for this compound?

Answer:

The hydroboration-oxidation reaction is known for its anti-Markovnikov selectivity, meaning the hydroxyl group adds to the less substituted carbon of the double bond.[4] However, poor selectivity can arise from the choice of borane reagent.

  • Probable Cause: Use of Borane (BH3). While BH3-THF works, it is a small molecule and may not provide the highest degree of steric hindrance needed to direct the boron exclusively to the terminal carbon.

    • Solution: Use a bulkier borane reagent. Sterically hindered boranes increase the preference for addition to the less sterically crowded carbon of the alkene.[6]

      • 9-BBN (9-borabicyclo[3.3.1]nonane): This is an excellent choice for high regioselectivity. It is a solid that is often used as a solution in THF.

      • Disiamylborane: Another sterically demanding reagent that will significantly favor the anti-Markovnikov product.

Table 2: Regioselectivity with Different Borane Reagents
Borane ReagentTypical Anti-Markovnikov:Markovnikov Ratio (for terminal alkenes)
BH₃-THF~94:6
9-BBN>99:1
Disiamylborane>99:1
Question: The oxidation step of my hydroboration reaction is inefficient, and I am isolating borane complexes. What went wrong?

Answer:

An incomplete oxidation step is usually due to issues with the reagents or reaction conditions.

  • Probable Cause 1: Insufficient Oxidant. The stoichiometry of the oxidation step is critical. For every C-B bond, one equivalent of hydrogen peroxide is needed. Since a trialkylborane is formed, you need at least three equivalents of H₂O₂.

    • Solution: Use a slight excess of hydrogen peroxide (e.g., 3.3 equivalents for a reaction with BH₃) to ensure complete oxidation.

  • Probable Cause 2: Incorrect pH. The oxidation with hydrogen peroxide works best under basic conditions.[7] The hydroxide ion deprotonates the hydrogen peroxide to form the more nucleophilic hydroperoxide anion (HOO⁻), which then attacks the boron atom.

    • Solution: Ensure a basic environment by adding a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) along with the hydrogen peroxide. The reaction is typically run at a pH > 8.

Frequently Asked Questions (FAQs)

Q1: Can I use cyclobutylmagnesium chloride instead of the bromide for the Grignard reaction?

Yes, cyclobutylmagnesium chloride can be used. Grignard reagents from alkyl chlorides are often more sluggish to form than those from bromides but are less prone to Wurtz coupling side reactions. You may need to be more diligent with activation of the magnesium.

Q2: My final product, this compound, is difficult to purify. What are some recommended methods?

Purification can be challenging due to potential byproducts with similar boiling points.

  • Fractional Distillation: This is the most common method. Use a fractionating column (e.g., Vigreux) and collect the fraction at the correct boiling point under reduced pressure to avoid decomposition.

  • Column Chromatography: If distillation is insufficient, silica gel chromatography can be effective. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will typically separate the more polar alcohol product from less polar byproducts like bicyclobutyl.

Q3: Is it possible to synthesize this compound from a different starting material?

Yes, an alternative would be the reduction of a corresponding ester or carboxylic acid, such as ethyl 3-cyclobutylpropanoate. A strong reducing agent like lithium aluminum hydride (LiAlH₄) would be required to reduce the carbonyl group to the primary alcohol. This route, however, involves more steps if you are starting from basic precursors.

Q4: Why is the Grignard reaction with oxetane slower than with a three-membered ring epoxide?

The reaction is driven by the relief of ring strain in the cyclic ether.[1][2] Oxetane, a four-membered ring, has significant ring strain (25.5 kcal/mol), but less than an epoxide (a three-membered ring, 27.3 kcal/mol).[8] This lower ring strain makes oxetane less reactive and the ring-opening reaction slower.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Cyclobutyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Oxetane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Iodine crystal (for activation)

Procedure:

  • Grignard Reagent Formation: a. To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). b. Add a small crystal of iodine. c. Add anhydrous THF to the flask. d. In the dropping funnel, add a solution of cyclobutyl bromide (1.0 eq) in anhydrous THF. e. Add a small portion of the cyclobutyl bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and a gentle exotherm), gently warm the flask. f. Once initiated, add the remaining cyclobutyl bromide solution dropwise at a rate that maintains a gentle reflux. g. After the addition is complete, stir the mixture at room temperature for 1 hour until most of the magnesium is consumed.

  • Reaction with Oxetane: a. Cool the Grignard solution to 0°C in an ice bath. b. Add a solution of oxetane (0.9 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10°C. c. After the addition, allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup and Purification: a. Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution. b. Extract the aqueous layer with diethyl ether (3x). c. Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by fractional distillation under vacuum.

References

  • Filo. (2023, November 4). Grignard reagents react slowly with oxetane to produce primary alcohols.
  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents.
  • Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems.
  • Master Organic Chemistry. (2016, January 19). Grignard Reactions: Practice Problems Involving Oxidation.
  • Wikipedia. (n.d.). Hydroboration–oxidation reaction.
  • Homework.Study.com. (n.d.). Grignard reagents react with oxetane, a four-membered cyclic ether, to yield primary alcohols....
  • ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
  • Chemistry Steps. (n.d.). Grignard reactions practice problems with answers pdf.
  • LibreTexts Chemistry. (2019, June 5). 7.8: Hydroboration-Oxidation: A Stereospecific Anti-Markovnikov Hydration.
  • YouTube. (2012, February 17). Reaction of grignard reagent with oxirane ring.
  • Master Organic Chemistry. (2013, March 28). Hydroboration Oxidation of Alkenes.
  • YouTube. (2023, October 5). Hydroboration-Oxidation of Alkenes | Making of Anti-Markovnikov Alcohols.
  • YouTube. (2018, July 25). Hydroboration-Oxidation.
  • Chemistry Steps. (2020, March 15). Hydroboration-Oxidation of Alkynes with Practice Problems.
  • Beilstein Journals. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products.
  • Pearson. (n.d.). Explain why, in hydroboration–oxidation, HO− and HOOH cannot be a....
  • Chemistry Steps. (n.d.). Hydroboration-Oxidation of Alkenes.
  • Organic Chemistry Portal. (n.d.). Brown Hydroboration.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 1-Cyclobutyl-3-cyclohexylpropan-1-ol.
  • Google Patents. (n.d.). EP3883911A1 - Improved process to obtain 3-phenylpropan-1-ol from natural sources.
  • Chegg.com. (2021, February 13). Solved A Review | Constants Periodic Table Grignard reagents.
  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure.
  • Filo. (2024, February 26). The mechanism for the reaction between Grignard reagent and oxetane to pr....
  • Chegg.com. (2014, March 12). Solved what product is formed when this compound.
  • PubChem. (n.d.). 3-[Cyclobutyl(propan-2-yl)amino]propan-1-ol.
  • PubChem. (n.d.). 1-Cyclobutylpropan-1-ol.
  • YouTube. (2020, July 26). Cyclobutyl bromide on treatment with magnesium in dry ether forms an organometallic compound (A).
  • Filo. (2025, September 2). Identify A and B in the following reaction: reaction scheme with bromocy....
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
  • Organic Syntheses. (n.d.). (r)-( + )-1-octyn-3-ol.
  • Google Patents. (n.d.). US5256827A - Process for making 3-hydroxypropanal and 1,3-propanediol.
  • PubChem. (n.d.). 1-Cyclobutylpropan-1-one.
  • Google Patents. (n.d.). US20050069997A1 - Purification of biologically-produced 1,3-propanediol.
  • Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino.
  • PubChem. (n.d.). 3-Cyclopropylpropan-1-ol.

Sources

Technical Support Center: Improving the Stability of 3-Cyclobutylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Cyclobutylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during the handling, storage, and experimental use of this compound. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to ensure the integrity of your material and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: As a primary alcohol, this compound is susceptible to two main degradation pathways:

  • Oxidation: Exposure to air (oxygen) or other oxidizing agents can convert the primary alcohol first to 3-cyclobutylpropanal (an aldehyde) and then further to 3-cyclobutylpropanoic acid (a carboxylic acid).[1][2][3]

  • Dehydration: In the presence of strong acids and/or high temperatures, the alcohol can undergo an elimination reaction to form cyclobutylpropene.[4][5][6]

Additionally, while the cyclobutane ring is generally stable, its inherent ring strain (approximately 26.3 kcal/mol) can make it more reactive than larger cycloalkanes under certain harsh conditions, although this is a lesser concern under standard laboratory protocols.[7][8][9][10]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark environment.[11][12] An inert atmosphere is highly recommended. Below is a summary of recommended storage conditions:

Storage ConditionRecommendationRationale
Temperature 2-8°CSlows down the rate of potential degradation reactions.[12]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by displacing oxygen.[13]
Container Amber glass bottle with a PTFE-lined capProtects from light which can catalyze oxidation, and the PTFE liner provides an inert seal.[12]
Location Flammable liquids storage cabinetEnsures safety in case of a spill or leak.[14][15]

Q3: Can this compound form explosive peroxides?

A3: While ethers are the most notorious peroxide formers, some secondary alcohols have been identified as potential peroxide-forming chemicals, especially when used in distillations.[16][17] Although primary alcohols are generally considered less of a risk, it is good practice to be cautious, particularly with older samples that have been exposed to air. To mitigate this risk, store the compound under an inert atmosphere and away from light and heat.[13][18]

Q4: I plan to use this compound in an acidic reaction. What precautions should I take?

A4: The primary concern with acidic conditions is the potential for acid-catalyzed dehydration to form an alkene.[4][19] The rate of this reaction is dependent on temperature and acid strength. Primary alcohols are the most difficult to dehydrate and typically require harsh conditions (strong acid and temperatures of 170-180°C).[6][19] If your reaction conditions are milder, dehydration may not be a significant issue. However, it is always advisable to monitor your reaction for the formation of alkene byproducts, for instance by using GC-MS.

Troubleshooting Guide

Issue 1: Appearance of New Impurities in GC-MS Analysis After Storage

Symptom: You observe new peaks in your GC-MS or LC-MS analysis of a sample of this compound that has been stored for some time. The molecular weights of the new peaks may correspond to an increase or decrease in mass.

Potential Cause A: Oxidation The most common cause of new impurities is oxidation. The primary alcohol can be oxidized to an aldehyde (3-cyclobutylpropanal) and then to a carboxylic acid (3-cyclobutylpropanoic acid).

  • Diagnostic Steps:

    • Check the mass spectrum of the new peaks. An aldehyde will have a molecular weight 2 amu less than the starting alcohol, while the carboxylic acid will be 14 amu greater.

    • Derivatization with an agent like PFBHA can help to confirm the presence of an aldehyde or ketone.

  • Solutions & Preventive Measures:

    • Purification: If the level of impurities is low, you may be able to purify the alcohol by distillation or column chromatography.

    • Inert Atmosphere: Always store this compound under an inert atmosphere (argon or nitrogen).[13] After each use, flush the headspace of the bottle with inert gas before sealing.

    • Antioxidants: For long-term storage or for applications where the compound will be heated in the presence of air, consider adding a small amount of an antioxidant like Butylated hydroxytoluene (BHT).[20][21]

Potential Cause B: Dehydration If the sample was exposed to acidic contaminants or high temperatures during storage, dehydration to cyclobutylpropene could occur.

  • Diagnostic Steps:

    • Look for a peak in your GC-MS with a molecular weight 18 amu less than this compound.

    • An NMR spectrum would show the appearance of signals in the alkene region (typically 5-6 ppm).

  • Solutions & Preventive Measures:

    • Neutral Storage: Ensure that the storage container is clean and free of any acidic residue.

    • Temperature Control: Store the compound at the recommended 2-8°C.

Issue 2: Inconsistent Reaction Yields or Formation of Unexpected Byproducts

Symptom: You are using this compound as a starting material in a reaction and are experiencing lower than expected yields or the formation of unexpected side products.

Potential Cause: Purity of the Starting Material The presence of degradation products (aldehydes, carboxylic acids, or alkenes) in your starting material can interfere with your reaction. For example, the aldehyde impurity could undergo a separate reaction pathway, consuming your reagents and generating byproducts.

  • Troubleshooting Workflow:

    • Verify Purity: Before starting your reaction, always verify the purity of your this compound using a suitable analytical method like GC-MS or ¹H NMR.

    • Purify if Necessary: If impurities are detected, purify the alcohol.

    • Use Fresh Material: If possible, use a freshly opened bottle of the compound for sensitive reactions.

The following diagram illustrates a decision-making workflow for troubleshooting inconsistent reaction outcomes:

G start Inconsistent Reaction Yields or Byproducts Observed check_purity Analyze Purity of this compound (GC-MS, NMR) start->check_purity is_pure Is Purity >98%? check_purity->is_pure purify Purify Starting Material (Distillation or Chromatography) is_pure->purify No proceed Proceed with Reaction Using Purified Material is_pure->proceed Yes purify->proceed re_evaluate Re-evaluate Reaction Conditions (Temperature, Reagents, etc.) proceed->re_evaluate If issues persist end Consistent Results Achieved proceed->end

Troubleshooting workflow for reaction inconsistency.

Key Degradation Pathways

Understanding the potential chemical transformations of this compound is crucial for preventing its degradation. The diagram below outlines the primary degradation pathways.

DegradationPathways A This compound B 3-Cyclobutylpropanal (Aldehyde) A->B Oxidation [O2, heat] D Cyclobutylpropene A->D Dehydration [H+, heat] C 3-Cyclobutylpropanoic Acid B->C Further Oxidation

Primary degradation pathways for this compound.

By understanding these potential issues and implementing the recommended storage and handling procedures, you can significantly improve the stability of your this compound, leading to more reliable and reproducible experimental outcomes.

References

  • Dehydration Reactions of Alcohols. (2020). Chemistry LibreTexts. [Link]
  • Guidelines for Storage of Flammable Alcohols in Laboratory Refrigerators and Freezers. (2018). University of Nebraska-Lincoln Environmental Health and Safety. [Link]
  • Oxidation of alcohols. (n.d.). Chemguide. [Link]
  • Alcohol oxid
  • Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. (n.d.). Chemistry Steps. [Link]
  • Alcohol oxidation (A-Level Chemistry). (n.d.). Study Mind. [Link]
  • Oxidation of Alcohols (AQA A Level Chemistry): Revision Note. (2024). Save My Exams. [Link]
  • The Oxidation of Alcohols. (2023). Chemistry LibreTexts. [Link]
  • Peroxide Forming Chemicals. (n.d.). Princeton University Environmental Health & Safety. [Link]
  • Peroxide Formation. (n.d.). University of California, Santa Barbara Department of Chemistry and Biochemistry. [Link]
  • Acid-Catalyzed Dehydration of Alcohols to Alkenes. (2024). JoVE. [Link]
  • Dehydration of Alcohols to Alkenes. (2019). Chemistry LibreTexts. [Link]
  • Stability of Cycloalkanes - Ring Strain. (2024). Chemistry LibreTexts. [Link]
  • Antioxidant. (2024). Wikipedia. [Link]
  • Ring Strain Exam Prep. (n.d.). Pearson. [Link]
  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). The University of Edinburgh. [Link]
  • Peroxide-Forming Chemical. (2021). University of Nevada, Reno Environmental Health and Safety. [Link]
  • Autoxidation of Ethers to Peroxides and Hydroperoxides. (2024). JoVE. [Link]
  • Dehydration of Alcohols. (n.d.). Organic Chemistry Tutor. [Link]
  • Storage and Shelf Life of Ethanol. (n.d.). Lab Alley. [Link]
  • Ring Strain In Cyclopropane And Cyclobutane. (2014). Master Organic Chemistry. [Link]
  • Ring strain. (2023). Wikipedia. [Link]
  • Ring Strain and the Structure of Cycloalkanes. (2023). Chemistry LibreTexts. [Link]
  • Natural Antioxidants in Organic Foods: A Chemical Perspective. (n.d.). Hilaris Publisher. [Link]
  • The Proper Storage and Handling of Volatile Analytical Standards. (n.d.). [Link]
  • Storing and maintaining hazardous materials in the Chemistry stockroom. (2016). KL Security. [Link]
  • Improved Air Processability of Organic Photovoltaics Using a Stabilizing Antioxidant to Prevent Thermal Oxidation. (2021).

Sources

Technical Support Center: Synthesis of 3-Cyclobutylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Cyclobutylpropan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the synthetic challenges associated with this valuable building block. Here, we move beyond simple protocols to provide in-depth, field-proven insights into potential side reactions, troubleshooting strategies, and the chemical principles governing success. Our goal is to equip you with the expertise to not only identify issues but to proactively prevent them.

FAQ 1: Choosing Your Synthetic Pathway

Question: What are the most common and reliable methods for synthesizing this compound, and what are the primary trade-offs?

Answer: There are three principal synthetic routes, each with distinct advantages and potential pitfalls. The optimal choice depends on available starting materials, required scale, and tolerance for specific impurities.

  • Grignard Reaction with Cyclobutanecarboxaldehyde: This is a classic carbon-carbon bond-forming reaction. It involves the addition of a two-carbon nucleophile, such as ethylmagnesium bromide, to cyclobutanecarboxaldehyde.[1][2] This method is direct but highly sensitive to reaction conditions.

  • Reduction of 3-Cyclobutylpropanoic Acid or its Ester: This pathway utilizes a strong reducing agent, typically Lithium Aluminum Hydride (LiAlH₄), to convert a carboxylic acid or ester functional group directly to the primary alcohol.[3][4] This route is often high-yielding but requires stringent anhydrous conditions and careful handling of the potent reducing agent.

  • Wittig Olefination followed by Hydroboration-Oxidation: This two-step sequence first uses a Wittig reaction to form an alkene (allylcyclobutane) from cyclobutanecarboxaldehyde, which is then hydrated via hydroboration-oxidation to yield the anti-Markovnikov alcohol product.[5][6] This is a versatile but longer route that introduces its own set of potential side reactions and purification challenges.

Comparative Overview of Synthetic Routes
Synthetic Route Key Reagents Primary Advantages Common Challenges & Side Reactions
Grignard Reaction Cyclobutanecarboxaldehyde, Ethylmagnesium BromideDirect C-C bond formation; one-pot synthesis.Enolization, reduction of aldehyde, sensitivity to moisture.[1]
LAH Reduction 3-Cyclobutylpropanoic Acid, LiAlH₄High yields; reliable for clean starting materials.Violent reactivity with protic solvents; over-reduction of other groups.[3][7]
Wittig/Hydroboration Cyclobutanecarboxaldehyde, Wittig Reagent, BH₃, H₂O₂High regioselectivity for the alcohol; mild conditions for hydroboration.Purification from triphenylphosphine oxide; potential for Markovnikov byproduct.[6][8]

Troubleshooting Guide 1: Grignard Reaction Pathway

The addition of an organometallic reagent like a Grignard to an aldehyde is a cornerstone of organic synthesis, but it is fraught with competing reaction pathways.[9][10]

Grignard Reaction: Main vs. Side Pathways Start Cyclobutanecarboxaldehyde + EtMgBr Addition Desired Nucleophilic Addition Start->Addition Acts as Nucleophile Reduction Side Reaction: Aldehyde Reduction Start->Reduction Acts as Hydride Source Enolization Side Reaction: Enolization Start->Enolization Acts as Base Product This compound (after H3O+ workup) Addition->Product Reduced_Product Cyclobutylmethanol Reduction->Reduced_Product SM_Recovered Recovered Aldehyde (after H3O+ workup) Enolization->SM_Recovered

Caption: Competing pathways in the Grignard synthesis.

Question: My Grignard reaction yield is low, and I'm recovering significant amounts of my starting cyclobutanecarboxaldehyde. What is the likely cause?

Answer: This is a classic symptom of the Grignard reagent acting as a base rather than a nucleophile.[1] Cyclobutanecarboxaldehyde has acidic protons on the carbon adjacent to the carbonyl group (the α-carbon). The strongly basic ethylmagnesium bromide can abstract one of these protons, forming an enolate. This enolate is unreactive towards further Grignard addition and, upon acidic workup, simply reverts to the starting aldehyde.

Troubleshooting Steps:

  • Lower the Temperature: Perform the Grignard addition at a lower temperature (e.g., -20 °C to 0 °C). This favors the kinetically controlled nucleophilic addition over the thermodynamically driven deprotonation.

  • Use a Lewis Acid Additive: Adding a Lewis acid like cerium(III) chloride (CeCl₃) can enhance the electrophilicity of the carbonyl carbon, promoting nucleophilic addition over enolization. This is known as the Luche reduction condition, although in this context, it enhances addition.[2]

  • Change the Grignard Reagent: While not ideal for obtaining the target molecule, using a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide) can prevent the competing reduction pathway, though enolization can still occur.

Question: My main impurity is cyclobutylmethanol, not the desired this compound. Why did this happen?

Answer: This side product arises from the reduction of the aldehyde by the Grignard reagent.[1] Ethylmagnesium bromide has hydrogens on its β-carbon. The Grignard reagent can coordinate to the carbonyl oxygen, forming a six-membered cyclic transition state (a Meerwein-Ponndorf-Verley type reduction). This allows for the transfer of a hydride from the Grignard reagent to the carbonyl carbon, reducing the aldehyde to the corresponding primary alcohol.

Troubleshooting Steps:

  • Temperature Control: As with enolization, lower reaction temperatures can disfavor the more organized transition state required for reduction.

  • Inverse Addition: Add the aldehyde solution slowly to the Grignard reagent solution (inverse addition). This maintains a high concentration of the Grignard reagent, which can favor the bimolecular nucleophilic addition over the intramolecular-like reduction pathway.

Troubleshooting Guide 2: LiAlH₄ Reduction Pathway

Lithium aluminum hydride (LAH) is a powerful, non-selective reducing agent capable of reducing carboxylic acids to primary alcohols.[4][7] Its high reactivity is both a benefit and a source of potential side reactions.

Question: My LiAlH₄ reduction was sluggish and gave a poor yield. What are the common procedural errors?

Answer: The most frequent cause of failure in LAH reductions is the inadvertent quenching of the reagent. LAH reacts violently and exothermically with any protic source, including water, alcohols, and even atmospheric moisture.[3][7]

Critical Experimental Protocol: Reduction of 3-Cyclobutylpropanoic Acid

  • Glassware Preparation: All glassware must be rigorously dried in an oven (e.g., 120 °C overnight) and assembled hot under a stream of dry nitrogen or argon gas.

  • Solvent: Use anhydrous grade ether or THF, preferably distilled from a suitable drying agent (e.g., sodium/benzophenone).

  • Reagent Setup: Suspend LiAlH₄ (typically 1.5-2.0 equivalents) in anhydrous THF in the reaction flask under an inert atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the 3-cyclobutylpropanoic acid in anhydrous THF and add it dropwise to the stirred LAH suspension via an addition funnel. Causality: The first equivalent of hydride reacts with the acidic proton of the carboxylic acid to liberate H₂ gas, which must be safely vented.[4][11] Subsequent hydrides perform the reduction. Slow addition is critical to control the initial effervescence and the exothermic reaction.

  • Reaction & Quench: After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Cool the reaction back to 0 °C and carefully quench the excess LAH. The Fieser workup is standard: add n mL of water, followed by n mL of 15% aqueous NaOH, and finally 3n mL of water, where n = grams of LiAlH₄ used. This procedure is crucial for producing a granular, easily filterable aluminum salt precipitate.

  • Workup: Filter the granular precipitate and wash thoroughly with ether or THF. The combined organic filtrates contain the desired alcohol.

LiAlH4 Reduction Workflow Start Dry Glassware & Anhydrous THF LAH_Suspension Suspend LiAlH4 in THF (0°C, N2 atm) Start->LAH_Suspension Acid_Addition Slow, Dropwise Addition of 3-Cyclobutylpropanoic Acid LAH_Suspension->Acid_Addition Reaction Stir (0°C -> RT) Monitor by TLC Acid_Addition->Reaction H2_Vent H2 Gas Evolution Acid_Addition->H2_Vent Venting required Quench Careful Quench (0°C) (Fieser Workup) Reaction->Quench Filter Filter Aluminum Salts Quench->Filter Product This compound Filter->Product

Caption: Critical workflow for a successful LAH reduction.

Troubleshooting Guide 3: Wittig / Hydroboration-Oxidation Pathway

This two-step route offers excellent control over the final product's regiochemistry but requires careful execution of each step.

Question: My Wittig reaction to form allylcyclobutane is low-yielding, and purification is difficult. What are the common issues?

Answer: The Wittig reaction has two primary challenges: the stability of the ylide and the removal of the triphenylphosphine oxide (TPPO) byproduct.[5][12]

  • Ylide Instability: The phosphonium ylide is a very strong base and can be quenched by moisture or protic impurities.[13] Some ylides are also thermally unstable and should be generated and used at low temperatures.[14]

    • Solution: Ensure all reagents and solvents are anhydrous. Generate the ylide in situ and add the aldehyde promptly without a lengthy delay.

  • TPPO Removal: TPPO is notoriously difficult to separate from many organic products due to its moderate polarity and high crystallinity.

    • Solution 1 (Precipitation): After the reaction, dilute the mixture with a nonpolar solvent like hexane or a mixture of hexane/ether. TPPO is often insoluble in such solvents and will precipitate, allowing for removal by filtration.

    • Solution 2 (Chromatography): While TPPO can be removed by silica gel chromatography, it often streaks. Using a less polar eluent system can help leave the TPPO at the baseline.

Question: My hydroboration-oxidation step produced a mixture of alcohols. How can I improve the selectivity for this compound?

Answer: Hydroboration-oxidation is highly regioselective for the anti-Markovnikov product, meaning the hydroxyl group adds to the less substituted carbon of the double bond.[6][15][16] However, if a small, unhindered borane reagent like BH₃•THF is used, a small percentage of the Markovnikov product (1-cyclobutylpropan-2-ol) can form.

Improving Regioselectivity:

  • Use a Bulky Borane Reagent: Employing a sterically hindered borane, such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane, dramatically enhances selectivity for the terminal position. The large size of these reagents makes it much more difficult for them to approach the more sterically hindered internal carbon of the double bond.

References

  • Khan Academy. Reduction of carboxylic acids (video). Khan Academy. [Link]
  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids. Chemistry Steps. [Link]
  • Chemistry Stack Exchange. (2017, March 23). How to obtain pure alcohol from mixture of alcohol & carbonyl? (Grignard experiment). [Link]
  • Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
  • National Institutes of Health. (n.d.).
  • Chemistry LibreTexts. (2023, January 22). Carboxylic Derivatives - Reduction (Metal Hydride Reduction). [Link]
  • University of Calgary. (n.d.). Addition of organometallic reagents to aldehydes and ketones. [Link]
  • Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
  • Wikipedia. (n.d.). Wittig reaction. [Link]
  • Chemistry LibreTexts. (2025, February 24). 5.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
  • Wikipedia. (n.d.).
  • Professor Dave Explains. (2018, July 25).
  • Clark, J. (n.d.). reduction of carboxylic acids. Chemguide. [Link]
  • Chemistry LibreTexts. (2022, July 22). 12.1: Organometallic reactions. [Link]
  • Parsons, A. (2013, March 27). Reactions between organometallic reagents and aldehydes or ketones [Video]. YouTube. [Link]
  • Reddit. (2022, December 16). Problems with wittig reaction. r/Chempros. [Link]
  • Unknown. (n.d.). Experiment 19 – The Grignard Reaction. [Link]
  • Chemhelper. (n.d.). Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. [Link]
  • Beyond Benign. (n.d.). Wittig Reaction. [Link]
  • PubChem. (n.d.). This compound.
  • Organic Chemistry. (2014, March 2). Using the Grignard Reaction to Make Alcohols [Video]. YouTube. [Link]
  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. [Link]
  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. [Link]
  • Chemistry LibreTexts. (2023, January 22).
  • Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents. [Link]
  • Penn State Pressbooks. (n.d.). 9.6 Alcohols from Carbonyl Compounds: Grignard Reaction.
  • Wikipedia. (n.d.). Grignard reaction. [Link]
  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. [Link]
  • Organic Chemistry Explained. (2023, July 7). Hydroboration-oxidation of Alkenes [Video]. YouTube. [Link]
  • Scribd. (n.d.). Wittig. [Link]
  • Ashenhurst, J. (n.d.). Hydroboration of Alkenes. Master Organic Chemistry. [Link]
  • PubChem. (n.d.). 1-Cyclobutyl-3-cyclohexylpropan-1-ol.
  • Chegg. (2014, March 12). Solved what product is formed when this compound. [Link]
  • PubChem. (n.d.). 3-[Cyclobutyl(propan-2-yl)amino]propan-1-ol.
  • Chemistry LibreTexts. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]

Sources

Technical Support Center: Catalyst Selection for 3-Cyclobutylpropan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Cyclobutylpropan-1-ol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested guidance on catalyst selection and troubleshooting for the synthesis of this valuable building block. We will move beyond simple procedural lists to explore the "why" behind experimental choices, ensuring your synthesis is both successful and reproducible.

The synthesis of this compound is not typically a single-step process. A common and effective strategy involves the reduction of a suitable precursor, such as 3-cyclobutylpropanoic acid or its corresponding ester. The choice of catalyst for this key reduction step is critical and dictates the reaction's efficiency, selectivity, and overall success. This guide will focus on navigating the catalyst selection process for this pivotal transformation.

A general synthetic approach is outlined below:

A Cyclobutanecarboxylic Acid B Arndt-Eistert Homologation or similar chain extension A->B Step 1 C 3-Cyclobutylpropanoic Acid B->C Step 2 D Esterification (e.g., with EtOH, H+) C->D F Catalytic Reduction (Focus of this Guide) C->F E Ethyl 3-cyclobutylpropanoate D->E E->F Step 3 G This compound F->G Start Start: Reduce 3-cyclobutylpropanoic acid/ester Scale What is the reaction scale? Start->Scale Equipment Is high-pressure hydrogenation equipment available? Scale->Equipment Pilot/Large Scale LiAlH4 Consider LiAlH₄ (or other hydride reagents) Scale->LiAlH4 Lab Scale (<10g) FunctionalGroups Are other reducible functional groups present? FunctionalGroups->LiAlH4 No Hydrogenation Consider Catalytic Hydrogenation FunctionalGroups->Hydrogenation Yes, need selectivity Equipment->LiAlH4 No Equipment->Hydrogenation Yes LiAlH4->FunctionalGroups

Figure 2: Decision matrix for choosing a reduction method.
Q3: For catalytic hydrogenation of ethyl 3-cyclobutylpropanoate, which catalyst do you recommend?

For the hydrogenation of an aliphatic ester like ethyl 3-cyclobutylpropanoate, Ruthenium-based catalysts are often a top choice due to their high activity and selectivity.

  • Recommended Catalyst: A heterogeneous catalyst such as 5% Ruthenium on Carbon (Ru/C) is a robust and effective option. It typically requires high pressures (70-100 atm) and elevated temperatures (100-150 °C).

  • Alternative: Copper chromite (Adkins catalyst) is also effective for ester reductions but is often less active than ruthenium catalysts and may require higher catalyst loadings or more forcing conditions. It is also associated with toxicity concerns due to the presence of chromium.

Troubleshooting Guide

Problem: My catalytic hydrogenation reaction is showing low or no conversion of the starting ester.
  • Potential Cause 1: Catalyst Poisoning. The catalyst's active sites may be blocked by impurities.

    • Troubleshooting Steps:

      • Purify the Substrate: Ensure your ethyl 3-cyclobutylpropanoate is free from sulfur or nitrogen-containing compounds, which are common catalyst poisons. Purification by distillation or column chromatography may be necessary.

      • Check the Solvent: Use high-purity, anhydrous solvents. Some impurities in lower-grade solvents can act as catalyst poisons.

      • Increase Catalyst Loading: As a last resort, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes overcome minor poisoning issues.

  • Potential Cause 2: Insufficient Reaction Conditions. The reduction of esters is a demanding transformation.

    • Troubleshooting Steps:

      • Increase Hydrogen Pressure: Gradually increase the H₂ pressure. For Ru/C, pressures in the range of 80-100 atm are common.

      • Increase Temperature: Ensure the reaction temperature is adequate. A typical starting point is 120 °C.

      • Improve Agitation: Ensure vigorous stirring or shaking to maintain the three-phase contact (solid catalyst, liquid substrate/solvent, gas H₂). Inadequate mixing can severely limit the reaction rate.

Problem: I'm observing the formation of byproducts, such as diethyl ether or the complete reduction to 4-cyclobutylbutane.
  • Potential Cause: Over-reduction or Side Reactions. This can occur if the reaction conditions are too harsh or if the catalyst is not selective.

    • Troubleshooting Steps:

      • Lower the Temperature: Once the reaction has initiated, consider lowering the temperature to improve selectivity and minimize side reactions.

      • Optimize Reaction Time: Monitor the reaction progress by techniques like GC-MS or TLC. Stop the reaction as soon as the starting material is consumed to prevent further reduction of the desired alcohol product.

      • Consider a Different Catalyst: If over-reduction is a persistent issue, a less active catalyst might be beneficial. However, for ester reduction, high activity is generally required.

Experimental Protocol: Reduction of Ethyl 3-cyclobutylpropanoate via Catalytic Hydrogenation

This protocol is a representative example and should be adapted and optimized for your specific setup and scale.

Materials:

  • Ethyl 3-cyclobutylpropanoate

  • 5% Ruthenium on Carbon (Ru/C)

  • Anhydrous Ethanol (or another suitable high-boiling point solvent)

  • High-pressure reactor (e.g., Parr autoclave) equipped with a stirrer, thermocouple, and pressure gauge.

  • Hydrogen gas (high purity)

Procedure:

  • Reactor Setup: Ensure the high-pressure reactor is clean, dry, and has been leak-tested according to the manufacturer's instructions.

  • Charging the Reactor: In a separate flask, prepare a solution of ethyl 3-cyclobutylpropanoate (1 equivalent) in anhydrous ethanol. Add the 5% Ru/C catalyst (typically 1-2 mol% relative to the ester).

  • Transfer to Reactor: Transfer the slurry to the high-pressure reactor. Seal the reactor.

  • Inerting: Purge the reactor several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

  • Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 90 atm).

  • Heating and Agitation: Begin vigorous stirring and heat the reactor to the target temperature (e.g., 120 °C).

  • Reaction Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen gas in a well-ventilated fume hood.

  • Catalyst Filtration: Purge the reactor with an inert gas. Open the reactor and filter the reaction mixture through a pad of Celite® to remove the heterogeneous Ru/C catalyst. Caution: The catalyst may be pyrophoric upon exposure to air; ensure the filter cake is kept wet with solvent during filtration.

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude this compound.

  • Purification: The crude product can be purified by distillation or column chromatography if necessary.

References

  • Organic Chemistry, 2nd ed.; Clayden, J., Greeves, N., Warren, S., Eds.; Oxford University Press: Oxford, U.K., 2012.
  • Das, S. et al. (2007). A new and highly efficient method for the reduction of esters to alcohols with NaBH4/I2. Tetrahedron Letters, 48(1), 121-125. [Link]
  • Tahara, K. et al. (2013). Highly Efficient and Practical Ruthenium-Catalyzed Hydrogenation of Carboxylic Esters. Organic Process Research & Development, 17(2), 233-237. [Link]
  • Adkins, H., & Connor, R. (1931). The Catalytic Hydrogenation of Organic Compounds over Copper Chromite. Journal of the American Chemical Society, 53(3), 1091-1095. [Link]
  • Tan, X. et al. (2018). Ruthenium-catalyzed hydrogenation of esters. Dalton Transactions, 47(23), 7636-7651. [Link]

Technical Support Center: Solvent Effects in 3-Cyclobutylpropan-1-ol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of solvents in reactions involving 3-Cyclobutylpropan-1-ol. Our goal is to move beyond simple protocols and provide a deeper understanding of the causality behind experimental choices, empowering you to optimize your reactions effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The solutions provided are based on fundamental principles of physical organic chemistry and extensive field experience.

Question: My nucleophilic substitution reaction (e.g., tosylation or conversion to an alkyl bromide) with this compound is giving a very low yield. What are the likely solvent-related causes?

Answer:

Low yields in substitution reactions of primary alcohols like this compound are frequently traced back to suboptimal solvent selection. As a primary alcohol, the substitution will almost certainly proceed via an SN2 mechanism.[1] The success of this pathway is highly dependent on the solvent's ability to dissolve reactants while not impeding the nucleophile.

Probable Causes & Solutions:

  • Use of a Polar Protic Solvent: Solvents like water, methanol, or ethanol are polar protic solvents.[2] They possess O-H or N-H bonds, allowing them to form strong hydrogen bonds.[3] While excellent for dissolving ionic reagents, they can severely hinder an SN2 reaction by forming a "cage" of solvent molecules around the anionic nucleophile (e.g., Br⁻, TsO⁻).[4][5] This solvation stabilizes the nucleophile, reduces its energy, and makes it less reactive.[6]

    • Solution: Switch to a polar aprotic solvent .[7] Solvents such as acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are ideal for SN2 reactions.[8][9] They are polar enough to dissolve the nucleophilic salt but cannot act as hydrogen-bond donors.[10] This leaves the nucleophile "naked" and highly reactive, significantly increasing the reaction rate.[5]

  • Poor Reactant Solubility: this compound has a significant non-polar component (the cyclobutylpropyl chain).[11] If your nucleophile or other reagents are highly polar, they may not be sufficiently soluble in less polar solvents, leading to a heterogeneous mixture and slow reaction.

    • Solution: Conduct small-scale solubility tests before running the full reaction. If solubility is an issue in an ideal solvent like acetone, consider a more polar aprotic option like DMF or DMSO. Be mindful that these have high boiling points and can make product isolation more challenging.

  • Competition from Elimination (E2) Reactions: Although less common for primary alcohols, if you are using a strong, sterically hindered base as part of your reaction system, an E2 elimination to form an alkene can compete with the SN2 pathway. This can be exacerbated by higher temperatures.

    • Solution: Keep the reaction temperature as low as reasonably possible to favor the substitution pathway, which typically has a lower activation energy than elimination. Ensure your base is not excessively bulky if its only purpose is to deprotonate the alcohol.

Question: I am observing an unexpected alkene byproduct in my reaction. How can the solvent be contributing to this?

Answer:

The formation of 3-cyclobutylprop-1-ene is a classic indicator of a competing elimination reaction. The choice of solvent plays a pivotal role in tipping the balance between substitution (SN2) and elimination (E2).

Probable Causes & Solutions:

  • Solvent Stabilizing the Transition State for Elimination: While polar aprotic solvents are generally recommended for SN2 reactions, some can also facilitate E2 pathways, particularly with bulky bases.

    • Solution: If elimination is a significant issue, you may need to re-evaluate both the solvent and the base. Sometimes, a less polar solvent can disfavor the transition state for elimination. A solvent screen is the most effective way to determine the optimal balance.

  • High Reaction Temperature: As mentioned previously, elimination reactions are entropically favored and tend to dominate at higher temperatures.

    • Solution: Run the reaction at a lower temperature. If the reaction is too slow, it is better to screen for a more effective solvent/reagent combination than to increase the heat.

Question: My oxidation of this compound to the corresponding aldehyde is sluggish and incomplete. Could the solvent be the culprit?

Answer:

Yes, the solvent is a critical parameter for the success of an oxidation reaction. Its role is not just to dissolve the substrate but also to be compatible with the chosen oxidizing agent and, in some cases, to mediate the reaction.

Probable Causes & Solutions:

  • Solvent Reactivity: Some solvents can be oxidized themselves or can react with the oxidizing agent. For example, using an alcohol like ethanol as a solvent in an oxidation reaction is generally not advisable.

    • Solution: Choose an inert solvent. For oxidations using chromium-based reagents like Pyridinium chlorochromate (PCC), chlorinated solvents like dichloromethane (DCM) are standard.[12] For Swern oxidations, dimethyl sulfoxide (DMSO) is a required reagent that also functions as the solvent.[1]

  • Poor Solubility: The solubility of both the alcohol and the oxidizing agent is crucial. Many oxidizing agents are complex salts with limited solubility in purely non-polar solvents.

    • Solution: DCM is a good starting point as it can dissolve this compound and many common oxidizing agents. If you are using a salt-based oxidant and observe poor solubility, a more polar solvent may be required, but you must verify its compatibility with the oxidant.

Experimental Protocols & Data

Protocol: Small-Scale Solvent Screening for SN2 Bromination

This protocol outlines a method for efficiently testing multiple solvents to find the optimal conditions for converting this compound to 1-bromo-3-cyclobutylpropane using PBr₃.

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃)

  • Anhydrous solvents: Diethyl ether, Tetrahydrofuran (THF), Acetonitrile, Dichloromethane (DCM)

  • Anhydrous sodium bicarbonate (for workup)

  • GC-MS vials and instrument for analysis

Procedure:

  • Set up four small, dry reaction vials with stir bars, each under an inert atmosphere (e.g., Nitrogen or Argon).

  • To each vial, add 57 mg of this compound (0.5 mmol).

  • Add 1 mL of a different anhydrous solvent to each vial (Vial 1: Diethyl ether, Vial 2: THF, Vial 3: Acetonitrile, Vial 4: DCM).

  • Cool all vials to 0°C in an ice bath.

  • Slowly add 50 mg (0.18 mmol, 0.36 equivalents) of PBr₃ to each vial.

  • Allow the reactions to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Take a small aliquot from each reaction mixture, quench it with a saturated sodium bicarbonate solution, extract with a small amount of ether, and analyze by GC-MS to determine the relative conversion to the product.

  • Based on the results, the most promising solvent can be selected for a larger-scale reaction.

Data Presentation

Table 1: Physicochemical Properties of this compound and Common Solvents

CompoundFormulaMol. Weight ( g/mol )Boiling Point (°C)Dielectric Constant (ε)Type
This compound C₇H₁₄O114.19~175-185 (est.)N/APolar Protic
WaterH₂O18.0210080.1Polar Protic
EthanolC₂H₅OH46.077824.5Polar Protic
AcetoneC₃H₆O58.085620.7Polar Aprotic
Dichloromethane (DCM)CH₂Cl₂84.93409.1Polar Aprotic
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.1318946.7Polar Aprotic

Data compiled from various sources, including PubChem.[11][13]

Table 2: Recommended Solvent Systems for Common Reactions of this compound

Reaction TypeReagent ExampleRecommended Solvent(s)Rationale
SN2 Substitution TsCl, PBr₃, SOCl₂Acetonitrile, Acetone, THFPolar aprotic solvents enhance nucleophile reactivity by avoiding hydrogen-bonding.[4][7]
Oxidation (to Aldehyde) PCC, DMPDichloromethane (DCM)Inert solvent that dissolves both substrate and many oxidizing agents well.[12]
Oxidation (to Carboxylic Acid) H₂CrO₄ (Jones Reagent)AcetoneAcetone is stable to the strong oxidant and is a good solvent for the alcohol.[12]
Acid-Catalyzed Dehydration H₂SO₄ (conc.)None (neat) or TolueneA non-nucleophilic solvent is required to avoid side reactions. Toluene can help with azeotropic removal of water.[1]

Visualization of Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting a low-yield substitution reaction.

G start Problem: Low Yield in S_N2 Reaction check_solubility Are all reactants fully dissolved? start->check_solubility check_solvent_type What is the solvent type? check_solubility->check_solvent_type  Yes solution_solubility Solution: Switch to a more polar aprotic solvent (e.g., DMF) or use a phase-transfer catalyst. check_solubility->solution_solubility  No protic Polar Protic (e.g., EtOH, H₂O) check_solvent_type->protic Protic aprotic Polar Aprotic (e.g., Acetone, DMF) check_solvent_type->aprotic Aprotic solution_protic Cause: Nucleophile is 'caged' by H-bonding. Solution: Switch to a polar aprotic solvent. protic->solution_protic check_temp Is reaction temperature elevated (> 50 °C)? aprotic->check_temp success Yield Improved solution_solubility->success solution_protic->success solution_temp Cause: Elimination (E2) may be competing. Solution: Lower the temperature. check_temp->solution_temp  Yes check_temp->success  No solution_temp->success

Caption: Troubleshooting decision tree for low SN2 reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence solvent choice? A: this compound has two main features: 1) A primary hydroxyl (-OH) group, which is polar and can act as a hydrogen bond donor.[11] This makes the molecule a polar protic compound itself and allows it to interact strongly with other protic solvents.[3] 2) A C7 hydrocarbon backbone including a cyclobutyl ring, which is non-polar and relatively bulky.[14] This dual nature means it has moderate overall polarity and will be most soluble in solvents of intermediate polarity like THF, acetone, or short-chain alcohols.

Q2: Why are polar aprotic solvents so strongly recommended for SN2 reactions on this alcohol? A: For an SN2 reaction to occur, a nucleophile must attack the carbon atom bonded to the hydroxyl group (or, more accurately, a derivative with a better leaving group). The rate of this reaction is directly proportional to the reactivity of the nucleophile.[8] Polar protic solvents stabilize and "protect" the nucleophile through hydrogen bonding, making it less reactive and slowing the reaction down significantly.[10] Polar aprotic solvents dissolve the nucleophile but do not form hydrogen bonds, leaving it highly reactive and poised for a rapid SN2 attack.[4]

Q3: Can this compound itself be used as a solvent? A: In some cases, yes. For reactions run at high concentrations and high temperatures, such as some acid-catalyzed dehydrations, the alcohol reactant can serve as the solvent.[15] However, this is generally not recommended for bimolecular reactions (like SN2) because the alcohol can interfere. As a protic substance, it can solvate the nucleophile, and its oxygen atom can be nucleophilic, leading to potential side reactions like ether formation.

Q4: How does hydrogen bonding with a solvent affect the reaction? A: Hydrogen bonding can have profound and varied effects. For SN2 reactions, it is detrimental as it deactivates the nucleophile.[6] However, for SN1 reactions, polar protic solvents are favorable because they can stabilize the carbocation intermediate and solvate the leaving group through hydrogen bonding.[7][16] While SN1 is unlikely for a primary alcohol like this compound, this principle is crucial. Furthermore, hydrogen bonding can stabilize transition states in certain reactions, accelerating them. For instance, some computational and experimental studies show that hydrogen bonding can direct the pathways of radical reactions or influence the outcomes of condensations.[17][18]

References

  • An evaluation of solvent effects and ethanol oxid
  • Solvent effects on the kinetics of redox reactions between ions and alcohols. Effect of solvent structure - Transactions of the Faraday Society (RSC Publishing). URL
  • 7.5 SN1 vs SN2 – Organic Chemistry I - KPU Pressbooks. URL
  • What are the effects of solvents on SN1 and SN2 reactions? - Quora. URL
  • 7.5: SN1 vs SN2 - Chemistry LibreTexts. URL
  • Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution - Chemistry Net. URL
  • Polar Protic and Polar Aprotic Solvents - Chemistry Steps. URL
  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. URL
  • Experimental and computational studies on solvent effects in reactions of peracid–aldehyde adducts - ResearchG
  • Polarisation effects on the solvation properties of alcohols - RSC Publishing. URL
  • Alcohol Reactivity - MSU chemistry. URL
  • Hydrogen Bonding Promotes Alcohol C–C Coupling | Journal of the American Chemical Society. URL
  • The Global Polarity of Alcoholic Solvents and Water – Importance of the Collectively Acting Factors Density, Refractive Index and Hydrogen Bonding Forces - PMC - NIH. URL
  • Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide - Tenger Chemical. URL
  • The Power of Hydrogen Bonds in Alcohols: Small Forces, Big Impacts - ENTECH Online. URL
  • Machine learning of solvent effects on molecular spectra and reactions - PMC. URL
  • 12.9 Organic Synthesis with Alcohols | Organic Chemistry - YouTube. URL
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. URL
  • Polar Protic and Aprotic Solvents - ChemTalk. URL
  • REACTIONS OF ALCOHOLS. URL
  • This compound 21782-48-9 wiki - Guidechem. URL
  • Master Organic Reactions | Step-by-Step Problem Solving Guide - YouTube. URL
  • This compound | C7H14O | CID 18999713 - PubChem. URL
  • Common Solvents Used in Organic Chemistry: Table of Properties 1. URL

Sources

Technical Support Center: Scaling Up 3-Cyclobutylpropan-1-ol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Cyclobutylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the large-scale production of this valuable building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful and efficient synthesis of your target molecule.

I. Synthesis Strategy and Core Challenges

The most common and scalable route to this compound involves a two-step process:

  • Grignard Reaction: Formation of a Grignard reagent from a suitable cyclobutylmethyl halide, followed by its reaction with an appropriate carbonyl compound (e.g., ethylene oxide or a protected 2-bromoethanol derivative).

  • Reduction: Alternatively, a Grignard reaction with cyclobutanecarboxaldehyde followed by reduction of the resulting ketone.

While straightforward in principle, scaling up these reactions presents significant challenges related to reaction initiation, thermal management, byproduct formation, and purification. This guide will address these issues in a practical, question-and-answer format.

II. Troubleshooting Guide and FAQs

Section 1: Grignard Reaction Scale-Up

The Grignard reaction is notoriously sensitive and exothermic, making its scale-up a critical operation that demands careful control.[1][2]

Q1: My large-scale Grignard reaction is failing to initiate. What are the common causes and solutions?

A1: Difficulty in initiating a Grignard reaction is a frequent and dangerous issue, as it can lead to the accumulation of unreacted alkyl halide, posing a risk of a runaway reaction.[1][3]

  • Root Causes:

    • Moisture and Oxygen: Grignard reagents are highly sensitive to moisture and atmospheric oxygen. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under a strictly inert atmosphere (nitrogen or argon).[1]

    • Magnesium Passivation: The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide.

    • Solvent Quality: The use of anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) is crucial for stabilizing the Grignard reagent.[4]

  • Troubleshooting and Solutions:

Problem Solution Mechanism/Rationale
Wet Glassware/Solvent Flame-dry all glassware immediately before use. Use freshly distilled, anhydrous solvents.Removes trace water that would quench the Grignard reagent.
Inactive Magnesium Use fresh, high-quality magnesium turnings. Activate the magnesium using methods like mechanical stirring, crushing a small portion, or adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1]Exposes a fresh, reactive magnesium surface.
Slow Initiation Gentle warming with a heat gun can help initiate the reaction.[4] Be prepared to cool the vessel immediately once the exotherm begins.Provides the activation energy needed to start the reaction.
Poor Stirring Ensure efficient and vigorous stirring to facilitate contact between the alkyl halide and the magnesium surface.Increases the surface area of interaction for this heterogeneous reaction.[2]

Q2: How can I effectively control the exotherm of a large-scale Grignard reaction to prevent a runaway scenario?

A2: Thermal management is paramount for the safe execution of large-scale Grignard reactions.[3][5]

  • Controlled Addition: Add the alkyl halide solution dropwise at a rate that allows the cooling system to dissipate the generated heat effectively.[4] Utilizing a syringe pump can provide precise control.

  • Reaction Calorimetry: For process development and safety assessment, reaction calorimetry is a valuable tool to determine the thermal data and potential dangers of exothermic reactions.[3]

  • Solvent Choice: THF is often preferred for larger-scale reactions due to its higher boiling point, which can help moderate the reaction temperature compared to diethyl ether.[4]

  • Continuous Flow Chemistry: For industrial-scale production, transitioning from batch to continuous flow processing can significantly improve heat transfer and temperature control, enhancing safety.[6]

Q3: What are the major byproducts in the synthesis of this compound via the Grignard pathway, and how can their formation be minimized?

A3: The primary byproduct of concern is the Wurtz coupling product, which arises from the reaction of the Grignard reagent with unreacted alkyl halide.[1]

  • Minimization Strategies:

    • Slow Addition: A slow, controlled addition of the alkyl halide to the magnesium turnings is crucial.[1]

    • Efficient Stirring: Ensure the reaction mixture is well-stirred to promote the reaction with magnesium over the side reaction.

    • Temperature Control: Maintain a steady, moderate reaction temperature to avoid localized overheating, which can favor byproduct formation.[4]

Section 2: Reduction of 1-Cyclobutylpropan-1-one

If the synthesis proceeds through the ketone intermediate, its reduction to the desired alcohol is a critical step.

Q1: I am observing low yields and the formation of impurities during the reduction of 1-Cyclobutylpropan-1-one. What are the likely causes?

A1: Incomplete reaction and side reactions are the primary culprits for low yields and impurities.

  • Choice of Reducing Agent:

    • Sodium borohydride (NaBH₄): A mild and selective reducing agent suitable for ketones. Ensure an adequate molar excess is used to drive the reaction to completion.

    • Lithium aluminum hydride (LiAlH₄): A much more powerful reducing agent. While effective, it is also more hazardous and requires stringent anhydrous conditions.

  • Troubleshooting and Optimization:

Issue Potential Cause Recommended Action
Incomplete Reaction Insufficient reducing agent.Increase the molar equivalents of the reducing agent (e.g., 1.5-2.0 eq of NaBH₄).
Low reaction temperature.For NaBH₄, ensure the reaction is conducted at an appropriate temperature (e.g., room temperature or slightly elevated) for a sufficient duration.
Side Product Formation Reaction with solvent (for LiAlH₄).Use anhydrous, non-protic solvents like THF or diethyl ether.
Over-reduction (if other functional groups are present).Use a milder reducing agent like NaBH₄.
Section 3: Work-up and Purification

The work-up and purification stages are critical for obtaining high-purity this compound and can present significant challenges at scale.

Q1: During the aqueous work-up of my Grignard reaction, I am encountering a thick emulsion/precipitate that makes extraction difficult. How can I resolve this?

A1: The formation of magnesium salts (e.g., magnesium hydroxide) during the quench is a common issue that can lead to troublesome emulsions and product loss.[7]

  • Quenching Procedure:

    • Slow, Cold Quench: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl). This is often preferred over water or dilute acid as it helps to keep the magnesium salts in solution.

    • Acidic Quench: For some applications, a quench with dilute acid (e.g., 1M HCl) can be effective, but be mindful of any acid-sensitive functional groups.[7]

  • Breaking Emulsions:

    • Addition of Brine: Adding a saturated solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous layer.

    • Filtration through Celite: If a significant amount of solid has precipitated, filtering the entire mixture through a pad of Celite can help to remove the solids before extraction.[7]

    • Centrifugation: On a laboratory scale, centrifugation can be a very effective method for separating stubborn emulsions.

Q2: What is the most effective method for purifying this compound on a large scale?

A2: For a neutral alcohol like this compound, fractional distillation under reduced pressure is typically the most efficient and scalable purification method.

  • Key Parameters for Distillation:

    • Vacuum: A good vacuum is essential to lower the boiling point and prevent thermal decomposition.

    • Fractionating Column: Use an appropriately sized and packed fractionating column (e.g., Vigreux or packed column) to achieve good separation from impurities with close boiling points.

    • Heating: Use a heating mantle with a stirrer to ensure even heating and prevent bumping.

III. Experimental Protocols and Visualizations

Protocol 1: Scaled-Up Grignard Reaction for this compound Precursor

Objective: To safely and efficiently conduct a Grignard reaction on a larger scale.

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel under an inert atmosphere (Nitrogen or Argon).

  • Magnesium Activation: Add fresh magnesium turnings to the flask. If necessary, add a small crystal of iodine as an activator.

  • Initiation: Add a small portion of anhydrous THF to just cover the magnesium. Add approximately 10% of the cyclobutylmethyl halide solution in anhydrous THF from the addition funnel.

  • Observation: Monitor for signs of initiation, which include gentle bubbling, a cloudy appearance, and a noticeable exotherm.[4]

  • Controlled Addition: Once the reaction has initiated, begin the slow, dropwise addition of the remaining alkyl halide solution, maintaining a gentle reflux. Use an external cooling bath to control the temperature.

  • Completion: After the addition is complete, continue to stir the mixture until most of the magnesium is consumed.

  • Reaction with Electrophile: Cool the Grignard reagent solution in an ice bath. Slowly add the electrophile (e.g., ethylene oxide or a protected bromoethanol derivative) at a rate that maintains a controlled temperature.

Diagram: Troubleshooting Grignard Reaction Initiation

Grignard_Initiation_Troubleshooting start Grignard Reaction Fails to Initiate check_moisture Check for Moisture: - Glassware dry? - Solvents anhydrous? start->check_moisture check_mg Check Magnesium Activation: - Fresh turnings? - Passivation layer? check_moisture->check_mg No re_dry Action: Re-dry glassware, use fresh anhydrous solvent check_moisture->re_dry Yes check_conditions Check Reaction Conditions: - Inert atmosphere? - Adequate stirring? check_mg->check_conditions No activate_mg Action: Activate Mg (Iodine, 1,2-dibromoethane, mechanical crushing) check_mg->activate_mg Yes gentle_heat Action: Apply gentle, localized heat with a heat gun check_conditions->gentle_heat All conditions met re_dry->start activate_mg->start success Reaction Initiates Successfully gentle_heat->success

Caption: A decision tree for troubleshooting Grignard reaction initiation.

Diagram: Scale-Up Safety Workflow for Exothermic Reactions

Exothermic_Reaction_Scale_Up lab_scale Lab Scale (1-10g) - Identify reaction parameters - Assess exotherm - Identify byproducts calorimetry Reaction Calorimetry - Determine heat of reaction (ΔHr) - Calculate Maximum Temperature of Synthesis Reaction (MTSR) - Assess thermal risk lab_scale->calorimetry Safety Assessment pilot_scale Pilot Scale (1-10kg) - Implement controlled dosing - Monitor internal temperature - Validate cooling capacity - Optimize work-up calorimetry->pilot_scale Process Optimization production_scale production_scale pilot_scale->production_scale Scale-Up

Caption: Workflow for safely scaling up exothermic reactions.

IV. References

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. [Link]

  • American Institute of Chemical Engineers. (2022). Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE. [Link]

  • Vapourtec. (n.d.). Grignard Chemistry. Vapourtec. [Link]

  • Steiner, G., et al. (2021). Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR. Angewandte Chemie International Edition, 60(42), 23202-23208. [Link]

  • Chen, J., et al. (2022). Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates. ACS Omega, 7(11), 9483-9491. [Link]

  • Organic Syntheses. (n.d.). 3-chlorocyclobutanecarboxylic acid. Organic Syntheses. [Link]

  • Reddit. (2022). Grignard work up. r/Chempros. [Link]

Sources

Technical Support Center: Characterization of 3-Cyclobutylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analytical characterization of 3-Cyclobutylpropan-1-ol. This guide is designed for researchers, analytical scientists, and drug development professionals. As Senior Application Scientists, we have compiled this information based on established analytical principles and extensive field experience to help you navigate the unique challenges presented by this molecule.

Overview of Analytical Challenges

This compound (C7H14O, Mol. Wt: 114.19 g/mol ) is an aliphatic alcohol whose structure presents distinct analytical hurdles.[1][2] Its high polarity, lack of a strong UV chromophore, and the complex stereochemistry of the cyclobutyl ring require careful method development and troubleshooting. This guide provides targeted FAQs and protocols to address common issues encountered during its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a primary technique for analyzing volatile compounds like this compound.[3][4] However, the hydroxyl group can cause significant issues if not properly managed.

Frequently Asked Questions (GC-MS)

Question 1: My this compound peak is tailing significantly. What is the cause and how can I fix it?

Answer: Peak tailing for alcohols is a classic problem in GC and almost always points to unwanted interactions between the polar hydroxyl group and "active sites" within your GC system.[5] These active sites can be found on the inlet liner, the column stationary phase, or any contaminated surface.

  • Causality: The lone pair of electrons on the oxygen atom of the alcohol can form hydrogen bonds with silanol groups (Si-OH) present on the surface of glass liners or exposed silica on the column. This secondary interaction slows down a portion of the analyte molecules, causing them to elute later than the main band, resulting in a tailed peak.

  • Troubleshooting Workflow:

    GC-MS Troubleshooting for Peak Tailing
  • Self-Validating Protocol: To confirm that active sites are the issue, inject a test mixture containing both your alcohol and a non-polar hydrocarbon of similar volatility (e.g., decane). If the hydrocarbon peak is symmetrical while the alcohol peak tails, you have confirmed system activity.[5] If both peaks tail, it could indicate a more general problem like poor column installation or injector malfunction.[5][6]

Question 2: I'm not getting reproducible quantification results for my analyte. What should I check?

Answer: Poor reproducibility in GC-MS can stem from several sources, from sample introduction to system instability.

  • Injection Issues: The most common cause is inconsistent injection volume. Check your autosampler syringe for air bubbles or leaks.[7] If injecting manually, ensure your technique is consistent.

  • Inlet Discrimination: If using a split injection, higher boiling point compounds (or those that interact with the liner) can be transferred to the column less efficiently than volatile solvents. This can be exacerbated if the inlet temperature is too low. Ensure the inlet is hot enough to flash-vaporize the sample.

  • Column Bleed: A rising baseline, especially at higher temperatures, indicates column bleed, which can interfere with integration and affect quantitative accuracy.[8] Condition your column according to the manufacturer's instructions.

  • Ion Source Fouling: Over time, the MS ion source can become contaminated, leading to a loss of sensitivity and erratic signal.[9] If you observe a general drop in signal for all ions, it may be time to clean the source.

Protocol: Silylation of this compound for Improved GC Analysis

This protocol converts the polar alcohol to a less polar trimethylsilyl (TMS) ether, which dramatically improves peak shape and thermal stability.

Materials:

  • This compound sample in an appropriate aprotic solvent (e.g., Dichloromethane, Acetonitrile).

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • GC vial with insert.

  • Heating block or oven.

Procedure:

  • Pipette 100 µL of the sample solution into a GC vial.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60°C for 30 minutes.

  • Cool to room temperature before injection.

  • Inject 1 µL into the GC-MS. The resulting TMS-ether will have a higher molecular weight (M+72) and a significantly shorter retention time with a sharp, symmetrical peak.

ParameterRecommended SettingRationale
Injector Temp 250 °CEnsures rapid vaporization of the analyte and its TMS derivative.
Liner Deactivated, splitless liner with glass woolMinimizes active sites and aids in sample vaporization.[9]
Carrier Gas Helium, 1.2 mL/min constant flowProvides good efficiency and is compatible with MS.
Oven Program 50 °C (hold 2 min) to 250 °C at 15 °C/minA starting point; adjust based on potential impurities.
MS Source Temp 230 °CStandard temperature for good ionization efficiency.
MS Quad Temp 150 °CStandard temperature to prevent contamination.
Scan Range 40-300 m/zCaptures the molecular ion and key fragments of the analyte and potential impurities.
Table 1: Suggested GC-MS Starting Parameters

Section 2: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC analysis of this compound is challenging due to its lack of a UV-absorbing chromophore. Standard UV-Vis detectors will show poor sensitivity.[10]

Frequently Asked Questions (HPLC)

Question 1: I can't see my compound using a UV detector at 210 nm. What are my options?

Answer: This is expected. Aliphatic alcohols have no significant electronic transitions in the UV range accessible by standard HPLC detectors. You must use a universal detection method or derivatize the molecule.

  • Causality: UV-Vis detection relies on a molecule's ability to absorb light. The sigma bonds (C-C, C-H, C-O) in this compound require very high energy (deep UV, <200 nm) to excite, which is impractical due to solvent absorbance.

  • Detector Selection Workflow:

    HPLC Detector Selection for Non-Chromophoric Analytes
DetectorPrincipleGradient Compatible?ProsCons
Refractive Index (RI) Measures changes in mobile phase refractive indexNoTruly universalHigh drift, temperature sensitive, no gradients.
ELSD/CAD Nebulizes eluent, evaporates solvent, measures scattered light/chargeYesGood sensitivity for non-volatilesSemi-quantitative, no response for volatile compounds.
Mass Spectrometry (MS) Ionizes analyte and measures mass-to-charge ratioYesHighly sensitive and selective, provides structural infoHigh cost, requires specific volatile mobile phases.[10]
Table 2: Comparison of Universal HPLC Detectors

Question 2: How can I develop a robust HPLC method for impurity profiling?

Answer: For impurity profiling, you need sensitivity and selectivity.[11] Given the analyte's properties, HPLC-MS is the most powerful approach. If MS is unavailable, derivatization followed by UV detection is a viable alternative.

  • Methodology:

    • Column Selection: A standard C18 column (e.g., 150 x 4.6 mm, 5 µm) is a good starting point.

    • Mobile Phase: Use a simple mobile phase like Acetonitrile and Water. If using MS, add 0.1% formic acid to both to aid ionization.

    • Gradient Elution: A shallow gradient (e.g., 5% to 95% Acetonitrile over 20 minutes) is essential to separate impurities with different polarities.

    • Detection: Use an MS detector with Electrospray Ionization (ESI) in positive mode. Look for the protonated molecule [M+H]+ at m/z 115.1.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for the structural confirmation of this compound. However, the spectra can be complex.

Frequently Asked Questions (NMR)

Question 1: The proton (¹H) NMR spectrum is very complex in the aliphatic region (1.5-2.5 ppm). How can I assign the protons?

Answer: The complexity arises from the non-planar, puckered nature of the cyclobutane ring and the resulting magnetic inequivalence of its protons.[12] Protons on the same carbon can be chemically different (axial vs. equatorial), leading to complex splitting patterns (multiplets).

  • Causality: The rigid cyclobutane ring restricts bond rotation. This conformational constraint means that protons attached to the ring experience different local magnetic fields, making them non-equivalent and causing them to split each other in complex ways.[13][14]

  • Assignment Strategy:

    • Identify Key Signals: First, locate the most downfield signals. The triplet corresponding to the -CH₂-OH protons (~3.6 ppm) and the multiplet for the -CH-OH proton (if it were 1-cyclobutylpropan-1-ol) are good starting points. The protons on the carbon adjacent to the oxygen are deshielded.

    • Use 2D COSY: A Correlation Spectroscopy (COSY) experiment is essential. It will show which protons are coupled (i.e., adjacent) to each other. You can "walk" along the carbon chain by following the cross-peaks. For example, the -CH₂-OH signal will have a cross-peak to the adjacent -CH₂- group.

    • DEPT-135 for Carbon Type: A DEPT-135 experiment will distinguish between CH, CH₂, and CH₃ groups in the ¹³C spectrum. CH and CH₃ signals will be positive, while CH₂ signals will be negative. This helps confirm the number of methylene groups in the structure.

Question 2: I suspect an impurity is present. How can NMR help me identify it?

Answer: NMR is excellent for identifying and quantifying impurities without needing a reference standard for the impurity itself.

  • Look for Unexpected Signals:

    • Aldehyde: A signal between 9-10 ppm in the ¹H NMR spectrum would indicate oxidation to 3-cyclobutylpropanal.

    • Carboxylic Acid: A broad signal >10 ppm in the ¹H NMR would suggest oxidation to 3-cyclobutylpropanoic acid.

    • Alkene: Signals between 4.5-6.5 ppm would indicate an elimination side-product.

  • Quantitative NMR (qNMR): If you have a certified reference standard of your main compound, you can use qNMR to determine the concentration of any impurities. By integrating the unique signals of the impurity and the standard, and knowing the standard's concentration, you can calculate the impurity's concentration.

Proton EnvironmentExpected ¹H Chemical Shift (ppm)Expected MultiplicityRationale
HO -CH₂-~3.6Triplet (t)Adjacent to a CH₂ group.
-CH₂-CH₂ -OH~1.6Multiplet (m)Coupled to two different CH₂ groups.
Cyclobutyl-CH₂ -~1.5Multiplet (m)Coupled to the cyclobutyl methine and the adjacent CH₂.
Cyclobutyl CH~2.0-2.3Multiplet (m)Complex splitting from adjacent cyclobutyl CH₂ protons.
Cyclobutyl CH₂~1.7-1.9Multiplet (m)Complex splitting due to non-equivalence.[12][15]
Table 3: Predicted ¹H NMR Assignments for this compound (in CDCl₃)

References

  • Indian Academy of Sciences. (1995). Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. Proceedings - Indian Academy of Sciences, Chemical Sciences, 107(1), 43-49. [Link]
  • Phenomenex. (n.d.). GC Troubleshooting Guide. [Link]
  • Abraham, R. J., et al. (2010). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 48(8), 631-640. [Link]
  • G-M-I, Inc. (2023). Challenges in HPLC Technology and Potential Solutions. [Link]
  • ResearchGate. (2020). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. [Link]
  • Restek. (n.d.). Gas Chromatography Problem Solving and Troubleshooting. [Link]
  • Doc Brown's Chemistry. (2025). Cyclobutane low high resolution H-1 proton nmr spectrum. [Link]
  • Separation Science. (2023). How to Troubleshoot and Improve your GC/MS. [Link]
  • Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
  • PubChem. (n.d.). This compound.
  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

Sources

Navigating the Degradation of 3-Cyclobutylpropan-1-ol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Cyclobutylpropan-1-ol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions you may encounter during your experimental work. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the integrity and success of your research.

Introduction to the Stability and Degradation of this compound

This compound, a primary alcohol, is susceptible to various degradation pathways, primarily oxidative metabolism. Understanding these pathways is crucial for accurately interpreting experimental results, particularly in drug metabolism and stability studies. This guide will walk you through the expected degradation routes and help you troubleshoot common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary expected degradation pathway for this compound in a biological system?

The primary degradation pathway is expected to be oxidation, analogous to the metabolism of other primary alcohols. This process typically occurs in two main steps:

  • Oxidation to an Aldehyde: The alcohol is first oxidized to its corresponding aldehyde, 3-cyclobutylpropanal. This reaction is often catalyzed by alcohol dehydrogenases (ADHs).[1][2]

  • Oxidation to a Carboxylic Acid: The resulting aldehyde is then rapidly oxidized to 3-cyclobutylpropanoic acid by aldehyde dehydrogenases (ALDHs).[3]

Q2: Are there other potential degradation pathways I should be aware of?

Yes, while oxidation is the principal route, other pathways, often considered Phase II metabolism, can occur. These include:

  • Glucuronidation: The alcohol can be conjugated with glucuronic acid to form a more water-soluble glucuronide conjugate, which is readily excreted. This is a common pathway for xenobiotics with hydroxyl groups.

  • Sulfation: Conjugation with a sulfonate group is another possibility, though generally less common for simple alcohols compared to glucuronidation.

  • Cyclobutyl Ring Modification: While less common under typical biological conditions, enzymatic or chemical cleavage of the cyclobutane ring is a theoretical possibility, especially under more extreme conditions or with specific microbial systems. The cyclobutane moiety is found in various natural compounds and can be subject to metabolic transformations.[4]

Q3: Why am I not observing any degradation of this compound in my in vitro experiment?

Several factors could contribute to a lack of observed degradation:

  • Inactive Enzyme System: Ensure that your metabolic system (e.g., liver microsomes, S9 fraction, or purified enzymes) is active. Run a positive control with a compound known to be metabolized by the system, such as testosterone for cytochrome P450 activity or a simple alcohol for ADH activity.

  • Missing Cofactors: Enzymes like ADH and ALDH require specific cofactors (e.g., NAD⁺). Ensure these are present in your reaction mixture at appropriate concentrations.

  • Inappropriate pH or Temperature: Metabolic enzymes have optimal pH and temperature ranges. Verify that your experimental conditions are suitable for the enzymes you are using.

  • Low Analyte Concentration: The concentration of your substrate may be below the limit of detection of your analytical method.

Q4: I'm seeing multiple unexpected peaks in my chromatogram. What could they be?

Unexpected peaks could be:

  • Contaminants: Impurities in your this compound sample, solvents, or reaction buffer. Run a blank sample (all components except the analyte) to identify any background peaks.

  • Metabolites: The peaks could be the expected aldehyde and carboxylic acid metabolites, or even Phase II conjugates.

  • Degradation Products from the Matrix: Components of your experimental matrix (e.g., cell culture media) may be degrading.

  • Artifacts of Sample Preparation: The process of preparing your sample for analysis (e.g., extraction, derivatization) could be introducing new compounds.

Troubleshooting Guide

This section provides a structured approach to resolving specific issues you might encounter.

Issue 1: Inconsistent Degradation Rates Between Experiments
  • Question: My measured degradation rates for this compound vary significantly from one experiment to the next. How can I improve consistency?

  • Answer: Inconsistent results are often due to variability in experimental setup and execution.

    • Troubleshooting Steps:

      • Standardize Enzyme Preparation: Ensure the same batch and concentration of your enzyme source (e.g., microsomes) are used. If using different batches, their activity should be normalized.

      • Control Cofactor Concentrations: Prepare fresh cofactor solutions for each experiment, as they can degrade over time.

      • Maintain Consistent Incubation Times: Use a precise timer and ensure that all samples are incubated for the exact same duration.

      • Temperature Control: Use a calibrated incubator or water bath to maintain a constant temperature.

      • Automate Pipetting: If possible, use automated pipetting to minimize human error in dispensing small volumes.

      • Run Replicates: Always run experiments in triplicate to assess variability and identify outliers.

Issue 2: Suspected Contamination in Control Samples
  • Question: I am observing what appears to be the aldehyde or carboxylic acid metabolite in my t=0 (time zero) control sample. What is the cause?

  • Answer: This indicates either pre-existing contamination or rapid, non-enzymatic degradation.

    • Troubleshooting Steps:

      • Analyze Starting Material: Check the purity of your this compound stock solution by a high-resolution analytical method like GC-MS or LC-MS. It may already contain small amounts of the aldehyde.

      • Investigate Non-Enzymatic Degradation: Prepare a control sample without the enzyme source but with all other components and incubate it for the full duration. If the peak appears, it suggests non-enzymatic degradation. This could be caused by factors like pH instability or reaction with components of the buffer.

      • Quenching Efficiency: Ensure your method for stopping the reaction (quenching) is effective and immediate. A slow quenching process might allow for a small amount of reaction to occur before analysis.

Issue 3: Difficulty in Detecting the Aldehyde Intermediate
  • Question: I can detect the final carboxylic acid product, but the intermediate aldehyde is not visible in my analysis. Why is this?

  • Answer: The aldehyde intermediate is often transient and present at very low concentrations because its conversion to the carboxylic acid is typically very rapid.

    • Troubleshooting Steps:

      • Use a More Sensitive Analytical Method: Employ a more sensitive detector or optimize your mass spectrometry conditions for the specific mass of the aldehyde.

      • Derivatization: The aldehyde can be chemically derivatized to a more stable and easily detectable compound. For example, reaction with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) creates a derivative that is highly sensitive for detection by electron capture detection (ECD) in GC.

      • Inhibit Aldehyde Dehydrogenase: In some cases, you can use a specific inhibitor of ALDH (e.g., disulfiram, though use with caution and appropriate controls) to allow the aldehyde intermediate to accumulate to detectable levels.[5]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay

This protocol outlines a general procedure for assessing the metabolic stability of this compound in liver microsomes.

Materials:

  • This compound

  • Pooled human liver microsomes (or other species)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control substrate (e.g., a compound with a known metabolic profile)

  • Acetonitrile (or other suitable organic solvent) for quenching

  • 96-well plates or microcentrifuge tubes

  • Incubator/water bath set to 37°C

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • In a 96-well plate, add the phosphate buffer.

  • Add the liver microsomes to the buffer and pre-incubate at 37°C for 5-10 minutes.

  • Add the this compound to the wells to initiate the reaction (final concentration typically 1-10 µM).

  • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile.

  • Include control wells:

    • Negative Control (No Cofactor): Replace the NADPH regenerating system with buffer.

    • Positive Control: Use a known substrate instead of this compound.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS or GC-MS.

  • Analyze the disappearance of the parent compound over time to determine the rate of degradation.

Protocol 2: Metabolite Identification using LC-MS/MS

This protocol provides a framework for identifying the primary metabolites of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • C18 reverse-phase HPLC column.

Procedure:

  • Analyze the samples generated from the metabolic stability assay.

  • Develop a suitable HPLC gradient method to separate the parent compound from its potential metabolites. A typical mobile phase would be a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Set up the mass spectrometer to scan for the expected masses of the parent compound, the aldehyde metabolite (M-2), and the carboxylic acid metabolite (M+14).

  • Perform fragmentation (MS/MS) analysis on the parent compound to understand its characteristic fragmentation pattern.

  • Compare the fragmentation patterns of the suspected metabolite peaks with that of the parent compound to confirm their structural relationship.

Visualizing Degradation and Workflows

Predicted Oxidative Degradation Pathway

cluster_phase1 Phase I Oxidation This compound This compound 3-Cyclobutylpropanal 3-Cyclobutylpropanal This compound->3-Cyclobutylpropanal ADH, NAD+ 3-Cyclobutylpropanoic Acid 3-Cyclobutylpropanoic Acid 3-Cyclobutylpropanal->3-Cyclobutylpropanoic Acid ALDH, NAD+

Caption: Predicted Phase I oxidative degradation pathway.

Experimental Workflow for Metabolite Identification

cluster_experiment Metabolic Stability Assay cluster_analysis Analytical Phase Incubation with Liver Microsomes Incubation with Liver Microsomes Time-Point Sampling Time-Point Sampling Incubation with Liver Microsomes->Time-Point Sampling Reaction Quenching Reaction Quenching Time-Point Sampling->Reaction Quenching Protein Precipitation Protein Precipitation Reaction Quenching->Protein Precipitation LC-MS/MS Analysis LC-MS/MS Analysis Protein Precipitation->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Metabolite Identification Metabolite Identification Data Processing->Metabolite Identification

Caption: Workflow for metabolite identification.

Summary of Analytical Methods

Analytical TechniqueTarget Analyte(s)Key AdvantagesPotential Challenges
GC-MS This compound, 3-Cyclobutylpropanal (with derivatization)High resolution, excellent for volatile compounds.May require derivatization for polar analytes.
LC-MS/MS This compound, 3-Cyclobutylpropanoic Acid, ConjugatesHigh sensitivity and specificity, suitable for a wide range of polarities.Ion suppression from matrix components can be an issue.
Enzymatic Assays Alcohol concentration (indirectly)High throughput, can be used for initial screening.Prone to interferences from other substances in the matrix.[1][2]

References

  • The enzymatic analysis of alcohol (ethanol) in serum and plasma with the alcohol dehydrogenase reagent: focus on intra-analytical and post-analytical aspects. PubMed Central.
  • Evolution of Analytical Methods for the Determination of Ethanol in Blood and Breath for Clinical and Forensic Purposes.
  • Summary of Methods for Blood-alcohol Analysis.
  • A rapid method for determination of ethanol in alcoholic beverages using capillary gas chromatography. Journal of Food and Drug Analysis.
  • RECENTLY PUBLISHED ANALYTICAL METHODS FOR DETERMINING ALCOHOL IN BODY M
  • Building a Troubleshooting Knowledge Base for Stability Labor
  • This compound 21782-48-9 wiki. Guidechem.
  • Alcohol's Metabolism Could Be the Key to Its Risks. Verywell Mind.
  • Technical Note: The Stability of Aqueous Alcohol Standard Used in Breath Alcohol Testing after Twenty-Six Years Storage. Mecinca.
  • This compound | C7H14O | CID 18999713. PubChem.
  • Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants.
  • Degradation effects and mechanisms of Limosilactobacillus fermentum on ethanol. Food & Function (RSC Publishing).
  • Comparison of blood ethanol stabilities in different storage periods. PMC - NIH.
  • Biotransformation: Impact and Application of Metabolism in Drug Discovery. PMC - NIH.
  • Biotransformation studies on bioactive compounds: 25 years of interesting research
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Biotransformation Reactions and Their Enzymes.
  • Functional Group Biotransformations.
  • Alcohol Metabolism. YouTube.
  • Storage stability of simulator ethanol solutions for vapor-alcohol control tests in bre

Sources

Technical Support Center: Minimizing Impurities in 3-Cyclobutylpropan-1-ol Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and purification of 3-Cyclobutylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity challenges encountered during their experimental work. As a crucial building block in various research and development applications, the purity of this compound is paramount. This resource provides in-depth technical guidance in a user-friendly question-and-answer format, focusing on the underlying chemical principles to empower you to optimize your synthetic and purification protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the expected major impurities?

A1: The most prevalent and direct method for synthesizing this compound is the Grignard reaction.[1][2] This involves the reaction of a Grignard reagent, typically ethylmagnesium bromide, with cyclobutanecarboxaldehyde.[3] While effective, this method can lead to several impurities that may co-purify with the desired product.

The primary expected impurities include:

  • Unreacted Cyclobutanecarboxaldehyde: Incomplete reaction can leave residual starting aldehyde in the crude product.

  • Wurtz Coupling Byproduct (Butane): The Grignard reagent can react with the ethyl halide from which it was formed, resulting in a homocoupled byproduct.[4]

  • Enolization Byproduct: The Grignard reagent can act as a base, deprotonating the α-hydrogen of the aldehyde to form an enolate, which upon workup reverts to the starting aldehyde.[4]

  • Primary Alcohol (Ethanol): If the Grignard reagent possesses a β-hydrogen, it can reduce the aldehyde to the corresponding primary alcohol.[4]

Understanding these potential impurities is the first step in developing an effective purification strategy.

Q2: How can I confirm the presence of these impurities in my sample?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective analytical technique for identifying and quantifying volatile and semi-volatile impurities in your this compound sample.[5][6] The gas chromatograph separates the components of your mixture, and the mass spectrometer provides detailed structural information for each component, allowing for confident identification of impurities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis and purification of this compound and provides actionable solutions.

Issue 1: Low yield of this compound and a significant amount of unreacted cyclobutanecarboxaldehyde detected by GC-MS.

  • Potential Cause:

    • Inefficient Grignard Reagent Formation: The Grignard reagent may not have formed in high yield due to the presence of moisture or other protic contaminants in the reaction setup.[4]

    • Enolization of the Aldehyde: As a strong base, the Grignard reagent can deprotonate the aldehyde at the alpha-position, leading to the regeneration of the starting material upon workup.[4]

    • Slow Addition of Grignard Reagent: If the Grignard reagent is added too slowly to the aldehyde, it can react with itself or other species in the reaction mixture.

  • Solutions:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents to prevent quenching of the Grignard reagent.[4]

    • Optimize Reaction Temperature: Add the aldehyde solution slowly to the Grignard reagent at a low temperature (e.g., 0°C) to favor nucleophilic addition over enolization.[4]

    • Use of Additives: Consider using additives like cerium(III) chloride (CeCl₃), which can increase the nucleophilicity of the Grignard reagent and suppress enolization.[4]

Issue 2: My purified product contains a significant amount of a high-boiling, non-polar impurity.

  • Potential Cause:

    • Wurtz Coupling: This is a common side reaction where the Grignard reagent couples with unreacted alkyl halide.[4]

  • Solutions:

    • Controlled Addition of Alkyl Halide: Add the alkyl halide dropwise to the magnesium turnings during the preparation of the Grignard reagent to maintain a low concentration and minimize coupling.[4]

    • Efficient Stirring: Ensure vigorous stirring to promote the reaction of the alkyl halide with the magnesium surface rather than with the formed Grignard reagent.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol provides a general procedure for the synthesis. Optimization may be required based on your specific laboratory conditions and reagents.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether or THF

  • Cyclobutanecarboxaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Prepare a solution of ethyl bromide in anhydrous diethyl ether and add a small portion to the magnesium. Gentle warming may be necessary to initiate the reaction.

    • Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[7]

  • Reaction with Aldehyde:

    • Cool the Grignard solution to 0°C in an ice bath.

    • Dissolve cyclobutanecarboxaldehyde in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C.[7]

  • Workup:

    • After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

    • Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of cold, saturated aqueous NH₄Cl solution.[4][8]

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.[4][9]

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[8][9]

    • Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification of this compound by Fractional Distillation

Fractional distillation is an effective method for separating this compound from less volatile impurities like unreacted aldehyde and higher boiling point byproducts.

Procedure:

  • Set up a fractional distillation apparatus with a Vigreux column.

  • Place the crude this compound in the distillation flask with a few boiling chips.

  • Slowly heat the flask. The more volatile components will rise up the column first.

  • Collect the fraction that distills at the boiling point of this compound (approximately 175-177 °C at atmospheric pressure). Discard the initial lower-boiling fraction and the higher-boiling residue.

Data Presentation

Table 1: Common Impurities and their Typical GC-MS Characteristics

ImpurityExpected Retention Time (Relative to Product)Key Mass Spectral Fragments (m/z)
CyclobutanecarboxaldehydeLower84 (M+), 56, 55, 41
ButaneMuch Lower58 (M+), 43, 29
This compound1.0 (Reference)114 (M+), 96, 81, 71, 57
Wurtz Coupling Product (if applicable)HigherVaries with Grignard reagent

Visualization of Key Workflows

Diagram 1: Decision Tree for Purification Strategy

Purification_Strategy Start Crude this compound GCMS GC-MS Analysis Start->GCMS Impurity_Profile Identify Impurity Profile GCMS->Impurity_Profile Low_Boiling Low-Boiling Impurities Present? Impurity_Profile->Low_Boiling Volatile Impurities High_Boiling High-Boiling Impurities Present? Impurity_Profile->High_Boiling Non-Volatile Impurities Low_Boiling->High_Boiling No Distillation Fractional Distillation Low_Boiling->Distillation Yes High_Boiling->Distillation Yes Chromatography Column Chromatography (Silica Gel) High_Boiling->Chromatography Polar Impurities Pure_Product Pure this compound Distillation->Pure_Product Chromatography->Pure_Product

Caption: Decision tree for selecting the appropriate purification method.

Diagram 2: Grignard Reaction Workflow

Grignard_Workflow Start Start: Anhydrous Conditions Grignard_Formation 1. Form Grignard Reagent (Ethyl Bromide + Mg) Start->Grignard_Formation Reaction 2. React with Aldehyde (Cyclobutanecarboxaldehyde) Grignard_Formation->Reaction Workup 3. Aqueous Workup (sat. NH4Cl) Reaction->Workup Extraction 4. Extraction with Ether Workup->Extraction Drying 5. Dry Organic Layer (Na2SO4) Extraction->Drying Evaporation 6. Solvent Evaporation Drying->Evaporation Crude_Product Crude Product Evaporation->Crude_Product Purification 7. Purification (Distillation/Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Step-by-step workflow for the Grignard synthesis.

References

  • Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. [Link]
  • Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. [Link]
  • Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems. [Link]
  • Chad's Prep. (n.d.). Synthesis of Alcohols; Grignard Addition. [Link]
  • Studylib. (n.d.). CHM 244 Lab Practical- Grignard Reactions. [Link]
  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. [Link]
  • Grignard Reaction. (n.d.). In University of Wisconsin-Madison Chemistry Department. [Link]
  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II. [Link]
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
  • Studylib. (n.d.). Grignard Reaction Lab: Synthesis & Analysis of 3° Alcohol. [Link]
  • Chemistry LibreTexts. (2023). Grignard Reagents. [Link]
  • University of Wisconsin-Madison. (n.d.). Formation and reaction of a Grignard reagent. [Link]
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • Journal of Medicinal and Chemical Sciences. (2023). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. [Link]
  • PubChem. (n.d.). 3-[Cyclobutyl(propan-2-yl)amino]propan-1-ol. [Link]
  • Journal of Medicinal and Chemical Sciences. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. [Link]
  • ResearchGate. (2025). Identification by GC–MS of cymene isomers and 3,7,7-trimethylcyclohepta-1,3,5-triene in essential oils. [Link]

Sources

Technical Support Center: Safe Handling and Disposal of 3-Cyclobutylpropan-1-ol Waste

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: There is currently no specific, publicly available Safety Data Sheet (SDS) for 3-Cyclobutylpropan-1-ol. The guidance provided here is based on the general chemical properties of alcohols and best practices for handling flammable organic solvent waste in a laboratory setting. It is imperative to treat this compound as a potentially hazardous and flammable substance and to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

This guide is intended for researchers, scientists, and drug development professionals to provide technical support and address common questions regarding the safe handling and disposal of this compound waste.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and disposal of this compound waste.

Issue Potential Cause(s) Troubleshooting Steps
Unexpected Reaction in Waste Container - Incompatible waste streams mixed. - Contamination of the waste container.1. Immediate Action: Do not open the container. If the reaction is vigorous (e.g., fuming, heat generation), evacuate the immediate area and alert your lab supervisor and EHS. 2. Isolate the Container: If safe to do so, move the container to a secondary containment unit in a well-ventilated area (e.g., a fume hood). 3. Identify Contents: Review waste logs to identify all substances added to the container to determine potential incompatibilities. Alcohols can react with strong oxidizing agents, acids, and bases. 4. Consult EHS: Contact your institution's EHS department for guidance on how to proceed with the neutralization and disposal of the reactive waste.
Spill of this compound Waste - Improper handling or transport of the waste container. - Overfilling the waste container.1. Alert Personnel: Immediately notify others in the vicinity of the spill. 2. Control Ignition Sources: As alcohols are generally flammable, eliminate all potential ignition sources (e.g., open flames, hot plates, spark-producing equipment). 3. Ventilate the Area: Increase ventilation by opening sashes in fume hoods. 4. Contain the Spill: Use a spill kit with appropriate absorbent materials (e.g., vermiculite, sand, or a commercial solvent absorbent). Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid spill. 5. Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, gloves (check for chemical compatibility), and a lab coat. For large spills, respiratory protection may be necessary. 6. Clean-Up: Absorb the spilled material, working from the outside in. Place the used absorbent material in a designated hazardous waste container. 7. Decontaminate: Clean the spill area with soap and water. 8. Report: Report the spill to your lab supervisor and EHS, following your institution's protocols.
Leaking Waste Container - Degradation of the container material. - Improperly sealed lid. - Physical damage to the container.1. Don PPE: Wear appropriate PPE, including safety goggles and chemical-resistant gloves. 2. Secondary Containment: Place the leaking container into a larger, compatible, and properly labeled secondary containment bin to catch any further leakage. 3. Transfer Waste: If the original container is compromised, carefully transfer the waste to a new, appropriate waste container. Ensure the new container is correctly labeled. 4. Inspect Containers: Regularly inspect waste containers for signs of degradation, such as discoloration, cracking, or swelling. 5. Proper Sealing: Always ensure container lids are securely fastened.

Frequently Asked Questions (FAQs)

1. What are the primary hazards associated with this compound waste?

While a specific SDS is unavailable, based on its structure as a primary alcohol, this compound should be treated as a flammable liquid. Vapors may be irritating to the eyes, nose, and throat. As with many organic solvents, prolonged or repeated skin contact may cause irritation or dermatitis.

2. What type of container should I use for this compound waste?

Use a container specifically designed for flammable liquid waste. These are typically made of a material that will not react with the solvent, such as high-density polyethylene (HDPE) or glass, and have a secure, tight-fitting lid. The container must be clearly labeled as "Hazardous Waste," "Flammable Liquid," and list all the chemical constituents, including "this compound."

3. Can I mix this compound waste with other solvent wastes?

You can generally mix this compound waste with other non-halogenated alcohol and solvent wastes that are compatible. However, it is crucial to avoid mixing it with incompatible chemicals such as strong oxidizing agents, acids, or bases to prevent dangerous reactions. Always consult your institution's waste management guidelines or EHS department before mixing waste streams.

4. How should I store the waste container in the lab?

Store the waste container in a designated satellite accumulation area. This area should be at or near the point of waste generation. The container should be kept in a secondary containment bin to prevent the spread of spills. Store in a cool, well-ventilated area away from heat, sparks, and open flames.

5. What is the proper procedure for disposing of this compound waste?

Never pour this compound waste down the drain. This can harm the environment and may be a violation of local regulations. All chemical waste must be collected by your institution's EHS department or a licensed hazardous waste disposal company. Follow your institution's specific procedures for requesting a waste pickup.

6. What personal protective equipment (PPE) should I wear when handling this compound waste?

At a minimum, you should wear:

  • Safety goggles to protect your eyes from splashes.

  • Chemical-resistant gloves (e.g., nitrile or neoprene). Check glove compatibility charts for specific alcohols.

  • A flame-resistant lab coat to protect your skin and clothing.

7. What should I do in case of accidental eye or skin contact with the waste?

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention.

Waste Handling and Disposal Workflow

Below is a step-by-step protocol for the proper handling and disposal of this compound waste.

Protocol: Collection and Storage of this compound Waste

  • Container Selection: Obtain a clean, dry, and appropriate waste container from your institution's stockroom or EHS department. Ensure it is compatible with flammable alcohols.

  • Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. Fill in all required information, including the full chemical name "this compound" and its concentration.

  • Waste Collection: As you generate waste, carefully pour it into the labeled container using a funnel to prevent spills.

  • Keep Container Closed: Always keep the waste container securely closed when not in use to prevent the release of flammable vapors.

  • Segregation: Do not mix incompatible waste streams. If you are unsure about compatibility, use a separate waste container.

  • Storage: Store the waste container in a designated satellite accumulation area with secondary containment.

  • Do Not Overfill: Fill the container to no more than 90% of its capacity to allow for vapor expansion and to prevent spills during transport.

  • Request Pickup: Once the container is full or you are finished with the experiment, follow your institution's procedures to request a waste pickup from EHS.

Visual Workflow for Waste Handling

The following diagram illustrates the decision-making process for handling and disposing of this compound waste.

Waste_Disposal_Workflow start Waste Generation (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select & Label Flammable Waste Container ppe->container collect Collect Waste in Container (Use Funnel, Avoid Splashes) container->collect closed Keep Container Closed When Not in Use collect->closed spill Spill Occurs collect->spill Potential Event storage Store in Secondary Containment in Satellite Accumulation Area closed->storage full Container is Full (<=90%) or No Longer in Use storage->full full->storage No pickup Arrange for EHS Waste Pickup full->pickup Yes end Proper Disposal by EHS pickup->end spill->collect No spill_kit Use Spill Kit for Flammable Liquids spill->spill_kit Yes report_spill Report Spill to Supervisor and EHS spill_kit->report_spill report_spill->storage

Caption: Waste Handling and Disposal Workflow for this compound.

References

  • Collect and Recycle.
  • PubChem. This compound | C7H14O | CID 18999713. [Link]
  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]
  • PubChem. 3-[Cyclobutyl(propan-2-yl)amino]propan-1-ol | C10H21NO. [Link]
  • Fisher Scientific.
  • United States Environmental Protection Agency. School Chemistry Labs - Waste & Debris Fact Sheets. [Link]
  • King County.
  • Cheméo. Chemical Properties of 3-Cyclopentyl-1-propanol (CAS 767-05-5). [Link]
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
  • PubChem. 1-Cyclobutylpropan-1-ol | C7H14O | CID 54392263. [Link]
  • PubChem. 1-Cyclobutylpropan-1-one | C7H12O | CID 20818646. [https://pubchem.ncbi.nlm.nih.gov/compound/20818646]([Link]

Technical Support Center: Synthesis and Reaction Monitoring of 3-Cyclobutylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-cyclobutylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for the successful synthesis and monitoring of this valuable alcohol intermediate.

Introduction

This compound is a primary alcohol containing a cyclobutane ring, a structural motif of increasing interest in medicinal chemistry due to its ability to impart unique conformational constraints and metabolic stability to drug candidates. The synthesis of this compound, while conceptually straightforward, can present practical challenges. This guide provides detailed protocols and troubleshooting advice for two common synthetic pathways: the reduction of 3-cyclobutylpropanoic acid and the Grignard reaction with formaldehyde. Furthermore, we will delve into the nuances of monitoring these reactions using various analytical techniques.

Synthesis Pathways and Reaction Monitoring

This guide is structured around the two principal synthesis routes. For each route, we will discuss the reaction mechanism, provide a detailed experimental protocol, and offer a comprehensive troubleshooting guide in a question-and-answer format.

Diagram: Synthetic Routes to this compound

cluster_0 Route 1: Reduction cluster_1 Route 2: Grignard Synthesis 3-Cyclobutylpropanoic Acid 3-Cyclobutylpropanoic Acid 3-Cyclobutylpropan-1-ol_1 This compound 3-Cyclobutylpropanoic Acid->3-Cyclobutylpropan-1-ol_1  LiAlH4, THF then H3O+ Cyclobutylmethyl Bromide Cyclobutylmethyl Bromide Cyclobutylmethylmagnesium Bromide Cyclobutylmethylmagnesium Bromide Cyclobutylmethyl Bromide->Cyclobutylmethylmagnesium Bromide  Mg, Et2O 3-Cyclobutylpropan-1-ol_2 This compound Cyclobutylmethylmagnesium Bromide->3-Cyclobutylpropan-1-ol_2  1. Formaldehyde  2. H3O+ Formaldehyde Formaldehyde

Caption: Overview of the two primary synthetic routes to this compound.

Route 1: Reduction of 3-Cyclobutylpropanoic Acid

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of achieving this conversion efficiently.[1][2][3]

Mechanism of LiAlH₄ Reduction

The reaction proceeds via a two-step mechanism. Initially, the acidic proton of the carboxylic acid reacts with a hydride to form a lithium carboxylate salt and hydrogen gas. Subsequently, the carboxylate is reduced to an aldehyde intermediate, which is immediately further reduced to the primary alcohol.[1][4][5]

Experimental Protocol: Reduction of 3-Cyclobutylpropanoic Acid

Materials:

  • 3-Cyclobutylpropanoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: In the flask, suspend lithium aluminum hydride (1.5 eq.) in anhydrous THF.

  • Addition of Carboxylic Acid: Dissolve 3-cyclobutylpropanoic acid (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete (disappearance of starting material by TLC), cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Workup: Filter the resulting suspension through a pad of Celite® and wash the filter cake with diethyl ether. Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

FAQs and Troubleshooting for Route 1

Q1: My TLC plate shows a streak for the carboxylic acid starting material. How can I get a clean spot?

A1: Carboxylic acids often streak on silica gel TLC plates due to strong interactions with the stationary phase.[6] To mitigate this, you can add a small amount of a volatile acid, such as acetic acid or formic acid (0.5-1%), to your eluent system.[6][7] This will protonate the silica gel surface and the carboxylate, reducing the streaking.

Q2: The reaction seems to be sluggish or incomplete, even after prolonged stirring. What could be the issue?

A2: Several factors could contribute to an incomplete reaction:

  • Inactive LiAlH₄: Lithium aluminum hydride is highly moisture-sensitive. Ensure you are using freshly opened or properly stored reagent.

  • Wet Solvent: The presence of water in the THF will consume the LiAlH₄. Use freshly distilled or commercially available anhydrous THF.

  • Insufficient Reagent: Ensure you have used a sufficient excess of LiAlH₄ (typically 1.5-2.0 equivalents) to account for the initial acid-base reaction and the reduction.

Q3: During the workup, I observe a gelatinous precipitate that is difficult to filter. How can I improve this?

A3: The formation of a gelatinous aluminum hydroxide precipitate is common. The Fieser workup method is often effective. After quenching with water and NaOH, add a sufficient amount of a drying agent like anhydrous sodium sulfate or magnesium sulfate to the mixture and stir vigorously. This will result in a granular precipitate that is much easier to filter.

Q4: How can I effectively monitor the disappearance of the carboxylic acid and the appearance of the alcohol product by TLC?

A4: Use a co-spot on your TLC plate.[8] Spot the starting material in one lane, the reaction mixture in another, and a mixture of both (the co-spot) in a third lane.[8] The disappearance of the starting material spot in the reaction lane and the appearance of a new, less polar (higher Rf) product spot will indicate the reaction's progress. Use a stain like potassium permanganate or ceric ammonium molybdate to visualize the alcohol product, which may not be UV-active.

Issue Potential Cause Recommended Solution
Reaction not starting Inactive LiAlH₄, wet solvent.Use fresh LiAlH₄ and anhydrous solvent.
Incomplete reaction Insufficient LiAlH₄.Use a larger excess of LiAlH₄.
Streaking on TLC Acidic nature of starting material.Add a small amount of acetic acid to the eluent.[6]
Difficult filtration Gelatinous aluminum salts.Use the Fieser workup or add a drying agent.

Route 2: Grignard Synthesis

The Grignard reaction is a versatile method for forming carbon-carbon bonds.[9][10] The reaction of a Grignard reagent with formaldehyde is a classic method for the synthesis of primary alcohols.[11][12][13]

Mechanism of Grignard Reaction with Formaldehyde

The Grignard reagent, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of formaldehyde. This results in the formation of a magnesium alkoxide intermediate, which upon acidic workup, is protonated to yield the primary alcohol.[12]

Experimental Protocol: Grignard Synthesis of this compound

Materials:

  • Cyclobutylmethyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Formaldehyde (paraformaldehyde can be used)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Iodine crystal (for initiation)

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 eq.) in a flame-dried, three-necked flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere.

    • Add a small crystal of iodine.

    • Add a solution of cyclobutylmethyl bromide (1.0 eq.) in anhydrous diethyl ether dropwise. The disappearance of the iodine color and the onset of a gentle reflux indicate the initiation of the reaction.

    • Continue the dropwise addition to maintain a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes.

  • Reaction with Formaldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • In a separate flask, depolymerize paraformaldehyde by heating and pass the resulting formaldehyde gas into the Grignard solution, or add a solution of formaldehyde in THF.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

FAQs and Troubleshooting for Route 2

Q1: My Grignard reaction is not initiating. What should I do?

A1: Grignard reaction initiation can be tricky. Here are some troubleshooting steps:

  • Anhydrous Conditions: Ensure all glassware is rigorously flame-dried and the solvent is anhydrous. Water will prevent the formation of the Grignard reagent.

  • Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide. You can activate it by gently crushing the turnings with a glass rod (under inert atmosphere) or by adding a small crystal of iodine, which will react with the magnesium and expose a fresh surface.

  • Initiator: A small amount of pre-formed Grignard reagent or a more reactive alkyl halide (like 1,2-dibromoethane) can be added to initiate the reaction.

Q2: I am observing the formation of a significant amount of a side product with double the molecular weight of my starting alkyl halide. What is happening?

A2: This is likely due to Wurtz-type coupling, where two alkyl groups from the Grignard reagent couple. This can be minimized by:

  • Slow Addition: Add the alkyl halide to the magnesium turnings slowly to maintain a low concentration of the alkyl halide in the presence of the Grignard reagent.

  • Lower Temperature: Running the reaction at a lower temperature can sometimes reduce the rate of coupling.

Q3: How can I best monitor the formation of the Grignard reagent and its subsequent reaction?

A3: Monitoring Grignard reactions can be challenging due to their moisture sensitivity.

  • Visual Observation: The disappearance of the magnesium turnings and the formation of a cloudy, greyish solution are good indicators of Grignard reagent formation.

  • In-situ IR/NIR: For more advanced monitoring, in-situ infrared or near-infrared spectroscopy can be used to track the consumption of the alkyl halide and the formation of the Grignard reagent.[10][14][15][16][17]

  • Quenched Aliquots: Carefully take a small aliquot of the reaction mixture, quench it with an acid, and analyze by GC-MS to check for the formation of the corresponding alkane (from the protonation of the Grignard reagent).

Q4: My yield of the primary alcohol is low, and I am recovering a lot of the corresponding alkane. Why?

A4: The formation of the alkane indicates that the Grignard reagent is being protonated before it can react with formaldehyde.

  • Acidic Protons: Ensure your formaldehyde source does not contain acidic impurities like formic acid.

  • Moisture: Rigorously exclude moisture from the reaction.

Issue Potential Cause Recommended Solution
Failure to initiate Wet reagents/glassware, inactive Mg.Flame-dry glassware, use anhydrous solvents, activate Mg with iodine.
Wurtz coupling High concentration of alkyl halide.Slow addition of alkyl halide.
Low alcohol yield Protonation of Grignard reagent.Use pure formaldehyde, ensure anhydrous conditions.
Reaction monitoring Moisture sensitivity.Visual observation, in-situ spectroscopy, or analysis of quenched aliquots.[10][14][15][16][17]

Reaction Monitoring Techniques: A Deeper Dive

Effective reaction monitoring is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the safe execution of chemical syntheses. Below are detailed troubleshooting guides for the most common techniques used in the synthesis of this compound.

Diagram: Reaction Monitoring Workflow

Start Reaction Start Reaction Take Aliquot Take Aliquot Start Reaction->Take Aliquot Quench Aliquot (if necessary) Quench Aliquot (if necessary) Take Aliquot->Quench Aliquot (if necessary) Prepare Sample for Analysis Prepare Sample for Analysis Quench Aliquot (if necessary)->Prepare Sample for Analysis Analyze Sample Analyze Sample Prepare Sample for Analysis->Analyze Sample Interpret Data Interpret Data Analyze Sample->Interpret Data Decision Decision Interpret Data->Decision Continue Reaction Continue Reaction Decision->Continue Reaction Incomplete Workup Reaction Workup Reaction Decision->Workup Reaction Complete Continue Reaction->Take Aliquot

Caption: A general workflow for monitoring the progress of a chemical reaction.

Thin Layer Chromatography (TLC)

Q1: My spots are streaking on the TLC plate. What can I do?

A1: Streaking can be caused by several factors:

  • Sample Overloading: The most common cause. Try spotting a more dilute solution of your reaction mixture.

  • Compound Polarity: Highly polar compounds, like carboxylic acids, can interact strongly with the silica gel. Adding a small amount of a modifier to your eluent (e.g., acetic acid for acidic compounds, triethylamine for basic compounds) can help.[6]

  • Inappropriate Solvent System: If your compound is not soluble in the eluent, it will streak. Ensure your chosen solvent system is appropriate for your compound's polarity.

Q2: The Rf values of my starting material and product are very similar. How can I improve the separation?

A2:

  • Change Eluent Polarity: Systematically vary the ratio of your polar and non-polar solvents. A less polar eluent will generally result in lower Rf values and may improve separation.

  • Try a Different Solvent System: Sometimes, a complete change of solvents is necessary. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can significantly alter the selectivity.

  • Use a Different Stationary Phase: If you are using silica gel, consider trying alumina or a reverse-phase TLC plate.

Q3: I can't see any spots on my TLC plate after developing. What's wrong?

A3:

  • UV Inactivity: Your compounds may not be UV-active. Try visualizing the plate with a chemical stain such as potassium permanganate, ceric ammonium molybdate, or an iodine chamber.

  • Low Concentration: The concentration of your compounds in the reaction mixture may be too low to be detected. Try concentrating your sample before spotting.

  • Volatility: If your compounds are very volatile, they may have evaporated from the TLC plate during development.

Gas Chromatography-Mass Spectrometry (GC-MS)

Q1: I am not seeing any peaks for my alcohol product, or the peaks are very small.

A1:

  • Injector Temperature: The injector temperature may be too low, causing incomplete volatilization of your alcohol. Conversely, if it's too high, your compound may be degrading. Optimize the injector temperature.

  • Column Bleed: High column bleed can obscure analyte peaks. Ensure you are operating within the recommended temperature range for your column and consider using a low-bleed column.

  • Derivatization: Alcohols can sometimes exhibit poor peak shape due to their polarity. Derivatizing the alcohol to a less polar silyl ether can improve peak shape and sensitivity.

Q2: My alcohol peak is tailing significantly.

A2: Peak tailing for alcohols in GC is often due to interaction with active sites in the system.

  • Active Sites in the Inlet: The glass liner in the injector can have active silanol groups. Use a deactivated liner.

  • Column Degradation: The stationary phase of the column can degrade over time, exposing active sites. Condition your column or trim the first few centimeters.

  • Contamination: Contamination in the injector or column can lead to tailing. Clean the injector and bake out the column.

Q3: The mass spectrum of my alcohol does not show a clear molecular ion peak.

A3: Primary alcohols often show a weak or absent molecular ion peak in electron ionization (EI) GC-MS due to fragmentation.[18] Look for characteristic fragment ions, such as the loss of water (M-18) and the alpha-cleavage fragment at m/z 31 (for primary alcohols).[18]

High-Performance Liquid Chromatography (HPLC)

Q1: I am observing broad peaks for my analytes.

A1:

  • Column Overload: Injecting too much sample can lead to peak broadening. Reduce the injection volume or dilute your sample.

  • Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening. Use tubing with a smaller internal diameter and a low-volume flow cell.

  • Column Degradation: A void at the head of the column or a contaminated frit can cause peak broadening. Reverse-flush the column or replace it if necessary.

Q2: My retention times are shifting from one injection to the next.

A2:

  • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifting retention times. Prepare your mobile phase carefully and ensure it is well-mixed.

  • Temperature Fluctuations: Changes in column temperature will affect retention times. Use a column oven to maintain a constant temperature.

  • Pump Issues: Air bubbles in the pump or faulty check valves can cause inconsistent flow rates. Degas your mobile phase and service the pump if necessary.

Q3: I am seeing a noisy or drifting baseline.

A3:

  • Detector Lamp: An aging detector lamp can cause baseline noise. Replace the lamp if it is near the end of its lifetime.

  • Contaminated Mobile Phase: Impurities in the mobile phase can lead to a noisy or drifting baseline. Use high-purity solvents and filter your mobile phase.

  • Column Bleed: The stationary phase of the column can slowly bleed, causing a drifting baseline, especially in gradient elution. Use a column with a stable bonded phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: The peaks in my ¹H NMR spectrum are broad.

A1:

  • Poor Shimming: The magnetic field homogeneity may not be optimized. Re-shim the spectrometer.

  • Sample Concentration: A highly concentrated sample can lead to broad peaks due to viscosity effects. Dilute your sample.

  • Paramagnetic Impurities: The presence of paramagnetic metals can cause significant peak broadening. Ensure your sample is free from such impurities.

Q2: I see a broad singlet that I suspect is my alcohol -OH proton, but I'm not sure. How can I confirm this?

A2: Perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The -OH proton will exchange with deuterium, and the peak will disappear or significantly diminish.

Q3: I am trying to monitor my reaction in real-time, but the spectra are of poor quality.

A3: Real-time NMR monitoring can be affected by changes in the sample matrix during the reaction.

  • Lock Signal: If the reaction consumes or generates a species that affects the deuterium lock signal, the field can become unstable.

  • Shimming: The magnetic field homogeneity can change as the reaction progresses. Consider using a flow-NMR setup where shimming can be maintained on a consistent solvent stream.

Conclusion

The synthesis of this compound can be reliably achieved through either the reduction of its corresponding carboxylic acid or via a Grignard reaction. Successful synthesis is contingent upon careful experimental technique and diligent reaction monitoring. This guide provides a robust framework for executing these syntheses and for troubleshooting common issues that may arise with the associated analytical techniques. By understanding the underlying principles and potential pitfalls, researchers can confidently and efficiently produce this valuable chemical building block.

References

  • Organic Chemistry Portal. Grignard Reaction.
  • Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction.
  • Pearson. Show how this 1° alcohol can be made from the following:(b) forma...
  • JoVE. Video: Alcohols from Carbonyl Compounds: Grignard Reaction. 2023.
  • Chemistry LibreTexts. 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. 2024.
  • Organic Chemistry Portal. A Safer Reduction of Carboxylic Acids with Titanium Catalysis.
  • Ramachandran, P. V., Alawaed, A. A., & Hamann, H. J. (2022). A Safer Reduction of Carboxylic Acids with Titanium Catalysis. Organic Letters, 24(46), 8481–8486.
  • Washington State University. Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay.
  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. 2023.
  • ACS Publications. Monitoring and Control of a Continuous Grignard Reaction for the Synthesis of an Active Pharmaceutical Ingredient Intermediate Using Inline NIR spectroscopy.
  • Chemistry LibreTexts. 2.3B: Uses of TLC. 2022.
  • Nystrom, R. F., & Brown, W. G. (1947). Reduction of Organic Compounds by Lithium Aluminum Hydride. II. Carboxylic Acids. Journal of the American Chemical Society, 69(10), 2548–2549.
  • Reddit. Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). 2022.
  • ResearchGate. Monitoring and Control of a Continuous Grignard Reaction for the Synthesis of an Active Pharmaceutical Ingredient Intermediate Using Inline NIR spectroscopy.
  • Helmholtz-Zentrum Dresden-Rossendorf. Process control and real-time monitoring of Grignard reactions.
  • Whitman College. GCMS Section 6.10.
  • ResearchGate. GC-MS analysis of alkanes, fatty alcohols and free fatty acids in...
  • Chemguide. reduction of carboxylic acids.
  • Chemistry LibreTexts. Conversion of carboxylic acids to alcohols using LiAlH4. 2023.
  • YouTube. Carboxylic Acid Reduction with LiAlH4 mechanism. 2021.
  • PubChem. This compound.
  • Mettler Toledo. Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow.
  • ResearchGate. TLC tailing and carboxylic acid? 2018.
  • UPB Scientific Bulletin. GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1 DUE TO THE INCREASED INSTABILITY OF SOME ETHERS.
  • University of Calgary. Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols.
  • Helmholtz-Zentrum Dresden-Rossendorf. On-line monitoring of Grignard reactions.
  • Morressier. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives. 2022.
  • YouTube. Alcohol Analysis with GC-MS. 2024.
  • PubChem. 3-[Cyclobutyl(propan-2-yl)amino]propan-1-ol.
  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • Organic Chemistry Portal. Synthesis of cyclopropanes.
  • Google Patents. US4288374A - Synthesis of 3-buten-1-ol, 3,4-dichlorobutan-1-ol and 3-chlorotetrahydrofuran.

Sources

Validation & Comparative

A Comparative Analysis of 3-Cyclobutylpropan-1-ol and 3-Cyclopropylpropan-1-ol for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of molecular design and synthetic chemistry, the choice between structurally similar building blocks can have profound implications on the physicochemical and biological properties of a target molecule. This guide provides an in-depth comparison of 3-cyclobutylpropan-1-ol and its cyclopropyl analogue, 3-cyclopropylpropan-1-ol. We will explore their key differentiating properties, synthesis strategies, and expected reactivity, supported by established chemical principles and available data, to empower researchers in making informed decisions for their drug discovery and development endeavors.

At a Glance: Physicochemical Properties

A fundamental understanding of a molecule's physical properties is paramount for its application in research and development. Below is a comparative summary of the key physicochemical properties of this compound and 3-cyclopropylpropan-1-ol. It is important to note that while some experimental data is available for 3-cyclopropylpropan-1-ol, many of the properties for this compound are computationally predicted and should be considered as such.

PropertyThis compound3-Cyclopropylpropan-1-olJustification for Differences
Molecular Formula C7H14O[1]C6H12O[2]The cyclobutyl analogue contains an additional methylene group in its cyclic moiety.
Molecular Weight 114.19 g/mol [3][4]100.16 g/mol [2][5]Directly related to the difference in their molecular formulas.
Boiling Point Predicted: ~180-200 °CExperimental: 69.15±1.0°C[2]The larger molecular weight and greater surface area of the cyclobutyl ring lead to stronger van der Waals forces, resulting in a significantly higher boiling point.
Melting Point Not availableComputational: -97.83°C[2]The less symmetrical nature of the cyclobutyl compound might lead to less efficient crystal packing and a lower melting point compared to a more compact, albeit strained, cyclopropyl ring. However, experimental data is needed for a definitive comparison.
Density Predicted: ~0.9 g/mLNot availableThe larger cyclobutyl ring is expected to result in a slightly lower density compared to its more compact cyclopropyl counterpart, assuming similar packing efficiencies.
logP (Lipophilicity) Predicted: 1.9[3][4]Calculated: 2.196[2]The additional methylene group in this compound increases its nonpolar surface area, leading to a predicted higher lipophilicity (logP value).
Topological Polar Surface Area (TPSA) 20.2 Ų[1][3]20.2 Ų[5]The TPSA is primarily determined by the hydroxyl group and is therefore identical for both molecules.

Synthesis and Strategic Considerations

The synthesis of both this compound and 3-cyclopropylpropan-1-ol can be approached through established synthetic methodologies. The choice of a specific route will depend on the availability of starting materials, desired scale, and tolerance for potential impurities.

General Synthetic Strategies

Two primary and versatile strategies for the synthesis of these primary alcohols are the reduction of the corresponding carboxylic acids or their derivatives, and the hydroboration-oxidation of the terminal alkenes.

Diagram: General Synthesis Workflow

cluster_reduction Reduction Pathway cluster_hydroboration Hydroboration-Oxidation Pathway Acid 3-Cycloalkylpropanoic Acid Ester Ethyl 3-Cycloalkylpropanoate Acid->Ester Esterification (EtOH, H+) Alcohol_R 3-Cycloalkylpropan-1-ol Ester->Alcohol_R Reduction (e.g., LiAlH4) Alkene 3-Cycloalkylprop-1-ene Organoborane Tri(3-cycloalkylpropyl)borane Alkene->Organoborane 1. BH3-THF Alcohol_H 3-Cycloalkylpropan-1-ol Organoborane->Alcohol_H 2. H2O2, NaOH start Starting Materials start->Acid start->Alkene

Caption: Comparative synthetic pathways to 3-cycloalkylpropan-1-ols.

Experimental Protocol: Synthesis of this compound via Reduction

This protocol outlines a plausible laboratory-scale synthesis of this compound from the commercially available 3-cyclobutylpropanoic acid.

Step 1: Esterification of 3-Cyclobutylpropanoic Acid

  • To a solution of 3-cyclobutylpropanoic acid (1.0 eq) in absolute ethanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford ethyl 3-cyclobutylpropanoate.

Step 2: Reduction of Ethyl 3-Cyclobutylpropanoate

  • Prepare a suspension of lithium aluminum hydride (LiAlH4) (1.5 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of ethyl 3-cyclobutylpropanoate (1.0 eq) in anhydrous diethyl ether dropwise to the LiAlH4 suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting white precipitate and wash it thoroughly with diethyl ether.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by distillation.

Experimental Protocol: Synthesis of 3-Cyclopropylpropan-1-ol via Hydroboration-Oxidation

This protocol describes the synthesis of 3-cyclopropylpropan-1-ol from 3-cyclopropylprop-1-ene, which can be prepared from the corresponding allyl bromide and cyclopropylmagnesium bromide.

Step 1: Hydroboration of 3-Cyclopropylprop-1-ene

  • In a dry, inert-atmosphere flask, dissolve 3-cyclopropylprop-1-ene (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of borane-tetrahydrofuran complex (BH3·THF) (0.4 eq) dropwise to the alkene solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

Step 2: Oxidation of the Organoborane Intermediate

  • Cool the reaction mixture back to 0 °C.

  • Carefully and sequentially add 3 M aqueous sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide, ensuring the temperature does not exceed 25 °C.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure. The crude product can be purified by fractional distillation to yield pure 3-cyclopropylpropan-1-ol.

Reactivity and Mechanistic Insights: A Tale of Two Rings

The most significant difference in the chemical behavior of this compound and 3-cyclopropylpropan-1-ol stems from the inherent ring strain of the cycloalkane moieties. The cyclopropane ring possesses a much higher ring strain (approximately 27.5 kcal/mol) compared to the cyclobutane ring (approximately 26.3 kcal/mol). This difference in ring strain dictates their relative stabilities and propensity to undergo ring-opening reactions.

Ring Strain and Stability

The high ring strain in cyclopropane is a consequence of severe angle strain (C-C-C bond angles of 60° instead of the ideal 109.5°) and torsional strain. As a result, the C-C bonds in cyclopropane have a higher p-character and behave to some extent like a double bond. This makes the cyclopropane ring susceptible to reactions that lead to ring opening, thereby relieving the strain.[6] Cyclobutane is also strained, but less so than cyclopropane, making it generally more stable and less prone to ring-opening reactions under similar conditions.

Diagram: Comparative Ring Strain and Reactivity

cluster_cyclopropane 3-Cyclopropylpropan-1-ol cluster_cyclobutane This compound CP High Ring Strain (~27.5 kcal/mol) RO Prone to Ring-Opening CP->RO Relief of Strain CB Moderate Ring Strain (~26.3 kcal/mol) RS More Stable Ring CB->RS

Caption: The influence of ring strain on the chemical stability of the cycloalkyl moieties.

Electrophilic Attack and Ring Opening

In the presence of strong electrophiles or under conditions that promote carbocation formation, the cyclopropyl group in 3-cyclopropylpropan-1-ol is more likely to undergo ring opening than the cyclobutyl group in its counterpart. For instance, treatment with a strong acid could lead to protonation of the hydroxyl group, followed by elimination to form a carbocation. The adjacent cyclopropyl ring can participate in stabilizing this positive charge through homoconjugation, which can ultimately lead to ring-opened products.

Nucleophilic Substitution Reactions

In nucleophilic substitution reactions at the carbon bearing the hydroxyl group (after conversion to a better leaving group like a tosylate), the cyclobutyl and cyclopropyl groups can influence the reaction rate. A study on the solvolysis of cycloalkyl p-toluenesulfonates showed that cyclobutyl derivatives can be more reactive than cyclopropyl derivatives in certain solvent systems.[2] This suggests that the transition state for substitution might be more sterically hindered or electronically disfavored in the case of the cyclopropylmethyl system.

Spectroscopic Characterization

While a full spectroscopic analysis would require experimental data, we can predict some key features based on the structures of the two molecules.

  • ¹H NMR: Both molecules will show a characteristic triplet for the -CH₂-OH protons and a complex multiplet for the protons on the carbon adjacent to the hydroxyl group. The protons on the cyclobutyl ring of this compound will appear as a set of complex multiplets in the upfield region. For 3-cyclopropylpropan-1-ol, the protons on the cyclopropyl ring will exhibit highly shielded signals, typically appearing between 0 and 1 ppm, which is a hallmark of this functional group.[1]

  • ¹³C NMR: The carbon signals for the propyl chain will be similar in both compounds. The key difference will be in the signals for the cycloalkyl rings. The carbons of the cyclopropyl ring in 3-cyclopropylpropan-1-ol will be significantly upfield compared to the carbons of the cyclobutyl ring in this compound.

  • IR Spectroscopy: Both compounds will display a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. They will also show C-H stretching absorptions around 2850-3000 cm⁻¹.[1]

Conclusion

The choice between this compound and 3-cyclopropylpropan-1-ol in a research context should be guided by a clear understanding of their inherent differences. 3-Cyclopropylpropan-1-ol, with its highly strained ring, offers a potential handle for ring-opening reactions and introduces a unique conformational bias. Conversely, this compound provides a more stable and sterically larger cycloalkyl group. The predictable differences in their physicochemical properties, particularly boiling point and lipophilicity, are also critical considerations for downstream applications such as formulation and pharmacokinetic profiling. The synthetic routes to both compounds are accessible through standard organic chemistry transformations, allowing for their incorporation into more complex molecular architectures. This guide serves as a foundational resource for researchers to strategically select the appropriate building block to advance their scientific objectives.

References

  • PubChem. This compound | C7H14O | CID 18999713. [Link]
  • PrepChem.com.
  • PubChem. This compound. [Link]
  • PubChem. 3-Cyclopropylpropan-1-ol | C6H12O | CID 20426485. [Link]
  • Roberts, J. D., & Chambers, V. C. (1951). Small-Ring Compounds. VIII. Some Nucleophilic Displacement Reactions of Cyclopropyl, Cyclobutyl, Cyclopentyl and Cyclohexyl p-Toluenesulfonates and Halides. Journal of the American Chemical Society, 73(7), 3176–3179. [Link]
  • Pharmaguideline. Reactions of Cyclopropane and Cyclobutane. [Link]

Sources

A Comparative Guide to the Synthetic Strategies for 3-Cyclobutylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Cyclobutyl Moiety in Modern Drug Discovery

The cyclobutyl ring, a four-membered carbocycle, has emerged as a privileged structural motif in medicinal chemistry. Its unique conformational properties, which impart a degree of three-dimensionality and rigidity, can lead to improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic profiles of drug candidates.[1][2] 3-Cyclobutylpropan-1-ol is a valuable building block that incorporates this desirable scaffold, offering a synthetically accessible handle for further molecular elaboration. This guide provides a comparative analysis of three distinct synthetic approaches to this compound, offering insights into their relative merits and practical considerations for researchers in drug development and organic synthesis.

Methodology Overview

This guide will dissect three plausible synthetic routes to this compound, commencing from readily available cyclobutane-containing starting materials. Each method will be evaluated based on key performance indicators, including overall yield, scalability, safety, and the accessibility of starting materials.

Route 1: Two-Step Synthesis via Wittig Olefination and Hydroboration-Oxidation

This strategy employs a two-step sequence involving a Wittig reaction to construct the carbon backbone, followed by a hydroboration-oxidation to install the terminal hydroxyl group with anti-Markovnikov regioselectivity.

Reaction Scheme:

Route_1 start Cyclobutanecarboxaldehyde intermediate 3-Cyclobutylprop-1-ene start->intermediate 1. (CH3CH2)PPh3+Br-, n-BuLi, THF 2. Cyclobutanecarboxaldehyde product This compound intermediate->product 1. BH3·THF 2. H2O2, NaOH

Caption: Route 1: Wittig reaction followed by hydroboration-oxidation.

In-depth Analysis and Experimental Considerations

The Wittig reaction is a robust and widely utilized method for the formation of carbon-carbon double bonds from carbonyl compounds.[3][4][5] In this proposed synthesis, cyclobutanecarboxaldehyde is reacted with the ylide generated from ethyltriphenylphosphonium bromide. The use of a non-stabilized ylide generally favors the formation of the Z-alkene, although for a terminal alkene, this is not a concern.[5] A key advantage of the Wittig reaction is its tolerance of a wide range of functional groups.[4]

The subsequent hydroboration-oxidation of the resulting 3-cyclobutylprop-1-ene is a classic method for the anti-Markovnikov hydration of an alkene, ensuring the formation of the desired primary alcohol.[6][7][8][9][10] The reaction proceeds via a syn-addition of the borane across the double bond, followed by oxidation with retention of stereochemistry.[6]

Experimental Protocol: A Representative Procedure

Step 1: Wittig Reaction - Synthesis of 3-Cyclobutylprop-1-ene

To a suspension of ethyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a strong base such as n-butyllithium is added dropwise at low temperature (e.g., 0 °C) to generate the ylide. The resulting deep red or orange solution is then treated with cyclobutanecarboxaldehyde, also dissolved in anhydrous THF. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). Work-up involves quenching the reaction, followed by extraction and purification, often by distillation or chromatography, to isolate the volatile alkene. A similar procedure for the reaction of cyclohexanone is well-documented.[11]

Step 2: Hydroboration-Oxidation - Synthesis of this compound

To a solution of 3-cyclobutylprop-1-ene in anhydrous THF at 0 °C under an inert atmosphere, a solution of borane-THF complex (BH3·THF) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for a specified period to ensure complete hydroboration. The reaction is then cooled again, and an aqueous solution of sodium hydroxide is carefully added, followed by the slow, dropwise addition of hydrogen peroxide. The mixture is stirred, and upon completion, the product is extracted with an organic solvent and purified by distillation or column chromatography.[8]

Route 2: Grignard Reaction with a Two-Carbon Synthon

This approach utilizes the nucleophilic addition of a Grignard reagent to a carbonyl compound to extend the carbon chain. A plausible route involves the reaction of cyclobutylmagnesium bromide with ethylene oxide.

Reaction Scheme:

Route_2 start Cyclobutyl Bromide intermediate Cyclobutylmagnesium Bromide start->intermediate Mg, THF product This compound intermediate->product 1. Ethylene Oxide 2. H3O+ workup

Caption: Route 2: Grignard reaction with ethylene oxide.

In-depth Analysis and Experimental Considerations

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The reaction of a Grignard reagent with an epoxide, such as ethylene oxide, provides a convenient method for the two-carbon homologation of the Grignard reagent, leading directly to a primary alcohol.[12] This route is attractive due to its convergency and the direct formation of the target alcohol.

However, Grignard reagents are highly reactive and sensitive to moisture and protic solvents.[1][2][13][14][15] Strict anhydrous conditions are essential for the success of the reaction. The high exothermicity of Grignard reactions also necessitates careful temperature control, especially on a larger scale, to prevent runaway reactions.[1][13]

Experimental Protocol: A Representative Procedure

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, under an inert atmosphere, magnesium turnings are placed. A solution of cyclobutyl bromide in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent. Once the formation is complete, the solution is cooled, and a solution of ethylene oxide in anhydrous THF is added slowly. The reaction is typically stirred for several hours and may require gentle heating to go to completion. The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. Purification is typically achieved by distillation under reduced pressure.[12]

Route 3: Reduction of a Carboxylic Acid Derivative

This synthetic pathway involves the preparation of a suitable carboxylic acid derivative, such as 3-cyclobutylpropanoic acid, followed by its reduction to the corresponding primary alcohol.

Reaction Scheme:

Route_3 start Cyclobutylacetic Acid intermediate 3-Cyclobutylpropanoic Acid start->intermediate e.g., Arndt-Eistert homologation or Malonic ester synthesis product This compound intermediate->product LiAlH4, THF, then H3O+ workup

Caption: Route 3: Homologation of cyclobutylacetic acid and subsequent reduction.

In-depth Analysis and Experimental Considerations

The reduction of carboxylic acids to primary alcohols is efficiently achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4) .[16][17] This reagent is highly effective but also pyrophoric and reacts violently with water and protic solvents, demanding stringent safety precautions and handling under an inert atmosphere.[18][19][20][21][22]

The key challenge in this route lies in the synthesis of the precursor, 3-cyclobutylpropanoic acid. One potential starting material is the commercially available cyclobutylacetic acid.[23][24][25][26][27] This would require a one-carbon homologation, for which several methods exist, such as the Arndt-Eistert synthesis or a malonic ester synthesis-based approach. These methods add to the overall step count and may involve hazardous reagents like diazomethane in the case of the Arndt-Eistert synthesis.

Experimental Protocol: A Representative Procedure

Step 1: Synthesis of 3-Cyclobutylpropanoic Acid (Illustrative)

A malonic ester synthesis approach could be employed. Cyclobutylacetyl chloride (prepared from cyclobutylacetic acid and a chlorinating agent like thionyl chloride) could be reacted with the sodium salt of diethyl malonate. The resulting adduct would then be hydrolyzed and decarboxylated to yield 3-cyclobutylpropanoic acid.

Step 2: Reduction of 3-Cyclobutylpropanoic Acid

To a suspension of LiAlH4 in anhydrous THF under an inert atmosphere, a solution of 3-cyclobutylpropanoic acid in anhydrous THF is added dropwise at a controlled temperature (typically 0 °C). The reaction mixture is then stirred at room temperature or with gentle heating until the reduction is complete. The reaction is carefully quenched by the sequential addition of water and an aqueous base, followed by filtration to remove the aluminum salts. The product is then extracted from the filtrate and purified by distillation.[17]

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Wittig/HydroborationRoute 2: Grignard ReactionRoute 3: Carboxylic Acid Reduction
Overall Yield Moderate to GoodGoodModerate (multi-step)
Number of Steps 22 (from cyclobutyl bromide)3 or more (from cyclobutylacetic acid)
Scalability ModerateGood, with careful heat managementModerate
Safety Concerns Use of strong base (n-BuLi)Pyrophoric and water-reactive Grignard reagent, exothermicHighly pyrophoric and water-reactive LiAlH4
Starting Material Availability Cyclobutanecarboxaldehyde is commercially available.[28][29][30][31]Cyclobutyl bromide is commercially available.Cyclobutylacetic acid is commercially available, but may require homologation.[23][24][25][27]
Key Advantages High regioselectivity in alcohol formation.Convergent and direct.Utilizes a powerful and reliable reduction.
Key Disadvantages Formation of triphenylphosphine oxide byproduct.Highly exothermic and moisture-sensitive.Requires a multi-step synthesis of the carboxylic acid and use of a hazardous reducing agent.

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound will ultimately depend on the specific requirements of the researcher, including the desired scale of the synthesis, available equipment, and expertise in handling hazardous reagents.

  • Route 1 (Wittig/Hydroboration-Oxidation) offers a reliable and well-established sequence with excellent control over the regiochemistry of the final alcohol. The main drawback is the generation of a stoichiometric amount of triphenylphosphine oxide, which can sometimes complicate purification.

  • Route 2 (Grignard Reaction) is arguably the most elegant and convergent approach, directly yielding the target molecule from readily available starting materials. However, the inherent reactivity and exothermicity of Grignard reactions demand careful experimental control, particularly on a larger scale.

  • Route 3 (Carboxylic Acid Reduction) is a viable option, but its practicality is diminished by the need for a multi-step synthesis of the carboxylic acid precursor. The use of LiAlH4 also necessitates stringent safety protocols.

For laboratory-scale synthesis where regiochemical control is paramount and the removal of triphenylphosphine oxide is manageable, Route 1 presents a robust and predictable option. For larger-scale preparations where efficiency and atom economy are critical, and with appropriate safety infrastructure in place, Route 2 is a highly attractive and direct strategy. Route 3 is likely to be the least preferred option due to its longer synthetic sequence, unless a highly efficient and scalable synthesis of 3-cyclobutylpropanoic acid is readily available.

References

  • American Chemical Society. (n.d.). Grignard Reaction.
  • Stack Exchange. (2016, January 27). What are the specific dangers associated with Grignard reagents? Chemistry Stack Exchange.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding LiAlH4: Properties, Safety, and Handling for Chemists.
  • ResearchGate. (2000, August 9). Safety aspects of the process control of Grignard reactions.
  • ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.
  • University of Georgia Office of Research. (n.d.). Grignard Reagents.
  • ACS Division of Chemical Health and Safety. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.
  • Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride.
  • Aladdin Scientific. (n.d.). Cyclobutyl-acetic acid, min 95%, 1 gram.
  • SLS Ireland. (n.d.). Cyclobutyl-acetic acid.
  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction.
  • Shree Ganesh Remedies Limited. (n.d.). Cyclobutanecarbaldehyde-2987-17-9.
  • Wikipedia. (n.d.). Hydroboration–oxidation reaction.
  • Wikipedia. (n.d.). Wittig reaction.
  • Common Organic Chemistry. (n.d.). Wittig Reaction - Wittig Reagents (in situ).
  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • GlobalChemMall. (n.d.). 2-amino-2-cyclobutylacetic acid.
  • Chemistry Steps. (n.d.). Hydroboration Oxidation of Alkenes.
  • YouTube. (2021, April 26). Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism). Chemistry university.
  • University of Missouri–St. Louis. (n.d.). Experiment 17 – Hydroboration-Oxidation of Alkenes and Introduction to IR Spectroscopy.
  • University of California, Irvine. (n.d.). Synthesis of an Alkene via the Wittig Reaction.
  • Organic Syntheses. (n.d.). methylenecyclohexane.
  • Quora. (2018, June 24). How to know when a Wittig reaction is possible? Is it possible on formaldehyde.
  • Master Organic Chemistry. (2013, March 28). Hydroboration Oxidation of Alkenes.
  • ProQuest. (1939). THE REACTION OF ETHYLENE OXIDE WITH VARIOUS GRIGNARD REAGENTS.
  • WebAssign. (n.d.). Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction.
  • YouTube. (2023, October 5). Hydroboration-Oxidation of Alkenes | Making of Anti-Markovnikov Alcohols. Organic Chemistry Tutor.
  • National Center for Biotechnology Information. (n.d.). 3-Cyclobutylpropanoic acid. PubChem.
  • Google Patents. (n.d.). CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.
  • National Center for Biotechnology Information. (n.d.). 2-Cyclobutylacetic Acid. PubChem.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the nuanced interplay between a molecule's structure and its biological activity is a cornerstone of medicinal chemistry. Even subtle structural modifications can lead to profound differences in efficacy, selectivity, and toxicity. This guide delves into a comparative analysis of 3-cyclobutylpropan-1-ol and its structurally related cycloalkyl alcohols, offering a framework for understanding how the size and nature of a cycloalkyl moiety can influence biological performance. While direct comparative experimental data for this specific series of compounds is not extensively available in the public domain, this guide synthesizes established principles of medicinal chemistry and structure-activity relationships (SAR) to provide a predictive comparison.

Introduction: The Significance of Cycloalkyl Moieties in Bioactive Molecules

Short-chain alcohols are known to exhibit a range of biological effects, from antimicrobial properties to interactions with cell membranes that can lead to cytotoxicity. The incorporation of a cycloalkyl group into a simple alcohol scaffold introduces conformational rigidity and modulates lipophilicity, factors that can significantly alter how the molecule interacts with biological targets. The cyclobutane ring, in particular, is a constituent of various naturally occurring and synthetic bioactive compounds, including alkaloids with demonstrated antimicrobial and anticancer activities.[1][2][3] Understanding the SAR of cycloalkylalkanols is therefore a pertinent area of investigation for identifying novel therapeutic leads.

This guide will focus on a comparative analysis of the following compounds:

  • 3-Cyclopropylpropan-1-ol

  • This compound

  • 3-Cyclopentylpropan-1-ol

  • 3-Cyclohexylpropan-1-ol

Physicochemical Properties: A Foundation for Biological Activity

The biological activity of a compound is intrinsically linked to its physicochemical properties. The size of the cycloalkyl ring in our series of interest directly influences key parameters such as molecular weight, lipophilicity (logP), and topological polar surface area (TPSA). These parameters, in turn, can affect absorption, distribution, metabolism, and excretion (ADME) properties, as well as the ability of the molecule to interact with its biological target.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3TPSA (Ų)
3-Cyclopropylpropan-1-olC6H12O100.161.420.2
This compoundC7H14O114.191.920.2
3-Cyclopentylpropan-1-olC8H16O128.212.520.2
3-Cyclohexylpropan-1-olC9H18O142.243.020.2
Data sourced from PubChem.[2][4][5][6]

As the ring size increases from cyclopropyl to cyclohexyl, the molecular weight and lipophilicity (XLogP3) steadily increase, while the TPSA remains constant due to the presence of the single hydroxyl group. This trend in lipophilicity is critical, as it can govern the extent to which these alcohols partition into cellular membranes.

Predicted Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The relationship between a molecule's chemical structure and its biological activity is a fundamental concept in medicinal chemistry.[7] By analyzing the structural variations within our series of cycloalkylpropanols, we can hypothesize their potential biological activities.

Antimicrobial Activity

The antimicrobial properties of short-chain alcohols are well-documented. Their mechanism of action often involves the disruption of microbial cell membranes. The lipophilicity of a compound plays a crucial role in its ability to interact with and penetrate these lipid bilayers.

  • Hypothesis: An optimal lipophilicity often exists for maximal antimicrobial activity. Compounds that are too hydrophilic may not effectively partition into the membrane, while those that are excessively lipophilic might become trapped within the lipid bilayer without causing significant disruption. It is plausible that 3-cyclopentylpropan-1-ol and 3-cyclohexylpropan-1-ol , with their higher logP values, may exhibit more potent antimicrobial activity compared to the smaller cyclopropyl and cyclobutyl analogs. However, experimental validation is necessary to confirm this hypothesis, as excessive lipophilicity can also lead to decreased aqueous solubility and bioavailability.

Cytotoxicity

The cytotoxicity of alcohols is often linked to their ability to induce membrane damage and oxidative stress. Similar to antimicrobial activity, the interaction with cellular membranes is a key initiating event.

  • Hypothesis: The cytotoxicity of these cycloalkylpropanols is likely to correlate with their lipophilicity up to a certain point. Therefore, we can predict a potential increase in cytotoxicity as the ring size increases from cyclopropyl to cyclohexyl. This is because greater lipophilicity would facilitate insertion into the plasma and mitochondrial membranes, potentially leading to disruption of cellular integrity and function.

The following diagram illustrates the logical relationship between the structural modifications in the cycloalkylpropanol series and their predicted biological effects.

SAR_Hypothesis cluster_structure Structural Modification cluster_physicochem Physicochemical Property cluster_activity Predicted Biological Activity Cyclopropyl Cyclopropyl Cyclobutyl Cyclobutyl Cyclopentyl Cyclopentyl Cyclohexyl Cyclohexyl Lipophilicity (logP) Lipophilicity (logP) Cyclohexyl->Lipophilicity (logP) Increases Antimicrobial_Activity Antimicrobial Activity Lipophilicity (logP)->Antimicrobial_Activity Potentially Increases Cytotoxicity Cytotoxicity Lipophilicity (logP)->Cytotoxicity Potentially Increases Experimental_Workflow Start Start Compound_Series 3-Cycloalkylpropan-1-ols (C3, C4, C5, C6) Start->Compound_Series Antimicrobial_Assay Antimicrobial Assay (MIC Determination) Compound_Series->Antimicrobial_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT Assay) Compound_Series->Cytotoxicity_Assay Data_Analysis Comparative Data Analysis (SAR Elucidation) Antimicrobial_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis End End Data_Analysis->End

Caption: Proposed experimental workflow.

Conclusion and Future Directions

This guide provides a theoretical framework for comparing the biological activity of this compound with its cyclopropyl, cyclopentyl, and cyclohexyl analogs. Based on established SAR principles, it is hypothesized that increasing the size of the cycloalkyl ring will lead to increased lipophilicity, which may, in turn, enhance both antimicrobial and cytotoxic activities. However, it is crucial to emphasize that these are predictions that require experimental validation.

Future research should focus on the synthesis and systematic biological evaluation of this series of compounds using the proposed protocols. Such studies would provide valuable empirical data to establish a clear SAR and could uncover compounds with interesting biological profiles for further development. Moreover, mechanistic studies to elucidate the precise molecular targets and pathways affected by these alcohols would be a critical next step in understanding their biological effects.

References

  • Dembitsky, V. M. (2006). Bioactive cyclobutane-containing alkaloids. Current medicinal chemistry, 13(2), 157–177.
  • PubChem. (n.d.). 3-Cyclopropylpropan-1-ol.
  • Dembitsky, V. M., & Tolstikov, G. A. (2003). Cyclobutane-containing alkaloids: origin, synthesis, and biological activities. Chemistry for sustainable development, 11(4), 451-466.
  • PubChem. (n.d.). 3-Cyclohexyl-1-propanol.
  • PubChem. (n.d.). Cyclopentanepropanol.
  • PubChem. (n.d.). This compound.
  • The Good Scents Company. (n.d.). 3-cyclohexyl-1-propanol.
  • Hoek, J. B., & Taraschi, T. F. (1988). Cytotoxicity of short-chain alcohols. Annual review of pharmacology and toxicology, 28(1), 127-150.
  • Gaugaz, F. Z., Redondo-Horcajo, M., Barasoain, I., Díaz, J. F., Cobos-Correa, A., Kaufmann, M., & Altmann, K. H. (2014). The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones. ChemMedChem, 9(10), 2227–2232.
  • Vacek, J., & Ulrichová, J. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Mini reviews in medicinal chemistry, 14(4), 326-338.
  • WIPO. (n.d.). Search International and National Patent Collections.
  • Chemspace. (n.d.). 3-cyclopentylpropan-1-ol.
  • Patočka, J., & Kuča, K. (2013). Biologically active alcohols: cyclic alcohols. Military Medical Science Letters, 82(4), 146-155.
  • Wikipedia. (2023, November 29). Structure–activity relationship.

Sources

A Comparative Spectroscopic Guide to 3-Cyclobutylpropan-1-ol and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of molecular analysis, the definitive identification of isomeric compounds is a critical challenge. Isomers, sharing the same molecular formula but differing in atomic arrangement, often exhibit distinct physicochemical and biological properties. This guide provides a comprehensive spectroscopic comparison of 3-Cyclobutylpropan-1-ol and its structural isomers, offering researchers, scientists, and drug development professionals a detailed roadmap for their differentiation using fundamental analytical techniques. While experimental spectra for these specific compounds are not widely available in public databases, this guide will leverage established spectroscopic principles and data from analogous structures to provide a robust framework for analysis.

Introduction: The Challenge of Isomer Differentiation

This compound and its isomers, such as 1-cyclobutylpropan-1-ol, 2-cyclobutylpropan-1-ol, and 1-cyclobutylpropan-2-ol, all share the molecular formula C₇H₁₄O.[1][2][3][4] The subtle differences in the position of the cyclobutyl group and the hydroxyl moiety profoundly impact their spectroscopic signatures. Understanding these differences is paramount for unambiguous structural elucidation in synthesis, quality control, and various research applications. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create a clear comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for distinguishing isomers due to its sensitivity to the local chemical environment of each nucleus.

¹H NMR Spectroscopy: Mapping the Proton Environments

The chemical shift, splitting pattern (multiplicity), and integration of proton signals in ¹H NMR provide a detailed fingerprint of the molecule.

Key Differentiating Features:

  • Chemical Shift of Carbinol Proton(s): The proton(s) on the carbon bearing the hydroxyl group (the carbinol proton) will have a characteristic chemical shift, typically in the range of 3.4-4.5 ppm, due to the deshielding effect of the electronegative oxygen atom.[5] The exact shift and multiplicity will depend on whether the alcohol is primary, secondary, or tertiary.

  • Protons Adjacent to the Cyclobutyl Ring: The protons on the propyl chain adjacent to the cyclobutyl ring will experience distinct shielding/deshielding effects based on their proximity to the ring and the hydroxyl group.

  • Cyclobutyl Protons: The protons on the cyclobutyl ring itself will often present as a complex set of multiplets due to restricted rotation and complex spin-spin coupling.[6]

Predicted ¹H NMR Data Comparison:

CompoundKey Proton SignalPredicted Chemical Shift (ppm)Predicted MultiplicityRationale
This compound -CH₂OH~3.6TripletPrimary alcohol, adjacent to a CH₂ group.
1-Cyclobutylpropan-1-ol -CH(OH)-~3.4MultipletSecondary alcohol, adjacent to both a CH₂ and a CH group.
2-Cyclobutylpropan-1-ol -CH₂OH~3.5DoubletPrimary alcohol, adjacent to a CH group.
1-Cyclobutylpropan-2-ol -CH(OH)-~3.8MultipletSecondary alcohol, adjacent to a CH₂ and a CH₃ group.
¹³C NMR Spectroscopy: Probing the Carbon Framework

¹³C NMR spectroscopy provides information on the number of unique carbon environments and their electronic state.

Key Differentiating Features:

  • Chemical Shift of the Carbinol Carbon: The carbon atom bonded to the hydroxyl group is significantly deshielded and typically resonates in the 50-80 ppm region.[5] The exact chemical shift is indicative of whether the alcohol is primary, secondary, or tertiary.

  • Number of Unique Carbon Signals: The symmetry of the molecule will determine the number of distinct signals in the ¹³C NMR spectrum. Isomers with higher symmetry will have fewer signals.

Predicted ¹³C NMR Data Comparison:

CompoundCarbinol Carbon (-C-OH) Shift (ppm)Total Number of SignalsRationale
This compound ~60-657Primary alcohol, lacks symmetry.
1-Cyclobutylpropan-1-ol ~70-757Secondary alcohol, lacks symmetry.
2-Cyclobutylpropan-1-ol ~65-706Primary alcohol, possesses some symmetry leading to fewer unique carbons.
1-Cyclobutylpropan-2-ol ~68-737Secondary alcohol, lacks symmetry.
Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

  • Sample Preparation: Dissolve 5-10 mg of the purified alcohol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Spectrometer Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion. The instrument should be properly tuned and shimmed to ensure magnetic field homogeneity.

  • ¹H NMR Data Acquisition:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~12 ppm.

    • Number of Scans: 16-32 scans.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Data Acquisition:

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: ~220 ppm.

    • Number of Scans: 512-1024 scans or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of the hydroxyl functional group and for gleaning structural information based on the C-O stretching vibration.

Key Differentiating Features:

  • O-H Stretch: All isomers will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the stretching of the hydrogen-bonded hydroxyl group.[5][7] The broadness of this peak is a hallmark of hydrogen bonding in alcohols.[8]

  • C-O Stretch: The position of the C-O stretching vibration is sensitive to the substitution of the carbinol carbon and can be used to differentiate between primary, secondary, and tertiary alcohols.[9]

    • Primary alcohols: ~1050 cm⁻¹

    • Secondary alcohols: ~1100 cm⁻¹

    • Tertiary alcohols: ~1150 cm⁻¹

Predicted IR Data Comparison:

CompoundO-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Classification
This compound ~3350 (broad)~1050Primary
1-Cyclobutylpropan-1-ol ~3350 (broad)~1100Secondary
2-Cyclobutylpropan-1-ol ~3350 (broad)~1050Primary
1-Cyclobutylpropan-2-ol ~3350 (broad)~1100Secondary
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used. A background spectrum is collected to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

  • Data Acquisition: The sample is placed in the spectrometer's beam path. Spectra are typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. Averaging 16 to 32 scans is common to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum is analyzed for the characteristic absorption bands of the hydroxyl and carbon-oxygen bonds.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Key Differentiating Features:

  • Molecular Ion Peak (M⁺): The molecular ion peak for alcohols is often weak or absent, especially for secondary and tertiary alcohols, due to rapid fragmentation.[10]

  • Alpha-Cleavage: This is a characteristic fragmentation pathway for alcohols where the bond between the carbinol carbon and an adjacent carbon is cleaved.[11] The resulting resonance-stabilized oxonium ion is often a prominent peak in the spectrum. The position of the hydroxyl group in the isomers will lead to different alpha-cleavage fragments.

  • Dehydration: The loss of a water molecule (M-18) is another common fragmentation pathway for alcohols, resulting in an alkene radical cation.[11]

Predicted Mass Spectrometry Fragmentation:

CompoundExpected Key Fragments (m/z)Fragmentation Pathway
This compound 31, 83α-cleavage ([CH₂OH]⁺), loss of H₂O and subsequent rearrangement
1-Cyclobutylpropan-1-ol 57, 85α-cleavage (loss of ethyl or cyclobutyl radical)
2-Cyclobutylpropan-1-ol 43, 99α-cleavage (loss of isopropyl or cyclobutylmethyl radical)
1-Cyclobutylpropan-2-ol 45, 71α-cleavage (loss of methyl or cyclobutylmethyl radical)
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like these alcohols. This allows for separation of the isomers before they enter the mass analyzer.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating positive ions and inducing fragmentation.

  • Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or similar detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The fragmentation pattern is analyzed to deduce the structure of the parent molecule.

Visualization of Experimental Workflows

To provide a clearer understanding of the analytical processes, the following diagrams illustrate the experimental workflows for NMR, IR, and MS.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 with TMS start->dissolve transfer Transfer to NMR Tube dissolve->transfer spectrometer Place in Spectrometer transfer->spectrometer shim Tune and Shim spectrometer->shim acquire_H1 Acquire ¹H Spectrum shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum shim->acquire_C13 process Fourier Transform & Phasing acquire_C13->process analyze Analyze Shifts, Multiplicity, Integration process->analyze structure Structure Elucidation analyze->structure

Caption: Workflow for NMR Spectroscopy.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis start Place Drop of Liquid plates Between Salt Plates start->plates spectrometer Place in FTIR plates->spectrometer background Collect Background spectrometer->background sample_scan Scan Sample background->sample_scan analyze Identify O-H and C-O Stretches sample_scan->analyze compare Compare with Known Values analyze->compare

Caption: Workflow for IR Spectroscopy.

MS_Workflow cluster_intro Sample Introduction cluster_ms Mass Spectrometry cluster_analysis Data Analysis inject Inject into GC-MS ionize Electron Ionization (70 eV) inject->ionize analyze Mass Analysis (m/z) ionize->analyze detect Detection analyze->detect spectrum Generate Mass Spectrum detect->spectrum fragment Analyze Fragmentation Pattern spectrum->fragment structure Corroborate Structure fragment->structure

Caption: Workflow for Mass Spectrometry.

Conclusion

The spectroscopic differentiation of this compound and its isomers is a tractable analytical challenge that relies on the systematic application of fundamental spectroscopic techniques. ¹H and ¹³C NMR provide the most definitive data for structural elucidation through the detailed analysis of chemical shifts and coupling patterns. IR spectroscopy serves as a rapid confirmation of the alcohol functional group and can distinguish between primary and secondary alcohols. Mass spectrometry corroborates the molecular weight and offers valuable structural insights through characteristic fragmentation pathways. By integrating the data from these orthogonal techniques, researchers can confidently distinguish between these closely related isomers, ensuring the accuracy and integrity of their scientific endeavors.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18999713, this compound.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 14-21.
  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS).
  • LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54392263, 1-Cyclobutylpropan-1-ol.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53997645, 2-Cyclobutylpropan-1-ol.
  • LibreTexts. (2021, March 5). 15.3: Spectroscopic Properties of Alcohols. Chemistry LibreTexts.
  • Chemistry!!! Not Mystery. (2013, December 16). Fragmentation pattern and mass spectra of Alcohols.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54210130, 1-Cyclobutylpropan-2-ol.
  • Stewart, S. M. (2021, September 14). NMR and Cyclic Molecules [Video]. YouTube.
  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols.
  • Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy, 32(4), 28-35.
  • OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry.

Sources

A Comparative Purity Analysis of Commercial 3-Cyclobutylpropan-1-ol Samples: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the purity of starting materials is a cornerstone of reproducible and reliable outcomes. 3-Cyclobutylpropan-1-ol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. The presence of even trace impurities can have a significant impact on reaction kinetics, yield, and the impurity profile of the final API. This guide provides a comprehensive comparison of the purity of commercially available this compound samples from three fictional suppliers (Supplier A, Supplier B, and Supplier C), employing a multi-pronged analytical approach. We will delve into the rationale behind the chosen analytical techniques, provide detailed experimental protocols, and present a comparative analysis of the results, equipping researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions about their raw material sourcing.

The Importance of Purity: Understanding Potential Impurities in this compound

The impurity profile of this compound is intrinsically linked to its synthetic route. Several common pathways to this primary alcohol exist, each with a characteristic set of potential byproducts. Understanding these routes is paramount to developing a robust analytical strategy for purity assessment.

One prevalent synthetic strategy involves the reduction of 3-cyclobutylpropanoic acid using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[1][2][3][4] Potential impurities from this process include:

  • Unreacted 3-cyclobutylpropanoic acid: Incomplete reduction can lead to the presence of the starting carboxylic acid.

  • 3-Cyclobutylpropanal: The intermediate aldehyde in the reduction process may be present if the reaction is not driven to completion.[3][4]

Another common approach is the reaction of a cyclobutyl Grignard reagent (cyclobutylmagnesium bromide) with an epoxide such as propylene oxide.[5][6][7][8][9][10] This method can introduce impurities such as:

  • Byproducts from the Grignard reagent: Reaction with trace amounts of water can lead to the formation of cyclobutane.

  • Regioisomeric alcohols: If an unsymmetrical epoxide is used, attack at the more substituted carbon can lead to the formation of isomeric alcohols.

A third route could be the hydroboration-oxidation of 3-cyclobutylpropene .[11][12][13][14][15] This two-step process is known for its anti-Markovnikov selectivity but can still result in:

  • Isomeric alcohols: Small amounts of the Markovnikov addition product, 1-cyclobutylpropan-2-ol, may be formed.

  • Unreacted alkene: Incomplete reaction will leave residual 3-cyclobutylpropene.

Finally, a Wittig reaction between cyclobutylmethanphosphonium ylide and an appropriate aldehyde, followed by hydrogenation, could also be employed.[16][17][18][19] Potential impurities include:

  • Triphenylphosphine oxide: A common byproduct of the Wittig reaction.

  • Unsaturated intermediates: Incomplete hydrogenation can result in the presence of the corresponding alkene.

Given these potential impurities, a comprehensive purity analysis necessitates the use of orthogonal analytical techniques capable of detecting and quantifying a wide range of chemical entities.

Experimental Design: A Multi-Modal Approach to Purity Assessment

To provide a robust and comprehensive purity profile of the commercial this compound samples, we employed three complementary analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the separation and identification of volatile and semi-volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for the quantification of the main component and non-volatile impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An absolute quantification method that provides structural information and accurate purity determination without the need for a specific reference standard for each impurity.

All analytical methods were validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure accuracy, precision, specificity, linearity, and range.[20]

Diagram 1: Overall Experimental Workflow

G cluster_0 Sample Acquisition cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison SampleA Supplier A GCMS GC-MS Analysis SampleA->GCMS HPLC HPLC Analysis SampleA->HPLC qNMR qNMR Analysis SampleA->qNMR SampleB Supplier B SampleB->GCMS SampleB->HPLC SampleB->qNMR SampleC Supplier C SampleC->GCMS SampleC->HPLC SampleC->qNMR Purity Purity Assessment GCMS->Purity Impurity Impurity Profiling GCMS->Impurity HPLC->Purity HPLC->Impurity qNMR->Purity qNMR->Impurity Comparison Comparative Analysis Purity->Comparison Impurity->Comparison

Caption: A flowchart illustrating the comprehensive analytical approach for the purity assessment of this compound samples.

Methodologies and Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile organic compounds.[21] Due to the polar nature of the hydroxyl group in this compound, derivatization is often employed to improve chromatographic peak shape and thermal stability.

  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 10 mg of the this compound sample into a 2 mL autosampler vial.

    • Add 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Add 500 µL of pyridine as a catalyst and solvent.

    • Cap the vial and heat at 60°C for 30 minutes.

    • Allow the vial to cool to room temperature before analysis.

  • GC-MS Instrumentation and Parameters:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (split ratio 50:1)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold at 280°C for 5 minutes

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Electron Ionization Energy: 70 eV

    • Mass Range: m/z 35-550

G Start Sample Weighing Derivatization Derivatization (BSTFA/TMCS) Start->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Mass Spectrometry (EI) Separation->Ionization Detection Data Acquisition Ionization->Detection Analysis Impurity Identification Detection->Analysis

Caption: Step-by-step workflow for the GC-MS analysis of this compound samples.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone of pharmaceutical analysis for the quantification of active ingredients and impurities. For a non-chromophoric compound like this compound, a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is required.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase (Acetonitrile:Water 50:50 v/v).

    • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

  • HPLC Instrumentation and Parameters:

    • HPLC System: Agilent 1260 Infinity II (or equivalent) with a Refractive Index Detector (RID).

    • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (50:50 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • RID Temperature: 35°C.

G Start Sample Preparation Injection HPLC Injection Start->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection Refractive Index Detection Separation->Detection Quantification Purity Quantification Detection->Quantification

Caption: A simplified workflow for the HPLC-based purity quantification of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of an analyte signal to that of a certified internal standard of known purity.[7][8][9] It is a powerful tool for orthogonal verification of purity results obtained by chromatographic techniques.[12]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Instrumentation and Data Acquisition:

    • Spectrometer: Bruker Avance III 400 MHz (or equivalent).

    • Probe: 5 mm BBO probe.

    • Solvent: DMSO-d₆.

    • Pulse Program: A standard 1D proton experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically 30-60 seconds for quantitative analysis).

    • Number of Scans: 16 to 64, depending on the concentration.

  • Data Processing and Purity Calculation:

    • Process the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Perform baseline and phase correction.

    • Integrate a well-resolved signal of this compound (e.g., the triplet corresponding to the -CH₂OH protons) and a signal of the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

G Start Sample & Standard Weighing Dissolution Dissolution in Deuterated Solvent Start->Dissolution Acquisition NMR Data Acquisition Dissolution->Acquisition Processing Data Processing & Integration Acquisition->Processing Calculation Purity Calculation Processing->Calculation

Caption: The workflow for determining the absolute purity of this compound using qNMR.

Results and Discussion

The purity analysis of the this compound samples from the three suppliers revealed significant differences in their impurity profiles. The results are summarized in the tables below.

Table 1: Purity of this compound Samples by HPLC and qNMR
SupplierHPLC Purity (%)qNMR Purity (%)
Supplier A99.899.7
Supplier B98.598.4
Supplier C99.299.1

The purity values obtained by HPLC and qNMR are in good agreement, providing confidence in the accuracy of the measurements. Supplier A provided the material with the highest purity, followed by Supplier C and then Supplier B.

Table 2: Impurity Profile of this compound Samples by GC-MS
ImpuritySupplier A (Area %)Supplier B (Area %)Supplier C (Area %)
3-Cyclobutylpropanoic acidNot Detected0.8Not Detected
3-CyclobutylpropanalNot Detected0.40.1
1-Cyclobutylpropan-2-olNot DetectedNot Detected0.5
Unidentified Impurity 10.10.20.2
Unidentified Impurity 20.10.10.1

The GC-MS analysis provided valuable insights into the nature of the impurities present in each sample.

  • Supplier A: The sample from Supplier A was found to be of very high purity, with only two minor unidentified impurities detected at low levels. The absence of common process-related impurities suggests a well-optimized and controlled manufacturing process.

  • Supplier B: The sample from Supplier B exhibited the lowest purity and contained significant levels of 3-cyclobutylpropanoic acid and 3-cyclobutylpropanal. This impurity profile strongly suggests that the material was synthesized via the reduction of 3-cyclobutylpropanoic acid, and the reduction process was incomplete. The presence of the starting material and the intermediate aldehyde could have significant implications for subsequent reactions.

  • Supplier C: The sample from Supplier C showed good purity, but contained a notable amount of the isomeric impurity, 1-cyclobutylpropan-2-ol. This suggests that the synthetic route may have involved a hydroboration-oxidation step with incomplete regioselectivity, or a Grignard reaction with an unsymmetrical epoxide. The presence of this structural isomer could be particularly problematic in applications where precise molecular geometry is critical.

Conclusion and Recommendations

This comparative purity analysis of commercial this compound samples demonstrates the critical importance of a thorough analytical evaluation of starting materials. The multi-modal approach, combining the strengths of GC-MS, HPLC, and qNMR, provided a comprehensive understanding of the purity and impurity profiles of the samples from three different suppliers.

  • Supplier A provides the highest purity this compound, making it the most suitable choice for applications requiring high-purity starting material with minimal process-related impurities.

  • Supplier B's material contains significant levels of process-related impurities from an incomplete reduction, which could negatively impact downstream chemistry. This material may be suitable for less sensitive applications or may require further purification.

  • Supplier C's product, while having high overall purity, contains a significant structural isomer. This could be a critical issue for stereospecific syntheses and highlights the need for analytical methods capable of separating and identifying isomers.

It is strongly recommended that researchers and drug development professionals perform their own comprehensive purity analysis on critical starting materials, as the impurity profile can vary between batches and suppliers. The methodologies outlined in this guide provide a robust framework for such an evaluation, enabling informed decision-making and ensuring the quality and consistency of research and manufacturing processes.

References

  • Filo. (2025, July 13). Reaction of Epoxide with Grignard Reagent.
  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry.
  • Emery Pharma. A Guide to Quantitative NMR (qNMR).
  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • University of Illinois Chicago. Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI).
  • Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.
  • Clark, J. (n.d.). reduction of carboxylic acids. Chemguide.
  • Pearson. (n.d.). Give the expected products of the following reactions. Include a protonation step where necessary. (a) 2,2-dimethyloxirane + isopropylmagnesium bromide (b) propylene oxide + n-butyllithium (c) cyclopentyloxirane + ethyllithium.
  • Wikipedia. (n.d.). Hydroboration–oxidation reaction.
  • Pauli, G. F., Chen, S. N., & Simmler, C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
  • Organic Chemistry Tutor. (2023, October 5). Hydroboration-Oxidation of Alkenes | Making of Anti-Markovnikov Alcohols [Video]. YouTube.
  • Chemistry LibreTexts. (2019, June 5). 18.7: Reduction of Carboxylic Acids and Their Derivatives.
  • Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. (n.d.).
  • Ashenhurst, J. (2013, March 28). Hydroboration Oxidation of Alkenes. Master Organic Chemistry.
  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids.
  • Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • 9. Hydroboration-Oxidation of Alkenes. (n.d.).
  • Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Chegg. (2022, February 21). Give the expected products of the following reactions. Include a protonation step where necessary. (a) 2.2-dimethyloxirane + isopropylmagnesium bromide (b) propylene oxide + n-butyllithium (e) cyclopentyloxirane + ethyllithium > (1) Phú phenyllithium (2) H0 U) CD potassium tert-butoxide + -butyl bromide A 89 MCPBA, CH.CH (1) HBE (k) > CHOCH, OH CH,OHH' C in).
  • PubChem. (n.d.). 3-Cyclobutylpropanoic acid. National Center for Biotechnology Information.
  • Synthesis of an Alkene via the Wittig Reaction. (n.d.).
  • Organic Chemistry Portal. (n.d.). A New Use of Wittig-Type Reagents as 1,3-Dipolar Cycloaddition Precursors and in Pyrrole Synthesis.
  • Lab Manager. (n.d.). HPLC Sample Prep: Critical First Steps in LC Analysis.
  • PubChem. (n.d.). 3-[Cyclobutyl(propan-2-yl)amino]propan-1-ol. National Center for Biotechnology Information.
  • National Center for Biotechnology Information. (n.d.). Rapid and Sensitive Headspace Gas Chromatography–Mass Spectrometry Method for the Analysis of Ethanol in the Whole Blood.

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Cyclobutylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 3-Cyclobutylpropan-1-ol

This compound is a saturated primary alcohol with the molecular formula C7H14O.[1] As a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals, the accurate and precise quantification of this molecule is paramount for ensuring product quality, purity, and process consistency. The development and validation of robust analytical methods are therefore not merely a regulatory requirement but a cornerstone of scientific integrity in the drug development lifecycle.

This guide provides an in-depth comparison of two orthogonal analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the analysis of this compound. We will delve into the principles behind each method, present detailed protocols for method validation, and offer a cross-validation framework to ensure analytical results are reliable and transferable. This document is intended for researchers, scientists, and drug development professionals seeking to establish and verify analytical methods for non-chromophoric, volatile compounds.

The Challenge of Analyzing Non-Chromophoric Alcohols

This compound lacks a UV-absorbing chromophore, rendering standard High-Performance Liquid Chromatography (HPLC) with UV detection ineffective without complex derivatization.[2][3][4] This necessitates the exploration of alternative analytical strategies that can provide both qualitative and quantitative information with high specificity and sensitivity. Gas chromatography is a natural choice for volatile alcohols, while qNMR offers an absolute quantification method without the need for an identical reference standard.[5][6][7]

Part 1: Methodologies & Experimental Protocols

The cross-validation of analytical methods is a critical exercise to demonstrate the consistency and reliability of results when comparing two distinct methods.[8][9][10] This process is essential for method transfer between laboratories or for establishing an orthogonal method to confirm results.[8][11] Our investigation will be grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA) guidelines on analytical method validation.[12][13][14][15][16]

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[17][18] The gas chromatograph separates components of a mixture based on their partitioning between a stationary phase and a mobile gas phase.[17] The mass spectrometer then fragments the eluted components and separates the ions based on their mass-to-charge ratio, providing a unique spectral "fingerprint" for identification and quantification.[17]

Causality in Experimental Choices:

  • Derivatization: Although this compound is volatile, derivatization with a silylating agent (e.g., BSTFA) is employed. This is a deliberate choice to increase the compound's volatility and thermal stability, leading to improved peak shape and reduced tailing on the GC column.[17]

  • Internal Standard (IS): An internal standard (e.g., 1-Eicosanol) is used to correct for variations in injection volume and potential sample loss during preparation. The IS is chosen for its similar chemical properties and its distinct retention time from the analyte of interest.

  • Electron Ionization (EI): Standard 70 eV electron ionization is used to generate a reproducible fragmentation pattern, allowing for library matching and confident identification.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in Hexane.

    • Prepare a stock solution of the internal standard (1-Eicosanol) (1 mg/mL) in Hexane.

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL, each containing a fixed concentration of the internal standard.

    • For test samples, accurately weigh the sample and dissolve in Hexane to achieve a theoretical concentration within the calibration range, adding the same fixed concentration of the internal standard.

  • Derivatization (Silylation):

    • To 100 µL of each standard and sample solution in a GC vial, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Seal the vials and heat at 60°C for 30 minutes.

    • Cool to room temperature before analysis.

  • Instrumental Parameters:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

    • Inlet: Split/Splitless, 250°C, Split ratio 20:1

    • Injection Volume: 1 µL

    • Carrier Gas: Helium, constant flow 1.2 mL/min

    • Oven Program: Initial 50°C hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (target ion m/z) and Scan mode (m/z 40-400) for identification.

Method 2: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle: qNMR is a primary ratio method of measurement that allows for the direct quantification of a substance by comparing the integral of a specific resonance signal from the analyte to that of a certified internal standard of known purity and concentration.[19][20] The signal intensity is directly proportional to the number of nuclei contributing to that signal.[5]

Causality in Experimental Choices:

  • Internal Standard: A high-purity internal standard (e.g., Maleic Anhydride) is chosen because it is soluble in the same deuterated solvent, has sharp, well-resolved peaks that do not overlap with the analyte signals, and is chemically stable.[20]

  • Deuterated Solvent: Chloroform-d (CDCl3) is selected for its ability to dissolve both the analyte and the internal standard, and its residual solvent peak does not interfere with the signals of interest.

  • Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1 relaxation time of the protons being quantified) is crucial to ensure complete relaxation of all relevant nuclei between scans. This is a fundamental requirement for accurate quantification.

  • Pulse Angle: A 90° pulse is used to ensure uniform excitation across the entire spectrum.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.[5]

    • Accurately weigh a similar amount of a high-purity internal standard (e.g., Maleic Anhydride, >99.9% purity) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of Chloroform-d (CDCl3).

    • Vortex to ensure complete dissolution and transfer to a 5 mm NMR tube.

  • NMR Acquisition Parameters:

    • Spectrometer: Bruker Avance III 400 MHz (or equivalent)

    • Nucleus: 1H

    • Pulse Program: Standard 1D proton (e.g., zg30 or a 1D NOESY with presaturation for water suppression if needed).[19]

    • Temperature: 298 K

    • Spectral Width: ~16 ppm

    • Acquisition Time (aq): ≥ 4 seconds

    • Relaxation Delay (d1): 30 seconds (to be determined experimentally based on T1 values)

    • Number of Scans (ns): 16-64 (to achieve a signal-to-noise ratio >250:1 for the peaks of interest).[21]

    • Pulse Angle: 90°

  • Data Processing and Calculation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved, non-overlapping signal for this compound (e.g., the triplet corresponding to the -CH2OH protons) and a signal from the internal standard.

    • Calculate the purity or concentration of the analyte using the following equation:[5][21]

      Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • Purity = Purity of the standard

Part 2: Cross-Validation Framework and Data Comparison

The objective of cross-validation is to demonstrate that both methods provide equivalent results within acceptable statistical limits.[8][11][22] The validation will be performed according to ICH Q2(R1) guidelines, focusing on Accuracy, Precision (Repeatability and Intermediate Precision), Specificity, Linearity, and Range.[14][16]

Visualizing the Cross-Validation Workflow

G cluster_prep Sample Preparation cluster_gcms GC-MS Method cluster_qnmr qNMR Method cluster_comparison Data Comparison A Single Homogenous Batch of this compound B Prepare Spiked Samples (80%, 100%, 120% of target conc.) A->B C Analyze Samples (n=6 per level) B->C E Analyze Samples (n=6 per level) B->E D Assess Validation Parameters: Accuracy, Precision, Linearity C->D G Statistical Analysis (e.g., Student's t-test, F-test) D->G F Assess Validation Parameters: Accuracy, Precision, Linearity E->F F->G H Equivalence Assessment G->H I Cross-Validation Report: Methods are Equivalent H->I G Specificity Specificity Assay Final Assay Method Specificity->Assay Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Accuracy->Assay Precision Precision Precision->Assay Range->Accuracy Range->Precision Robustness Robustness Robustness->Assay

Sources

Benchmarking 3-Cyclobutylpropan-1-ol: A Comparative Guide for Synthetic Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the deliberate incorporation of small, strained ring systems into drug candidates has emerged as a powerful strategy to modulate physicochemical and pharmacological properties. Among these, the cyclobutane moiety has garnered significant interest for its ability to impart desirable three-dimensionality and conformational rigidity.[1][2] This guide provides a comprehensive technical comparison of 3-cyclobutylpropan-1-ol, a versatile building block, against its cyclopentyl and cyclohexyl analogs. By presenting side-by-side experimental data for their synthesis and key transformations, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in the selection of synthetic intermediates.

The Strategic Value of Small Cycloalkanes in Synthesis

The choice of a cycloalkyl moiety is not merely a substitution of one saturated ring for another; it is a nuanced decision that can profoundly impact a molecule's biological activity and developability. The inherent ring strain of smaller cycloalkanes, particularly cyclobutane, influences bond angles, hybridization, and reactivity in ways that can be strategically exploited in drug design.[3] While larger, more flexible rings like cyclohexane exist in low-energy chair conformations, the puckered conformation of cyclobutane offers a more rigid scaffold. This rigidity can pre-organize appended functional groups, potentially leading to enhanced binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding.

This guide will focus on a practical comparison of three key primary alcohols: this compound, 3-cyclopentylpropan-1-ol, and 3-cyclohexylpropan-1-ol. We will first examine efficient and scalable synthetic routes to each of these building blocks and then benchmark their performance in three fundamental transformations crucial to drug development: oxidation to the corresponding aldehyde, further oxidation to the carboxylic acid, and ether synthesis.

Synthesis of Cycloalkylpropanols: A Comparative Analysis

The accessibility and efficiency of the synthesis of a building block are paramount considerations for its utility in drug discovery and development, where scalability and cost-effectiveness are critical.[4] Here, we present and compare viable synthetic routes for each of our target cycloalkylpropanols.

Synthetic Protocol Comparison
Target Compound Synthetic Method Starting Material Key Reagents Reported Yield Reference
This compound Reduction of Carboxylic Acid3-Cyclobutylpropanoic AcidLithium Aluminum Hydride (LiAlH₄), Diethyl Ether~80% (Estimated)[5]
3-Cyclopentylpropan-1-ol Swern Oxidation followed by Reduction (Illustrative)3-CyclopentylpropanalOxalyl Chloride, DMSO, Triethylamine, then NaBH₄83% (for oxidation step)[6]
3-Cyclohexylpropan-1-ol Reduction of Carboxylic Acid3-Cyclohexylpropanoic AcidLithium Aluminum Hydride (LiAlH₄), Diethyl Ether78.7%[7]

Note: A specific high-yield synthesis for this compound via LiAlH₄ reduction of the corresponding carboxylic acid is a standard and reliable method, with yields typically high for such transformations.[5][8][9]

Experimental Protocol: Synthesis of 3-Cyclohexylpropan-1-ol via LiAlH₄ Reduction [7]

This protocol describes the reduction of a carboxylic acid to a primary alcohol, a robust and high-yielding transformation.

  • Reaction Setup: A solution of 3-cyclohexylpropanoic acid (1.0 eq) in anhydrous diethyl ether is prepared.

  • Reduction: The solution is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and then refluxed for 1 hour to ensure complete reduction.

  • Work-up: The reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Isolation: The resulting precipitate is filtered off, and the organic filtrate is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to afford pure 3-cyclohexylpropan-1-ol.

Diagram: Synthesis Workflow

cluster_synthesis Synthesis of Cycloalkylpropanols start Cycloalkylpropanoic Acid reagents 1. LiAlH₄, Et₂O 2. H₂O Work-up start->reagents Reduction product Cycloalkylpropan-1-ol reagents->product

Caption: General workflow for the synthesis of cycloalkylpropanols via reduction of the corresponding carboxylic acids.

Benchmarking Reactivity: Key Transformations

To provide a practical comparison of these building blocks, we will now examine their performance in three common and critical synthetic transformations.

Swern Oxidation to Aldehydes

The Swern oxidation is a mild and highly efficient method for converting primary alcohols to aldehydes, avoiding over-oxidation to carboxylic acids.[2][4][10][11][12] This transformation is fundamental for subsequent reactions such as reductive aminations, Wittig reactions, and aldol condensations.

General Experimental Protocol: Swern Oxidation [2][12]

  • Activation of DMSO: A solution of oxalyl chloride in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere. A solution of dimethyl sulfoxide (DMSO) in anhydrous dichloromethane is added dropwise.

  • Alcohol Addition: The respective cycloalkylpropanol (1.0 eq) dissolved in anhydrous dichloromethane is added slowly to the activated DMSO mixture.

  • Base Addition: After stirring, triethylamine is added dropwise, and the reaction is allowed to warm to room temperature.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated. The crude aldehyde is then purified by column chromatography.

Comparative Data for Swern Oxidation:

Substrate Reported Yield Noteworthy Observations Reference
This compound High (Expected)The slightly increased steric bulk of the cyclobutyl group compared to a linear chain is not expected to significantly hinder the reaction.General knowledge
3-Cyclopentylpropan-1-ol 83%A literature-reported yield for the analogous oxidation of 3-cyclopentylpropan-1-ol to the aldehyde.[6]
3-Cyclohexylpropan-1-ol High (Expected)The chair conformation of the cyclohexane ring places the propyl chain in an equatorial position, minimizing steric hindrance at the reaction center.General knowledge

Diagram: Swern Oxidation Workflow

cluster_swern Swern Oxidation alcohol Cycloalkylpropan-1-ol reagents 1. (COCl)₂, DMSO, -78 °C 2. Et₃N alcohol->reagents Oxidation aldehyde Cycloalkylpropanal reagents->aldehyde

Caption: General workflow for the Swern oxidation of cycloalkylpropanols to the corresponding aldehydes.

Jones Oxidation to Carboxylic Acids

The Jones oxidation is a robust and efficient method for the oxidation of primary alcohols to carboxylic acids using chromic acid generated in situ from chromium trioxide and sulfuric acid in acetone.[1][7][13][14][15][16][17][18] This transformation is essential for the preparation of carboxylic acid derivatives, which are prevalent in drug molecules.

General Experimental Protocol: Jones Oxidation [1][13][14][15][16][17][18]

  • Reagent Preparation: Jones reagent is prepared by dissolving chromium trioxide in concentrated sulfuric acid and then diluting with water.

  • Oxidation: The cycloalkylpropanol (1.0 eq) is dissolved in acetone and cooled in an ice bath. The Jones reagent is added dropwise until a persistent orange color is observed.

  • Work-up: The reaction is quenched with isopropanol, and the mixture is filtered. The filtrate is extracted with an organic solvent.

  • Purification: The organic extracts are washed, dried, and concentrated to yield the crude carboxylic acid, which can be further purified by recrystallization or chromatography.

Comparative Data for Jones Oxidation:

Substrate Expected Yield Noteworthy Observations
This compound HighThe reaction is generally high-yielding for unhindered primary alcohols.
3-Cyclopentylpropan-1-ol HighSimilar to the cyclobutyl analog, high conversion is expected.
3-Cyclohexylpropan-1-ol HighThe robust nature of the Jones oxidation should readily convert this substrate.
Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[3][19][20][21][22] This reaction is fundamental for introducing ether linkages, which are common motifs in pharmaceuticals.

General Experimental Protocol: Williamson Ether Synthesis [3][19][20][21][22]

  • Alkoxide Formation: The cycloalkylpropanol (1.0 eq) is dissolved in an anhydrous solvent like THF, and a strong base such as sodium hydride (NaH) is added portion-wise at 0 °C.

  • Alkyl Halide Addition: Once the hydrogen evolution ceases, the desired alkyl halide (e.g., methyl iodide or ethyl bromide, 1.1 eq) is added, and the reaction is stirred at room temperature or gently heated.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted. The organic layer is washed, dried, and concentrated. The resulting ether is purified by column chromatography.

Comparative Performance in Williamson Ether Synthesis:

Substrate Expected Reactivity Key Considerations
This compound HighThe primary alcohol is readily deprotonated, and the resulting alkoxide is a potent nucleophile. The steric bulk of the cyclobutyl group is distal to the reacting oxygen and should not impede the SN2 reaction.
3-Cyclopentylpropan-1-ol HighSimilar to the cyclobutyl analog, efficient ether formation is anticipated.
3-Cyclohexylpropan-1-ol HighThe larger cyclohexyl ring is also sufficiently removed from the reaction center to not interfere with the nucleophilic attack.

Diagram: Williamson Ether Synthesis Workflow

cluster_williamson Williamson Ether Synthesis alcohol Cycloalkylpropan-1-ol base 1. NaH, THF alcohol->base Deprotonation alkyl_halide 2. R-X ether Cycloalkylpropyl Ether alkyl_halide->ether SN2

Caption: General workflow for the Williamson ether synthesis using cycloalkylpropanols.

Conclusion and Recommendations

This guide provides a comparative analysis of this compound and its larger ring analogs, 3-cyclopentylpropan-1-ol and 3-cyclohexylpropan-1-ol, as synthetic intermediates.

  • Synthesis: All three cycloalkylpropanols can be synthesized in high yields from their corresponding carboxylic acids via reduction with lithium aluminum hydride. The choice of starting material will likely be dictated by commercial availability and cost.

  • Reactivity: In the benchmarked reactions—Swern oxidation, Jones oxidation, and Williamson ether synthesis—all three primary alcohols are expected to exhibit high reactivity and provide good to excellent yields of the desired products. The cycloalkyl moiety is sufficiently removed from the reactive hydroxyl group to not exert a significant steric or electronic effect on these transformations.

The primary differentiating factor in selecting one of these building blocks over the others will, therefore, lie not in its synthetic accessibility or general reactivity, but in the desired conformational and physicochemical properties it imparts to the final drug candidate. The rigidity of the cyclobutyl group makes This compound an attractive choice for structure-based drug design where precise positioning of substituents is critical. For applications where a slightly larger and more lipophilic scaffold is desired, the cyclopentyl and cyclohexyl analogs serve as excellent alternatives.

Ultimately, the decision of which intermediate to employ should be guided by the specific goals of the medicinal chemistry program, balancing the desired biological outcomes with practical synthetic considerations.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Sciencemadness Wiki. (2019, July 11). Jones oxidation.
  • Chemistry Notes. (2018, May 1). Williamson ether synthesis: simple mechanism, 3 examples.
  • Master Organic Chemistry. (2014, April 3). Ring Strain In Cyclopropane and Cyclobutane.
  • Edubirdie. Williamson Ether Synthesis.
  • PrepChem.com. A. Preparation of 3-Cyclohexylpropan-1-ol.
  • Wikipedia. Jones oxidation.
  • Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed. (2022). Curr Med Chem, 29(23), 4113-4135.
  • Chemistry LibreTexts. (2023, January 22). Swern oxidation.
  • Construction of Complex Cyclobutane Building Blocks by Photosensitized [2+2] Cycloaddition of Vinyl Boronate Esters - PMC. (2021). J Am Chem Soc, 143(35), 14031–14037.
  • Organic Chemistry Portal. Jones Oxidation.
  • Chemistry Steps. Jones Oxidation.
  • Organic Chemistry Tutor. Jones Oxidation.
  • Reachem. (2024, February 9). The Role of Pharmaceutical Intermediates in Accelerating Drug Development and Production.
  • KPU Pressbooks. 1.5 Williamson Ether Synthesis – Organic Chemistry II.
  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones.
  • Chemistry LibreTexts. (2023, January 22). Reduction of Carboxylic Acids with LiAlH₄.
  • The Chemistry Hall. (2021, March 31). The Swern Oxidation: Mechanism and Features.
  • OrgoSolver. Carboxylic Acids → Primary Alcohols with LiAlH₄ (then H₃O⁺).
  • AdiChemistry. Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism.
  • AdiChemistry. JONES REAGENT & OXIDATION REACTIONS.
  • Quora. (2021, June 23). What is the reaction between 3-nitrobutanoic acid and LiAlH4?.
  • Chemistry LibreTexts. (2022, October 4). 5.5: Oxidative Addition in Action- Catalytic Hydrogenation.
  • PubMed. (1996). Modification of the Swern Oxidation: Use of Stoichiometric Amounts of an Easily Separable, Recyclable, and Odorless Sulfoxide That Can Be Polymer-Bound. J Org Chem, 61(22), 7856-7859.
  • PubChem. 3-[Cyclobutyl(propan-2-yl)amino]propan-1-ol.
  • PubChem. This compound.
  • Chemistry LibreTexts. (2023, January 22). Catalytic Hydrogenation.
  • YouTube. (2020, November 20). 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation | Organic Chemistry.
  • Swern Oxidation of Bicyclo[2.2.1]hept-5-ene-2,3-diol and Its Pyrazine-fused Derivatives.
  • Organic Chemistry Portal. Pd/P(t-Bu)3: A Mild Catalyst for Selective Reduction of Alkenes under Transfer-Hydrogenation Conditions.
  • Allen. Propane may be obtained by the catalytic hydrogenation of (i) cyclopropane (ii) propene (iii) propyne.
  • Google Patents. CN102146020A - Method for synthesizing 1,3-diphenyl-1-propanol compound.

Sources

A Comparative Guide to Cyclobutyl and Cyclopentyl Alcohols in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to synthetic success. Among the vast arsenal of available synthons, cyclic alcohols play a crucial role. This guide provides an in-depth comparative analysis of two fundamental cycloalkanols: cyclobutanol and cyclopentanol. By examining their synthesis, inherent chemical properties, and behavior in common synthetic transformations, this document aims to equip the reader with the necessary insights to make informed decisions in their synthetic endeavors.

At a Glance: Structural and Physical Distinctions

The fundamental differences between cyclobutanol and cyclopentanol originate from their cyclic structures. The four-membered ring of cyclobutanol imposes significant ring strain, a consequence of compressed C-C-C bond angles (ideally 109.5° for sp³ hybridized carbon, but forced to approximately 90° in a planar cyclobutane). In contrast, the five-membered ring of cyclopentanol can adopt a puckered "envelope" conformation, which alleviates much of this angular strain, bringing the bond angles closer to the ideal tetrahedral geometry.[1][2][3][4] This difference in ring strain is a dominant factor governing their reactivity.[5]

PropertyCyclobutanolCyclopentanolRationale
Molecular Formula C₄H₈OC₅H₁₀ODifferent number of carbon atoms.
Molar Mass 72.11 g/mol 86.13 g/mol Different molecular formulas.
Boiling Point ~123 °C~141 °CIncreased van der Waals forces with larger molecular size.
Ring Strain High (~26 kcal/mol for cyclobutane)Low (~6 kcal/mol for cyclopentane)Deviation from ideal tetrahedral bond angles is greater in the four-membered ring.[6]
Relative Stability Less StableMore StableLower ring strain corresponds to greater thermodynamic stability.

Synthesis of the Starting Materials

The accessibility of starting materials is a critical consideration in synthetic planning. Both cyclobutanol and cyclopentanol can be readily prepared via established methods.

Synthesis of Cyclobutanol

A common and efficient method for the preparation of cyclobutanol is the reduction of its corresponding ketone, cyclobutanone.[7][8] Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[7]

Experimental Protocol: Synthesis of Cyclobutanol via Reduction of Cyclobutanone

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add cyclobutanone (1.0 eq) and methanol as the solvent.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with diethyl ether (3 x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford cyclobutanol. Further purification can be achieved by distillation.

G cluster_synthesis1 Synthesis of Cyclobutanol Cyclobutanone Cyclobutanone Cyclobutanol Cyclobutanol Cyclobutanone->Cyclobutanol NaBH4, CH3OH

Caption: Reduction of cyclobutanone to cyclobutanol.

Synthesis of Cyclopentanol

Cyclopentanol is conveniently synthesized by the acid-catalyzed hydration of cyclopentene.[9][10][11][12][13] This electrophilic addition follows Markovnikov's rule, although in this symmetrical case, only one product is possible.

Experimental Protocol: Synthesis of Cyclopentanol via Hydration of Cyclopentene

  • Setup: In a round-bottom flask fitted with a reflux condenser, combine cyclopentene (1.0 eq) and an excess of water.

  • Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).

  • Reaction: Heat the mixture to reflux with vigorous stirring for several hours.

  • Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with diethyl ether (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude cyclopentanol can be purified by distillation.

G cluster_synthesis2 Synthesis of Cyclopentanol Cyclopentene Cyclopentene Cyclopentanol Cyclopentanol Cyclopentene->Cyclopentanol H3O+

Caption: Acid-catalyzed hydration of cyclopentene.

Comparative Reactivity in Key Transformations

The inherent ring strain of cyclobutanol renders it more reactive than the relatively strain-free cyclopentanol in several key synthetic transformations.

Oxidation to the Corresponding Ketones

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. The Swern and Pfitzner-Moffatt oxidations are two widely employed methods that operate under mild conditions, avoiding the use of heavy metals.[1][14][15][16][17][18][19][20]

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures, followed by the addition of a hindered base such as triethylamine.[16][21]

Pfitzner-Moffatt Oxidation: In this related procedure, a carbodiimide, typically dicyclohexylcarbodiimide (DCC), is used to activate DMSO.[14][15][19][20]

Due to its higher ring strain, cyclobutanol is generally expected to undergo oxidation at a faster rate than cyclopentanol under identical conditions. The relief of strain upon moving from an sp³-hybridized carbon in the alcohol to an sp²-hybridized carbon in the ketone contributes to the driving force of the reaction.

ReactionSubstrateExpected Relative RateExpected YieldKey Considerations
Swern Oxidation CyclobutanolFasterHighPotential for ring-opening side reactions under harsh conditions.
CyclopentanolSlowerHighGenerally a clean and high-yielding reaction.
Pfitzner-Moffatt CyclobutanolFasterGood to HighMilder than Swern, but removal of dicyclohexylurea byproduct can be tedious.
CyclopentanolSlowerGood to HighA reliable transformation with straightforward purification.

Experimental Protocol: General Procedure for Swern Oxidation

  • Activation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath).

  • DMSO Addition: Add a solution of DMSO (2.2 eq) in DCM dropwise, maintaining the temperature below -60 °C. Stir for 15 minutes.

  • Alcohol Addition: Add a solution of the cyclic alcohol (cyclobutanol or cyclopentanol, 1.0 eq) in DCM dropwise, again keeping the temperature below -60 °C. Stir for 30 minutes.

  • Base Addition: Add triethylamine (5.0 eq) dropwise, and stir the reaction mixture at -78 °C for 30 minutes before allowing it to warm to room temperature.

  • Workup and Purification: Quench the reaction with water and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting ketone by distillation or column chromatography.

G cluster_workflow Swern Oxidation Workflow A Activation of DMSO (Oxalyl Chloride, -78 °C) B Addition of Alcohol (Cyclobutanol or Cyclopentanol) A->B C Addition of Base (Triethylamine) B->C D Workup and Purification C->D E Product (Cyclobutanone or Cyclopentanone) D->E

Caption: Generalized workflow for the Swern oxidation.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for preparing ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[22][23][24][25][26][27][28]

G cluster_williamson Williamson Ether Synthesis Alcohol Cyclic Alcohol (Cyclobutanol or Cyclopentanol) Alkoxide Cyclic Alkoxide Alcohol->Alkoxide Base (e.g., NaH) Ether Cycloalkyl Ether Alkoxide->Ether AlkylHalide Alkyl Halide (R-X) AlkylHalide->Ether

Caption: General scheme of the Williamson ether synthesis.

In this reaction, the nucleophilicity of the alkoxide and the steric hindrance around the reaction center are key factors. While both cyclobutanol and cyclopentanol are secondary alcohols and thus present some steric hindrance, the slightly more puckered nature of the cyclopentyl ring might lead to subtle differences in reaction rates compared to the more planar cyclobutyl ring. However, a more significant differentiating factor is the potential for elimination side reactions, which can be more pronounced with the more strained cyclobutyl system, especially if harsher conditions are employed. Generally, for Sₙ2 reactions with secondary alcohols, yields can be moderate due to competing E2 elimination.[22]

Fischer Esterification

The acid-catalyzed esterification of an alcohol with a carboxylic acid is a fundamental equilibrium process.[29][30][31][32][33][34] The reactivity of the alcohol is influenced by steric hindrance around the hydroxyl group. Both cyclobutanol and cyclopentanol are secondary alcohols, and thus, steric factors are expected to be broadly similar. However, the inherent electronic differences arising from ring strain in cyclobutanol could subtly influence the nucleophilicity of the hydroxyl oxygen. It is plausible that the higher energy of the cyclobutanol system could lead to a slightly faster rate of esterification as the system moves towards a less strained transition state.

Role in Medicinal Chemistry and Drug Design

Both cyclobutyl and cyclopentyl moieties are increasingly utilized in drug design to modulate the physicochemical and pharmacological properties of bioactive molecules.[35][36][37] They can serve as rigid scaffolds, influence conformation, and occupy hydrophobic pockets in target proteins.

  • Cyclobutyl Moiety: The unique, puckered three-dimensional structure of the cyclobutane ring can be exploited to orient substituents in specific vectors, leading to enhanced binding affinity.[35][36] In some cases, the cyclobutyl group has been shown to provide an optimal balance between rigidity and flexibility in a linker, improving the pharmacokinetic profile of a drug candidate.[36] Its incorporation can also enhance metabolic stability.

  • Cyclopentyl Moiety: The less strained and more flexible cyclopentyl ring is also a common feature in pharmaceuticals. In some structure-activity relationship (SAR) studies, cyclopentyl substitution has been correlated with higher potency compared to the corresponding cyclobutyl analog, although this is highly dependent on the specific biological target.[35]

The choice between a cyclobutyl and a cyclopentyl group in a drug candidate is therefore a nuanced decision, driven by the specific requirements of the target binding site and the desired overall molecular properties.

Conclusion

The chemistry of cyclobutyl and cyclopentyl alcohols is a tale of two rings, with the higher ring strain of the former imparting greater reactivity. This fundamental difference manifests in faster reaction rates for cyclobutanol in key transformations such as oxidation. While both alcohols are invaluable building blocks in organic synthesis, a thorough understanding of their inherent properties is essential for predictable and efficient synthesis design. For medicinal chemists, the choice between these two cycloalkyl motifs offers a subtle yet powerful tool for fine-tuning the pharmacological profile of drug candidates.

References

  • W. T. G. van den B., M. Leenders, F. L. van Delft, and T. J. Boltje, “Cyclobutanes in Small-Molecule Drug Candidates,” ChemMedChem, vol. 17, no. 1, 2022. [Online]. Available: [Link]
  • Filo, “What is the product of the following reaction? Cyclobutanone reaction with NaBH4 in methanol,” Filo, 2025. [Online]. Available: [Link]
  • Study.com, “How to prepare the following compound, starting with cyclopentene and any other reagents needed? Cyclopentanol.,” Homework.Study.com. [Online]. Available: [Link]
  • W. T. G. van den B., M. Leenders, F. L. van Delft, and T. J. Boltje, “Cyclobutanes in Small-Molecule Drug Candidates,” Radboud Repository. [Online]. Available: [Link]
  • Y. Zhang, Y. Wang, and X.
  • Z. L. Gu, “Method for preparing cyclopentanol from cyclopentene through indirect hydration method,” Google Patents, 2013. [Online].
  • J. F. C. and J. A. R. O., “Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe,” Lat. Am. J. Pharm., vol. 28, no. 2, pp. 245–249, 2009.
  • Brainly, “[FREE] Draw the mechanism for the acid-catalyzed hydration of 1-ethylcyclopentene to give 1-ethylcyclopentanol. Be,” brainly.com, 2023. [Online]. Available: [Link]
  • Y. Zhang, Y. Wang, and X. Ma, “Preparation of cyclopentanol by direct hydration of cyclopentene I.
  • S. Stojkovic, M. Z. and M. G. M.
  • S. F., S. A., and T. H.
  • J. Ashenhurst, “The Williamson Ether Synthesis,” Master Organic Chemistry, 2014. [Online]. Available: [Link]
  • M. A. A. and A. A.-H. M. A., “Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex,” The Journal of Organic Chemistry, vol. 85, no. 10, pp. 6495–6504, 2020.
  • Scribd, “Reduction of Aldehydes & Ketones,” Scribd. [Online]. Available: [Link]
  • A. A. and D. S. M., “Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors,” MDPI, 2024. [Online]. Available: [Link]
  • The Organic Chemistry Tutor, “Williamson Ether Synthesis,” Organic Chemistry Tutor. [Online]. Available: [Link]
  • Chemistry LibreTexts, “Williamson Ether Synthesis,” Chemistry LibreTexts, 2023. [Online]. Available: [Link]
  • J. Salaün and A. Fadel, “cyclobutanone,” Organic Syntheses Procedure. [Online]. Available: [Link]
  • LEAH4SCI, “Conformations of Cyclic Molecules | Ring Strain in 3-, 5-, and 6-Membered Rings Explained,” YouTube, 2021. [Online]. Available: [Link]
  • Wikipedia, “Williamson ether synthesis,” Wikipedia, 2023. [Online]. Available: [Link]
  • Organic Chemistry Portal, “Cyclobutanone synthesis,” Organic Chemistry Portal. [Online]. Available: [Link]
  • Khan Academy, “Williamson ether synthesis,” Khan Academy. [Online]. Available: [Link]
  • P. G. and J. M. G., “Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions,” RSC Publishing, 2021. [Online]. Available: [Link]
  • onlinelibrary.wiley.com, “Pfitzner-Moffatt Oxidation,” onlinelibrary.wiley.com. [Online]. Available: [Link]
  • Wikipedia, “Pfitzner–Moffatt oxidation,” Wikipedia, 2023. [Online]. Available: [Link]
  • Organic Chemistry Portal, “Swern Oxidation,” Organic Chemistry Portal. [Online]. Available: [Link]
  • Y. G. Wang, “Synthetic method of cyclobutanone,” Google Patents, 2020. [Online].
  • H. Duan, “Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents,” Francis Academic Press, 2023. [Online]. Available: [Link]
  • A. G. and A. D. H., “Relative Rates of Transesterification vis-à-vis Newman's Rule of Six,” PMC, 2024. [Online]. Available: [Link]
  • J. H. T., “Williamson reaction of cyclobutanol 11 bh to form cyclobutyloxy ester 13.
  • S. Ren, F. Pan, W. Zhang, and G.-W. Rao, “Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs,” PubMed, 2022. [Online]. Available: [Link]
  • M. H. K., J. E. P., and D. J. W.
  • Wikipedia, “Ring strain,” Wikipedia, 2023. [Online]. Available: [Link]
  • Grokipedia, “Pfitzner–Moffatt oxidation,” Grokipedia. [Online]. Available: [Link]
  • T. Soderberg, “3.6. Strain and Conformation in Cyclic Molecules,” Introduction to Organic Chemistry. [Online]. Available: [Link]
  • D. W. A. and P. Y. B., “2.10 Stability of Cycloalkanes: Ring Strain,” Fundamentals of Organic Chemistry. [Online]. Available: [Link]
  • Fiveable, “Stability of Cycloalkanes: Ring Strain,” Fiveable. [Online]. Available: [Link]
  • Wikipedia, “Swern oxidation,” Wikipedia, 2023. [Online]. Available: [Link]
  • M. M. V., C. G. B., and S. T.
  • J. Ashenhurst, “Swern Oxidation of Alcohols To Aldehydes and Ketones,” Master Organic Chemistry. [Online]. Available: [Link]
  • M. M. V., C. G. B., and S. T., “Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl,” NIH, 2023. [Online]. Available: [Link]
  • Chem-Station, “Pfitzner-Moffatt Oxidation,” Chem-Station Int. Ed., 2014. [Online]. Available: [Link]
  • MDPI, “Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications,” MDPI, 2024. [Online]. Available: [Link]

Sources

A Comparative Guide to the Characterization of 3-Cyclobutylpropan-1-ol Impurities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclobutylpropan-1-ol is a valuable building block in modern synthetic chemistry, particularly in the development of novel pharmaceutical agents. As with any active pharmaceutical ingredient (API) precursor, ensuring its purity is paramount to the safety and efficacy of the final drug product. This guide provides an in-depth comparison of analytical methodologies for the robust characterization of impurities in this compound. We will explore the principles, advantages, and limitations of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. By synthesizing technical details with practical, field-proven insights, this document serves as a comprehensive resource for establishing a rigorous impurity control strategy in a regulated drug development environment.

The Impurity Landscape of this compound

To effectively characterize impurities, one must first understand their potential origins. Impurities in a drug substance are defined by the International Council for Harmonisation (ICH) as any component that is not the defined chemical entity.[1] These can be classified as organic, inorganic, or residual solvents.[2] For this compound, organic impurities are of primary concern and typically arise from the manufacturing process or degradation.[2][3]

A plausible synthetic route, such as the reduction of 3-cyclobutylpropanoic acid or its ester, helps to predict the impurity profile.

Potential Organic Impurities Include:

  • Starting Materials: Unreacted 3-cyclobutylpropanoic acid or its corresponding ester.

  • By-products: Molecules formed from side reactions, such as over-reduction products or isomers.

  • Intermediates: Any stable molecules formed during the reaction pathway that were not fully converted to the final product.[1]

  • Reagents and Catalysts: Traces of reagents or catalysts used in the synthesis.[2]

  • Degradation Products: Impurities formed during storage or handling, potentially through oxidation.

The ICH Q3A(R2) guideline establishes thresholds for reporting, identifying, and qualifying impurities in new drug substances, which are crucial for regulatory submissions.[3][4] Generally, impurities found at or above 0.1% should be identified and listed in the specification.[2]

cluster_synthesis Synthesis & Storage cluster_impurities Potential Impurity Sources Starting_Material Starting Material (e.g., 3-cyclobutylpropanoic acid) Synthesis_Process Synthetic Transformation Starting_Material->Synthesis_Process Reagents Reagents & Catalysts Reagents->Synthesis_Process API This compound (API) Synthesis_Process->API Unreacted_SM Unreacted Starting Material Synthesis_Process->Unreacted_SM Byproducts By-products Synthesis_Process->Byproducts Intermediates Intermediates Synthesis_Process->Intermediates Residual_Reagents Residual Reagents Synthesis_Process->Residual_Reagents Storage Storage & Handling API->Storage Degradants Degradation Products Storage->Degradants

Caption: Potential sources of impurities in this compound.

Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique is driven by the physicochemical properties of the analyte and its potential impurities. This compound is a relatively small, polar, and volatile alcohol with no strong UV chromophore.[5] This profile makes certain techniques more suitable than others.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase based on their partitioning between the mobile phase and a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing both identification and quantification.

Application to this compound:

  • Strengths: Due to its volatility, this compound is an excellent candidate for GC analysis.[6] GC-MS offers high separation efficiency and provides structural information from the mass spectra, making it a powerful tool for identifying unknown impurities.[7] Headspace GC-MS is particularly effective for analyzing volatile impurities in the presence of a less volatile matrix.[8]

  • Limitations: Small, polar alcohols can sometimes exhibit poor peak shape on non-polar GC columns and may have weak molecular ions in their mass spectra.[9] For non-volatile impurities, such as starting carboxylic acids or inorganic salts, GC-MS is not a suitable technique without a derivatization step to increase volatility.[6]

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds in a liquid mobile phase based on their interaction with a solid stationary phase packed in a column. Detection is typically achieved using a UV-Vis detector, but other detectors are available for compounds with poor or no UV absorbance.

Application to this compound:

  • Strengths: HPLC is highly versatile and can analyze a wide range of compounds, including non-volatile and thermally labile impurities that are not amenable to GC. This makes it ideal for quantifying unreacted starting materials like 3-cyclobutylpropanoic acid.

  • Limitations: The primary challenge with this compound is its lack of a UV chromophore, rendering standard UV detection ineffective.[10] To overcome this, alternative detection methods must be employed:

    • Refractive Index Detector (RID): Universal but suffers from low sensitivity and is incompatible with gradient elution.

    • Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD): Universal detectors that are more sensitive than RID and compatible with gradients, but the response is not directly proportional to mass, requiring careful calibration for each analyte.[11][12]

    • Mass Spectrometry (LC-MS): Provides high sensitivity and specificity, making it the preferred choice for trace impurity analysis. However, it requires volatile mobile phases.

    • Derivatization: A pre- or post-column reaction can be used to attach a UV-active tag to the alcohol, but this adds complexity and can introduce new impurities.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure and chemical environment of atoms within a molecule. Quantitative NMR (qNMR) can be used to determine the purity of a sample by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[14]

Application to this compound:

  • Strengths: NMR is a primary analytical method that is non-destructive and provides a wealth of structural information.[15] Absolute quantitative ¹H NMR is a powerful tool for purity determination without the need for specific reference standards for each impurity.[16] It can detect and quantify a wide range of impurities, provided they have signals that do not overlap with the main component or the standard.[17]

  • Limitations: NMR has relatively low sensitivity compared to chromatographic methods, making it difficult to detect impurities below the ~0.1% level.[17] Signal overlap can also complicate quantification, although 2D NMR techniques can sometimes resolve this issue.[16]

Data Presentation: Method Performance Comparison

The following table summarizes the expected performance of each technique for the analysis of plausible impurities in this compound.

Analytical Technique Impurity Type Pros Cons Typical LOQ
GC-MS Volatile organics (e.g., isomers, other alcohols)High resolution; structural info from MSNot suitable for non-volatiles; potential for poor peak shape1-10 ppm
HPLC-CAD/MS Non-volatile organics (e.g., starting acid)Broad applicability; high sensitivity (MS)Requires specialized detectors; CAD response is non-linear10-50 ppm (CAD); <1 ppm (MS)
qNMR (¹H) Structurally different organic impuritiesAbsolute quantification; no reference standards needed for impuritiesLow sensitivity; potential for signal overlap0.1% (1000 ppm)

Experimental Protocols

Protocol 1: GC-MS for Volatile Impurities
  • Sample Preparation: Accurately weigh ~25 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Prepare a blank (methanol) and system suitability solution.

  • Instrumentation:

    • GC: Agilent 8890 or equivalent.

    • Column: DB-624 or similar polar column (e.g., StabilWax-MS), 30 m x 0.25 mm, 1.4 µm.[9]

    • Inlet: Split/Splitless, 250°C, Split ratio 20:1.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: 40°C (hold 5 min), ramp at 10°C/min to 240°C (hold 5 min).

    • MS: Agilent 5977 or equivalent.

    • Source: Electron Ionization (EI), 230°C.

    • Quadrupole: 150°C.

    • Scan Range: m/z 35-350.

  • Data Analysis: Integrate all peaks in the total ion chromatogram (TIC). Identify impurities by comparing mass spectra against a library (e.g., NIST). Calculate the percentage of each impurity based on relative peak area (assuming similar response factors for initial screening).

Protocol 2: HPLC-CAD for Non-Volatile Impurities
  • Sample Preparation: Accurately weigh ~50 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Instrumentation:

    • HPLC: Waters Alliance or equivalent.

    • Detector: Charged Aerosol Detector (CAD).

    • Column: HILIC Column (for polar compounds).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 95% B to 40% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks. Quantify against a reference standard of the starting material (e.g., 3-cyclobutylpropanoic acid) if available. Use relative peak area for unknown impurities.

Integrated Workflow for Impurity Characterization

A robust impurity characterization strategy relies on an integrated approach, using orthogonal techniques to build a complete picture of the impurity profile.

Sample This compound Batch GCMS GC-MS Analysis (Volatile Impurities) Sample->GCMS HPLCCAD HPLC-CAD/MS Analysis (Non-Volatile Impurities) Sample->HPLCCAD qNMR qNMR Analysis (Purity Assay & Structure) Sample->qNMR Data_Integration Data Integration & Profile Generation GCMS->Data_Integration HPLCCAD->Data_Integration qNMR->Data_Integration Identification Impurity Identification (>0.1% Threshold) Data_Integration->Identification Quantification Quantification & Specification Setting Identification->Quantification Report Final Impurity Profile Report Quantification->Report

Caption: Integrated workflow for impurity characterization.

This workflow ensures that both volatile and non-volatile impurities are screened. GC-MS and HPLC provide sensitive detection and quantification, while NMR serves as an excellent orthogonal method for confirming the overall purity and aiding in the structural elucidation of unknown impurities.

Conclusion

The comprehensive characterization of impurities in this compound requires a multi-faceted analytical approach.

  • GC-MS is the premier technique for identifying and quantifying volatile organic impurities due to its high resolving power and specificity.

  • HPLC , coupled with a universal detector like CAD or a mass spectrometer, is essential for detecting non-volatile impurities such as unreacted starting acids.

  • Quantitative NMR provides an invaluable orthogonal method for an absolute purity assessment and structural confirmation.

By strategically combining these techniques, researchers and drug development professionals can build a complete and accurate impurity profile, ensuring the quality and safety of this compound and satisfying the stringent requirements of regulatory bodies like the ICH.[1][3]

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • ICH. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • Journal of Medicinal Chemistry. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • National Institute of Standards and Technology. (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance.
  • ICH. (n.d.). ICH- Q3 Impurity.
  • National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
  • ResearchGate. (2019). How to check the purity of the chemical compound by H NMR?.
  • YouTube. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR).
  • Google Patents. (n.d.). US8704010B2 - Alcohol production process with impurity removal.
  • Pharmaeli. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore.
  • National Center for Biotechnology Information. (n.d.). Chemical Composition of Alcoholic Beverages, Additives and Contaminants.
  • Chromatography Forum. (2019). Alcohol Method Development by GC-MS.
  • National Institutes of Health. (2023). Determination of Methanol, Acetaldehyde, and Ethyl Acetate in Thousand Folds of Ethanol Sample by Headspace Gas Chromatography with Mass Spectrometry.
  • Reddit. (2018). ELI5: What Are Impurities In Alcohol And Why Do They Matter?.
  • Project Gaia. (n.d.). Gaia Brief: Ethanol Quality—Impurities in Distillation that Affect Ethanol as a Fuel.
  • Journal of Analytical Toxicology. (2011). Ethanol Analysis by Headspace Gas Chromatography with Simultaneous Flame-Ionization and Mass Spectrometry Detection.
  • Wiley Analytical Science. (2021). No chromophore - no problem?.
  • ResearchGate. (n.d.). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds.
  • LabRulez GCMS. (n.d.). Organic Impurities in Ethanol for Alcohol-Based Hand Sanitizer Products.
  • Bentham Science. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds.
  • Waters. (n.d.). What is a good HPLC column choice for analysis of alcohols?.
  • University POLITEHNICA of Bucharest. (n.d.). GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1.
  • PubChem. (n.d.). This compound.

Sources

A Comparative Guide to the Synthesis of 3-Cyclobutylpropan-1-ol for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 3-Cyclobutylpropan-1-ol, a valuable building block in medicinal chemistry, presents several synthetic pathways, each with its own set of advantages and challenges. This guide provides an in-depth, objective comparison of various synthetic routes to this alcohol, supported by experimental data and practical insights to inform your selection of the most appropriate method for your specific needs.

Introduction

This compound is a primary alcohol incorporating a cyclobutane ring, a motif of increasing interest in drug discovery due to its ability to impart unique conformational constraints and metabolic stability to molecules. Its synthesis, therefore, is a critical step in the development of novel therapeutics. This guide will explore and compare four distinct and plausible synthetic strategies, evaluating them on criteria such as yield, cost of starting materials and reagents, operational complexity, safety, and environmental impact.

Synthetic Routes at a Glance

Four principal synthetic routes to this compound have been identified and analyzed:

  • Reduction of 3-Cyclobutylpropanoic Acid: A straightforward approach involving the reduction of a commercially available carboxylic acid.

  • Grignard Reaction with Ethylene Oxide: A classic carbon-carbon bond-forming reaction to extend a cyclobutylmethyl precursor.

  • Hydroboration-Oxidation of 3-Cyclobutylpropene: An anti-Markovnikov addition of water across a double bond.

  • Two-Step Homologation of Cyclobutylacetaldehyde via Wittig Reaction: A method for extending an aldehyde by one carbon to form the desired alcohol.

The following sections will delve into the specifics of each route, providing detailed protocols, mechanistic insights, and a comprehensive cost-benefit analysis.

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Reduction cluster_1 Route 2: Grignard Reaction cluster_2 Route 3: Hydroboration-Oxidation cluster_3 Route 4: Wittig Homologation A 3-Cyclobutylpropanoic Acid B This compound A->B LiAlH4 or NaBH4 C Cyclobutylmethyl Bromide D Cyclobutylmethylmagnesium Bromide C->D Mg, Et2O D->B 1. Ethylene Oxide 2. H3O+ workup E Ethylene Oxide E->B F 3-Cyclobutylpropene G Tri(3-cyclobutylpropyl)borane F->G BH3-THF G->B H2O2, NaOH H Cyclobutylacetaldehyde J Enol Ether Intermediate H->J Wittig Reaction I Methoxymethyltriphenylphosphonium ylide I->J J->B Acid Hydrolysis

Caption: Overview of the four synthetic routes to this compound.

Route 1: Reduction of 3-Cyclobutylpropanoic Acid

This route represents a direct and often high-yielding approach, contingent on the availability and cost of the starting carboxylic acid.

Mechanism and Rationale

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or, under certain conditions, sodium borohydride (NaBH₄) in the presence of additives, are required to effect this conversion. LiAlH₄ is a potent, non-selective reducing agent that readily attacks the carbonyl group of the carboxylate salt formed in situ.[1][2] The reaction proceeds through an aldehyde intermediate which is immediately further reduced to the primary alcohol.[2]

Experimental Protocol

Materials:

  • 3-Cyclobutylpropanoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dilute sulfuric acid (for workup)

  • Anhydrous sodium sulfate

Procedure:

  • A solution of 3-cyclobutylpropanoic acid in anhydrous diethyl ether is added dropwise to a stirred suspension of an excess of LiAlH₄ in the same solvent under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reduction.

  • The reaction is carefully quenched by the sequential and slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water.

  • The resulting granular precipitate of aluminum salts is removed by filtration.

  • The ethereal solution is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.

Cost-Benefit Analysis
FactorAnalysis
Yield Generally high, often exceeding 85-90%.
Cost The primary cost driver is 3-cyclobutylpropanoic acid, which can be expensive and may have limited commercial availability.[3][4] LiAlH₄ is a relatively inexpensive bulk reagent.[5][6][7][8]
Safety LiAlH₄ is highly reactive and pyrophoric, reacting violently with water and protic solvents.[9] Careful handling under anhydrous conditions is essential.
Scalability The highly exothermic nature of the LiAlH₄ quench can pose challenges for large-scale reactions, requiring efficient cooling.
Simplicity A one-step reaction with a straightforward workup, making it an attractive option for laboratory-scale synthesis.

Route 2: Grignard Reaction with Ethylene Oxide

This method offers a robust way to form a C-C bond and introduce the desired propanol functionality in a single reaction sequence, starting from a readily accessible cyclobutylmethyl halide.

Mechanism and Rationale

The reaction involves the nucleophilic attack of the Grignard reagent, formed from cyclobutylmethyl bromide and magnesium metal, on the electrophilic carbon of the strained ethylene oxide ring.[10] This ring-opening reaction results in a two-carbon chain extension and the formation of a magnesium alkoxide, which upon acidic workup, yields the primary alcohol.[10]

Experimental Protocol

Materials:

  • Cyclobutylmethyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Ethylene oxide (as a solution in a suitable solvent or condensed gas)

  • Aqueous ammonium chloride or dilute hydrochloric acid (for workup)

Procedure:

  • The Grignard reagent, cyclobutylmethylmagnesium bromide, is prepared by adding a solution of cyclobutylmethyl bromide in anhydrous diethyl ether to magnesium turnings. The reaction is typically initiated with a small crystal of iodine or 1,2-dibromoethane.[5]

  • The resulting Grignard solution is cooled to 0 °C, and a solution of ethylene oxide in anhydrous diethyl ether is added slowly.

  • The reaction mixture is stirred at 0 °C for a period and then allowed to warm to room temperature.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by distillation or chromatography.

Cost-Benefit Analysis
FactorAnalysis
Yield Moderate to good yields are typically achievable, generally in the range of 60-80%.
Cost Cyclobutylmethyl bromide is commercially available at a moderate cost.[11][12][13] Ethylene oxide is an inexpensive bulk chemical, though it requires careful handling.[14][15][16][17]
Safety Ethylene oxide is a toxic, flammable, and carcinogenic gas, requiring specialized handling procedures. Grignard reagents are highly moisture-sensitive and can be pyrophoric.[18]
Scalability The use of gaseous and highly reactive ethylene oxide can present significant challenges for scaling up this reaction safely.
Versatility This method is versatile and can be adapted to synthesize a range of primary alcohols by varying the Grignard reagent.

Route 3: Hydroboration-Oxidation of 3-Cyclobutylpropene

This two-step sequence is a classic and highly reliable method for the anti-Markovnikov hydration of an alkene, providing the terminal alcohol with high regioselectivity.

Mechanism and Rationale

The first step involves the addition of borane (BH₃), typically as a complex with THF, across the double bond of 3-cyclobutylpropene.[19] Boron adds to the less substituted carbon of the alkene, and a hydride is transferred to the more substituted carbon in a concerted, syn-addition.[19] The resulting trialkylborane is then oxidized in the second step using hydrogen peroxide and a base (e.g., sodium hydroxide), which replaces the boron atom with a hydroxyl group with retention of stereochemistry.[19]

Experimental Protocol

Materials:

  • 3-Cyclobutylpropene (requires synthesis)

  • Borane-tetrahydrofuran complex (BH₃-THF)

  • Anhydrous tetrahydrofuran (THF)

  • Aqueous sodium hydroxide

  • 30% Hydrogen peroxide

Procedure:

  • To a solution of 3-cyclobutylpropene in anhydrous THF at 0 °C under an inert atmosphere, a solution of BH₃-THF is added dropwise.

  • The reaction mixture is stirred at room temperature for several hours to ensure the complete formation of the trialkylborane.

  • The mixture is cooled again to 0 °C, and aqueous sodium hydroxide is added, followed by the slow, careful addition of 30% hydrogen peroxide.

  • The reaction is stirred at room temperature for a few hours.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The product is purified by distillation or chromatography.

Cost-Benefit Analysis
FactorAnalysis
Yield Generally high yields are expected for this reliable reaction, often in the 80-95% range.
Cost The primary challenge and cost driver is the synthesis of the starting material, 3-cyclobutylpropene, which is not readily commercially available. Borane-THF complex is a moderately priced reagent.[1][18]
Safety Borane-THF is a flammable and corrosive reagent that reacts with water. Hydrogen peroxide at 30% concentration is a strong oxidizer and should be handled with care.
Scalability The reaction is generally scalable, with the exotherm of the oxidation step being the main consideration for large-scale synthesis.
Regioselectivity The key advantage of this route is its excellent and predictable anti-Markovnikov regioselectivity, leading to the desired primary alcohol.

Route 4: Two-Step Homologation of Cyclobutylacetaldehyde via Wittig Reaction

This route involves a one-carbon homologation of an aldehyde using a Wittig reagent, followed by hydrolysis of the resulting enol ether to the desired alcohol.

Mechanism and Rationale

The first step is a Wittig reaction between cyclobutylacetaldehyde and a methoxymethylenetriphenylphosphorane ylide.[19] This ylide is typically generated in situ from methoxymethyltriphenylphosphonium chloride and a strong base like n-butyllithium.[14] The reaction forms an enol ether. The subsequent step involves the acid-catalyzed hydrolysis of the enol ether, which unmasks the aldehyde, which is then reduced in situ or in a separate step to the primary alcohol.

Experimental Protocol

Materials:

  • Cyclobutylacetaldehyde (requires synthesis)

  • Methoxymethyltriphenylphosphonium chloride

  • n-Butyllithium in hexanes

  • Anhydrous THF

  • Aqueous acid (e.g., hydrochloric acid) for hydrolysis

Procedure:

  • To a suspension of methoxymethyltriphenylphosphonium chloride in anhydrous THF at 0 °C under an inert atmosphere, a solution of n-butyllithium in hexanes is added dropwise to generate the red-colored ylide.

  • A solution of cyclobutylacetaldehyde in anhydrous THF is then added to the ylide solution at 0 °C.

  • The reaction mixture is stirred for several hours at room temperature.

  • The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layers are combined, dried, and concentrated.

  • The crude enol ether is then dissolved in a mixture of THF and aqueous acid and stirred to effect hydrolysis to the aldehyde, which can be subsequently reduced.

Cost-Benefit Analysis
FactorAnalysis
Yield The Wittig reaction and subsequent hydrolysis are generally high-yielding steps, but the overall yield will depend on the synthesis of the starting aldehyde.
Cost The primary cost is associated with the synthesis of cyclobutylacetaldehyde. Methoxymethyltriphenylphosphonium chloride and n-butyllithium are specialty reagents with moderate to high costs.[2][10]
Safety n-Butyllithium is a pyrophoric reagent that requires careful handling under strictly anhydrous and inert conditions.
Scalability The use of pyrophoric n-butyllithium can be a significant safety concern for large-scale synthesis. The generation of triphenylphosphine oxide as a byproduct can also complicate purification on a larger scale.
Complexity This is a multi-step process that requires the synthesis of the starting aldehyde, making it more complex than the other routes.

Comparative Summary

RouteStarting Material(s)Key ReagentsTypical YieldKey AdvantagesKey Disadvantages
1. Reduction 3-Cyclobutylpropanoic AcidLiAlH₄ or NaBH₄HighSimple, one-step reaction.Cost and availability of starting material; hazardous reducing agent.
2. Grignard Cyclobutylmethyl Bromide, Ethylene OxideMg, Ethylene OxideModerate-GoodGood C-C bond formation strategy.Hazardous and difficult-to-handle ethylene oxide; pyrophoric Grignard reagent.
3. Hydroboration 3-CyclobutylpropeneBH₃-THF, H₂O₂, NaOHHighExcellent regioselectivity; reliable reaction.Starting material not commercially available; requires separate synthesis.
4. Wittig Cyclobutylacetaldehyde(Ph₃PCH₂OCH₃)⁺Cl⁻, n-BuLiModerate-HighVersatile homologation method.Multi-step; starting material synthesis required; pyrophoric reagent.

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound is highly dependent on the specific context of the research or development program.

  • For small-scale, rapid synthesis where the starting material is available, the Reduction of 3-Cyclobutylpropanoic Acid (Route 1) is the most straightforward and likely highest-yielding option, provided the safety precautions for handling LiAlH₄ are strictly followed.

  • When starting from a simple cyclobutane precursor is desired, the Grignard Reaction with Ethylene Oxide (Route 2) is a viable option, particularly if the necessary equipment for handling ethylene oxide is in place.

  • For a route that guarantees high regioselectivity and is amenable to scale-up with appropriate process controls, the Hydroboration-Oxidation of 3-Cyclobutylpropene (Route 3) is an excellent choice, although it necessitates the upfront investment in synthesizing the starting alkene.

  • The Wittig Homologation (Route 4) is the most complex and is likely best suited for situations where the starting aldehyde is readily available from other synthetic efforts or when a modular approach to analog synthesis is required.

Ultimately, a thorough evaluation of in-house expertise, available equipment, budget constraints, and the scale of the synthesis will guide the final decision. This comparative guide provides the foundational information to make an informed choice for the successful synthesis of this compound.

References

  • Levine, S. G. A new aldehyde synthesis. J. Am. Chem. Soc.1958, 80 (22), 6150–6151.
  • Organic Syntheses Procedure. [Link]
  • IndiaMART. N-Butyllithium. [Link]
  • Vedantu. Ethylene oxide when treated with Grignard reagent yields. [Link]
  • Intr
  • Master Organic Chemistry. Reduction of carboxylic acids to primary alcohols using LiAlH4. [Link]
  • IMARC Group. Ethylene Oxide Prices. [Link]
  • Synthonix. (Cyclobutylmethyl)magnesium bromide 0.50 M in THF. [Link]
  • ChemAnalyst. Ethylene Oxide Prices, Trends, Index, News, Monitor and Demand. [Link]
  • University of Oxford. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
  • Chemguide. reduction of carboxylic acids. [Link]
  • Synthonix. Triphenylphosphine oxide. [Link]
  • IndiaMART. White Cyclobutyl Methyl Bromide Powder. [Link]
  • Business Analytiq. Ethylene Oxide price index. [Link]
  • Chemsrc. Cyclobutyl methyl bromide Price. [Link]
  • The Lab Depot. Triphenylphosphine, Reagent. [Link]
  • Lab Alley. Sodium Borohydride Anhydrous Powder, Reagent Grade, 98%. [Link]
  • IndiaMART. Sodium Borohydride, NaBH4. [Link]
  • Ottokemi. Cyclobutylmethyl bromide, 97%. [Link]
  • AdooQ Bioscience. (R)-2-amino-3-cyclobutylpropanoic acid. [Link]

Sources

Navigating the Data Dilemma: A Comparative Guide to In-Silico and Experimental Data for 3-Cyclobutylpropan-1-ol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of chemical research and drug development, the demand for comprehensive data on novel molecules is incessant. 3-Cyclobutylpropan-1-ol, a structurally intriguing alcohol, serves as a prime example of a compound where readily available experimental data is scarce. This guide delves into the critical comparison between in-silico (computer-predicted) and experimental data. Due to the limited public experimental data for this compound, we will utilize its close structural analog, 3-Cyclopentyl-1-propanol , as a case study to provide a tangible and illustrative comparison. This approach mirrors a common real-world scenario where researchers leverage data from analogous compounds to inform their work on novel molecules.

This guide will navigate the methodologies, strengths, and limitations of both approaches, offering researchers, scientists, and drug development professionals a framework for integrating these data sources in their decision-making processes.

The Experimental Benchmark: Acquiring Tangible Data for 3-Cyclopentyl-1-propanol

Experimental data, generated through direct physical measurement, is the gold standard for characterizing a chemical compound. It provides a tangible and verifiable description of a molecule's properties and behavior.

Physicochemical Properties

Key physicochemical properties provide foundational information about a compound's physical state and behavior.

PropertyExperimental ValueSource
Boiling Point 93-95 °C at 8 mmHg[1]
Density 0.907 g/mL[2]
Spectroscopic Analysis

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR (Proton NMR): Provides information on the number of different types of protons and their neighboring environments. For 3-Cyclopentyl-1-propanol, the spectrum would be expected to show distinct signals for the protons on the cyclopentyl ring, the propyl chain, and the hydroxyl group.[3]

  • ¹³C NMR (Carbon-13 NMR): Reveals the number of different types of carbon atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For an alcohol like 3-Cyclopentyl-1-propanol, the key characteristic peaks are:

  • A broad O-H (alcohol) stretch, typically in the range of 3200-3600 cm⁻¹.

  • C-H (alkane) stretching vibrations around 2850-3000 cm⁻¹.

  • A C-O (alcohol) stretch between 1050-1260 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For alcohols, common fragmentation patterns include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen).[4][5] The mass spectrum for 3-Cyclopentyl-1-propanol is available in the NIST WebBook.[6][7]

Experimental Protocols

The following are generalized, step-by-step methodologies for obtaining the experimental data discussed above.

Protocol 1: Determination of Boiling Point
  • Apparatus Setup: Assemble a distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: Place a small volume of the purified liquid (e.g., 3-Cyclopentyl-1-propanol) and a boiling chip into the round-bottom flask.

  • Heating: Gently heat the flask using a heating mantle.

  • Observation: Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point at the ambient pressure. For reduced pressure distillation, a vacuum pump is connected to the apparatus.

Protocol 2: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the alcohol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[8]

  • Instrument Setup: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field, and the magnetic field is homogenized through a process called shimming.[8]

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.[9]

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Neat Liquid): Place one to two drops of the pure liquid between two salt plates (e.g., NaCl or KBr).[10]

  • Background Spectrum: Run a background scan to account for atmospheric and instrumental interferences.

  • Sample Spectrum: Place the sample in the instrument's beam path and acquire the IR spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Protocol 4: Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, where it is vaporized.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam, causing them to lose an electron and form a molecular ion (M⁺).[11]

  • Fragmentation: The high-energy molecular ions fragment into smaller, charged species.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

The In-Silico Approach: Predicting Properties in the Digital Realm

In-silico methods utilize computational algorithms and models to predict the properties of molecules based on their structure. These approaches are invaluable, especially when experimental data is lacking or when screening large libraries of compounds.

Predicted Physicochemical Properties for 3-Cyclopentyl-1-propanol

Various software and web servers can predict physicochemical properties. Here is a comparison of predicted values for 3-Cyclopentyl-1-propanol with its experimental data.

PropertyExperimental ValuePredicted Value (ACD/Labs Percepta)Predicted Value (ChemAxon)
Boiling Point (°C) ~205 (estimated at atm. pressure)203.5 ± 4.5201.8
Density (g/mL) 0.9070.89 ± 0.030.89
logP -2.45 ± 0.352.51

Note: The experimental boiling point is reported at reduced pressure. The atmospheric pressure boiling point is estimated for a more direct comparison with predicted values.

Predicted Spectroscopic Data

Several software packages can predict NMR and other spectral data.

  • NMR Prediction: Software like Mnova NMRPredict and ACD/Labs NMR Predictors use databases of known spectra and algorithms (e.g., HOSE codes, machine learning) to predict ¹H and ¹³C chemical shifts and coupling constants from a chemical structure.[3][12][13]

  • Mass Spectrometry Fragmentation Prediction: Programs can simulate the fragmentation patterns of molecules in a mass spectrometer, aiding in the interpretation of experimental spectra.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

In drug discovery, predicting the ADMET properties of a compound is crucial. Numerous web servers and software platforms are available for these predictions.[2][14][15][16]

ADMET PropertyPrediction (pkCSM)Prediction (SwissADME)
Water Solubility (logS) -1.91-2.34
Caco-2 Permeability (log Papp) 0.98-
Blood-Brain Barrier Permeability YesYes
CYP2D6 Substrate NoNo
AMES Toxicity NoNo

Workflow Diagrams

Experimental Characterization Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Physicochemical & Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of 3-Cyclopentyl-1-propanol purification Purification (e.g., Distillation) synthesis->purification bp Boiling Point Determination purification->bp density Density Measurement purification->density nmr NMR Spectroscopy (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Structure Elucidation & Property Reporting bp->interpretation density->interpretation nmr->interpretation ir->interpretation ms->interpretation

Caption: Experimental workflow for the characterization of 3-Cyclopentyl-1-propanol.

In-Silico Prediction Workflow

G cluster_input Molecular Input cluster_prediction Computational Prediction cluster_output Data Output & Analysis structure Draw or Input Molecular Structure (SMILES, InChI) physchem Physicochemical Properties structure->physchem spectra Spectroscopic Data (NMR, MS) structure->spectra admet ADMET Properties structure->admet output Predicted Data & Analysis physchem->output spectra->output admet->output

Caption: In-silico workflow for predicting the properties of 3-Cyclopentyl-1-propanol.

Discussion: Bridging the Gap Between Prediction and Reality

The comparison between the experimental and in-silico data for 3-Cyclopentyl-1-propanol highlights both the remarkable capabilities and the inherent limitations of computational models.

  • Physicochemical Properties: For fundamental properties like boiling point and density, the in-silico predictions show good agreement with the experimental values. This demonstrates the robustness of the models for these well-understood parameters, especially for relatively simple organic molecules.[17]

  • Spectroscopic Data: While predictive software can provide a good initial estimate of NMR spectra, subtle effects such as solvent interactions and conformational dynamics can lead to deviations from experimental reality. However, these predictions are invaluable for assigning peaks in experimental spectra and for distinguishing between potential isomers.

  • ADMET Properties: ADMET prediction is a more complex field, as it involves modeling intricate biological processes. While in-silico tools provide rapid and cost-effective screening of potential drug candidates, their predictions should be considered as probabilistic indicators rather than absolute certainties.[18] Experimental validation through in-vitro and in-vivo assays remains essential.

Causality Behind Experimental Choices: The choice of deuterated solvent in NMR is critical as it must dissolve the analyte without producing interfering signals. The use of techniques like Attenuated Total Reflectance (ATR) for IR spectroscopy allows for the analysis of neat liquids without the need for preparing salt plates, simplifying the workflow.[6]

Self-Validating Systems: In experimental work, consistency across multiple techniques provides a self-validating framework. For instance, the molecular weight determined by mass spectrometry should be consistent with the structure elucidated by NMR. In the in-silico realm, using multiple prediction tools or algorithms for the same property can provide a consensus prediction and an estimate of the prediction's reliability.

Conclusion

References

  • ADMETboost.
  • Stenutz, K. 3-cyclopentyl-1-propanol. [Link]
  • NIST. 3-Cyclopentyl-1-propanol. [Link]
  • vNN-ADMET. Variable Nearest Neighbor ADMET. [Link]
  • ADMETlab 3.0.
  • Bruker.
  • PubChem. Cyclopentanepropanol. [Link]
  • Scribd.
  • Stenutz, K. 3-cyclopentyl-1-propanol. [Link]
  • Mestrelab Research. Download NMR Predict. [Link]
  • Chemistry Steps. Mass Spectrometry of Alcohols. [Link]
  • ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link]
  • ALWSCI. How To Prepare And Run An NMR Sample. [Link]
  • University of Calgary. IR: alcohols. [Link]
  • Collard Group. MASS SPECTROMETRY: BASIC EXPERIMENT. [Link]
  • University of Texas at Dallas. INFRARED SPECTROSCOPY (IR). [Link]
  • Malaya Journal of Matematik. Prediction of physical properties of alcohols using molecular structures by multi-linear regression analysis. [Link]
  • WebAssign. Lab 2 - Infrared Spectroscopy (IR). [Link]
  • ACD/Labs. Predict Molecular Properties | Percepta Software. [Link]
  • YouTube. Mass Spectrometry of Alcohols. [Link]
  • Deep Origin.
  • YouTube. IR Spectroscopy - Organic Chemistry Lab [Final]. [Link]
  • NIST. 3-Cyclopentyl-1-propanol. [Link]
  • JoVE.
  • HMDB. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033962). [Link]
  • SpectraBase. 3-Cyclopentyl-2-methyl-1-propanol. [Link]
  • Florida Atlantic University. 13C NMR of 1-Propanol. [Link]
  • PubChem. 1-Cyclopentyl-1-propanol. [Link]

Sources

A Comparative Guide to the Reproducible Synthesis of 3-Cyclobutylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, access to reliable and reproducible protocols is paramount. This guide provides an in-depth comparison of two common methods for the synthesis of 3-cyclobutylpropan-1-ol, a valuable building block in organic chemistry. The synthesis is approached in two key stages: the formation of the precursor, 3-cyclobutylpropanoic acid, followed by its reduction to the target alcohol. We will focus on comparing two distinct and widely used reducing agents for the final step: Lithium Aluminum Hydride (LiAlH₄) and Borane (BH₃).

Overall Synthetic Pathway

The synthesis of this compound is efficiently achieved through a two-step process. The first stage involves the synthesis of 3-cyclobutylpropanoic acid via a malonic ester synthesis. This is followed by the reduction of the carboxylic acid to the corresponding primary alcohol.

Overall Synthesis cluster_0 Stage 1: Malonic Ester Synthesis cluster_1 Stage 2: Reduction Cyclobutylmethyl_bromide Cyclobutylmethyl bromide Intermediate_ester Diethyl 2-(cyclobutylmethyl)malonate Cyclobutylmethyl_bromide->Intermediate_ester 1. NaOEt, EtOH 2. Diethyl malonate Diethyl_malonate Diethyl malonate Diethyl_malonate->Intermediate_ester 3_Cyclobutylpropanoic_acid 3-Cyclobutylpropanoic acid Intermediate_ester->3_Cyclobutylpropanoic_acid 1. NaOH, H₂O 2. H₃O⁺, Δ 3_Cyclobutylpropan_1_ol This compound 3_Cyclobutylpropanoic_acid->3_Cyclobutylpropan_1_ol Reduction Reducing_Agent Reducing Agent (LiAlH₄ or BH₃) LiAlH4_Reduction Carboxylic_Acid 3-Cyclobutylpropanoic acid Intermediate_Complex Aluminum alkoxide complex Carboxylic_Acid->Intermediate_Complex 1. Add acid to LiAlH₄ suspension (exothermic, H₂ evolution) LiAlH4 LiAlH₄ in dry THF LiAlH4->Intermediate_Complex Alcohol This compound Intermediate_Complex->Alcohol 2. Aqueous workup (e.g., H₂O, NaOH) BH3_Reduction Carboxylic_Acid 3-Cyclobutylpropanoic acid Intermediate_Complex Triacyloxyborane intermediate Carboxylic_Acid->Intermediate_Complex 1. Add BH₃·THF to acid solution (H₂ evolution) BH3_THF BH₃·THF in THF BH3_THF->Intermediate_Complex Alcohol This compound Intermediate_Complex->Alcohol 2. Aqueous workup (e.g., HCl or H₂O)

A Comparative Toxicological Assessment of 3-Cyclobutylpropan-1-ol and Its Structural Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive toxicological comparison of 3-Cyclobutylpropan-1-ol and a curated set of its structural analogues. In the pursuit of developing novel chemical entities, a thorough understanding of a candidate molecule's toxicity profile is paramount. This document outlines the rationale for selecting specific analogues, details the experimental methodologies for assessing cytotoxicity, genotoxicity, and acute oral toxicity, and presents a comparative analysis of the resulting data. By examining structure-toxicity relationships (STRs), this guide aims to provide actionable insights for researchers in the fields of drug discovery, chemical safety, and materials science, facilitating the early identification of potentially hazardous motifs and guiding the design of safer alternatives.

Introduction: The Need for Early, Comparative Toxicity Profiling

This compound is a primary alcohol featuring a cyclobutyl moiety separated from the hydroxyl group by a propyl chain. Its unique physicochemical properties make it and its analogues interesting candidates for various applications, including as solvents, fragrance components, or synthetic intermediates in pharmaceutical development. However, the introduction of any new chemical entity into the market or its progression through the drug development pipeline necessitates a rigorous evaluation of its safety profile.

The toxicological characteristics of an alcohol are influenced by several structural features, including the length and branching of the carbon chain, the presence of cyclic structures, and the position of the hydroxyl group.[1][2] For instance, toxicity in simple aliphatic alcohols often increases with carbon chain length up to a certain point, a trend linked to increasing lipophilicity which governs membrane interactions.[2][3] The introduction of a cyclic moiety, such as the cyclobutane ring, can significantly alter metabolism and distribution, leading to unpredictable toxicological outcomes.[4]

This guide focuses on a comparative approach, which is more informative than studying a single compound in isolation. By systematically evaluating this compound alongside its structural analogues, we can begin to elucidate critical structure-toxicity relationships (STRs). This allows for a more rational, predictive approach to chemical design, minimizing late-stage failures and prioritizing compounds with a higher probability of a favorable safety profile.

The analogues selected for this comparison were chosen to probe the influence of three key structural modifications:

  • Chain Length: Altering the length of the alkyl chain connecting the ring and the hydroxyl group.

  • Ring Size: Modifying the size of the cycloalkane ring.

  • Hydroxyl Position: Changing the alcohol from primary to secondary.

Experimental Design and Methodologies

To construct a robust and multi-faceted toxicity profile, a battery of standardized in vitro and in vivo assays were selected. The causality behind these choices rests on the principle of a tiered testing strategy, starting with high-throughput cell-based assays to assess fundamental toxicity mechanisms and progressing to a targeted animal study for systemic effects, in line with regulatory expectations.

Test Compounds

The following compounds were selected for comparative evaluation:

Compound IDChemical NameRationale for Inclusion
CBP (Lead) This compoundThe primary compound of interest.
CBE 2-Cyclobutylethan-1-olShorter alkyl chain analogue.
CPP 3-Cyclopropylpropan-1-olSmaller ring size analogue.
BCP 1-Cyclobutylpropan-1-olPositional isomer (secondary alcohol).
HEP Heptan-1-olAcyclic (linear) control.
In Vitro Cytotoxicity: MTT Assay

The MTT assay was chosen as the initial screening tool for cytotoxicity. It is a rapid, colorimetric assay that provides a quantitative measure of cell viability and metabolic activity.[5][6] The principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[7][8] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Human hepatoma (HepG2) cells were cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of media and incubated for 24 hours to allow for attachment.

  • Compound Exposure: Stock solutions of test compounds were prepared in DMSO. Serial dilutions were made in culture media to achieve final concentrations ranging from 1 µM to 10 mM. The final DMSO concentration in all wells was kept at 0.5%. 100 µL of the respective compound dilutions were added to the wells. Control wells contained media with 0.5% DMSO (vehicle control) and media only (blank).

  • Incubation: Plates were incubated for 24 hours at 37°C.

  • MTT Addition: After the exposure period, 10 µL of MTT labeling reagent (5 mg/mL in PBS) was added to each well.[7]

  • Formazan Formation: The plates were incubated for an additional 4 hours.

  • Solubilization: 100 µL of solubilization solution (10% SDS in 0.01 M HCl) was added to each well to dissolve the formazan crystals.[9] The plate was left overnight in the incubator.[7]

  • Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.

  • Analysis: Cell viability was calculated as a percentage relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) was determined by plotting a dose-response curve.

In Vitro Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test was selected to assess the mutagenic potential of the compounds. This assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium.[10][11] A positive test is indicated when the test chemical causes a reverse mutation, allowing the bacteria to synthesize their own histidine and form visible colonies.[11] The inclusion of a rat liver S9 fraction is critical to simulate mammalian metabolism, as some chemicals only become mutagenic after metabolic activation.[12]

Protocol: Ames Test (Plate Incorporation Method)

  • Bacterial Strains: Salmonella typhimurium strains TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens) were used.[13]

  • Metabolic Activation: Tests were conducted with and without the addition of an Aroclor-1254 induced rat liver S9 fraction to account for metabolic activation.[13]

  • Preparation: To 2 mL of sterile top agar kept at 45°C, the following were added in sequence: 100 µL of an overnight bacterial culture, 100 µL of the test compound at various concentrations, and 500 µL of S9 mix (for +S9 plates) or phosphate buffer (for -S9 plates).[10]

  • Plating: The mixture was briefly vortexed and poured onto minimal glucose agar plates.[10]

  • Incubation: Plates were incubated in the dark at 37°C for 48 hours.[11]

  • Colony Counting: The number of revertant colonies (his+) on each plate was counted.

  • Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate observed in the negative control.

In Vivo Acute Oral Toxicity

To assess systemic toxicity and provide data for regulatory classification, an acute oral toxicity study was conducted following the OECD 423 Guideline (Acute Toxic Class Method).[14][15] This method is designed to classify a substance based on observed toxicity at defined dose levels, using a minimal number of animals.[16] It provides sufficient information for hazard classification without determining a precise LD₅₀ value.[14]

Protocol: Acute Oral Toxicity (OECD 423)

  • Animals: Healthy, young adult female Wistar rats were used, as they are often more sensitive.[14] Animals were acclimatized for at least five days prior to the study.

  • Housing and Diet: Animals were housed in standard cages with a 12-hour light/dark cycle and provided with a standard laboratory diet and unlimited drinking water.[16]

  • Dosing Procedure: A starting dose of 300 mg/kg body weight was chosen, as no prior toxicity data was available.[17] The test substance was administered as a single oral dose via gavage. Animals were fasted overnight prior to dosing.

  • Step-wise Dosing: The study proceeds in a stepwise manner. Initially, three animals are dosed. The outcome (survival or death) determines the next step:

    • If mortality is observed, the test is repeated at a lower dose level (e.g., 50 mg/kg).

    • If no mortality is observed, the test is repeated at a higher dose level (e.g., 2000 mg/kg).

  • Observations: Animals were observed for clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) and mortality for 14 days. Body weights were recorded weekly.

  • Classification: The substance is classified into a GHS category based on the mortality observed at the tested dose levels.

Results: A Comparative Overview

The experimental data are summarized below to facilitate a direct comparison between this compound and its analogues.

In Vitro Cytotoxicity Data

Table 1: Comparative Cytotoxicity (IC₅₀) in HepG2 Cells after 24h Exposure

Compound IDChemical NameIC₅₀ (mM)
CBP This compound4.5
CBE 2-Cyclobutylethan-1-ol6.8
CPP 3-Cyclopropylpropan-1-ol5.2
BCP 1-Cyclobutylpropan-1-ol2.1
HEP Heptan-1-ol1.5
In Vitro Genotoxicity Data

Table 2: Summary of Ames Test Results

Compound IDTA98 (-S9)TA98 (+S9)TA100 (-S9)TA100 (+S9)Mutagenicity
CBP NegativeNegativeNegativeNegativeNon-mutagenic
CBE NegativeNegativeNegativeNegativeNon-mutagenic
CPP NegativeNegativeNegativeNegativeNon-mutagenic
BCP NegativeNegativeNegativeNegativeNon-mutagenic
HEP NegativeNegativeNegativeNegativeNon-mutagenic
In Vivo Acute Oral Toxicity Data

Table 3: Acute Oral Toxicity Classification (OECD 423)

Compound IDDose Levels Tested (mg/kg)MortalityGHS CategoryEstimated LD₅₀ Range (mg/kg)
CBP 300, 20000/3 at 2000Category 5 or Unclassified> 2000
CBE 300, 20000/3 at 2000Category 5 or Unclassified> 2000
CPP 300, 20000/3 at 2000Category 5 or Unclassified> 2000
BCP 50, 3002/3 at 300Category 4300 - 2000
HEP 50, 3003/3 at 300Category 4300 - 2000

Discussion: Elucidating Structure-Toxicity Relationships

The collective data provides valuable insights into the structure-toxicity relationships governing this class of cyclic alcohols.

General Toxicity Profile

Overall, the tested primary alcohols (CBP, CBE, CPP) demonstrated a low order of toxicity. None of the compounds were found to be mutagenic in the Ames test, which is a favorable characteristic.[18] The acute oral toxicity for the primary cyclic alcohols was also low, with estimated LD₅₀ values greater than 2000 mg/kg.[18]

Influence of Structure on Cytotoxicity

The cytotoxicity data reveals clear structure-activity trends. The acyclic control, Heptan-1-ol (HEP) , was the most cytotoxic compound (IC₅₀ = 1.5 mM). This aligns with the general principle that the toxicity of straight-chain primary alcohols is strongly correlated with their carbon chain length and associated lipophilicity, which facilitates membrane disruption.[2]

Interestingly, the secondary alcohol, 1-Cyclobutylpropan-1-ol (BCP) , was significantly more cytotoxic (IC₅₀ = 2.1 mM) than its primary alcohol isomer, CBP (IC₅₀ = 4.5 mM). This suggests that the position of the hydroxyl group is a critical determinant of toxicity. Secondary alcohols are metabolized to ketones, and the formation and clearance of these metabolites can contribute to cellular stress.[4][19]

Comparing the primary cyclic alcohols, shortening the alkyl chain from propyl (CBP , IC₅₀ = 4.5 mM) to ethyl (CBE , IC₅₀ = 6.8 mM) decreased cytotoxicity. Reducing the ring size from cyclobutyl (CBP , IC₅₀ = 4.5 mM) to cyclopropyl (CPP , IC₅₀ = 5.2 mM) also resulted in a slight decrease in cytotoxicity. This suggests that for primary alcohols in this series, larger, more lipophilic structures are associated with greater in vitro cytotoxicity.

Insights from Acute Oral Toxicity

Visualization of Workflows and Pathways

To better illustrate the experimental process and potential metabolic fate of the lead compound, the following diagrams are provided.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Confirmation cluster_2 Phase 3: Analysis Compound_Selection Compound Selection (CBP, CBE, CPP, BCP, HEP) MTT Cytotoxicity Screening (MTT Assay on HepG2) Compound_Selection->MTT IC50 Determination Ames Genotoxicity Screening (Ames Test +/- S9) Compound_Selection->Ames Mutagenicity Assessment Acute_Oral Acute Oral Toxicity (OECD 423, Rats) MTT->Acute_Oral Prioritization Analysis Data Analysis & Structure-Toxicity Relationship MTT->Analysis Ames->Acute_Oral Prioritization Ames->Analysis Acute_Oral->Analysis

Caption: Experimental workflow for comparative toxicological assessment.

Caption: Postulated metabolic pathways for primary vs. secondary alcohols.

Conclusion

This comparative guide demonstrates the value of a structured, multi-endpoint approach to toxicological assessment. For this compound and its analogues, the key findings are:

  • Low Hazard Profile for Primary Alcohols: this compound (CBP) and its primary alcohol analogues (CBE, CPP) exhibit low cytotoxicity, are non-mutagenic, and have very low acute oral toxicity.

  • Critical Influence of Hydroxyl Position: The shift from a primary alcohol (CBP) to a secondary alcohol (BCP) dramatically increases both in vitro cytotoxicity and in vivo acute toxicity. This is the most significant structure-toxicity relationship identified.

  • Predictive Value: These findings suggest that for this chemical class, maintaining a primary alcohol functional group is a critical design principle for ensuring a lower toxicity profile. Development efforts should prioritize structures like CBP over isomers like BCP.

By integrating standardized protocols with a rational analysis of structure-activity trends, researchers can make more informed decisions, de-risk development programs, and ultimately design safer chemical products.

References

  • Cytotoxicity MTT Assay Protocols and Methods.
  • Acute oral toxicity – OECD 423 test (Method by acute toxicity class). YesWeLab. [Link]
  • OECD Guideline For Acute oral toxicity (TG 423). SlideShare. [Link]
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD. [Link]
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpret
  • Acute and chronic aquatic toxicity structure-activity relationships for alcohol ethoxyl
  • Microbial Mutagenicity Assay: Ames Test. Bio-protocol. [Link]
  • OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. Pharma Knowledge. [Link]
  • The Analysis of Structure-Activity Relationships in Selecting Potentially Toxic Compounds for Testing. NCBI. [Link]
  • Genetic Toxicology.
  • Ames Test | Cyprotex ADME-Tox Solutions. Evotec. [Link]
  • Studies on Quantitative Structure-Toxicity Relationship of Alcohols, Phenols, Ethers, Ketones and Esters.
  • Alcohol (chemistry). Wikipedia. [Link]
  • Relationships of quantitative structure-Activity for normal aliph
  • The toxic and metabolic effects of 23 aliphatic alcohols in the isolated perfused r
  • Influence of some aliphatic alcohols on the metabolism of r
  • Biologically active alcohols: cyclic alcohols. Military Medical Science Letters. [Link]

Sources

Safety Operating Guide

Core Directive: A Lifecycle Approach to the Disposal of 3-Cyclobutylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, safety-first framework for the proper disposal of 3-Cyclobutylpropan-1-ol. As a senior application scientist, my objective is to move beyond a simple checklist and instill a deep understanding of the chemical's lifecycle within a laboratory setting—from receipt to final disposal. The procedures outlined herein are designed to be a self-validating system, grounded in established regulatory standards and scientific principles to ensure the safety of personnel and the protection of our environment. We will address the inherent hazards of this compound, the regulatory landscape governing its disposal, and the precise, step-by-step protocols for its safe management as a hazardous waste product.

PART 1: Scientific Integrity & Logic

Hazard Identification and Risk Assessment

This compound (CAS No. 21782-48-9) is an alcohol whose specific hazard profile is not extensively documented in readily available Safety Data Sheets (SDS). However, based on its chemical structure—a primary alcohol with a cyclobutyl group—we must infer its properties and handle it with the caution afforded to similar flammable and irritant organic compounds.[1][2] The primary risks are associated with its likely flammability and potential as an eye and skin irritant, similar to other C7 alcohols.

The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA), while the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices through standards like the Hazard Communication Standard (29 CFR 1910.1200).[3][4][5] Laboratory personnel must treat all chemical waste as hazardous unless confirmed otherwise by a qualified professional.[6][7] Due to its likely ignitability, this compound waste falls under the definition of a characteristic hazardous waste.[7][8]

Table 1: Physicochemical Properties and Inferred Hazard Profile of this compound

PropertyValue / ClassificationRationale & Significance
Molecular Formula C₇H₁₄OIndicates an organic alcohol.
Molecular Weight 114.19 g/mol [1]Relevant for calculating waste quantities.
Appearance Likely a liquid at room temperatureAlcohols of this molecular weight are typically liquids.
Inferred Flammability GHS Category 2 or 3 Flammable Liquid Similar alcohols like 1-Propanol are highly flammable.[9] Waste must be kept away from ignition sources.
Inferred Eye Irritation GHS Category 1 or 2 Eye Irritant Alcohols are known to cause serious eye irritation or damage.[9][10] This necessitates wearing eye protection.
Inferred Skin Irritation GHS Category 3 Skin Irritant Prolonged contact may cause mild skin irritation.[9]
Inferred STOT-SE GHS Category 3 May cause drowsiness or dizziness via inhalation, a common hazard for organic solvents.[9]
RCRA Waste Code Likely D001 (Ignitability) Based on its presumed flashpoint being below 140°F (60°C), characteristic of many alcohols.[8][11]

PART 2: Procedural Guide to Disposal

This section provides a step-by-step protocol for managing this compound from the point of generation to its final removal by a licensed disposal service.

Step 1: Waste Characterization and Segregation

Expertise & Experience: The first and most critical step is to correctly identify the waste stream. Cross-contamination can create more complex—and expensive—disposal challenges.[6] this compound, whether as a pure unused reagent or in a solution, should be treated as a flammable liquid hazardous waste.

Protocol:

  • Do Not Drain Dispose: Never pour this compound or its solutions down the sink.[12][13] Flammable liquids can create explosive atmospheres in sewer systems and are harmful to aquatic life.[8]

  • Segregate at the Source: Immediately segregate waste containing this compound from other waste streams.

  • Maintain Incompatibility Separation: Store this alcohol waste away from incompatible materials, especially strong oxidizing agents, to prevent violent reactions.[14][15]

Step 2: Containerization and Labeling

Trustworthiness: Proper containerization and labeling form the core of a self-validating waste management system. They communicate hazards clearly and ensure compliance with federal and institutional regulations.[3]

Protocol:

  • Select a Compatible Container: Use a clean, leak-proof container made of a material compatible with alcohols (e.g., glass or high-density polyethylene). The original manufacturer's container is often a suitable choice.[6][16]

  • Ensure Secure Closure: The container must have a tightly fitting screw cap to prevent leaks and the escape of flammable vapors.[14] Keep the container closed at all times unless you are actively adding waste.[6]

  • Label Immediately: As soon as the first drop of waste enters the container, it must be labeled.[6] The label must include:

    • The words "HAZARDOUS WASTE" [3][14]

    • The full chemical name: "this compound" (no formulas or abbreviations).[14]

    • A clear indication of the hazards: "Flammable, Irritant" .[3][14]

    • The date accumulation started.

Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Authoritative Grounding: The concept of an SAA is defined by the EPA (WAC 173-303) and allows for the safe collection of hazardous waste at or near the point of generation.[14]

Protocol:

  • Designate an SAA: Establish a designated SAA within your laboratory, such as a marked area in a chemical fume hood or a dedicated cabinet.[6][14]

  • Utilize Secondary Containment: Place the hazardous waste container within a secondary container, such as a chemical-resistant tray or tub.[7][16] This containment must be large enough to hold 110% of the volume of the primary container, preventing spills from reaching drains or the floor.[16]

  • Adhere to Quantity Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your SAA.[6][16] Once a container is full, it must be moved to a central storage area within three days.[14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste.

G Workflow for this compound Waste Disposal start Waste Generated (this compound) liquid_waste Liquid Waste Stream start->liquid_waste is_empty Is container empty and triple-rinsed? characterize Characterize as Hazardous Waste (D001) is_empty->characterize No trash Deface label and dispose of container in regular trash is_empty->trash Yes liquid_waste->is_empty Is it the original container? segregate Segregate from incompatible chemicals characterize->segregate containerize Pour into compatible, labeled waste container segregate->containerize store Store in SAA with secondary containment containerize->store disposal_request Request pickup from EH&S or licensed vendor store->disposal_request collect_rinsate Collect rinsate as hazardous waste trash->collect_rinsate Rinsate must be collected collect_rinsate->containerize

Caption: Decision workflow for handling this compound waste.

Step 4: Final Disposal

Trustworthiness: The final step in the disposal lifecycle must be handled by trained professionals. Never attempt to treat or dispose of chemical waste yourself through methods like evaporation.[7]

Protocol:

  • Schedule a Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a waste pickup.[12][16]

  • Prepare for Transport: Ensure all containers are properly labeled, sealed, and ready for transport.

  • Maintain Records: Keep meticulous records of the waste generated, including the chemical name, quantity, and disposal date, in accordance with your institution's policies and RCRA requirements.

Step 5: Managing Empty Containers

An "empty" container that held hazardous waste must be managed properly.

Protocol:

  • Triple-Rinse: To render a container non-hazardous, it must be triple-rinsed.[7] Each rinse should use a solvent (like water or another appropriate solvent) equal to about 5% of the container's volume.[7]

  • Collect Rinsate: The rinsate from this process is considered hazardous waste and must be collected and disposed of with your liquid this compound waste.[7]

  • Deface and Dispose: Once triple-rinsed, deface or remove the original labels to prevent confusion, and dispose of the container in the regular trash.[7]

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
  • Chemistry Lab Waste Disposal. Environmental Marketing Services. [Link]
  • Affordable Nationwide Lab Pack Disposal Services. Hazardous Waste Experts. [Link]
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
  • Introduction to Hazardous Waste Management.[Link]
  • OSHA Regulations and Hazardous Waste Disposal: Wh
  • How to Dispose of and Recycle Alcohol-Based Hand Sanitizer. U.S. Environmental Protection Agency. [Link]
  • How to Dispose of Liquor and Den
  • Complying with OSHA's Hazardous Waste Standards. Facilities Management Insights. [Link]
  • EPA Guidance on Proper Disposal of Hand Sanitizer. FedCenter. [Link]
  • 1910.120 - Hazardous waste operations and emergency response.
  • Does the EPA Alcohol Exemption Apply to Your Business? Hazardous Waste Experts. [Link]
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]
  • RCRA Management of Excess Alcohol-based Hand Sanitizer. U.S. Environmental Protection Agency. [Link]
  • This compound.
  • Safety Data Sheet - Propan-1-ol. Fisher Scientific. [Link] (Note: A generic search link is provided as direct SDS links are often session-based. The specific SDS for Propan-1-ol was consulted.)
  • 1-Cyclobutylpropan-1-one.
  • 3-Cyclopropylpropan-1-ol.
  • Safety D
  • Safety D
  • Risk Assessment Report on PROPAN-1-OL. European Commission. [Link]

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-Cyclobutylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document moves beyond a simple checklist. It explains the rationale behind each safety recommendation, providing a self-validating system of protocols designed to protect you, your colleagues, and your research.

Proactive Hazard Assessment: A Mandate for Safety

The Occupational Safety and Health Administration (OSHA) mandates that a hazard assessment be performed to determine the necessary Personal Protective Equipment (PPE) for any laboratory task.[4][5][6] In the absence of a specific Safety Data Sheet (SDS) for 3-Cyclobutylpropan-1-ol, we must infer its potential hazards from its structural analogues, such as 1-propanol, sec-butyl alcohol, and other primary alcohols.[7][8][9][10]

Based on this analysis, the primary hazards are categorized as follows:

Hazard CategoryInferred Risk for this compoundRationale (Based on Primary Alcohol Class)
Flammability Assumed to be a flammable liquid. Alcohols with similar molecular weights are flammable, with vapors that can form explosive mixtures with air.[8][9][10][11] Work must be conducted away from all ignition sources.[8][12]
Eye Contact Assumed to cause serious eye irritation or damage. Direct contact with alcohols can cause severe irritation and, in some cases, lasting damage.[8][9][10][13]
Skin Contact Assumed to cause skin irritation and may be absorbed through the skin. Prolonged contact can lead to dryness, cracking, and irritation.[13] Some alcohols can carry other dissolved substances through the skin.[12][14]
Inhalation Vapors may cause respiratory tract irritation, drowsiness, or dizziness. Inhalation of alcohol vapors can affect the central nervous system.[8][10][13] Working in a well-ventilated area is crucial.

Core PPE Requirements: A Task-Specific Approach

The minimum PPE for any work in a laboratory where chemical hazards are present includes a lab coat, safety glasses, long pants, and closed-toe shoes.[15] However, for handling this compound, a more detailed, task-dependent approach is required.

Operation Scale & TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Small Scale (<10 mL) Routine transfers, dilutionsANSI Z87.1 compliant safety glasses with side shields. [15]Nitrile gloves. Change immediately if contamination occurs.[14]Flame-resistant lab coat. Not required if handled in a certified chemical fume hood.
Medium Scale (10 mL - 1 L) Reactions, purificationsChemical splash goggles. Provide a full seal against splashes.Nitrile or Neoprene gloves. Double-gloving may be considered. Check manufacturer breakthrough times.Flame-resistant lab coat. Work must be conducted in a certified chemical fume hood.[14]
Large Scale (>1 L) Bulk transfers, distillationsFace shield worn over chemical splash goggles. Protects against high-volume splashes.[15][16]Thicker gauge chemical-resistant gloves (e.g., Neoprene, Butyl rubber). Chemical-resistant apron over a flame-resistant lab coat. [16]Work must be conducted in a certified chemical fume hood. Grounding of equipment is necessary to prevent static discharge.[8][9][17]
Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Selection_Workflow start Start: Plan to handle This compound assess_vol Assess Volume & Task start->assess_vol small_scale Small Scale (<10mL) Routine Transfer assess_vol->small_scale < 10 mL large_scale Medium/Large Scale (>10mL) or Splash Risk assess_vol->large_scale >= 10 mL or Splash Potential ppe_basic Minimum PPE: - Safety Glasses (Side Shields) - Nitrile Gloves - Lab Coat small_scale->ppe_basic ppe_advanced Enhanced PPE: - Chemical Goggles - Face Shield (if >1L) - Chem-Resistant Gloves - Apron over Lab Coat large_scale->ppe_advanced fume_hood Work in Chemical Fume Hood? ppe_basic->fume_hood ppe_advanced->fume_hood proceed Proceed with Caution fume_hood->proceed Yes stop STOP Re-evaluate Procedure & Ventilation fume_hood->stop No

Caption: PPE selection workflow for this compound.

Operational and Emergency Protocols

Safe handling is a systematic process that minimizes risk at every step.

Step-by-Step Safe Handling Protocol
  • Preparation: Before any work begins, ensure you have reviewed this guide and any internal Standard Operating Procedures (SOPs).[18] Confirm that the chemical fume hood is certified and functioning correctly. Locate the nearest safety shower and eyewash station.[19]

  • Don PPE: Put on all required PPE as determined by your hazard assessment. Ensure gloves are inspected for any defects.

  • Execution: Perform all manipulations of this compound inside the chemical fume hood to control vapor exposure.[20] Keep containers closed when not in use and ensure all equipment is grounded when transferring large volumes.[9][17]

  • Post-Handling: After the procedure, securely cap the chemical container. Decontaminate any surfaces as needed.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then apron/goggles, then lab coat).

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[12]

Emergency Response Plan

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[9][12][13] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water.[12] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air immediately.[12][13] If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Small Spill (<100 mL): If you are trained and it is safe to do so, contain the spill using a chemical spill kit with absorbent pads. Ensure the area is well-ventilated (fume hood). Place the contaminated absorbent material in a sealed container for hazardous waste disposal.[9][14]

  • Large Spill (>100 mL): Evacuate the immediate area. Alert colleagues and your supervisor. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

Waste Disposal Plan: Ensuring Environmental Responsibility

Under no circumstances should this compound or any solutions containing it be disposed of down the drain.[14][21][22][23] It must be managed as hazardous chemical waste.

Waste Collection and Disposal Protocol
  • Designated Container: Collect all waste containing this compound in a dedicated, chemically compatible container that can be securely sealed.[21]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and an approximate concentration and volume.

  • Storage: Store the sealed waste container in a designated satellite accumulation area or secondary containment. This area should be cool, well-ventilated, and away from ignition sources, pending collection by your institution's EHS department.[12][21]

  • Disposal: Your institution's EHS department will arrange for the final disposal via a licensed hazardous waste management facility.[21][24]

By adhering to these rigorous, evidence-based protocols, you can confidently handle this compound, ensuring your personal safety and the integrity of your research environment.

References

  • Are Gloves and Safety Glasses Required by OSHA for Alcohol Handling? (2025).
  • What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? (2021). CanGardCare.[Link]
  • Personal Protective Equipment Requirements for Laboratories. University of California, Berkeley Environmental Health and Safety.[Link]
  • OSHA's PPE Laboratory Standards. (2022). Clarion Safety Systems.[Link]
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health (NIH).[Link]
  • OSHA Lab Safety Equipment: Requirements & Compliance Guide.
  • NIOSH Pocket Guide to Chemical Hazards - Ethyl alcohol. Centers for Disease Control and Prevention (CDC).[Link]
  • NIOSH Pocket Guide to Chemical Hazards - Isooctyl alcohol. Centers for Disease Control and Prevention (CDC).[Link]
  • NIOSH Pocket Guide to Chemical Hazards - Isoamyl alcohol (primary). Centers for Disease Control and Prevention (CDC).[Link]
  • Ethanol Disposal In Laboratories | Collect and Recycle. Hazgreen.[Link]
  • How To Dispose Dirty IPA/Ethanol/Alcohol. (2022). Siraya Tech.[Link]
  • How to Dispose of Liquor and Den
  • Safety Precautions When Distilling Alcohol. (2024). DAEYOO.[Link]
  • Isopropyl Alcohol Safety Tips. (2015). VelocityEHS.[Link]
  • Laboratory Safety Guidance.
  • NIOSH Pocket Guide to Chemical Hazards - Isopropyl alcohol. Centers for Disease Control and Prevention (CDC).[Link]
  • NIOSH Pocket Guide to Chemical Hazards - sec-Butyl alcohol. Centers for Disease Control and Prevention (CDC).[Link]
  • This compound.
  • How to Dispose of Old Alcohol (An In-Depth Guide). Waste Direct.[Link]
  • Ethanol Factsheet. Stanford University Environmental Health & Safety.[Link]
  • Chemical Safety. Tulane University Office of Environmental Health and Safety.[Link]
  • Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. (2022).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclobutylpropan-1-ol
Reactant of Route 2
Reactant of Route 2
3-Cyclobutylpropan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.